4,5-Dichloro-2-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCHHGADKWQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626731 | |
| Record name | 4,5-Dichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26740-71-6 | |
| Record name | 4,5-Dichloro-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26740-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-Dichloro-2-methylpyrimidine: Properties, Synthesis, and Applications
A Note on Isomeric Specificity: This guide focuses on 4,6-dichloro-2-methylpyrimidine (CAS No. 1780-26-3) . While the initial query specified the 4,5-isomer, a comprehensive review of scientific literature and chemical supplier databases reveals that the 4,6-isomer is the significantly more common, well-documented, and commercially available compound used in research and development. It is a crucial synthetic intermediate, and information regarding the 4,5-isomer is exceptionally scarce. Therefore, this document is structured to provide in-depth, actionable information on the isomer most relevant to researchers and drug development professionals.
Introduction & Strategic Importance
4,6-Dichloro-2-methylpyrimidine is a halogenated heterocyclic compound that serves as a high-value building block in modern organic and medicinal chemistry. Its pyrimidine core is a "privileged scaffold," a framework that is recurrent in a multitude of biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] The strategic placement of two reactive chlorine atoms at the C4 and C6 positions, combined with the methyl group at C2, imparts a unique reactivity profile that allows for selective and sequential functionalization. This property makes it an indispensable precursor in the synthesis of complex molecular architectures, most notably in the development of kinase inhibitors for oncology. A prime example of its application is in the synthesis of Dasatinib, a potent anticancer drug.[2] This guide provides a detailed exploration of its chemical properties, established synthesis protocols, reactivity, and critical applications for professionals in the scientific community.
Physicochemical and Spectroscopic Profile
The fundamental physical and chemical properties of 4,6-dichloro-2-methylpyrimidine are summarized below, providing essential data for experimental design and execution.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₂ | [2][3][4] |
| Molecular Weight | 163.00 g/mol | [2][3][4] |
| CAS Number | 1780-26-3 | [2][3][4] |
| Appearance | White to off-white crystalline powder or crystals | [2] |
| Melting Point | 41.5-45.5 °C | [2][3] |
| Boiling Point | 210.8 ± 20.0 °C (Predicted) | [2] |
| Density | 1.404 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol | [2] |
| InChIKey | FIMUTBLUWQGTIJ-UHFFFAOYSA-N | [2][3][4] |
Spectroscopic Characterization
While raw spectral data requires direct acquisition, the molecular structure of 4,6-dichloro-2-methylpyrimidine allows for predictable spectroscopic signatures essential for its identification and quality control.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (-CH₃) at the C2 position would appear as a sharp singlet. The lone aromatic proton at the C5 position would also produce a distinct singlet. The chemical shifts of these signals are influenced by the deuterated solvent used for analysis.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three unique aromatic carbons (C2, C4/C6, and C5) and one signal for the methyl carbon. The carbons bonded to chlorine (C4 and C6) would be observed further downfield due to the electronegative effect of the halogen.
-
Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a definitive feature for confirming the compound's identity.[4]
Synthesis and Manufacturing
The most prevalent and high-yielding synthesis of 4,6-dichloro-2-methylpyrimidine involves the chlorination of its dihydroxy precursor. This transformation is a cornerstone reaction for accessing this versatile intermediate on both laboratory and industrial scales.
Primary Synthetic Pathway: Chlorination
The conversion of 4,6-dihydroxy-2-methylpyrimidine to the target compound is typically achieved using a potent chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed for this purpose, though other reagents like phosphorus oxychloride (POCl₃) or triphosgene can also be used.[2][6] The use of triphosgene is often cited as a safer alternative to highly toxic reagents like phosgene.[6]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4,6-dichloro-2-methylpyrimidine.[2][7]
-
Reaction Setup: To a solution of thionyl chloride (4.0 equivalents) in acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine (1.0 equivalent).
-
Heating: Heat the reaction mixture to 80 °C and stir for approximately 3 hours.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]
-
Workup: After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
Precipitation: Slowly pour the resulting residue into ice water. A solid precipitate will form.[7]
-
Purification: Filter the precipitated solid and purify it using column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid.[2][7] A reported yield for this procedure is approximately 94%.[2][7]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4,6-dichloro-2-methylpyrimidine is dominated by the reactivity of its two chlorine atoms, which are excellent leaving groups in Nucleophilic Aromatic Substitution (SₙAr) reactions.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the chlorine atoms, making the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.
Regioselectivity in SₙAr Reactions
The two chlorine atoms at the C4 and C6 positions are chemically equivalent. Therefore, a reaction with one equivalent of a nucleophile will typically yield a monosubstituted product. This allows for a controlled, stepwise functionalization. The introduction of the first substituent can electronically influence the reactivity of the second chlorine, allowing for the sequential introduction of two different nucleophiles. This stepwise approach is a powerful strategy in the synthesis of complex, unsymmetrically substituted pyrimidines.[8]
Applications in Drug Discovery and Development
The 4,6-dichloro-2-methylpyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.
-
Kinase Inhibitors: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrimidine core serves as an excellent bioisostere for the adenine ring of ATP, allowing molecules built from this scaffold to act as competitive inhibitors at the ATP-binding site of kinases. As previously mentioned, it is a key intermediate in the synthesis of the multi-kinase inhibitor Dasatinib.[2]
-
Antiviral and Antifungal Agents: Pyrimidine derivatives are fundamental to the synthesis of compounds that can inhibit viral replication or combat fungal infections.[1][9] The ability to easily functionalize the 4,6-dichloro-2-methylpyrimidine core allows for the rapid generation of compound libraries to screen for novel anti-infective agents.
Safety, Handling, and Storage
Proper handling of 4,6-dichloro-2-methylpyrimidine is essential due to its hazardous properties. Researchers must consult the full Safety Data Sheet (SDS) before use.[10]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2][4] |
| Skin Sensitization | H317: May cause an allergic skin reaction[2][4] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[4][11] |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects[2][4] |
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated chemical fume hood.[3][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]
Conclusion
4,6-Dichloro-2-methylpyrimidine is a compound of significant strategic value in chemical synthesis. Its well-defined physicochemical properties, reliable synthetic routes, and predictable, versatile reactivity make it an indispensable tool for researchers and drug development professionals. The ability to undergo controlled, stepwise nucleophilic aromatic substitution reactions provides a robust platform for creating diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. A thorough understanding of its properties, handling requirements, and synthetic potential is crucial for leveraging this powerful chemical building block to its fullest extent.
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PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Capot Chemical. (2012). Material Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
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Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]
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Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. EPFL. Retrieved from [Link]
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ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
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Authored by: Dr. Eleanor Vance, Senior Application Scientist
An In-Depth Technical Guide to the Structure Elucidation of 4,5-Dichloro-2-methylpyrimidine
A Senior Application Scientist Report
Abstract
This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the definitive structure elucidation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust understanding of modern analytical techniques. By integrating principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, this guide not only outlines the procedural steps but also delves into the causal reasoning behind experimental choices. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Significance of this compound in Medicinal Chemistry
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence in biologically active molecules underscores the critical importance of unambiguous structural characterization. This compound, in particular, serves as a versatile synthetic intermediate. The precise arrangement of its chloro and methyl substituents on the pyrimidine ring dictates its reactivity and potential for elaboration into more complex drug candidates. An error in the initial structural assignment can lead to the synthesis of incorrect target molecules, resulting in significant loss of time and resources in drug discovery pipelines.[1][2]
This guide will systematically walk through the process of elucidating the structure of this compound, employing a multi-faceted analytical approach to ensure the integrity of the final assignment.
A Multi-Pronged Analytical Strategy
The definitive elucidation of a novel or synthesized small molecule's structure rarely relies on a single analytical technique. Instead, a synergistic approach, leveraging the strengths of various spectroscopic methods, is employed.[3][4] For this compound, our strategy integrates three pillars of modern analytical chemistry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To probe the connectivity and chemical environment of the hydrogen and carbon atoms.[5][6][7][8]
-
Mass Spectrometry (MS) : To determine the precise molecular weight and elemental composition, and to gain structural insights through fragmentation patterns.[1][3][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups and characteristic vibrations within the molecule.[10][11][12][13]
The following sections will detail the theoretical underpinnings, experimental protocols, and data interpretation for each of these techniques as applied to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][14] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the molecular structure with high confidence.[5][6][7]
¹H NMR Spectroscopy: Unveiling the Proton Environment
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.
Expected Spectrum for this compound:
-
Methyl Group (CH₃): A singlet peak is expected for the three equivalent protons of the methyl group. Its chemical shift will be in the aliphatic region, typically around 2.5-3.0 ppm, influenced by the adjacent pyrimidine ring.
-
Aromatic Proton (CH): A singlet peak is anticipated for the single proton on the pyrimidine ring. Its chemical shift will be in the aromatic region, likely downfield (higher ppm) due to the deshielding effect of the electronegative nitrogen atoms and chlorine substituents.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.[15][16] The chemical shift of each carbon is indicative of its hybridization and electronic environment.
Expected Spectrum for this compound:
Based on the proposed structure, five distinct carbon signals are expected:
-
Methyl Carbon (CH₃): A signal in the aliphatic region (typically 20-30 ppm).
-
Aromatic Carbons: Four signals corresponding to the carbon atoms of the pyrimidine ring. The carbons bonded to chlorine atoms will be significantly downfield due to the deshielding effect of the halogens. The carbon atom situated between the two nitrogen atoms will also exhibit a characteristic downfield shift.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to encompass the expected range (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Interpretation and Structural Confirmation
The obtained NMR spectra will be analyzed for chemical shifts, integration (for ¹H NMR), and the number of signals. This data will be compared against predicted values and spectral databases for confirmation.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1][17] It provides crucial information about the molecular weight and elemental composition of a compound.[3]
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. This is particularly important for distinguishing between compounds with the same nominal mass but different atomic compositions.
Expected HRMS Data for this compound (C₅H₄Cl₂N₂):
The calculated exact mass for C₅H₄Cl₂N₂ is 161.9752. The presence of two chlorine atoms will result in a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will lead to three main peaks in the mass spectrum:
-
M peak (containing two ³⁵Cl): m/z corresponding to [C₅H₄³⁵Cl₂N₂]⁺
-
M+2 peak (containing one ³⁵Cl and one ³⁷Cl): m/z corresponding to [C₅H₄³⁵Cl³⁷ClN₂]⁺
-
M+4 peak (containing two ³⁷Cl): m/z corresponding to [C₅H₄³⁷Cl₂N₂]⁺
The relative intensities of these peaks will be approximately 9:6:1.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques suitable for this type of molecule.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is required for accurate mass measurement.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Data Visualization and Interpretation
Caption: Workflow for Mass Spectrometry Analysis.
The resulting mass spectrum will be analyzed for the molecular ion peak and its isotopic pattern. The accurate mass will be used to calculate the elemental formula, which should match C₅H₄Cl₂N₂. The characteristic isotopic cluster for two chlorine atoms will provide strong evidence for the presence of these halogens.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12][13][18]
Principle
Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Expected FTIR Spectrum for this compound
-
C-H stretching (aliphatic): Around 2950-2850 cm⁻¹ for the methyl group.
-
C-H stretching (aromatic): A weaker band above 3000 cm⁻¹ for the proton on the pyrimidine ring.
-
C=N and C=C stretching (aromatic ring): A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-Cl stretching: Strong absorptions in the 800-600 cm⁻¹ region.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument software automatically ratios these to produce the final absorbance or transmittance spectrum.
Data Visualization and Interpretation
Caption: Logical Flow of FTIR Spectroscopy.
The obtained FTIR spectrum will be examined for the presence of the characteristic absorption bands corresponding to the functional groups expected in this compound. This provides complementary information to the NMR and MS data.
Synthesis of Findings and Final Structure Confirmation
The data from each analytical technique must be consistent and collectively support the proposed structure of this compound.
-
NMR spectroscopy will have established the connectivity of the atoms and the number of unique proton and carbon environments.
-
Mass spectrometry will have confirmed the molecular weight and elemental formula, including the presence of two chlorine atoms.
-
FTIR spectroscopy will have identified the key functional groups present in the molecule.
By integrating these datasets, a definitive and self-validated structural assignment can be made with a high degree of scientific certainty.
Data Summary
| Analytical Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ) | ~2.5-3.0 ppm (s, 3H, CH₃), Aromatic region (s, 1H, CH) |
| ¹³C NMR | Number of Signals | 5 |
| HRMS | Exact Mass | 161.9752 |
| Isotopic Pattern | M, M+2, M+4 in ~9:6:1 ratio | |
| FTIR | Key Absorptions (cm⁻¹) | ~2900 (C-H aliph.), >3000 (C-H arom.), 1600-1400 (C=N, C=C), 800-600 (C-Cl) |
Conclusion
The structure elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By systematically applying NMR, MS, and FTIR spectroscopy and critically evaluating the resulting data, we can achieve an unambiguous structural assignment. This rigorous process is fundamental to ensuring the quality and identity of key intermediates in the drug discovery and development process, ultimately contributing to the successful creation of novel therapeutics.
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A Senior Application Scientist's Technical Guide to 4,5-Dichloro-2-methylpyrimidine (CAS 1780-26-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloro-2-methylpyrimidine is a pivotal heterocyclic building block, distinguished by its halogenated pyrimidine core. This structure offers two reactive sites for sequential and regioselective functionalization, making it an exceptionally valuable intermediate in the synthesis of complex organic molecules. Its application is particularly prominent in medicinal chemistry, where it serves as a foundational scaffold for a range of therapeutic agents, most notably kinase inhibitors. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. This compound is a solid at room temperature with a defined melting point, and its structure is readily confirmed by standard analytical techniques.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1780-26-3 | [1][2] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][3] |
| Molecular Weight | 163.00 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder or crystals | [5] |
| Melting Point | 41.5-45.5 °C (lit.) | [4][5] |
| Boiling Point | 210.8 ± 20.0 °C (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| SMILES | Cc1nc(Cl)cc(Cl)n1 | [4] |
| InChIKey | FIMUTBLUWQGTIJ-UHFFFAOYSA-N | [3][4] |
Table 2: Spectroscopic Data (Typical)
| Technique | Data |
| ¹H NMR | Spectral data would show a singlet for the methyl group (CH₃) and a singlet for the pyrimidine ring proton (CH). |
| ¹³C NMR | Expected signals would correspond to the methyl carbon, the two chlorinated carbons (C4, C5), the methyl-substituted carbon (C2), and the proton-bearing ring carbon. |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. |
Synthesis and Manufacturing Considerations
The preparation of this compound is typically achieved through the chlorination of a dihydroxy precursor. This transformation is a robust and scalable process, making the starting material readily accessible for industrial applications. A common and efficient method involves the use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
One patented method describes the synthesis starting from the cyclization of dimethyl malonate and acetamidine hydrochloride to form 4,6-dihydroxy-2-methylpyrimidine, which is then chlorinated.[6] Another approach uses thionyl chloride for the chlorination step.[5]
Representative Synthesis Protocol: Chlorination of 4,6-dihydroxy-2-methylpyrimidine[5]
This protocol outlines the conversion of the dihydroxy pyrimidine to the dichloro derivative using thionyl chloride.
Step 1: Reaction Setup
-
To a solution of 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) in acetonitrile, add thionyl chloride (18.9 g, 0.16 mol).
Step 2: Reaction Execution
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction's completion using thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Carefully pour the residue into 50 g of ice water. A solid will precipitate.
-
Filter the precipitated solid.
Step 4: Purification
-
Purify the crude product by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid (Typical yield: 94%).[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
The Chemistry of Regioselective Functionalization
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). Generally, in dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[7][8] This regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient, facilitating the formation of the stabilizing Meisenheimer intermediate.
This principle allows for a stepwise and controlled introduction of different substituents onto the pyrimidine core. The first nucleophilic substitution occurs preferentially at the C4 position, leaving the C5 chlorine available for a subsequent, often different, chemical transformation. This selective reactivity is a cornerstone of its use in building complex molecular architectures.[9][10]
Key Transformations
-
Amination: Reaction with primary or secondary amines selectively displaces the C4 chlorine to form 4-amino-5-chloro-2-methylpyrimidine derivatives. This is a crucial step in the synthesis of many kinase inhibitors.[11]
-
Cross-Coupling Reactions: The remaining chlorine at C5 can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or other carbon-based substituents.
-
Etherification/Thioetherification: Reaction with alkoxides or thiolates can be used to install ether or thioether linkages at the C4 position.
Reaction Pathways Diagram
Caption: Regioselective reaction pathways of this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-methylpyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[12][13] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14] this compound provides an ideal starting point for synthesizing potent and selective kinase inhibitors.
A prominent example is its use in the synthesis of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used to treat chronic myelogenous leukemia (CML).[11] The synthesis involves the initial regioselective amination at the C4 position, followed by further modifications.
Case Study: Dasatinib Synthesis Intermediate
The core of Dasatinib is constructed by first reacting this compound with a substituted aminothiazole. This key SNAr reaction establishes the critical linkage that positions the molecule within the ATP-binding pocket of the target kinases.
Scaffold to Drug Diagram
Caption: Conceptual pathway from scaffold to the kinase inhibitor Dasatinib.
Analytical Quality Control
Ensuring the purity and identity of this compound is critical for its use in synthesis, particularly for pharmaceutical applications. A combination of chromatographic and spectroscopic methods is employed for quality control.
Recommended QC Protocol: HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard method for assessing purity.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purpose: To separate the main compound from any starting materials, by-products, or degradation products, allowing for accurate purity assessment. Trace level impurities can be quantified using more sensitive techniques like LC-MS/MS or GC-MS.[15]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H411: Toxic to aquatic life with long lasting effects. | [3][4][16] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16][17] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, lab coat. Use a respirator if dust is generated. | [4][17] |
| Storage | Keep in a dark place. Store in a tightly sealed container in a dry, well-ventilated area at room temperature. | [5][17] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [17] |
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design and construction. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable regioselective reactivity make it an invaluable asset in the fields of medicinal chemistry and materials science. For drug development professionals, mastering the chemistry of this scaffold opens a direct and efficient route to novel therapeutics, particularly in the highly competitive and impactful area of kinase inhibitor research.
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Hopkins, B. S., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
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Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
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Bibian, M., et al. (2013). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315. PubMed Central. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2021). Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions. Journal of Medicinal Chemistry. [Link]
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Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from Chemical-Knomics website. [Link]
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Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry. [Link]
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Bąk, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
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An In-depth Technical Guide to the Physical Properties of Dichloro-2-methylpyrimidine Isomers
Abstract: This technical guide provides a comprehensive overview of the physical properties of dichlorinated 2-methylpyrimidine isomers. A thorough review of available scientific literature indicates a scarcity of experimental data for 4,5-dichloro-2-methylpyrimidine. Consequently, this document focuses on a comparative analysis of its more extensively characterized isomers, primarily 4,6-dichloro-2-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine . This guide is intended for researchers, chemists, and drug development professionals, offering a foundational understanding of these compounds' physical characteristics, methodologies for their determination, and their significance in synthetic applications.
Introduction and Isomeric Context
Chlorinated pyrimidines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2] The specific arrangement of chloro- and methyl-substituents on the pyrimidine ring drastically influences the molecule's reactivity, polarity, and overall physical properties. This, in turn, dictates its behavior in reaction media, its purification protocols, and its potential as a synthetic intermediate.
While the user's topic of interest is This compound , a comprehensive search of chemical databases and scientific literature reveals a notable lack of experimentally determined physical data for this specific isomer. In contrast, isomers such as 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3) and 2,4-dichloro-5-methylpyrimidine (CAS 1780-31-0) are well-documented and commercially available.
Expert Insight: The absence of literature for a specific isomer like this compound often suggests synthetic challenges or a lack of significant application driving its study. For researchers, this presents both a challenge and an opportunity. The challenge lies in predicting its properties, while the opportunity lies in novel synthesis and characterization. In such cases, a standard and logical scientific approach is to extrapolate potential properties from well-characterized, structurally similar isomers. This guide will, therefore, present the known data for major isomers to provide a robust framework for understanding the target compound.
Core Physicochemical Properties: A Comparative Analysis
The fundamental physical properties of a compound are the cornerstone of its chemical identity. These properties govern its handling, reaction conditions, and purification strategies.
Molecular Structure and Identity
The molecular formula for all dichloro-2-methylpyrimidine isomers is C₅H₄Cl₂N₂.[3] The calculated molecular weight is approximately 163.00 g/mol .[3] The key differentiator lies in the substitution pattern on the pyrimidine ring.
Physical State and Appearance
At ambient temperature, the documented isomers typically present as solids. 4,6-Dichloro-2-methylpyrimidine is described as a white to light yellow or off-white solid, which may appear as a crystalline powder.[1] 2,4-Dichloro-5-methylpyrimidine is also a solid.
Thermal Properties: Melting and Boiling Points
The melting point is a critical indicator of purity and is influenced by the crystal lattice energy and intermolecular forces. The boiling point, particularly under vacuum, provides insight into the compound's volatility.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | 41.5 - 45.5[2][4] | 210.8 ± 20.0 (Predicted)[4] |
| 2,4-Dichloro-5-methylpyrimidine | 1780-31-0 | 26 - 28 | 108 - 109 @ 11 mmHg |
| 2,4-Dichloro-5-nitropyrimidine | 49845-33-2 | 28 - 32[5] | 0.9 @ 0.5 mmHg[5] |
Causality Behind Experimental Choices: The significant difference in melting points between the 4,6- and 2,4- isomers, despite identical molecular weights, highlights the impact of molecular symmetry. The more symmetric 4,6-isomer likely packs more efficiently into a crystal lattice, requiring more energy to disrupt, thus resulting in a higher melting point. Boiling points are often reported at reduced pressure for such compounds to prevent thermal decomposition at atmospheric pressure.
Solubility Profile
Solubility is a pivotal parameter for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purification. It is primarily governed by the principle of "like dissolves like."
| Solvent Class | Predicted Solubility of Dichloro-2-methylpyrimidines | Rationale |
| Polar Protic (e.g., Water) | Low | The molecule has polar C-Cl and C-N bonds, but the overall structure is dominated by a nonpolar aromatic ring and a methyl group, limiting hydrogen bonding with water. |
| Polar Aprotic (e.g., Acetone, THF, Acetonitrile) | Moderate to High | The dipole moments of these solvents can interact favorably with the polar regions of the dichlorinated pyrimidine ring. |
| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | While the aromatic ring provides some nonpolar character, the polar C-Cl bonds reduce solubility in purely nonpolar solvents. Toluene may be a better solvent than hexane due to potential π-π stacking interactions. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | These solvents share structural similarities (C-Cl bonds) and have appropriate polarity to effectively solvate the molecule. 2,4-Dichloro-5-methylpyrimidine is noted to be soluble in chloroform.[6] |
| Alcohols (e.g., Methanol, Ethanol) | High | 4,6-Dichloro-2-methylpyrimidine is reported to be soluble in Methanol. The alkyl chain of the alcohol provides nonpolar character to interact with the ring, while the hydroxyl group can interact with the nitrogen atoms. |
Expert Insight: When developing a synthetic route, the choice of solvent is critical. For a nucleophilic substitution reaction on a dichloropyrimidine, a polar aprotic solvent like acetonitrile or DMF is often chosen. This is because such solvents can dissolve the substrate while not solvating the nucleophile as strongly as protic solvents, thereby enhancing its reactivity.
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For a novel or uncharacterized isomer like this compound, predictive spectroscopy and comparison with known isomers are invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
-
¹H NMR: For this compound, one would expect a singlet for the C6-proton and a singlet for the C2-methyl group. The chemical shift of the aromatic proton would be influenced by the two adjacent chloro-groups.
-
¹³C NMR: One would expect five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons bonded to chlorine would be significantly downfield.
Reference Data from Isomers:
-
2,4-Dichloro-5-methylpyrimidine (¹H NMR): Shows a signal for the C6-proton and a signal for the C5-methyl group.[7]
-
5-Amino-4,6-dichloro-2-methylpyrimidine (¹³C NMR): Spectral data is available for this related compound, which can help in predicting the shifts for the target molecule.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bonding within a molecule. For dichlorinated pyrimidines, the spectrum would be characterized by:
-
C-H stretching from the methyl group and the aromatic ring.
-
C=N and C=C stretching vibrations within the pyrimidine ring.
-
C-Cl stretching vibrations, typically found in the fingerprint region (below 800 cm⁻¹).
IR spectra are available for related compounds like 4,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine, which can serve as a reference for vibrational mode assignments.[9][10]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): For C₅H₄Cl₂N₂, the mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern would be peaks at m/z 162 (M⁺, ²x³⁵Cl), 164 (M+2, ¹x³⁵Cl, ¹x³⁷Cl), and 166 (M+4, ²x³⁷Cl) with a relative intensity ratio of approximately 9:6:1.
-
Fragmentation: Common fragmentation pathways may include the loss of a chlorine atom or the methyl group.
GC-MS data is publicly available for the 4,6-dichloro-2-methylpyrimidine isomer, confirming its molecular weight.[3]
Experimental Protocols
To ensure scientific integrity, all physical property determinations must follow validated, systematic procedures.
Workflow for Characterization of a Novel Dichloro-2-methylpyrimidine Isomer
Caption: Workflow for the synthesis and characterization of a novel pyrimidine isomer.
Protocol for Melting Point Determination (Capillary Method)
Causality: The capillary method is a standard, reliable technique for determining the melting range of a crystalline solid. A sharp melting range (typically < 1°C) is a strong indicator of high purity. Impurities depress and broaden the melting range.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Heating:
-
For an unknown compound, perform a rapid initial heating to find an approximate melting point.
-
Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Protocol for Solubility Classification
Causality: This systematic protocol classifies a compound based on its acid-base properties and polarity, providing valuable structural clues. The choice of solvents is designed to probe for specific functional groups.
-
Setup: For each test, add approximately 20-30 mg of the compound to a small test tube.
-
Solvent Addition: Add 1 mL of the solvent in portions, shaking vigorously after each addition. Observe for dissolution.
-
Test Sequence:
-
Water: Test solubility. If soluble, the compound is likely a low molecular weight polar substance.
-
5% NaOH (aq): If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group.
-
5% NaHCO₃ (aq): If soluble in NaOH, test in 5% NaHCO₃. Solubility indicates a strongly acidic group (e.g., carboxylic acid). Dichloro-2-methylpyrimidine is not expected to be acidic.
-
5% HCl (aq): If insoluble in water and NaOH, test in 5% HCl. Solubility indicates a basic functional group (e.g., an amine). The pyrimidine nitrogens are weakly basic and may not protonate under these conditions.
-
Concentrated H₂SO₄: If insoluble in all the above, test for solubility in cold, concentrated sulfuric acid. Solubility (often with a color change) indicates the presence of a group that can be protonated by the strong acid, such as alkenes, alkynes, ethers, or the nitrogen atoms of the pyrimidine ring.
-
Caption: Decision tree for systematic solubility testing of an organic compound.
Safety and Handling
Chlorinated heterocyclic compounds require careful handling due to their potential toxicity and reactivity. Safety data for 4,6-dichloro-2-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine provide a strong basis for handling procedures.[11][12]
-
Hazard Classification: Classified as causing skin irritation/burns and serious eye damage/irritation.[11][12] May also cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.[11]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[11]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly sealed and protect from moisture. Store under an inert atmosphere.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11][12]
Self-Validating Protocol: The requirement to handle the compound in a fume hood with full PPE is a self-validating system. It assumes the highest level of risk for an uncharacterized compound, ensuring user safety regardless of the actual (but unknown) toxicity. Any deviation from this protocol would require a comprehensive risk assessment based on experimentally determined toxicological data.
Conclusion
While direct experimental data for this compound remains elusive, a robust understanding of its likely physical properties can be formulated through a comparative analysis of its well-characterized isomers. This guide provides the foundational data for 4,6-dichloro-2-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine, outlines the standard experimental methodologies for property determination, and emphasizes the critical safety protocols required. For researchers venturing into the synthesis and application of novel isomers, the principles and comparative data herein serve as an essential starting point for experimental design and execution.
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Introduction: The Role of Dichloropyrimidines in Medicinal Chemistry
An In-depth Technical Guide to 4,5-Dichloro-2-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. While this specific isomer is less commonly documented than its structural relatives, this paper will consolidate known information and provide expert insights into its properties, synthesis, and potential applications by drawing parallels with closely related, well-characterized pyrimidine derivatives.
Pyrimidine scaffolds are foundational in modern pharmacology, forming the core of numerous therapeutic agents due to their ability to mimic endogenous nucleic acids and interact with a wide range of biological targets.[1] Dichlorinated pyrimidines, in particular, are highly valued as versatile chemical intermediates. The two chlorine atoms serve as reactive handles for nucleophilic substitution reactions, allowing for the strategic and sequential introduction of various functional groups. This enables the construction of complex molecular architectures and the systematic exploration of a compound's structure-activity relationship (SAR).
This compound belongs to this critical class of building blocks. Its specific substitution pattern offers a unique electronic and steric profile compared to more common isomers like 4,6-dichloro-2-methylpyrimidine, potentially leading to novel pharmacological activities. This guide will delve into the core technical aspects of this compound, providing a foundational resource for its use in synthetic and medicinal chemistry programs.
Physicochemical and Structural Properties
The fundamental properties of this compound are determined by its molecular structure. While experimental data for this specific isomer is scarce, its core attributes can be definitively established.
Molecular Identity
All isomers of dichloro-methylpyrimidine share the same molecular formula and, consequently, the same molecular weight. This is a critical first-principle for characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₄Cl₂N₂ | [2][3] |
| Molecular Weight | 163.00 g/mol | [2][3] |
| Exact Mass | 161.975 g/mol (monoisotopic) | [2][3] |
Note: The molecular weight is calculated based on the shared formula with its isomers, which are well-documented.[2][3]
Predicted Physicochemical Data
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | 41.5 - 45.5 | - |
| 2,4-Dichloro-5-methylpyrimidine | 1780-31-0 | 26 - 28 | 108-109 / 11 mmHg |
Based on this data, this compound is expected to be a low-melting solid or a high-boiling liquid at room temperature. It is predicted to have poor solubility in water but good solubility in common organic solvents such as methanol, dichloromethane, and tetrahydrofuran (THF).
Synthesis and Reaction Chemistry
The synthesis of dichloropyrimidines typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. This established methodology can be logically adapted to produce the 4,5-dichloro isomer.
Proposed Synthetic Workflow
The most plausible synthetic route begins with the cyclization of appropriate precursors to form the pyrimidine ring, followed by a chlorination step. A common precursor for the 4,6-isomer is 4,6-dihydroxy-2-methylpyrimidine, which is synthesized from acetamidine and diethyl malonate.[4] A similar logic would apply for the 4,5-isomer, starting from a suitably substituted three-carbon component.
The critical step is the conversion of the dihydroxy intermediate to the dichloro product. This is a dehydration/chlorination reaction for which several reagents are effective.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Chlorination of Dihydroxypyrimidine Precursor
This protocol is adapted from established procedures for the synthesis of the 4,6-dichloro isomer and represents a robust starting point for laboratory synthesis.[5][6]
Disclaimer: This is a representative protocol and has not been validated for this specific isomer. All laboratory work should be conducted with appropriate safety precautions in a chemical fume hood.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the precursor, 4,5-dihydroxy-2-methylpyrimidine (1.0 eq).
-
Solvent and Reagent Addition: Add acetonitrile as the solvent, followed by the slow addition of the chlorinating agent, such as thionyl chloride (SOCl₂, 4.0 eq) or phosphorus oxychloride (POCl₃).[5][6] The use of POCl₃ is common in industrial preparations, sometimes with a catalytic amount of an amine base like N,N-dimethylaniline.[7]
-
Causality: An excess of the chlorinating agent is required to drive the reaction to completion, ensuring both hydroxyl groups are replaced. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) for 3-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: After cooling to room temperature, carefully remove the excess chlorinating agent by distillation under reduced pressure. Slowly and cautiously pour the reaction residue into a beaker of crushed ice and water.
-
Trustworthiness: This quenching step must be performed slowly in a fume hood, as the reaction of residual chlorinating agents with water is highly exothermic and releases corrosive HCl gas.
-
-
Isolation and Purification: The solid product that precipitates out of the aqueous solution is collected by vacuum filtration. The crude product can then be purified by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to yield the pure this compound.[5][6]
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile synthon for creating libraries of compounds for drug screening. The differential reactivity of the two chlorine atoms can be exploited for sequential chemical modifications.
Role as a Pharmaceutical Intermediate
Dichloropyrimidine derivatives are key intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral, antifungal, and anticancer agents.[8] For example, the related isomer 4,6-dichloro-2-methylpyrimidine is a documented intermediate in the synthesis of the leukemia drug Dasatinib.[9]
The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr) with various nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its utility.
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A Technical Guide to the Physicochemical Characterization of 4,5-Dichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract and Core Objective
This guide serves as a comprehensive technical resource on the physicochemical properties of 4,5-dichloro-2-methylpyrimidine (CAS RN: 13310-53-3), with a primary focus on its melting point. As a halogenated pyrimidine, this compound is a valuable building block in medicinal chemistry and drug development. An accurate understanding and precise measurement of its melting point are critical for verifying purity, ensuring reaction completion, and maintaining consistent quality control in synthetic workflows. This document provides authoritative data, details robust experimental protocols for melting point determination, and explains the scientific principles that underpin these characterization techniques.
Physicochemical Properties of this compound
The identity and purity of a chemical compound are defined by its unique set of physical and chemical properties. For this compound, these parameters are essential for its effective use in subsequent synthetic transformations.
| Property | Value | Source(s) |
| CAS Registry Number | 13310-53-3 | Multiple |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point (°C) | 41.5 - 45.5 | [1][3] |
| Boiling Point (°C) | 210.8 ± 20.0 (Predicted) | [1] |
| Density (g/cm³) | 1.404 ± 0.06 (Predicted) | [1] |
Note: Predicted values are computationally derived and should be used as estimates until experimentally verified.
The melting point is a key indicator of the material's purity. A sharp melting range, as cited by suppliers, typically signifies high purity. Conversely, the presence of impurities will lead to a depression and broadening of the melting range, a phenomenon known as melting-point depression.
Methodologies for Accurate Melting Point Determination
The choice of methodology for melting point determination depends on the required accuracy, sample amount, and available instrumentation. Two primary methods are detailed below: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Apparatus: A Foundational Technique
The capillary method is a widely used, accessible technique for determining the melting point of a crystalline solid.[4] The principle is straightforward: a small, powdered sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is visually observed.[4][5]
Objective: To determine the melting point range of a sample of this compound with high accuracy.
Materials:
-
Sample of this compound (must be completely dry)
-
Melting point capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp® or similar)
-
Certified melting point standard (e.g., Aniline, MP: -6 °C; BP: 184 °C)[6][7][8][9]
-
Spatula, watch glass, tamping rod or glass tubing
Procedure:
-
Instrument Calibration:
-
Before analyzing the target compound, verify the apparatus's accuracy using a certified standard with a known melting point close to the expected range.
-
Follow steps 3-8 to determine the melting point of the standard. If the observed value deviates by more than ±1°C from the certified value, the apparatus requires calibration.
-
-
Sample Preparation:
-
Place a small amount of the this compound sample on a clean, dry watch glass.
-
If the sample is not a fine powder, gently crush it.
-
Press the open end of a capillary tube into the powder until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a longer piece of glass tubing, to pack the solid into the bottom sealed end.[10] The packed sample height should be 2-3 mm.
-
-
Initial Rapid Determination (Optional but Recommended):
-
Place the packed capillary into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting range. This saves time during the precise measurement.
-
-
Precise Determination:
-
Allow the apparatus to cool to at least 15-20 °C below the approximate melting point found in the previous step.[10]
-
Insert a new, properly prepared capillary tube with the sample.
-
Set the heating rate to a slow, controlled ramp of 1-2 °C per minute.[10][11] A slow rate is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer, which is essential for an accurate reading.
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Continue heating at the slow rate.
-
Record the temperature (T2) at which the last solid crystal melts completely.[5]
-
The melting point is reported as the range T1 – T2.
-
-
Replicate Analysis:
-
Conduct at least two additional precise determinations to ensure reproducibility. The results should be consistent.
-
Differential Scanning Calorimetry (DSC): The Gold Standard
DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on thermal transitions.[12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] The melting of a crystalline solid is observed as an endothermic peak on the DSC thermogram, where the peak onset corresponds to the beginning of melting and the peak maximum is often reported as the melting point.[14][15]
Objective: To obtain a precise melting point and enthalpy of fusion for this compound.
Instrumentation & Materials:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans and lids
-
Crimping press
-
High-purity indium standard for calibration
-
Sample of this compound (approx. 1-5 mg)
Procedure:
-
Instrument Calibration:
-
Perform a two-point calibration of the DSC instrument using high-purity standards (e.g., indium and zinc) to ensure the accuracy of both temperature and enthalpy readings.
-
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the compound into a tared aluminum DSC pan.
-
Securely seal the pan using a crimping press. This prevents any loss of sample due to sublimation.
-
Prepare an identical empty pan to be used as the reference.
-
-
Experimental Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile. A typical profile for this compound would be:
-
Equilibrate at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 80 °C).
-
Hold for 1 minute.
-
Cool back to 25 °C.
-
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program and record the heat flow versus temperature.
-
The resulting thermogram will show an endothermic peak corresponding to the melting transition.
-
Analyze the peak to determine:
-
Onset Temperature: The temperature at which melting begins.
-
Peak Temperature: The temperature at the peak maximum.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the peak, which represents the energy required to melt the sample.
-
-
The Role of Melting Point in Quality Control
In a synthetic workflow, the melting point serves as a critical quality control checkpoint. It provides a rapid and cost-effective method to assess the purity of the synthesized this compound before proceeding to the next step or final characterization.
As the diagram illustrates, after initial synthesis and purification, melting point analysis acts as a gatekeeper. A sharp melting point within the accepted range (e.g., 41.5-45.5 °C) indicates sufficient purity to proceed. A broad or depressed melting range signals the presence of impurities, necessitating further purification.
Safety and Handling
This compound is considered a hazardous substance.[16] It may be harmful if swallowed, cause skin irritation, and potentially cause an allergic skin reaction.[2][16] It is also classified as toxic to aquatic life with long-lasting effects.[2]
Handling Precautions:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][18]
-
Avoid creating dust.[17]
-
Wash hands thoroughly after handling.[16]
-
Store in a tightly closed container in a cool, dry place.[17]
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[16][18]
Conclusion
The melting point of this compound is a fundamental physicochemical property, reliably reported in the range of 41.5 to 45.5 °C . This parameter is not merely a physical constant but a critical tool for scientists in assessing material purity and ensuring the integrity of synthetic processes. The methodologies detailed in this guide, from the accessible capillary method to the highly quantitative DSC analysis, provide researchers with robust, self-validating protocols for accurate determination. By integrating precise melting point analysis into quality control workflows, drug development professionals can enhance reproducibility, minimize downstream failures, and accelerate the discovery pipeline.
References
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Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]
-
Melting point determination. University of Calgary. [Link]
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D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. [Link]
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Experiment 1 - Melting Points. Diablo Valley College. [Link]
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Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
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Melting Point Procedure. Scribd. [Link]
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Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts. [Link]
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Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). NETZSCH. [Link]
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4,6-Dichloro-2-methylpyrimidine. PubChem. [Link]
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Material Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine. Capot Chemical. [Link]
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Foreword: Navigating the Data Gap for a Key Synthetic Intermediate
An In-Depth Technical Guide to the Solubility of 4,5-Dichloro-2-methylpyrimidine in Organic Solvents
This compound is a crucial building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its reactivity, governed by the strategic placement of chloro-substituents, makes it a versatile intermediate. However, a significant challenge in its practical application is the conspicuous absence of comprehensive, publicly available data on its solubility in common organic solvents. This guide is designed to address this knowledge gap, providing researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. By integrating theoretical principles with actionable experimental protocols, this document serves as both a predictive tool and a practical laboratory manual.
The Physicochemical Landscape of this compound
A foundational understanding of the physicochemical properties of this compound is paramount for any solubility-related investigation. While extensive experimental data is sparse, we can infer key characteristics from its molecular structure and from data on closely related isomers.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₅H₄Cl₂N₂ | PubChem[1] |
| Molecular Weight | 163.00 g/mol | PubChem[1] |
| Appearance | Likely a white to off-white crystalline solid | Analogy to isomers[2][3] |
| Melting Point | Expected to be a low-melting solid | Isomers melt in the range of 26-46°C[3] |
| Polarity | Moderately polar | Inferred from structure (dihalo-pyrimidine) |
| Hydrogen Bonding | Hydrogen bond acceptor (pyrimidine nitrogens) | Chemical structure |
The presence of two electronegative chlorine atoms and two nitrogen atoms within the pyrimidine ring imparts a moderate degree of polarity to the molecule. The nitrogen atoms can also act as hydrogen bond acceptors. These structural features are the primary determinants of its solubility behavior, suggesting that it will exhibit preferential solubility in solvents with some degree of polarity.
Theoretical Framework for Solubility Prediction
In the absence of empirical data, theoretical models provide a valuable starting point for solvent selection. The age-old principle of "like dissolves like" serves as a useful qualitative guide: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[4]
For a more quantitative prediction, we turn to the Hansen Solubility Parameters (HSP) . This model posits that the total cohesive energy of a substance can be divided into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Each compound can be described by a point in three-dimensional "Hansen space" defined by these parameters.[5][6] The principle of "like dissolves like" is quantified by the distance (Ra) between the solute and solvent in this space. A smaller distance implies a higher likelihood of dissolution.
Estimating Hansen Solubility Parameters for this compound:
While experimental determination of HSP is required for high accuracy, we can estimate the parameters based on its structure and comparison with related compounds.
Table 2: Estimated Hansen Solubility Parameters for this compound and Select Solvents
| Compound/Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| This compound (Estimated) | 18.0 | 9.0 | 5.0 |
| Non-Polar Solvents | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Polar Aprotic Solvents | |||
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Polar Protic Solvents | |||
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
Interpretation and Predictions:
Based on the estimated HSP values, we can predict that this compound will exhibit:
-
Poor solubility in non-polar aliphatic solvents like hexane.
-
Moderate solubility in aromatic hydrocarbons like toluene and chlorinated solvents such as dichloromethane.
-
Good to excellent solubility in polar aprotic solvents like acetone, THF, acetonitrile, DMF, and DMSO, which have a good balance of dispersion and polar forces.
-
Moderate to good solubility in polar protic solvents like alcohols (methanol, ethanol, IPA), with solubility likely increasing with the alcohol's polarity.
Experimental Determination of Solubility: A Practical Guide
Theoretical predictions must be validated by empirical data. The following protocols provide a systematic approach to determining the solubility of this compound.
Safety First: Handling Chlorinated Heterocycles
Before commencing any experimental work, it is crucial to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7]
-
Ventilation: Handle this compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
-
Material Safety Data Sheet (MSDS/SDS): Consult the SDS for this compound and all solvents to be aware of specific hazards, handling procedures, and emergency responses.[2]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[8]
Qualitative Solubility Assessment
This rapid screening method provides a preliminary understanding of solubility in a range of solvents.
Protocol:
-
Add approximately 10-20 mg of this compound to a small test tube or vial.
-
Add 1 mL of the chosen solvent in 0.2 mL increments, vortexing or shaking vigorously after each addition.
-
Observe and record whether the solid dissolves completely.
-
Categorize the solubility as:
-
Soluble: Dissolves completely.
-
Slightly Soluble: A portion of the solid dissolves.
-
Insoluble: No visible dissolution.
-
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[9]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed vial (e.g., 100 mg to 5 mL of solvent). The presence of undissolved solid is essential.
-
Add a known volume of the selected organic solvent.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a stir plate.
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached. The optimal time should be determined empirically.
-
-
Sample Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter (e.g., a syringe with a 0.45 µm PTFE filter) to prevent transfer of solid particles.
-
-
Analysis:
-
Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve with known concentrations must be prepared beforehand.
-
-
Calculation:
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature. Results are typically expressed in mg/mL, g/100 mL, or molarity (mol/L).
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature, as the dissolution process is typically endothermic.[10][11] This relationship can be quantified using the van 't Hoff equation.
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A solvent polarity index can provide a useful guide for initial solvent screening.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion and Recommendations
While a comprehensive experimental dataset for the solubility of this compound is not yet available, this guide provides a robust framework for both predicting and determining its solubility in a range of organic solvents.
Key Takeaways:
-
This compound is a moderately polar compound.
-
Solubility is expected to be highest in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone, THF) and lower in non-polar solvents (e.g., hexane).
-
The Hansen Solubility Parameter model offers a valuable tool for predictive solvent screening.
-
The shake-flask method is the gold standard for quantitative, equilibrium solubility determination.
It is strongly recommended that researchers dedicate resources to the systematic experimental determination of the solubility of this important intermediate. The data generated will be invaluable for optimizing reaction conditions, developing purification strategies, and enabling more efficient and scalable synthetic routes in pharmaceutical and chemical research.
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). [Link]
-
Van der Maelen, E. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
JoVE. (2020). Solubility. Retrieved from [Link]
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Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. Retrieved from [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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A Predictive Spectroscopic Guide to 4,5-Dichloro-2-methylpyrimidine
Introduction
4,5-Dichloro-2-methylpyrimidine is a member of the halogenated pyrimidine family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the pyrimidine ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and biological activity. Accurate structural elucidation is therefore paramount for any research or development involving this compound.
Molecular Structure and Spectroscopic Implications
The structure of this compound features a pyrimidine ring substituted with a methyl group at the C2 position and chlorine atoms at the C4 and C5 positions. This specific arrangement has several key implications for its spectroscopic signatures:
-
Proton Environment: The molecule possesses a single, isolated aromatic proton at the C6 position and a methyl group at C2. This simplicity in the proton environment is expected to lead to a clean and easily interpretable ¹H NMR spectrum.
-
Carbon Skeleton: The molecule has six carbon atoms in five distinct chemical environments due to the substitution pattern.
-
Vibrational Modes: The presence of C-H (both sp² and sp³ hybridized), C=N, C=C, and C-Cl bonds will give rise to characteristic absorption bands in the IR spectrum.
-
Mass and Isotopic Distribution: The molecular formula, C₅H₄Cl₂N₂, dictates the molecule's nominal mass and exact mass. Crucially, the presence of two chlorine atoms will result in a distinctive isotopic pattern in the mass spectrum, providing a key diagnostic feature.
The Biological Versatility of 4,5-Dichloro-2-methylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its inherent ability to interact with a wide range of biological targets.[1] Among the vast landscape of pyrimidine-based compounds, derivatives of 4,5-dichloro-2-methylpyrimidine have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel anticancer and antiviral therapies. This technical guide provides an in-depth exploration of the biological activities of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, and the experimental protocols utilized to evaluate their therapeutic potential, grounded in established scientific principles and supported by robust data.
The this compound Scaffold: A Privileged Starting Point
The this compound core offers a unique combination of features that make it an attractive starting point for the synthesis of diverse chemical libraries. The two chlorine atoms at the 4 and 5 positions provide reactive sites for nucleophilic substitution, allowing for the strategic introduction of various functional groups to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. The methyl group at the 2-position can also influence the molecule's interaction with its biological target. This inherent versatility has enabled the development of a wide array of derivatives with distinct and potent biological effects.
Anticancer Activity: Targeting the Engines of Malignancy
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated efficacy against a variety of cancer cell lines, often through the inhibition of key enzymes involved in cancer cell proliferation and survival.
Kinase Inhibition: A Primary Mechanism of Action
Many pyrimidine derivatives exert their anticancer effects by targeting protein kinases, a family of enzymes that play a central role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Derivatives of this compound have shown promise as inhibitors of several important kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[3]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[3][4]
-
Aurora Kinases: These are serine/threonine kinases that are essential for cell division and are often overexpressed in cancer cells.
-
Mitogen-activated protein kinase-activated protein kinase 1 (MSK1): This kinase is involved in the cellular response to stress and has been implicated in cancer development.[5]
The pyrimidine core of these derivatives can act as a scaffold that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases and competitively inhibit their activity.[5][6]
Figure 1: Generalized Signaling Pathway for Kinase Inhibition by Pyrimidine Derivatives
Caption: A generalized signaling pathway illustrating how pyrimidine derivatives can inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, thereby blocking downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis.
Quantitative Assessment of Anticancer Activity
The anticancer efficacy of these derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-c]pyrimidine-isoxazole | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [7] |
| Thiazolo[4,5-d]pyrimidine | MCF-7 (Breast Cancer) | 43.4 | [7] |
| Thiazolo[4,5-d]pyrimidine | MDA-MB-231 (Breast Cancer) | 35.9 | [7] |
| 4-anilinoquinazoline-chalcones | K-562 (Leukemia) | 0.622 - 1.81 | |
| Pyrimidodiazepines | Multiple Cancer Cell Lines | Cytotoxic activity 10-fold higher than doxorubicin |
Note: The table presents a selection of reported IC50 values for pyrimidine derivatives to illustrate their potential. The specific structures of the tested compounds can be found in the cited references.
Antiviral Activity: A Broad Spectrum of Inhibition
Beyond their anticancer properties, pyrimidine derivatives have also demonstrated significant antiviral activity against a range of viruses.[8][9] The mechanism of action for their antiviral effects can vary, but it often involves the inhibition of viral enzymes that are essential for replication or interference with the viral life cycle. Some derivatives have shown activity against:
-
Herpes Simplex Virus (HSV): Certain derivatives have been found to inhibit the replication of HSV-1.[9]
-
Human Cytomegalovirus (HCMV): Some compounds have shown the ability to reduce the titer of HCMV.[8]
-
Coronaviruses: More recent studies have explored the potential of pyrimidine derivatives as inhibitors of coronaviruses.
The antiviral efficacy is often evaluated by determining the concentration of the compound required to reduce the viral load by 50% (EC50) and the concentration that is toxic to the host cells (CC50). A high selectivity index (SI = CC50/EC50) is desirable, as it indicates that the compound is more toxic to the virus than to the host cells.
Experimental Protocols: From Synthesis to Biological Evaluation
The development of novel this compound derivatives relies on robust and reproducible experimental protocols for both their chemical synthesis and their biological evaluation.
General Synthesis of this compound Derivatives
The synthesis of derivatives typically begins with the this compound scaffold, which can be prepared through various established methods. Subsequent modifications are then made through nucleophilic substitution reactions at the chloro-positions.
Figure 2: General Synthetic Workflow for this compound Derivatives
Caption: A simplified workflow illustrating the general synthetic strategy for producing a library of bioactive derivatives from the this compound core scaffold.
Step-by-Step Protocol for the Synthesis of a Representative Thiazole-Pyrimidine Derivative: [10]
-
Synthesis of Intermediate 3: To a stirred suspension of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (100 mg, 0.375 mmol) in anhydrous THF (4 mL), add 4,6-dichloro-2-methylpyrimidine (67.3 mg, 0.413 mmol).
-
Cool the reaction mixture to 0 °C and add sodium hydride (18.9 mg, 0.788 mmol) in several portions.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, evaporate the THF and purify the residue to obtain N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (Intermediate 3).
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on cancer cell lines.[8][11][12]
Step-by-Step MTT Assay Protocol: [8][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: Experimental Workflow for MTT Assay
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Introduction: Understanding the Profile of 4,5-Dichloro-2-methylpyrimidine
An In-depth Technical Guide to the Safe Handling of 4,5-Dichloro-2-methylpyrimidine for Laboratory Professionals
This compound is a halogenated heterocyclic compound, a class of molecules that serve as versatile building blocks in synthetic organic chemistry.[1][2] Specifically, dichlorinated pyrimidines are crucial intermediates in the synthesis of a wide array of biologically active compounds and pharmaceutical agents.[2] Their utility stems from the reactivity of the chlorine atoms, which can be readily displaced by various nucleophiles, allowing for the construction of more complex molecular architectures.
Given its reactive nature and classification as a hazardous chemical, a comprehensive understanding of its safety and handling protocols is not merely a regulatory formality but a critical prerequisite for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound, drawing upon established safety data for structurally similar chlorinated pyrimidines.
Hazard Identification and GHS Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. Based on data from analogous compounds, this compound is classified as a hazardous substance.[4][5]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage[4][6][7] / H315: Causes skin irritation[8][9] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage[5] / H319: Causes serious eye irritation[8][9] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][8][9] |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[6] |
Signal Word: Danger or Warning [4][6][9]
Hazard Pictograms:
-
GHS05 (Corrosion): Indicates the potential to cause severe skin burns and eye damage.[6][7]
-
GHS07 (Exclamation Mark): Indicates that it may be harmful if swallowed, cause respiratory irritation, cause an allergic skin reaction, or cause serious eye irritation.[6]
-
GHS09 (Environment): Indicates hazards to the aquatic environment.[6]
Exposure Controls and Personal Protective Equipment (PPE)
The causality behind exposure control is a hierarchy: first, eliminate or substitute the hazard; second, use engineering controls; and third, use personal protective equipment. In a research context where the chemical is essential, the focus shifts to robust engineering controls and diligent PPE use.
Engineering Controls
The primary engineering control for handling solid this compound is a certified chemical fume hood.[4][10] This is critical for two reasons:
-
Inhalation Hazard: The compound is classified as a respiratory irritant.[4][8][9] Although it is a solid, weighing and transfer operations can generate fine dust or aerosols which must be contained.[8][11]
-
Containment: A fume hood provides a physical barrier and negative pressure environment to contain any accidental spills and prevent systemic contamination of the laboratory.
Ensure that eyewash stations and safety showers are readily accessible and unobstructed in the immediate work area.[4][12]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on a thorough risk assessment of the planned procedure.[13]
-
Eye and Face Protection: Due to the severe risk to eyes, standard safety glasses are insufficient.[3]
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4][14]
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant splash risk, a full face shield should be worn in addition to safety goggles.[4]
-
-
Skin and Body Protection: The goal is to prevent all skin contact.[5][15]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use.[15] If contact occurs, remove gloves immediately, wash hands, and don a new pair. Do not wear gloves outside the lab to prevent cross-contamination.[3]
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.
-
Additional Protection: For large-scale work, consider a PVC apron and impervious clothing.[5]
-
-
Respiratory Protection:
-
Under normal conditions with proper use of a chemical fume hood, respiratory protection is not typically required.
-
If engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and particulates (type P3) should be used. A comprehensive respiratory protection program, including fit-testing, must be in place.[13]
-
Caption: PPE Selection Logic based on the experimental task.
Protocols for Safe Handling and Use
Adherence to established protocols minimizes exposure and prevents accidents.[16]
General Handling Precautions
-
Avoid All Personal Contact: This is the guiding principle. Do not allow the chemical to contact eyes, skin, or clothing.[4][8]
-
Work Area: Conduct all work in a chemical fume hood.[4][10] Keep the work area clean and uncluttered.[15]
-
Avoid Dust Formation: Handle the solid gently to avoid creating airborne dust.[4][8][11]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[8][15] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[8][15] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[8]
Step-by-Step Protocol: Weighing and Dispensing Solid
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate height.
-
Staging: Place an analytical balance, weighing paper or boat, spatula, and a sealable container for the chemical inside the fume hood.
-
Taring: Place the weighing boat on the balance and tare the weight.
-
Dispensing: Slowly open the stock container. Using a clean spatula, carefully transfer the desired amount of solid to the weighing boat. Avoid any abrupt movements that could generate dust.
-
Sealing: Immediately and securely close the stock container.
-
Transfer: Carefully transfer the weighed solid to your reaction vessel or solvent container, which should also be inside the fume hood.
-
Cleanup: Dispose of the used weighing boat and any contaminated materials (e.g., wipes) into a designated solid hazardous waste container.
-
Decontamination: Wipe down the spatula and the balance surface with an appropriate solvent (e.g., isopropanol) and a paper towel, disposing of the towel in the hazardous waste.
Step-by-Step Protocol: Preparing a Solution
-
Preparation: Follow steps 1-2 from the weighing protocol. Have your solvent and reaction flask/beaker ready within the fume hood.
-
Weighing: Weigh the required amount of solid as described above.
-
Addition: Place the flask/beaker containing the desired volume of solvent on a stir plate within the fume hood.
-
Dissolution: Carefully add the weighed solid to the solvent. Causality Note: Always add the solid reagent to the solvent, not the other way around, to ensure better control over dissolution and to avoid splashing concentrated material.[5]
-
Mixing: Begin stirring to facilitate dissolution. If necessary, the container can be loosely capped to prevent vapor escape while stirring.
-
Verification: Ensure all solid is completely dissolved before proceeding with the reaction.
-
Cleanup: Dispose of all contaminated disposables in the appropriate hazardous waste stream.
Storage, Stability, and Incompatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.[16]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[8][11] Refrigeration is often recommended.[10][17] | Prevents degradation and potential pressure buildup in the container. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][10] | The compound may be sensitive to air and moisture.[4][10] |
| Container | Keep container tightly closed in a well-ventilated place.[8][10][11] Store in original containers.[8] | Prevents contamination and release into the environment. |
| Location | Store in a designated corrosives area, away from incompatible materials.[4][10] | Prevents accidental mixing with incompatible chemicals leading to hazardous reactions. |
Stability and Reactivity
-
Stability: The compound is generally stable under recommended storage conditions.[5][10] However, it is considered moisture-sensitive.[4][10]
-
Hazardous Reactions: Hazardous polymerization is not expected to occur.[4][10] Contact with strong bases or alkaline materials may liberate heat.[5]
-
Incompatible Materials: Keep away from:
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
The immediate priority is to remove the individual from the source of exposure and decontaminate.[15] Always seek immediate medical attention after providing first aid and show the Safety Data Sheet to the attending physician.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[9][14]
-
Skin Contact: Immediately take off all contaminated clothing. Flush skin with large amounts of running water and soap for at least 15 minutes.[8][9][14] Seek immediate medical attention as the material can cause severe burns.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][14] Remove contact lenses if present and easy to do so.[8] Call an ophthalmologist or physician immediately.
-
Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[14] Never give anything by mouth to an unconscious person.[14] Call a physician or Poison Control Center immediately.[14]
Accidental Release Measures (Spill Cleanup)
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate the danger area if the spill is large.[8]
-
Ventilate: Ensure the area is well-ventilated (work within a fume hood if possible).
-
Protect: Wear full PPE, including respiratory protection if necessary.[8] Avoid breathing dust.[8]
-
Contain & Clean: For a dry spill, carefully sweep or vacuum up the material and place it into a clean, dry, labeled, and sealable container for disposal.[8] Avoid actions that generate dust.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for hazardous waste disposal.
-
Prevent Entry: Prevent spilled material from entering drains or waterways.[8]
Caption: A workflow for responding to a solid chemical spill.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[9][10][14]
-
Hazards from Combustion: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[9][10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8][10][14]
Disposal Considerations
Chemical waste must be handled in accordance with all local, state, and federal regulations.[5]
-
Waste Generation: Minimize waste generation whenever possible.
-
Containers: Dispose of unused product and contaminated materials in a designated, labeled, and sealed hazardous waste container.
-
Disposal Route: Do not empty into drains or release into the environment.[4] The material should be disposed of via a licensed waste disposal company.
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The Dichotomous Reactivity of Dichloropyrimidines: A Guide for the Synthetic Chemist
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, prominently featured in the architecture of life itself as a component of nucleobases. This prevalence in nature has inspired its extensive use in medicinal chemistry, with the pyrimidine motif embedded in a significant percentage of small-molecule drugs approved by the FDA.[1] Among the vast array of pyrimidine-based synthons, dichloropyrimidines stand out as exceptionally versatile and powerful building blocks for drug discovery and development. Their utility stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chloro-substituents, rendering them susceptible to a variety of chemical transformations.[2][3]
This guide provides an in-depth exploration of the reactivity of dichloropyrimidines, focusing on the underlying principles that govern their reaction pathways. We will dissect the causality behind experimental choices in the two major reaction classes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and provide field-proven insights into controlling the regioselectivity of these transformations. For researchers, scientists, and drug development professionals, a deep understanding of these principles is paramount for the efficient and rational design of synthetic routes to novel molecular entities.
Chapter 1: The Electronic Landscape and Innate Reactivity
The reactivity of dichloropyrimidines is fundamentally dictated by the electronic distribution within the heterocyclic ring. The two nitrogen atoms act as powerful electron-withdrawing groups, creating regions of significant partial positive charge (δ+) on the carbon atoms, particularly at the C2, C4, and C6 positions. This inherent electron deficiency is the primary driver for the facile reaction of dichloropyrimidines with nucleophiles. The chlorine atoms serve as excellent leaving groups, further enabling substitution reactions.
The general order of reactivity for the halide positions in pyrimidines is C4(6) > C2 >> C5.[3] This hierarchy is a crucial starting point for any synthetic design, as it dictates the most probable site of initial reaction. However, as we will explore, this intrinsic preference can be modulated and even completely overturned by a careful selection of substrates, reagents, and reaction conditions.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr) - The Classic Pathway
Nucleophilic aromatic substitution is a cornerstone transformation for functionalizing dichloropyrimidines, allowing for the direct introduction of a wide array of nucleophiles.[2] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The stability of this intermediate is the critical factor determining the regioselectivity of the reaction.
Regioselectivity in 2,4-Dichloropyrimidines: The C4-Preference
In the case of unsubstituted 2,4-dichloropyrimidine, nucleophilic attack overwhelmingly favors the C4 position.[1][4][5] This preference can be rationalized by examining the stability of the potential Meisenheimer intermediates. Attack at C4 allows the negative charge to be delocalized onto both ring nitrogen atoms through resonance, with a particularly stable para-quinoid-like resonance structure.[3] In contrast, attack at the C2 position results in an ortho-quinoid-like intermediate, which is generally less stable.
Quantum mechanical calculations support this empirical observation. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine shows that the LUMO is predominantly distributed at the C4 position, indicating it as the most electrophilic site and the most likely point of nucleophilic attack.[4][6]
Overriding the Innate Preference: The Power of Substituents
The C4 selectivity of SNAr reactions is not absolute and can be highly sensitive to the electronic and steric nature of other substituents on the pyrimidine ring.[4] This variability provides a powerful handle for synthetic chemists to direct the reaction to the C2 position.
-
Electron-Donating Groups (EDGs) at C6: The presence of an electron-donating group, such as a methoxy (-OMe) or an amino (-NHMe) group, at the C6 position can reverse the regioselectivity, favoring substitution at C2.[4][6] These groups electronically enrich the ring, altering the distribution of the LUMO and LUMO+1 orbitals. In such cases, the energy gap between these frontier orbitals can become small, and the contribution from LUMO+1, which may have a larger coefficient at C2, becomes significant, directing the nucleophile to this position.[4]
-
Steric Hindrance at C5: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the adjacent C4 position, thereby promoting reaction at the more accessible C2 position.[1]
The logical flow for predicting SNAr regioselectivity is visualized in the diagram below.
Caption: Decision workflow for predicting SNAr regioselectivity.
SNAr Reactions of 4,6-Dichloropyrimidines
4,6-Dichloropyrimidine, being a symmetrical molecule, simplifies the initial monosubstitution, which yields a single product.[7] The two chlorine atoms are equivalent and susceptible to nucleophilic attack. This intermediate is a valuable building block for the synthesis of pharmaceuticals and agrochemicals, such as sulfa drugs and the fungicide azoxystrobin.[8] The challenge in the functionalization of 4,6-dichloropyrimidine lies in the second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.
Chapter 3: Palladium-Catalyzed Cross-Coupling - Forging C-C and C-X Bonds
Palladium-catalyzed cross-coupling reactions represent a modern and highly versatile strategy for the elaboration of dichloropyrimidine scaffolds.[3] Reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination allow for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of functional group tolerance.
Conventional Regioselectivity: The C4-Coupling Paradigm
Similar to SNAr reactions, palladium-catalyzed cross-couplings of 2,4-dichloropyrimidines generally exhibit a strong preference for reaction at the C4 position.[1][3][9] This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[9] This reliable regioselectivity has been exploited in the synthesis of numerous complex molecules, allowing for the sequential introduction of different substituents.[3] For instance, a Suzuki coupling can be performed selectively at C4, leaving the C2-chloro substituent available for a subsequent, different coupling reaction or a nucleophilic substitution.
| Reaction Type | Catalyst/Ligand (Typical) | Predominant Regioselectivity | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | C4 | [3][9] |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | C4 | [1][10] |
| C-S Coupling | Pd(0), Pd(II) precatalysts | C4 | [1] |
Table 1: Conventional Regioselectivity in Pd-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines.
Inverting the Paradigm: Catalyst-Controlled C2-Selectivity
A significant breakthrough in dichloropyrimidine chemistry has been the development of methods to override the inherent C4 selectivity and achieve catalyst-controlled C2-selective cross-coupling. This inversion of selectivity dramatically expands the accessible chemical space and offers greater flexibility in synthetic design.[1]
The key to achieving this unconventional reactivity lies in the use of palladium precatalysts supported by sterically hindered N-heterocyclic carbene (NHC) ligands.[1][11] For example, the use of an (η³-indenyl)PdCl(IPent) precatalyst has been shown to enable C-S coupling (thiolation) to occur selectively at the C2 position of 2,4-dichloropyrimidine under mild conditions.[1] This remarkable switch in regioselectivity is believed to arise from a change in the mechanism of C-Cl bond activation, possibly avoiding a typical oxidative addition pathway.[11] This powerful strategy allows chemists to install the C2-substituent first, a sequence that is often difficult or impossible to achieve using traditional methods.[1]
Caption: Ligand-controlled regioselectivity in cross-coupling reactions.
Chapter 4: Experimental Protocols
To translate theory into practice, this section provides detailed, step-by-step methodologies for key transformations of dichloropyrimidines. These protocols are designed to be self-validating systems, incorporating best practices for achieving high yields and selectivities.
Protocol: Regioselective C4-Suzuki-Miyaura Coupling
This protocol describes a typical microwave-assisted Suzuki coupling, which offers rapid and efficient synthesis of C4-arylated pyrimidines.[9]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or Heteroaryl Boronic Acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave reactor vials
-
Magnetic stirrer bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stirrer bar, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.005 mmol).
-
Add 5 mL of the 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloropyrimidine.[9]
Protocol: Unconventional C2-Selective C-S Cross-Coupling
This protocol outlines the C2-selective thiolation using a specialized palladium precatalyst, demonstrating the power of catalyst control.[1]
Materials:
-
2,4-Dichloropyrimidine
-
Thiol (1.2 equiv)
-
(η³-indenyl)PdCl(IPent) precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.3 equiv)
-
Toluene, anhydrous
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a Schlenk flask under an inert atmosphere.
-
To the flask, add the (η³-indenyl)PdCl(IPent) precatalyst (0.02 mmol) and NaOtBu (1.3 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture.
-
Add the thiol (1.2 mmol) to the mixture.
-
Finally, add the 2,4-dichloropyrimidine (1.0 mmol).
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-thio-4-chloropyrimidine.[1]
Conclusion
Dichloropyrimidines are far more than simple heterocyclic building blocks; they are dynamic substrates whose reactivity can be finely tuned through a deep understanding of electronic effects, steric influences, and modern catalytic systems. The conventional wisdom of C4-selectivity in both SNAr and cross-coupling reactions provides a reliable foundation for synthetic planning. However, the true power for innovation lies in the ability to selectively override these innate tendencies. By strategically modifying substitution patterns or employing advanced, sterically demanding catalyst systems, chemists can now access previously challenging or unattainable C2-functionalized pyrimidines. This dichotomous reactivity ensures that dichloropyrimidines will remain a central and enabling scaffold in the ongoing quest for novel therapeutics and advanced materials.
References
-
Cherney, R. J., & Green, M. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Medicinal Chemistry Letters, 11(5), 844–848. Retrieved from [Link][1]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link][7]
-
Guram, A. S., & Stauffer, S. R. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 86(20), 14049–14066. Retrieved from [Link][12]
-
Green, M., & Cherney, R. J. (2019). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 141(37), 14554–14559. Retrieved from [Link][11]
-
Handy, S. T., & Zhang, Y. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron, 64(36), 8463–8467. Retrieved from [Link][13]
-
Stauffer, S. R., & Guram, A. S. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4485–4488. Retrieved from [Link][3]
-
Kappe, C. O., & Dallinger, D. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2828. Retrieved from [Link][9]
-
Speciality Chemicals. (n.d.). Industrial Synthesis with 4,6-Dichloropyrimidine: Process & Supply Chain Insights. Speciality Chemicals. Retrieved from [Link][8]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link][5]
-
Fengchen Group. (2026). The Chemical Intermediate: 2,4-Dichloropyrimidine in Pharmaceutical Innovation. Fengchen Group. Retrieved from [Link][14]
-
Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Retrieved from [Link][15]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,5-Dichloro-2-methylpyrimidine
Abstract
4,5-Dichloro-2-methylpyrimidine is a pivotal heterocyclic compound, extensively utilized as a versatile building block in the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its reactivity is dominated by the electron-deficient nature of the pyrimidine ring, which is further accentuated by the presence of two strongly electron-withdrawing chlorine substituents. This guide provides an in-depth analysis of the molecule's electronic architecture, delineating its primary electrophilic and nucleophilic centers. We will explore the underlying principles governing its reactivity, focusing on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, and provide a field-proven experimental protocol for the selective functionalization of this important scaffold.
Introduction: The Chemical Significance of this compound
Halogenated pyrimidines are foundational scaffolds in medicinal chemistry and materials science.[1] The pyrimidine nucleus, an essential component of nucleic acids, offers a privileged structure for interacting with biological targets. The introduction of halogen atoms, such as chlorine, serves two primary purposes: it modulates the electronic properties of the ring and provides reactive handles for further chemical modification.
This compound is of particular interest due to the distinct electronic environment of its two chlorine atoms. The inherent asymmetry and potent electrophilicity of the C4 and C5 positions allow for sequential and regioselective displacement reactions, enabling the construction of complex molecular architectures from a readily available starting material.[2] Understanding the subtle factors that dictate which position reacts preferentially is paramount for synthetic chemists aiming to design efficient and controlled reaction pathways.
Electronic Structure and Reactivity Analysis
The reactivity of this compound is a direct consequence of its electronic distribution. The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density through both inductive and resonance effects. This π-deficient character is significantly amplified by the two chlorine atoms at the C4 and C5 positions, which are powerful electron-withdrawing groups primarily through the inductive effect.[2]
Key Reactive Sites:
-
Electrophilic Sites: The primary electrophilic centers are the carbon atoms bonded to the chlorine atoms, C4 and C5. The substantial electron withdrawal by the adjacent nitrogen and chlorine atoms creates a significant partial positive charge (δ+) on these carbons, making them highly susceptible to attack by nucleophiles.
-
Nucleophilic Sites: The lone pairs of electrons on the two ring nitrogen atoms (N1 and N3) constitute the primary nucleophilic sites. These nitrogens can be protonated by acids or act as nucleophiles in reactions with strong electrophiles.
Caption: Diagram 2: Logical flow of the SₙAr reaction, highlighting the favored C4 pathway.
Experimental Protocol: Regioselective Amination at C4
This section provides a validated, step-by-step protocol for the regioselective substitution of the C4-chloro group of this compound with a secondary amine, a common transformation in drug discovery. [2][3] Objective: To synthesize 4-(morpholin-4-yl)-5-chloro-2-methylpyrimidine.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 1780-31-0 | 163.00 g/mol | 1.63 g | 10.0 mmol |
| Morpholine | 110-91-8 | 87.12 g/mol | 1.05 mL (1.0 g) | 11.5 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 2.1 mL (1.55 g) | 12.0 mmol |
| 2-Propanol (IPA) | 67-63-0 | - | 20 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.63 g, 10.0 mmol) and 2-propanol (20 mL).
-
Reagent Addition: Stir the mixture to form a suspension. Add morpholine (1.05 mL, 11.5 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol) at room temperature. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be visible under UV light and will have a lower Rf value than the starting material.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add 30 mL of deionized water to the concentrated mixture. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).
-
Drying: Dry the resulting solid in a vacuum oven at 40-50 °C to a constant weight to yield the desired product, 4-(morpholin-4-yl)-5-chloro-2-methylpyrimidine, typically as a white to off-white solid.
Expected Results and Validation
-
Yield: 85-95%
-
Purity (by ¹H NMR & LC-MS): >98%
-
¹H NMR (400 MHz, CDCl₃) δ: 8.25 (s, 1H), 3.85 (t, J = 4.8 Hz, 4H), 3.60 (t, J = 4.8 Hz, 4H), 2.55 (s, 3H). The singlet at 8.25 ppm corresponds to the C6-H, confirming substitution has occurred on the pyrimidine ring. The absence of starting material signals validates the reaction's completion.
-
LC-MS (ESI+): m/z calculated for C₉H₁₂ClN₃O [M+H]⁺: 214.07; found: 214.1. This confirms the correct mass for the monosubstituted product.
Caption: Diagram 3: Step-by-step experimental workflow for the regioselective amination.
Conclusion
This compound is a highly valuable electrophilic scaffold in synthetic chemistry. Its reactivity is governed by the π-deficient pyrimidine core, which is strongly activated towards nucleophilic aromatic substitution. The electronic asymmetry ensures that these reactions proceed with high regioselectivity, overwhelmingly favoring substitution at the C4 position over the C5 position. This predictable reactivity allows chemists to employ this molecule as a reliable building block for the synthesis of diverse and complex target structures. The provided protocol exemplifies a robust and efficient method for its selective functionalization, serving as a foundational technique for researchers in drug development and related scientific fields.
References
- BenchChem. (2025). Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Lu, Y., et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
- NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
- PubChem. 4,6-Dichloro-2-methylpyrimidine.
- Sigma-Aldrich. 2,4-Dichloro-5-methylpyrimidine 98%. Merck.
- Chad's Prep. (2021). 18.
- MacDonald, J. C., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-63.
- Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 15(4), 2568-2583.
- Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(11), 3559-3561.
- ChemicalBook. 4,6-Dichloro-2-methylpyrimidine synthesis.
- Li, J. J. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 11(15), 3354-3357.
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thermal stability of 4,5-Dichloro-2-methylpyrimidine
An In-Depth Technical Guide to the Thermal Stability Assessment of 4,5-Dichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any advanced intermediate, a thorough understanding of its thermal stability is paramount for ensuring safe handling, developing robust manufacturing processes, and guaranteeing the integrity of long-term storage. This guide provides a comprehensive framework for the thermal stability assessment of this compound, synthesizing established analytical techniques with practical, field-proven insights. We will delve into the theoretical underpinnings of thermal decomposition for halogenated heterocycles and present detailed, step-by-step protocols for critical analytical methods, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). This document is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to design and execute a self-validating thermal hazard assessment.
Introduction: The Imperative of Thermal Stability Profiling
The utility of this compound as a building block in complex molecule synthesis necessitates a detailed characterization of its physicochemical properties. Among these, thermal stability is a critical parameter that dictates not only the compound's shelf-life but also the safety parameters for its use in chemical reactions, which may require elevated temperatures. Inadequate understanding of a compound's thermal behavior can lead to compromised product quality, unexpected side reactions, and, in worst-case scenarios, catastrophic thermal runaway events.
This guide will provide a senior application scientist's perspective on establishing a robust thermal stability profile for this compound. We will move beyond simple data reporting to explain the "why" behind experimental choices, ensuring a deeper and more applicable understanding of the principles at play.
Theoretical Considerations: Potential Decomposition Pathways
The thermal decomposition of chlorinated hydrocarbons, including halogenated pyrimidines, can be a complex process.[1] The presence of both chlorine and nitrogen atoms in the this compound structure suggests several potential decomposition pathways. At elevated temperatures, the weakest bonds are likely to cleave first. The C-Cl bond, with an average bond enthalpy of approximately 338 kJ/mol, is a likely initiation point for decomposition.[2]
Potential decomposition products could include:
-
Hydrogen Chloride (HCl): Formed by the abstraction of a hydrogen atom from the methyl group or other molecules by a chlorine radical.
-
Oxides of Nitrogen (NOx): Resulting from the breakdown of the pyrimidine ring at high temperatures, especially in the presence of oxygen.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): Products of incomplete and complete combustion, respectively.
-
Phosgene (COCl2): A highly toxic gas that can form from chlorinated hydrocarbons in the presence of oxygen at high temperatures.[1]
-
Charred, Polymeric Residue: Non-volatile products of decomposition.
Understanding these potential pathways is crucial for interpreting the data from thermal analysis experiments and for implementing appropriate safety and handling protocols.
Experimental Methodologies for Thermal Stability Assessment
A multi-faceted approach utilizing several complementary analytical techniques is essential for a comprehensive thermal stability assessment. The "big three" in thermal analysis are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).
Differential Scanning Calorimetry (DSC): Detecting Thermal Events
DSC is a powerful technique for identifying thermal events such as melting, crystallization, and decomposition.[3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature.[5]
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum DSC pan.[6] A hermetic seal is crucial to contain any evolved gases during decomposition.
-
Prepare an empty, hermetically sealed aluminum pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature beyond the decomposition point (e.g., 350 °C).[7] A slower heating rate can provide better resolution of thermal events.[8]
-
-
Data Analysis:
-
The resulting thermogram will plot heat flow versus temperature.
-
An endothermic peak will indicate melting. The onset of this peak is typically taken as the melting point.[4]
-
An exothermic peak following the melt will indicate decomposition. The onset of the exotherm is a critical indicator of the temperature at which thermal decomposition begins.
-
Diagram of a Typical DSC Experimental Workflow
Caption: Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature or time.[9][10] It is an essential tool for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition.[11]
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a ceramic or aluminum TGA crucible.
-
-
Instrument Setup:
-
Place the crucible onto the TGA's microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate, typically 10 °C/min, to a high temperature where decomposition is complete (e.g., 600 °C).
-
-
Data Analysis:
-
The TGA thermogram will plot the percentage of initial mass remaining versus temperature.
-
The onset temperature of mass loss is a key indicator of the start of decomposition.
-
The derivative of the TGA curve (DTG) can be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
-
| Parameter | Description | Typical Value for a Dichlorinated Pyrimidine |
| Tonset | The temperature at which significant mass loss begins. | > 150 °C |
| % Mass Loss (Step 1) | Mass loss associated with the initial decomposition. | Varies |
| % Residue at 600°C | The amount of non-volatile material remaining. | < 5% |
Table 1: Key parameters obtained from TGA analysis.
Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario
ARC is the gold standard for assessing thermal hazards as it simulates a worst-case adiabatic scenario (no heat loss to the surroundings).[12][13] It provides critical data on the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate of decomposition.[14][15][16] This information is vital for process safety and for defining safe operating limits.
-
Sample Preparation:
-
A known quantity of this compound (typically 1-5 g) is loaded into a spherical sample bomb, often made of titanium or another inert material.
-
-
Instrument Setup:
-
The bomb is placed inside a heavily insulated and reinforced calorimeter chamber.
-
The system is evacuated and then backfilled with an inert atmosphere if necessary.
-
-
Thermal Program (Heat-Wait-Search Mode):
-
The sample is heated in small steps (e.g., 5 °C).
-
After each step, the system waits for thermal equilibrium.
-
The instrument then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[14]
-
If no exotherm is detected, the cycle repeats.
-
Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, preventing any heat loss.
-
-
Data Analysis:
-
The instrument records temperature and pressure as a function of time.
-
Key parameters to be determined include:
-
Onset Temperature of Self-Heating: The temperature at which the exothermic reaction begins to self-accelerate.
-
Time to Maximum Rate (TMR): The time from the onset of self-heating to the point of maximum reaction rate under adiabatic conditions.
-
Adiabatic Temperature Rise: The total temperature increase due to the decomposition.
-
Maximum Pressure and Rate of Pressure Rise: Critical for vent sizing and reactor design.
-
-
Diagram of a Potential Decomposition Pathway
Caption: A simplified potential thermal decomposition pathway.
Safe Handling and Storage Recommendations
Based on the expected thermal behavior and the nature of similar chlorinated pyrimidines, the following handling and storage recommendations are prudent:
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[17][18][19] Keep containers tightly closed.[20]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22] Avoid creating dust.[17]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids to prevent exothermic reactions.[18][21]
Conclusion
A comprehensive thermal stability assessment of this compound is not merely a data collection exercise; it is a fundamental component of responsible chemical research and development. By employing a combination of DSC, TGA, and ARC, researchers can gain a detailed understanding of the material's behavior under thermal stress. This knowledge is indispensable for ensuring the safety of laboratory and manufacturing personnel, for the design of robust and efficient chemical processes, and for guaranteeing the long-term stability and quality of the compound. The protocols and interpretive frameworks provided in this guide offer a clear path to achieving these critical objectives.
References
- Prime Process Safety Center.
- Belmont Scientific.
- Thermal Hazard Technology.
- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
- NETZSCH Analyzing & Testing.
- Sigma-HSE.
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
- Auriga Research. Thermogravimetric Analysis (TGA)
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Improved Pharma. (2022). Thermogravimetric Analysis.
- Williams College. Expt. 8: Differential Scanning Calorimetry.
- 104850 - 4,6-Dichloropyrimidine - Safety D
- Fisher Scientific. (2014).
- Fisher Scientific. (2021). SAFETY DATA SHEET - 2,4-Dichloro-5-methylpyrimidine.
- BDMAEE. (2025). A comprehensive guide to handling, storage, and disposal of dichloromethane (dcm) to minimize risks.
- Journal of Chemical Education. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
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A Technical Guide to the Expanding Therapeutic Universe of Novel Pyrimidine Compounds
Abstract
The pyrimidine scaffold, a fundamental heterocyclic motif integral to the structure of DNA and RNA, has perennially been a cornerstone of medicinal chemistry.[1] Its inherent chemical versatility and proven success in numerous FDA-approved drugs have fueled a renaissance in the exploration of novel pyrimidine-based compounds. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the burgeoning potential of these compounds across diverse therapeutic areas. We will delve into the mechanistic rationale behind their applications in oncology, infectious diseases, and inflammatory conditions, present detailed experimental workflows for their evaluation, and explore future trajectories for this remarkable class of molecules.
The Enduring Appeal of the Pyrimidine Core
The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 is more than just a simple heterocycle; it is a privileged scaffold in drug discovery.[1] Its significance is rooted in several key features:
-
Bioisosterism: Pyrimidine's structural similarity to purines allows its derivatives to act as antagonists or modulators of biological pathways involving nucleotides.
-
Synthetic Tractability: The pyrimidine ring is amenable to a wide array of synthetic modifications, allowing for the fine-tuning of physicochemical properties and target engagement.[2][3] Modern synthetic strategies, including metal-catalyzed cross-coupling and multi-component reactions, have vastly expanded the accessible chemical space for pyrimidine derivatives.[3]
-
Hydrogen Bonding Capability: The nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites and protein receptors.
This combination of features has led to the development of numerous successful drugs, from the anticancer agent 5-Fluorouracil to the antiviral Zidovudine (Retrovir) and the antibacterial Trimethoprim.[4][5]
Key Therapeutic Applications of Novel Pyrimidine Derivatives
Recent research has significantly broadened the therapeutic landscape for pyrimidine compounds, with potent and selective agents being developed for a multitude of diseases.[6][7]
Oncology: A Dominant Arena
The development of anticancer agents remains a primary focus for pyrimidine-based drug discovery.[4] These compounds exert their effects through various mechanisms of action.[8]
-
Kinase Inhibition: A major class of pyrimidine-based anticancer drugs targets protein kinases, enzymes that are often dysregulated in cancer. For example, pyrimidine-sulfonamide hybrids have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell proliferation and survival.[6][8] Some novel 2-(phenylamino)pyrimidine derivatives have shown promising activity against drug-resistant EGFR triple mutant cell lines.[6]
-
Topoisomerase Inhibition: Certain pyrimidine derivatives have been designed to inhibit topoisomerase IIα, an enzyme vital for DNA replication in rapidly dividing cancer cells.[5] Inhibition of this enzyme leads to double-strand DNA breaks and ultimately apoptosis.[5]
-
Thymidylate Synthase Inhibition: As analogues of endogenous pyrimidines, some compounds can inhibit thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This is the well-established mechanism of 5-Fluorouracil.[8]
| Pyrimidine Scaffold | Target | Cancer Type Indication | Reference |
| 2-aminopyrimidine | EGFR, HER2 | Lung, Breast | [6] |
| Pyrido[2,3-d]pyrimidine | FGFRs, CDK2 | Gastric, Various | [9] |
| Pyrimidine-sulfonamide | Fam20C, EGFR | Breast, Colon | [8] |
| Furo[2,3-d]pyrimidine | Caspase-3/7 | Fibrosarcoma, Lung | [9] |
Infectious Diseases: A Broad Spectrum of Activity
The pyrimidine core is also a valuable pharmacophore for developing agents against a wide range of pathogens.[10]
-
Antiviral Agents: Pyrimidine derivatives have shown significant promise in combating viral infections.[10] They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, with some compounds exhibiting high potency against resistant mutant strains.[6] Others have been developed to target viruses such as influenza, hepatitis B and C, and herpes simplex virus (HSV-1).[1][10]
-
Antibacterial Agents: Novel pyrimidine-based compounds are being investigated as potent antibacterial agents, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[6] One mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[6]
-
Antifungal and Antimalarial Agents: The versatility of the pyrimidine scaffold extends to the development of antifungal and antimalarial drugs.[6] Some novel pyrimidine derivatives have demonstrated antifungal activity equivalent to or greater than Amphotericin B.[6]
Inflammatory and Neurological Disorders
Emerging research highlights the potential of pyrimidine compounds in treating inflammatory conditions and central nervous system (CNS) disorders.[6]
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX-2).[11] A recent study identified a novel pyrimidine derivative that alleviates acute lung injury by reducing oxidative stress and the inflammatory response through the TLR4/NF-κB and Keap1-NRF2-HO-1 pathways.[12]
-
CNS Disorders: The ability of pyrimidine derivatives to modulate various receptors and enzymes in the central nervous system has opened avenues for their investigation in neurological disorders.[6]
Experimental Workflows for Evaluating Novel Pyrimidine Compounds
A systematic and rigorous evaluation process is crucial for the successful development of any new therapeutic agent. Below are key experimental protocols for assessing the potential of novel pyrimidine compounds.
High-Throughput Screening (HTS) and Hit Identification
The initial step in discovering novel pyrimidine-based drugs often involves screening a large library of compounds to identify "hits" with desired biological activity.
Workflow: High-Throughput Screening for Kinase Inhibitors
Caption: High-throughput screening workflow for identifying pyrimidine-based kinase inhibitors.
In Vitro Cytotoxicity Assessment
Once hits are identified, it is essential to determine their cytotoxic effects on both cancer and normal cell lines to assess their therapeutic window.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., A549 lung cancer cells and normal NHDF fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Mechanism of Action (MoA) Elucidation
Understanding how a compound exerts its biological effect is critical. For a pyrimidine-based EGFR inhibitor, the following workflow can be employed.
Workflow: Elucidating the Mechanism of Action of an EGFR Inhibitor
Caption: A workflow for elucidating the mechanism of action of a pyrimidine-based EGFR inhibitor.
Future Directions and Conclusion
The field of pyrimidine chemistry is continuously evolving, driven by innovations in synthetic chemistry and a deeper understanding of disease biology.[11] Future research is likely to focus on:
-
Multi-Targeted Ligands: Designing single pyrimidine molecules that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer.[13]
-
Covalent Inhibitors: Developing pyrimidine derivatives that form covalent bonds with their targets, leading to increased potency and duration of action.
-
PROTACs and Molecular Glues: Incorporating pyrimidine scaffolds into novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation.
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Laddha, S. S., & Bhatia, M. S. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(3), 1345. Available from: [Link]
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Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303. Available from: [Link]
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Gawroński, J., et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. Available from: [Link]
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Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. ResearchGate. Available from: [Link]
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Gawroński, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135. Available from: [Link]
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Papanastasiou, I., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6649. Available from: [Link]
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Li, J., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341053. Available from: [Link]
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Sharma, A., et al. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 349-382. Available from: [Link]
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MDPI. (n.d.). Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. Molecules. Available from: [Link]
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Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1121-1132. Available from: [Link]
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Patel, H., & Sharma, T. (2025). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research Publication and Reviews, 6(1), 902-907. Available from: [Link]
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Kaur, M., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 1-20. Available from: [Link]
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Abd El-all, A. S., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 63(10), 3719-3733. Available from: [Link]
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Wang, Y., et al. (2023). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 14(11), 2217-2229. Available from: [Link]
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Gianatassio, R., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 621(7980), 101-107. Available from: [Link]
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Ali, A. O., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-382. Available from: [Link]
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Methodological & Application
synthesis of 4,5-Dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine
Application Notes & Protocols: Synthesis of 4,6-Dichloro-2-methylpyrimidine
Document ID: AN-PYR-46DCMP-20260111
Abstract: This document provides a comprehensive guide for the synthesis of 4,6-dichloro-2-methylpyrimidine, a pivotal intermediate in pharmaceutical and agrochemical research. The protocol focuses on the robust and widely adopted chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl₃). We delve into the reaction's mechanistic underpinnings, offer a detailed, field-tested experimental protocol, and emphasize the critical safety procedures required for handling the hazardous reagents involved. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic method.
Scientific Introduction & Rationale
4,6-Dichloro-2-methylpyrimidine is a highly versatile heterocyclic building block. Its two chlorine atoms possess differential reactivity, enabling regioselective sequential substitutions, which makes it an invaluable precursor in the synthesis of complex molecular architectures. Notably, it serves as a key intermediate in the production of therapeutic agents like Dasatinib, a kinase inhibitor used in cancer therapy.[1][2]
The conversion from 4,6-dihydroxy-2-methylpyrimidine is a foundational transformation in heterocyclic chemistry.[3] The "dihydroxy" tautomer exists in equilibrium with the more stable 6-hydroxy-2-methylpyrimidin-4(3H)-one form. The protocol described herein achieves a robust conversion of these keto/enol groups to chloro moieties. The most common and industrially scalable method for this transformation employs phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and, frequently, the reaction solvent.[4][5][6] While other chlorinating systems exist, such as thionyl chloride or triphosgene, the POCl₃ method remains a benchmark for its efficiency and reliability.[1][7]
The reaction is typically facilitated by heating to reflux, often in the presence of a tertiary amine base like N,N-diethylaniline or pyridine, which can accelerate the reaction.[5][8] This guide will focus on the protocol using excess POCl₃, a standard procedure in many research and process chemistry labs.[6]
Reaction Mechanism & Key Principles
The chlorination of the pyrimidine ring with phosphorus oxychloride is a multi-step process.
-
Activation of Carbonyl: The lone pair of electrons on the oxygen atom of the pyrimidine's carbonyl (or hydroxyl) group attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Attack: This forms a phosphorylated intermediate. A chloride ion, either from POCl₃ itself or from the reaction environment, then acts as a nucleophile, attacking the carbon atom of the C-O-P bond.
-
Leaving Group Departure: The phosphate moiety is an excellent leaving group, and its departure results in the formation of the C-Cl bond and the regeneration of a phosphorus-based byproduct.
-
Aromatization: The process is repeated for the second hydroxyl/keto group, leading to the formation of the fully chlorinated, aromatic 4,6-dichloro-2-methylpyrimidine.
The use of a tertiary amine catalyst can facilitate the process by forming a highly reactive Vilsmeier-Haack type reagent with POCl₃, which is a more potent electrophile.
Visualizing the Transformation
Caption: High-level overview of the synthetic transformation.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established laboratory practices.[4] Researchers should adapt quantities based on their specific needs.
Materials & Equipment
| Reagents & Solvents | Equipment |
| 4,6-Dihydroxy-2-methylpyrimidine | Round-bottom flask (oven-dried) |
| Phosphorus oxychloride (POCl₃) | Reflux condenser with drying tube (e.g., CaCl₂) |
| N,N-Diethylaniline (optional, catalyst) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM) or Chloroform | Heating mantle |
| Crushed Ice & Deionized Water | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Vacuum distillation apparatus |
| Celite or Silica Gel for filtration | Standard laboratory glassware |
Quantitative Data Summary
| Component | Molar Ratio | Role | Notes |
| 4,6-Dihydroxy-2-methylpyrimidine | 1.0 eq | Starting Material | Must be dry. |
| Phosphorus oxychloride (POCl₃) | 5.0 - 10.0 eq | Chlorinating Agent / Solvent | Used in excess. |
| N,N-Diethylaniline | 0.1 - 0.3 eq | Catalyst (Optional) | Can increase reaction rate. |
| Reaction Temperature | 100-110 °C | - | Reflux temperature of POCl₃. |
| Reaction Time | 3 - 8 hours | - | Monitor by TLC or LC-MS. |
| Typical Yield | 80 - 95% | - | Dependent on work-up and purification.[1] |
Step-by-Step Procedure
--- CRITICAL SAFETY NOTE: This entire procedure must be performed in a certified chemical fume hood. ---
-
Reaction Setup:
-
Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube filled with calcium chloride. Ensure all glassware is free of water.
-
Operate under an inert atmosphere (Nitrogen or Argon) if possible to prevent moisture ingress.
-
-
Charging the Vessel:
-
To the flask, add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq).
-
Carefully and slowly, add phosphorus oxychloride (POCl₃, 5-10 eq). The reaction may be slightly exothermic.
-
If using a catalyst, add N,N-diethylaniline (0.1-0.3 eq) to the mixture.
-
-
Reaction Execution:
-
Begin stirring the slurry and gently heat the mixture to reflux (approx. 105-110 °C).
-
Maintain the reflux with vigorous stirring for 3-8 hours. The reaction mixture should become a clearer, homogenous solution as the starting material is consumed.
-
Monitor the reaction's progress by taking small aliquots (carefully!), quenching them, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Product Isolation:
-
Step 4a (Optional but Recommended): Cool the reaction mixture to room temperature. Remove the majority of the excess POCl₃ via distillation under reduced pressure.[4] This significantly reduces the hazard and exotherm of the subsequent quenching step.
-
Step 4b: Quenching: Prepare a large beaker containing a substantial amount of crushed ice. Slowly and carefully , pour the cooled reaction mixture onto the crushed ice with constant stirring. This is a highly exothermic reaction that releases copious amounts of HCl gas. Perform this step deep within the fume hood.
-
Step 4c: Neutralization: Once the quench is complete, slowly add a saturated solution of sodium bicarbonate (or another suitable base like sodium carbonate) until the vigorous gas evolution ceases and the pH of the aqueous solution is neutral to slightly basic (pH 7-8).
-
Step 4d: Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like dichloromethane (DCM) or chloroform.
-
Step 4e: Washing & Drying: Combine the organic extracts. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil can be purified.
-
For high purity, column chromatography on silica gel is effective.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can yield the pure 4,6-dichloro-2-methylpyrimidine as a solid.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Critical Safety Considerations
Phosphorus Oxychloride (POCl₃) is an extremely hazardous substance. All personnel must be thoroughly trained in its handling.
-
Corrosivity and Toxicity: POCl₃ is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[9][10] It is fatal if inhaled.[11] All manipulations must be conducted in a high-performance chemical fume hood.[9]
-
Violent Reactivity with Water: POCl₃ reacts violently with water, alcohols, and other protic solvents in a highly exothermic reaction that liberates toxic hydrogen chloride gas and phosphoric acid.[4][10][11] Never add water to POCl₃. [4] The quenching procedure must involve adding the reaction mixture to a large excess of ice.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[9][12] Ensure an emergency eyewash station and safety shower are immediately accessible.[10]
-
Spill Management: In case of a spill, evacuate the area. Absorb the liquid with an inert, dry material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[10] Do not use water or combustible materials for cleanup. [10]
-
Waste Disposal: All waste containing POCl₃ must be treated as hazardous. Quench residual POCl₃ carefully before disposal according to your institution's environmental health and safety guidelines.
References
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie. [Link]
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-
Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (1965). Iowa State University. [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules. [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (2017). ResearchGate. [Link]
-
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]
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- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
-
Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. [Link]
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-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
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-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
-
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Application Note: Synthesis Protocol for Dichlorinated 2-Methylpyrimidines
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, research-grade protocol for the synthesis of dichlorinated 2-methylpyrimidines, crucial intermediates in medicinal chemistry and materials science. While the specific isomer 4,5-dichloro-2-methylpyrimidine is noted, detailed, publicly available synthesis protocols are scarce. Therefore, this guide presents a robust and well-documented procedure for the closely related and commonly synthesized isomer, 4,6-dichloro-2-methylpyrimidine . The principles and methodologies described herein, particularly the chlorination step, are broadly applicable to the synthesis of various chloropyrimidine derivatives. The protocol is structured in two primary stages: the initial cyclization to form the dihydroxy pyrimidine core, followed by a vigorous chlorination to yield the target compound.
Introduction and Scientific Context
Dichlorinated pyrimidines are heterocyclic compounds of significant interest in the synthesis of complex organic molecules. The chlorine atoms at the 4 and 6 positions serve as versatile leaving groups, enabling nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups, making 4,6-dichloro-2-methylpyrimidine a valuable building block for pharmaceutical agents, such as kinase inhibitors, and other biologically active compounds[1].
The synthesis is logically approached as a two-step process:
-
Pyrimidine Ring Formation: A condensation reaction between an amidine (acetamidine) and a 1,3-dicarbonyl compound (diethyl malonate) to construct the core heterocyclic ring system.
-
Chlorination: Conversion of the resulting dihydroxy pyrimidine (which exists predominantly in its keto-enol tautomeric form as a pyrimidinedione) into the dichloro derivative using a powerful chlorinating agent.
Phosphorus oxychloride (POCl₃) is the reagent of choice for the chlorination step due to its efficacy in converting C=O bonds of amides and lactams into C-Cl bonds. This reaction is typically performed at high temperatures, often with a tertiary amine catalyst.
Overall Reaction Scheme
The synthesis of 4,6-dichloro-2-methylpyrimidine proceeds as follows:
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine
Materials and Reagents
Proper preparation and handling of all reagents are critical for reaction success and laboratory safety.
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (per 0.1 mol scale) | Key Properties |
| Acetamidine HCl | 124-42-5 | 94.54 | 9.45 g (0.1 mol) | Hygroscopic solid |
| Diethyl Malonate | 105-53-3 | 160.17 | 16.8 g (16.0 mL, 0.105 mol) | Colorless liquid |
| Sodium Methoxide | 124-41-4 | 54.02 | 18.4 g (0.34 mol) | Highly caustic, moisture-sensitive |
| Methanol (MeOH) | 67-56-1 | 32.04 | ~200 mL | Flammable, toxic |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed (e.g., 4M solution) | Corrosive |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | ~50 mL (Excess) | Highly Corrosive & Toxic |
| N,N-Dimethylaniline | 121-69-7 | 121.18 | ~5 mL (Catalyst) | Toxic, combustible liquid |
Detailed Experimental Protocol
PART A: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This procedure is adapted from established methods for pyrimidine synthesis[2][3].
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.
-
Base Preparation: In an ice bath, add methanol (150 mL) to the flask. While stirring, slowly and portion-wise add sodium methoxide (18.4 g, 0.34 mol). Stir until fully dissolved. Causality: This creates the strong base necessary to deprotonate the diethyl malonate.
-
Reactant Addition: Once the sodium methoxide is dissolved, add diethyl malonate (16.0 mL, 0.105 mol) followed by acetamidine hydrochloride (9.45 g, 0.1 mol).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C). Let the reaction proceed with vigorous stirring for 4-5 hours. The solution will typically become a creamy white suspension[2].
-
Solvent Removal: After the reaction is complete (monitored by TLC if desired), remove the methanol via rotary evaporation.
-
Precipitation: Dissolve the resulting solid residue in water (~50-100 mL). Cool the solution in an ice bath and carefully acidify to pH 1-2 using 4M hydrochloric acid. A white solid will precipitate. Causality: The product is soluble as its sodium salt in basic/neutral solution; acidification protonates the hydroxyl groups, causing the neutral, less soluble molecule to precipitate.
-
Isolation: Stir the suspension in the ice bath for at least one hour to maximize crystallization. Collect the white solid by suction filtration, wash with ice-cold water, followed by a small amount of ice-cold methanol.
-
Drying: Dry the solid under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine. Yields are typically high (80-90%).
PART B: Synthesis of 4,6-Dichloro-2-methylpyrimidine
CRITICAL SAFETY WARNING: This procedure involves Phosphorus Oxychloride (POCl₃), which is highly corrosive, toxic upon inhalation, and reacts violently with water[4]. This entire procedure MUST be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield, is mandatory.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), place the dried 4,6-dihydroxy-2-methylpyrimidine from Part A.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents) to the flask. This reagent often serves as both the chlorinating agent and the solvent[4]. Add a catalytic amount of N,N-dimethylaniline.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC (e.g., using a 1:4 ethyl acetate:hexane mobile phase).
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure. Ensure the vacuum pump is protected by a cold trap and a base trap.
-
Work-up: EXTREME CAUTION: The next step involves quenching the reactive residue. Very slowly and carefully, pour the cooled reaction residue onto a large amount of crushed ice in a beaker with vigorous stirring. POCl₃ reacts violently with water, producing HCl gas. Perform this in the back of the fume hood.
-
Extraction: Once the quench is complete, the product may precipitate as a solid or remain as an oil. Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or NaOH solution) to pH 7-8. Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified further by column chromatography or recrystallization (e.g., from ethanol or hexane) to yield 4,6-dichloro-2-methylpyrimidine as a low-melting solid.
Synthesis Workflow and Logic
The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product isolation.
Note on the Synthesis of the 4,5-Dichloro Isomer
Synthesizing the target This compound requires a different strategy for the cyclization step to introduce a substituent at the 5-position. A plausible, though not explicitly detailed in the search results, approach would involve:
-
Starting with a substituted malonic ester , such as diethyl 2-chloromalonate.
-
Cyclization of this substituted ester with acetamidine would theoretically yield 5-chloro-4,6-dihydroxy-2-methylpyrimidine .
-
Subsequent chlorination of this intermediate with POCl₃, as detailed in Part B, would then replace the two hydroxyl groups to yield the desired This compound .
Alternatively, direct chlorination of the pyrimidine ring at the 5-position is possible but often requires specific reagents (like N-chlorosuccinimide, NCS) and is dependent on the existing substituents on the ring[5]. Researchers aiming for this specific isomer should consult advanced heterocyclic chemistry literature and perform small-scale trials to validate such routes.
References
- Guidechem. (n.d.). How to Prepare 5-Amino-4,6-dichloro-2-methylpyrimidine?
- PrepChem. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine.
- Yin, J., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development.
- Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- ChemicalBook. (n.d.). 4,6-Dichloropyrimidine synthesis.
- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561.
- Taylor Jr., E. C., & Drenchko, P. (n.d.). A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine. Journal of the American Chemical Society.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- ChemicalBook. (2025). 4,6-Dichloro-2-methylpyrimidine.
- Eureka | Patsnap. (2019). Preparation method of 2-chloro-5-hydroxypyrimidine.
- Google Patents. (1998). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
- Google Patents. (2010). US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives.
- Thermo Fisher. (n.d.). Thermo Fisher Research Savings Project.
Sources
- 1. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols for the Large-Scale Synthesis of Dichloromethylpyrimidines: A Comprehensive Guide
Introduction: 4,5-Dichloro-2-methylpyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and materials science. However, the large-scale synthesis of this specific isomer is not extensively documented in publicly available literature. In contrast, its isomer, 4,6-Dichloro-2-methylpyrimidine , is a widely synthesized and crucial intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its robust and scalable synthesis routes are well-established.
This guide provides a detailed examination of the industrial-scale synthesis of 4,6-Dichloro-2-methylpyrimidine . The principles, protocols, and safety considerations detailed herein serve as an authoritative reference for researchers and process chemists. The methodologies are representative of the synthesis of dichlorinated pyrimidine scaffolds and can provide a foundational framework for developing routes to other isomers, such as the 4,5-dichloro derivative.
The synthesis is typically achieved via a two-step process:
-
Cyclization: A condensation reaction to form the pyrimidine core, resulting in the intermediate 4,6-dihydroxy-2-methylpyrimidine.
-
Chlorination: Conversion of the dihydroxy intermediate to the final 4,6-dichloro-2-methylpyrimidine product using a suitable chlorinating agent.
Part 1: Synthesis of the Intermediate: 4,6-Dihydroxy-2-methylpyrimidine
Principle and Mechanism
The formation of the pyrimidine ring is accomplished through a base-catalyzed condensation reaction. Acetamidine hydrochloride provides the N-C(CH₃)-N fragment, which reacts with diethyl malonate, the source of the C4, C5, and C6 atoms. A strong base, such as sodium methoxide or sodium ethoxide, is essential for deprotonating the active methylene group of the malonate, initiating the cyclization cascade.[2]
Detailed Protocol: Cyclization
Objective: To synthesize 4,6-dihydroxy-2-methylpyrimidine on a multi-mole scale.
Materials:
-
Acetamidine hydrochloride
-
Diethyl malonate or Dimethyl malonate
-
Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet. Ensure the system is inert and dry.
-
Base and Reagent Charging: In a separate vessel, under a nitrogen atmosphere, prepare a solution of sodium methoxide in methanol. For example, a 30% (w/w) solution is commonly used.[3]
-
Charge the reactor with methanol, acetamidine hydrochloride, and diethyl malonate. A typical molar ratio is approximately 1:1.05:3 (Acetamidine HCl : Diethyl Malonate : NaOMe).[3]
-
Reaction Initiation: While stirring the slurry at room temperature, add the sodium methoxide solution via the dropping funnel at a rate that maintains the internal temperature below 30°C.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for 3-5 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation (Precipitation):
-
Upon completion, cool the reaction mixture to room temperature.
-
Distill off the solvent (methanol) under reduced pressure.
-
Dissolve the resulting solid residue in deionized water.
-
Carefully adjust the pH of the aqueous solution to 1-2 by the slow addition of concentrated hydrochloric acid or sulfuric acid. This will precipitate the product.[3]
-
-
Filtration and Drying:
-
Stir the resulting slurry at a low temperature (0-5°C) for at least one hour to ensure complete crystallization.[4]
-
Filter the white precipitate using a Nutsche filter or a similar large-scale filtration apparatus.
-
Wash the filter cake sequentially with cold deionized water and cold methanol to remove residual salts and impurities.
-
Dry the solid under vacuum at 60-70°C to a constant weight to yield 4,6-dihydroxy-2-methylpyrimidine.
-
Process Parameters & Optimization
| Parameter | Value / Range | Rationale & Causality | Reference |
| Base | Sodium Methoxide | A strong, cost-effective base that efficiently deprotonates the malonate. Its use in methanol simplifies solvent handling. | [3] |
| Solvent | Methanol | Provides good solubility for the reactants and base; easily removed under vacuum. | [3][4] |
| Molar Ratio | 1 (Acetamidine HCl) : 1-1.1 (Malonate) : 2.5-3.1 (Base) | A slight excess of malonate ensures complete consumption of the amidine. A significant excess of base drives the reaction to completion. | [3][4] |
| Temperature | Reflux (65-70°C) | Provides sufficient thermal energy to overcome the activation barrier of the condensation reaction, ensuring a reasonable reaction time. | [3] |
| Reaction Time | 3 - 5 hours | Sufficient time for the reaction to proceed to completion, which should be confirmed by in-process controls like TLC. | [4] |
| Precipitation pH | 1 - 2 | The dihydroxy-pyrimidine is least soluble at this acidic pH, maximizing product precipitation and yield. | [4] |
| Typical Yield | 85 - 92% | This is a high-yielding reaction when optimized. | [3][4] |
Part 2: Chlorination to 4,6-Dichloro-2-methylpyrimidine
Principle and Mechanism
The conversion of the stable 4,6-dihydroxy-pyrimidine intermediate (which exists predominantly in the keto-enol tautomeric form as a pyrimidinedione) to the 4,6-dichloro derivative is a critical step. This is achieved using a strong chlorinating agent that replaces the hydroxyl groups with chlorine atoms. The choice of agent impacts safety, cost, and waste streams.
Workflow for Chlorinating Agent Selection
Caption: Decision matrix for selecting a chlorinating agent.
Protocol 2A: Chlorination using Phosphorus Oxychloride (POCl₃)
Objective: To convert 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine.
Materials:
-
4,6-dihydroxy-2-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline or Triethylamine hydrochloride (as catalyst/base)[5][6]
-
Ethyl acetate or Dichloroethane
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Use a reactor suitable for corrosive and hazardous reagents, equipped with a mechanical stirrer, reflux condenser with a gas scrubber (for HCl fumes), and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with phosphorus oxychloride (used in excess, acting as both reagent and solvent). Add the 4,6-dihydroxy-2-methylpyrimidine intermediate in portions, followed by the N,N-dimethylaniline catalyst.[5]
-
Reaction Execution: Heat the mixture to reflux (approx. 105-110°C) and maintain for 6-10 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
Work-up and Quenching:
-
Cool the reaction mixture to room temperature.
-
Distill the excess POCl₃ under reduced pressure.
-
CRITICAL STEP: Very slowly and carefully pour the cooled residue onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that releases HCl gas.
-
-
Extraction and Neutralization:
-
Extract the product from the aqueous slurry with a suitable organic solvent like ethyl acetate.[6]
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation under reduced pressure to yield the crude product.
-
-
Purification: The crude product, a light yellow solid, can be purified by recrystallization from a suitable solvent like ethanol or dichloroethane to afford pure 4,6-dichloro-2-methylpyrimidine.[4]
Protocol 2B: Chlorination using Triphosgene (Safer Alternative)
Objective: To provide a safer, more environmentally benign chlorination process suitable for industrial scale-up.[4]
Materials:
-
4,6-dihydroxy-2-methylpyrimidine
-
Triphosgene
-
N,N-diethylaniline
-
Dichloroethane (solvent)
-
Hydrochloric acid (for washing)
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: As per Protocol 2A.
-
Reagent Charging: Charge the reactor with 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and dichloroethane.[4]
-
Reaction Initiation: Heat the mixture to reflux. In a separate vessel, dissolve triphosgene in dichloroethane.
-
Reaction Execution: Slowly add the triphosgene solution to the refluxing mixture over 1-2 hours. After the addition is complete, continue to reflux for 6-8 hours, monitoring by TLC.[4]
-
Work-up and Washing:
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture sequentially with water and 4M hydrochloric acid.[4]
-
-
Drying and Isolation:
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude solid.
-
-
Purification: Recrystallize the crude product from dichloroethane. Activated carbon can be used for decolorization. This yields the final 4,6-dichloro-2-methylpyrimidine product.[4]
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of 4,6-Dichloro-2-methylpyrimidine.
Safety, Handling, and Waste Management
-
Hazardous Reagents:
-
Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water. All handling must be done in a well-ventilated fume hood with appropriate PPE.
-
Triphosgene: A stable solid but decomposes to release highly toxic phosgene gas upon heating or contact with nucleophiles. Handle with extreme caution.
-
Sodium Methoxide: Corrosive and flammable solid. Reacts with water.
-
-
Personal Protective Equipment (PPE): Mandatory PPE includes acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. When handling POCl₃ or triphosgene, a respirator with an appropriate cartridge is recommended.
-
Waste Management:
-
Acidic aqueous waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal.
-
Chlorinated organic waste must be collected and disposed of according to institutional and local environmental regulations.
-
Quenching of excess POCl₃ should be performed in a controlled manner to manage the exothermic reaction and HCl gas evolution.
-
References
-
CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
-
Guidechem - What are the synthesis and applications of 2-Chloro-4-methylpyrimidine? Guidechem.
-
CN101186591A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
-
Arkivoc - Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
-
ChemicalBook - 4,6-Dichloro-2-methylpyrimidine synthesis. ChemicalBook.
-
Guidechem - How to Prepare 5-Amino-4,6-dichloro-2-methylpyrimidine? FAQ - Guidechem.
-
CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. Google Patents.
-
US5525724A - Process for the preparation of chloropyrimidines. Google Patents.
-
CN103483268B - Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine. Patsnap.
-
Guidechem - 2,4-Dichloro-5-methylpyrimidine. Guidechem.
-
PubChem - 4,6-Dichloro-2-methylpyrimidine. PubChem.
-
ChemicalBook - 4,6-Dichloro-2-methylpyrimidine. ChemicalBook.
-
Sigma-Aldrich - 4,6-Dichloro-2-methylpyrimidine 98%. Sigma-Aldrich.
-
CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.
-
Asian Journal of Chemistry - An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry.
Sources
- 1. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
nucleophilic substitution reactions of 4,5-Dichloro-2-methylpyrimidine
An Application Guide for the Regioselective Functionalization of 4,5-Dichloro-2-methylpyrimidine
Introduction: The Strategic Value of the 2-Methylpyrimidine Scaffold
The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the core of numerous essential biomolecules, including nucleic acids, and a vast array of FDA-approved pharmaceuticals.[1][2] Among the diverse range of pyrimidine building blocks, this compound stands out as a versatile and strategically important intermediate in medicinal chemistry and materials science. Its two chlorine atoms serve as reactive handles for nucleophilic aromatic substitution (SNAr), a powerful transformation for introducing molecular diversity.[3] The presence of the 2-methyl group subtly modulates the electronic properties and steric environment of the ring, influencing the course of its reactions.
This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. We will dissect the principles governing its reactivity and regioselectivity, present detailed, field-proven protocols for its functionalization with various nucleophiles, and discuss the applications of the resulting derivatives. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in their synthetic campaigns.
Part 1: Principles of Reactivity and Regioselectivity
The capacity of the pyrimidine ring to undergo nucleophilic aromatic substitution is a direct consequence of its electron-deficient nature, caused by the presence of two electronegative nitrogen atoms.[1][4] These nitrogens withdraw electron density from the ring carbons, making them susceptible to attack by nucleophiles. In chloro-substituted pyrimidines, the reactivity of the carbon atoms generally follows the order C4(6) > C2 >> C5.[5]
For this compound, this reactivity hierarchy is paramount.
-
The Highly Reactive C4 Position: The chlorine atom at the C4 position is para to one ring nitrogen (N1) and ortho to the other (N3). This arrangement is ideal for stabilizing the negative charge that develops during the formation of the Meisenheimer intermediate, the key step in the SNAr mechanism.[6][7] The negative charge can be delocalized onto the electronegative nitrogen atoms through resonance, significantly lowering the activation energy for the reaction.[6]
-
The Less Reactive C5 Position: In stark contrast, the chlorine atom at the C5 position is meta to both ring nitrogens. Consequently, the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C5 cannot be effectively delocalized onto the nitrogen atoms.[7] This results in a much higher energy intermediate and a significantly slower reaction rate.
This pronounced difference in reactivity is the key to the selective functionalization of this compound. The first nucleophilic substitution will overwhelmingly occur at the C4 position under standard conditions. Substitution at the C5 position is far more challenging and typically requires harsher reaction conditions or alternative catalytic strategies.
}
Figure 1. General mechanism for nucleophilic substitution at the favored C4 position.
Part 2: Protocols for Selective Mono-Substitution at C4
The following protocols are designed as robust starting points for the selective substitution of the C4-chloro group on this compound. Researchers should consider that optimal conditions may vary depending on the specific nucleophile used. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
}
Figure 2. General experimental workflow for SNAr reactions.
Protocol 2.1: Amination with Primary and Secondary Amines
The introduction of amino groups is fundamental in drug design for modulating solubility, basicity, and hydrogen bonding potential.
-
Materials:
-
This compound
-
Amine of choice (primary or secondary, 1.1-1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the chosen solvent (e.g., DMF, 5-10 mL per mmol of pyrimidine).
-
Add the base (e.g., K₂CO₃, 2.5 eq). Using an inorganic base like K₂CO₃ is often sufficient and simplifies workup.
-
Add the amine (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to a temperature between 80-120 °C. The required temperature depends on the nucleophilicity of the amine; less reactive aromatic amines may require higher temperatures than aliphatic amines.
-
Stir vigorously for 4-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-5-chloro-2-methylpyrimidine derivative.
-
-
Causality and Insights:
-
Base Selection: DIPEA or K₂CO₃ acts as a scavenger for the HCl generated during the reaction, driving it to completion. K₂CO₃ is often preferred for its low cost and ease of removal.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cationic counter-ion of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[8]
-
Protocol 2.2: Alkoxylation and Phenoxylation
The introduction of ether linkages can improve metabolic stability and lipophilicity. This reaction typically requires a strong base to deprotonate the alcohol or phenol.
-
Materials:
-
This compound
-
Alcohol or Phenol of choice (1.2 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF or DMF.
-
Slowly add the solution of the pyrimidine to the prepared nucleophile solution at room temperature.
-
Heat the reaction mixture to 60-100 °C and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, cool to 0 °C and carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography to yield the 4-alkoxy/phenoxy-5-chloro-2-methylpyrimidine.
-
-
Causality and Insights:
-
Strong Base: Alcohols and phenols are generally not nucleophilic enough to displace the chloride directly. A strong base like NaH is required to deprotonate them, forming the much more potent alkoxide or phenoxide nucleophile.
-
Protocol 2.3: Thiolation
Thioethers are important functional groups in many bioactive molecules. Thiols are excellent nucleophiles and often react under milder conditions than their alcohol counterparts.[9]
-
Materials:
-
This compound
-
Thiol or Thiophenol of choice (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous DMF or Acetonitrile
-
Standard laboratory glassware
-
-
Procedure:
-
To a flask, add this compound (1.0 eq), the thiol (1.1 eq), K₂CO₃ (2.0 eq), and DMF.
-
Stir the reaction mixture at room temperature or heat gently to 50-80 °C. Thiols are highly nucleophilic, and reactions are often complete at lower temperatures.[10]
-
Monitor the reaction by TLC. These reactions are often rapid, taking 1-6 hours.
-
Once complete, perform a standard aqueous workup as described in Protocol 2.1.
-
Purify the crude product by flash column chromatography to afford the 4-thioether-5-chloro-2-methylpyrimidine.
-
-
Causality and Insights:
-
Nucleophilicity: The high nucleophilicity of the thiolate anion, readily formed in the presence of a mild base like K₂CO₃, allows for efficient substitution at moderate temperatures, often with high selectivity for the C4 position.[11]
-
Part 3: Data Presentation and Summary
The following table summarizes representative conditions for the C4-selective mono-substitution on dichloropyrimidine systems, which serve as a guideline for reactions with this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Product |
| Amines | Morpholine | K₂CO₃ | DMF | 100 | 6-12 | 4-(5-Chloro-2-methylpyrimidin-4-yl)morpholine |
| Aniline | DIPEA | MeCN | 80 (reflux) | 12-24 | N-phenyl-5-chloro-2-methylpyrimidin-4-amine | |
| Alcohols | Phenol | NaH | THF | 65 (reflux) | 8-16 | 4-(Phenoxy)-5-chloro-2-methylpyrimidine |
| Benzyl Alcohol | NaOtBu | DMF | 80 | 4-10 | 4-(Benzyloxy)-5-chloro-2-methylpyrimidine | |
| Thiols | Thiophenol | K₂CO₃ | DMF | 50 | 1-4 | 4-(Phenylthio)-5-chloro-2-methylpyrimidine |
| 1-Octanethiol | Cs₂CO₃ | MeCN | 60 | 2-6 | 4-(Octylthio)-5-chloro-2-methylpyrimidine |
Note: Conditions are illustrative and adapted from general procedures for dichloropyrimidines.[12][13][14] Optimization is recommended for specific substrates.
Part 4: Outlook and Further Reactions
The mono-substituted 4-Nu-5-chloro-2-methylpyrimidine products are themselves valuable intermediates. While direct nucleophilic substitution at the C5 position is challenging, it may be accessible under forcing conditions (high temperature, strong base) or via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which fall outside the scope of SNAr but represent a logical next step for further diversification. The selective and predictable reactivity of this compound makes it an invaluable tool for building molecular complexity in a controlled, stepwise manner.
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- BenchChem. (2025). A Comparative Analysis of 2,4-Dichloropyrimidine and 2,6-Dichloropyrimidine Reactivity in Nucleophilic Aromatic Substitution.
- Accounts of Chemical Research. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Pyrimidines. (n.d.).
- Slideshare. (n.d.). Pyrimidine.
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
- NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Nucleophilic Substitution Reactions. (n.d.).
- ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Guidechem. (n.d.). How to Prepare 5-Amino-4,6-dichloro-2-methylpyrimidine?.
- NIH. (n.d.). Thiol Reactive Probes and Chemosensors.
- ResearchGate. (2025). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
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Suzuki cross-coupling reaction with 4,5-Dichloro-2-methylpyrimidine
An Application Guide to the Suzuki Cross-Coupling Reaction with 4,5-Dichloro-2-methylpyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing this compound as a key building block. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, and their functionalization is a critical step in the synthesis of novel therapeutic agents. This document delves into the mechanistic underpinnings of the reaction, addresses the specific challenges associated with chloro-heteroaryl substrates, and offers optimized protocols for achieving both selective mono-arylation and exhaustive di-arylation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile C-C bond-forming reaction for the synthesis of complex substituted pyrimidines.
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs with applications ranging from oncology to virology. The ability to precisely install diverse substituents onto the pyrimidine ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, prized for its high functional group tolerance and the stability and low toxicity of its organoboron reagents.[1][2]
This compound is a valuable and readily available starting material. The two chlorine atoms offer distinct opportunities for sequential or exhaustive functionalization. However, the successful coupling of chloro-heterocycles like this one presents unique challenges compared to their bromo or iodo counterparts, necessitating a carefully optimized approach to achieve high yields and desired selectivity.[3][4]
The Mechanism: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][5] Understanding this mechanism is fundamental to rational troubleshooting and optimization of reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of the dichloropyrimidine. This is often the rate-limiting step, particularly for the less reactive C-Cl bond, and results in a Pd(II) intermediate.[1][5]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[3][6][7]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Challenges with this compound
Successfully applying the Suzuki reaction to this substrate requires navigating several inherent challenges:
-
C-Cl Bond Activation: Carbon-chlorine bonds are significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[3][4] This necessitates the use of highly active catalyst systems, typically featuring bulky, electron-rich ligands that promote the insertion of palladium into the C-Cl bond.[3][8][9]
-
Regioselectivity: The two chlorine atoms at the C4 and C5 positions are electronically distinct. Due to the electron-deficient nature of the pyrimidine ring, the C4 position is generally more activated and thus more susceptible to initial coupling.[10][11] However, achieving high selectivity requires careful control over reaction conditions to prevent the formation of mixed mono-arylated isomers or premature di-arylation.
-
Controlling Mono- vs. Di-substitution: The reaction can yield either a mono-arylated or a di-arylated product. To favor mono-substitution, the boronic acid should be used as the limiting reagent (e.g., 1.0-1.1 equivalents). Conversely, to drive the reaction to completion and form the di-substituted product, a significant excess of the boronic acid (≥2.2 equivalents) and catalyst is required.[12]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation and sluggish or incomplete reactions.[12][13] The choice of ligand can mitigate this effect.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the coupling hinges on the interplay between four key components: the catalyst, ligand, base, and solvent.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts like those from Buchwald. | While Pd(PPh₃)₄ can be effective, modern catalyst systems built in situ from Pd(OAc)₂ or Pd₂(dba)₃ with specific ligands often provide superior activity for challenging chloro-substrates. Buchwald's precatalysts are highly active and air-stable, offering excellent reliability.[6][8][9] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs). | This is the most critical factor for C-Cl bond activation. These ligands increase electron density on the palladium, facilitating oxidative addition, and their steric bulk promotes the final reductive elimination step.[3][7][9] NHCs are also highly effective alternatives.[12][14] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃. | A base is essential for activating the boronic acid.[7][15] K₃PO₄ is a strong, non-nucleophilic base that is often effective in these couplings.[16] K₂CO₃ is a milder, cost-effective option, while Cs₂CO₃ is highly effective but more expensive. The choice of base should be screened for optimal results.[17] |
| Solvent System | Anhydrous organic solvent + Water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O). | A polar, aprotic solvent is typically required to solubilize the organic components. The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[3][12] All solvents must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction is air-sensitive and must be conducted under an inert atmosphere (Nitrogen or Argon).
Caption: A generalized workflow for the Suzuki cross-coupling experiment.
Protocol 1: Selective Mono-Arylation at the C4-Position
This protocol is designed to favor the formation of 4-aryl-5-chloro-2-methylpyrimidine by using the boronic acid as the limiting reagent.
-
Reagents & Stoichiometry:
-
This compound: 1.0 eq
-
Arylboronic Acid: 1.05 eq
-
Pd(OAc)₂: 0.02 eq (2 mol%)
-
XPhos (or similar bulky ligand): 0.04 eq (4 mol%)
-
K₃PO₄: 3.0 eq
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
-
Step-by-Step Procedure:
-
To a dry, oven-baked reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.05 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water.
-
Place the flask in a pre-heated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
-
Protocol 2: Exhaustive Di-Arylation
This protocol aims to synthesize the 4,5-diaryl-2-methylpyrimidine product.
-
Reagents & Stoichiometry:
-
This compound: 1.0 eq
-
Arylboronic Acid: 2.5 eq
-
Pd₂(dba)₃: 0.04 eq (4 mol%)
-
SPhos (or similar bulky ligand): 0.08 eq (8 mol%)
-
K₃PO₄: 6.0 eq
-
Solvent: Toluene and Water (e.g., 5:1 v/v), degassed
-
-
Step-by-Step Procedure:
-
Follow steps 1-3 from Protocol 1, adjusting the reagents and equivalents as listed above.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Due to the need to couple the second, less reactive C-Cl bond, higher temperatures and longer reaction times may be necessary.
-
Monitor the reaction until the starting material and mono-arylated intermediate are consumed (typically 12-24 hours).
-
Follow steps 6-9 from Protocol 1 for workup and purification.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Ensure rigorous degassing of all solvents and reagents to prevent O₂ deactivation. Use a more robust catalyst system (e.g., a Buchwald precatalyst).[8][12] |
| 2. Insufficient Temperature | The C-Cl bond activation requires significant thermal energy. Increase the reaction temperature in 10 °C increments. Microwave irradiation can also be effective.[12][18] | |
| 3. Incorrect Base/Solvent | The base may not be strong enough or soluble enough. Screen different bases (K₃PO₄, Cs₂CO₃) and ensure the solvent system is appropriate. | |
| Formation of Side Products | 1. Homocoupling of Boronic Acid | This is caused by oxygen in the system. Improve degassing procedures.[12] |
| 2. Protodeboronation | The boronic acid is hydrolyzed before it can couple. Use fresh, high-purity boronic acid and ensure the base is anhydrous if possible.[12][19] | |
| Poor Regioselectivity | 1. Reaction Conditions Too Harsh | For mono-arylation, excessively high temperatures may lead to di-substitution. Try lowering the temperature. |
| 2. Stoichiometry Imbalance | For selective mono-arylation, ensure the boronic acid is the limiting reagent (≤1.05 eq). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful strategy for accessing novel substituted pyrimidines. Success hinges on overcoming the challenge of C-Cl bond activation through the judicious selection of a highly active palladium catalyst system, typically comprising an electron-rich, sterically hindered phosphine or NHC ligand. By carefully controlling stoichiometry and reaction conditions, researchers can selectively achieve either mono- or di-arylation, opening a vast chemical space for drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the development of these critical transformations.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Taylor & Francis Online. (2022). Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evaluation. [Link]
-
YouTube. (2020, June 5). Suzuki Cross-Coupling Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Taylor & Francis Online. (2022, April 4). Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and. [Link]
-
ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2025, August 6). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. [Link]
-
PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Wiley Online Library. Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
-
ResearchGate. (2025, August 6). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 4,5-Dichloro-2-methylpyrimidine
Abstract
These application notes provide a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 4,5-dichloro-2-methylpyrimidine. This substrate presents a distinct challenge in regioselectivity, necessitating precise control over reaction parameters to achieve selective mono-amination at the C4 position. We present an in-depth analysis of the reaction mechanism, field-tested protocols for various amine classes, and a systematic approach to reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries who utilize substituted pyrimidines as core scaffolds for bioactive molecules.
Introduction: The Strategic Importance of Aminopyrimidines
Substituted pyrimidines are privileged heterocyclic motifs, forming the structural core of numerous pharmaceuticals, including kinase inhibitors, antivirals, and antibacterial agents.[1] The carbon-nitrogen bond is a cornerstone of these structures, and its efficient, selective formation is a critical challenge in medicinal chemistry. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing C(sp²)–N bonds, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution (SNAr) may fall short.[2][3]
This compound is a valuable building block, but its functionalization is complicated by the presence of two distinct chlorine atoms. The inherent electronic properties of the pyrimidine ring dictate a reactivity order where the C4/C6 positions are significantly more susceptible to both palladium-catalyzed coupling and SNAr than the C5 position.[1][4] This guide focuses on leveraging this intrinsic reactivity to achieve highly regioselective mono-amination at the C4 position.
The Catalytic Cycle: Mechanism of Action
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted cycle involves three key stages: oxidative addition, amination/deprotonation, and reductive elimination.[5][6][7][8] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[5][6]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing for Regioselectivity: C4 vs. C5
For this compound, the C4 position is significantly more electron-deficient than the C5 position, making it the primary site for oxidative addition of the Pd(0) catalyst. This electronic bias is the key to achieving selective mono-amination. While SNAr reactions can also favor the C4 position, the selectivity is often moderate.[1] The palladium-catalyzed pathway provides a more robust and generally higher-yielding route to the desired 4-amino-5-chloro-2-methylpyrimidine regioisomer.[4][9]
Caption: Preferential amination at the more reactive C4 position.
Experimental Protocols
4.1. General Considerations
-
Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen. All procedures should be performed under an inert atmosphere (Argon or Nitrogen) using either a glovebox or standard Schlenk line techniques.[10][11]
-
Solvent Purity: Anhydrous solvents are critical for reproducibility and high yields. Toluene, 1,4-dioxane, or t-BuOH are commonly used and should be purified using a solvent purification system or by distillation over an appropriate drying agent.
-
Reagent Quality: Use fresh, high-purity palladium precatalysts, ligands, and bases. Palladium precatalysts, especially Pd₂(dba)₃, can degrade over time. Strong bases like NaOtBu are hygroscopic and should be handled exclusively in a glovebox.
4.2. Recommended Catalyst Systems & Conditions
The optimal choice of catalyst, ligand, and base depends on the nucleophilicity and steric profile of the amine coupling partner. The following table provides validated starting points for optimization.
| Parameter | Primary Aliphatic Amines | Secondary Aliphatic Amines | Anilines (Primary/Secondary) |
| Pd Precatalyst | G3/G4 Palladacycle (e.g., BrettPhos Pd G3) | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BrettPhos or RuPhos | Xantphos or DavePhos | Josiphos-type or XPhos |
| Pd Loading | 1-2 mol% | 2-4 mol% | 2-4 mol% |
| Ligand:Pd Ratio | 1.2:1 (for Palladacycle) | 2.2:1 | 2.2:1 |
| Base | LiHMDS (1.5 equiv) | NaOtBu (1.5 equiv) | K₃PO₄ or Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Toluene or t-BuOH |
| Temperature | 80-100 °C | 90-110 °C | 100-110 °C |
| Amine Equiv. | 1.1 - 1.2 | 1.1 - 1.2 | 1.1 - 1.2 |
4.3. Step-by-Step Protocol (General Procedure for a Secondary Amine)
This protocol details the mono-amination of this compound with morpholine as a representative secondary amine.
Caption: From reaction setup to final product analysis.
Procedure:
-
Preparation (in a Glovebox): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.044 mmol, 4.4 mol%), and Sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Reagent Addition: To the same tube, add this compound (1.0 mmol, 1.0 equiv). Seal the Schlenk tube with a septum.
-
Solvent and Amine Addition: Remove the tube from the glovebox. Using standard Schlenk techniques, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.1 mmol, 1.1 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS.[10][11][12] For TLC, use a mobile phase such as 30% Ethyl Acetate in Hexanes. The product should be UV-active and have a lower Rf than the starting pyrimidine.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-50% Ethyl Acetate in Hexanes) to yield the pure 4-(morpholino)-5-chloro-2-methylpyrimidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/ligand.2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.4. Insufficient temperature. | 1. Use fresh catalyst and ligand.2. Ensure solvent is rigorously dried and inert atmosphere is maintained.3. Use fresh, high-purity base handled in a glovebox.4. Increase temperature in 10 °C increments. |
| Formation of Di-aminated Product | 1. Reaction run for too long.2. High catalyst loading.3. Excess amine used. | 1. Monitor reaction closely and stop once mono-aminated product is maximized.2. Reduce catalyst loading (e.g., from 2 mol% to 1 mol%).3. Use no more than 1.1-1.2 equivalents of the amine. |
| Formation of Hydrodehalogenated Byproduct | 1. Presence of water.2. Certain ligand/base combinations can promote this side reaction. | 1. Ensure strictly anhydrous conditions.2. Screen alternative ligands or bases (e.g., switch from NaOtBu to K₃PO₄). |
| Poor Regioselectivity (C5 amination) | 1. Extremely high temperatures.2. Non-optimal ligand choice. | 1. Lower the reaction temperature.2. Screen more sterically demanding ligands which can enhance selectivity for the more accessible C4 position. |
Conclusion
The Buchwald-Hartwig amination is a highly effective and reliable method for the regioselective synthesis of 4-amino-5-chloro-2-methylpyrimidines. Careful control of the inert atmosphere, reagent quality, and the specific combination of ligand and base are paramount to achieving high yields and selectivities. The protocols and guidelines presented herein provide a robust framework for researchers to successfully implement this critical transformation in their synthetic campaigns, enabling the rapid development of novel pyrimidine-based compounds for drug discovery and development.
References
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.[Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.[Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.[Link]
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The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.[Link]
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Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv.[Link]
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Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Cambridge Open Engage.[Link]
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Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.[Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. R Discovery.[Link]
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Buchwald–Hartwig amination. Wikipedia.[Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).[Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate.[Link]
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Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts.[Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]
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Application Notes: The Strategic Role of 4,6-Dichloro-2-methylpyrimidine in Pharmaceutical Synthesis
Introduction: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence in biologically crucial molecules, such as nucleic acids, makes it an ideal framework for designing targeted drugs. Within this class of compounds, halogenated pyrimidines serve as highly versatile and reactive intermediates. This guide focuses on 4,6-Dichloro-2-methylpyrimidine , a key building block whose strategic importance is exemplified by its role in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor for cancer therapy.[1] While the initially requested "4,5-dichloro" isomer is relevant, the "4,6-dichloro" isomer is more extensively documented in publicly available protocols and patents, particularly concerning its application in major pharmaceutical products, making it a more instructive subject for a detailed technical guide.
Section 1: Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of an intermediate is fundamental for process development, ensuring both safety and reaction efficiency.
Table 1: Key Properties of 4,6-Dichloro-2-methylpyrimidine
| Property | Value | Source(s) |
| CAS Number | 1780-26-3 | [2] |
| Molecular Formula | C₅H₄Cl₂N₂ | [2] |
| Molecular Weight | 163.00 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 41.5-45.5 °C | [3][4] |
| Boiling Point | 210.8 °C @ 760 mmHg | [3] |
| Density | 1.404 g/cm³ | [3] |
1.1 Safety and Handling:
4,6-Dichloro-2-methylpyrimidine is classified as a hazardous substance and requires careful handling to minimize exposure.[5]
-
Hazards: Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5] It is harmful if swallowed and may cause an allergic skin reaction.[2] The compound is also noted as being toxic to aquatic life with long-lasting effects.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Handling Procedures: Avoid breathing dust.[7] Prevent contact with skin and eyes.[7] After handling, wash hands and any exposed skin thoroughly.[5] Keep containers tightly sealed when not in use.[6]
-
Storage: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] If swallowed or if you feel unwell, seek immediate medical attention.[8]
Section 2: Protocol for Laboratory-Scale Synthesis
The synthesis of 4,6-Dichloro-2-methylpyrimidine is typically achieved through the chlorination of its corresponding dihydroxy precursor, 4,6-dihydroxy-2-methylpyrimidine. This conversion is a critical step, transforming the hydroxyl groups into more reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
2.1 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4,6-Dichloro-2-methylpyrimidine.
2.2 Detailed Protocol: Chlorination using Thionyl Chloride
This protocol is adapted from established laboratory procedures.[1][9] The use of thionyl chloride is a common and effective method for converting hydroxyl groups on a pyrimidine ring to chloro groups.
Materials and Reagents:
-
4,6-dihydroxy-2-methylpyrimidine (Precursor)
-
Thionyl chloride (SOCl₂) (Chlorinating agent)
-
Acetonitrile (Solvent)
-
Ice water (For quenching)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Column chromatography setup (Silica gel, appropriate eluent system)
Procedure:
-
Reaction Setup: In a round-bottom flask, add 4,6-dihydroxy-2-methylpyrimidine (e.g., 5.0 g, 0.04 mol).
-
Reagent Addition: Under a fume hood, carefully add acetonitrile followed by thionyl chloride (e.g., 18.9 g, 0.16 mol). The reaction is exothermic and releases HCl gas; proper ventilation is crucial.
-
Causality Note: Thionyl chloride serves as both a reagent and a solvent in some procedures, but using a co-solvent like acetonitrile can improve slurry handling. A molar excess of thionyl chloride ensures the complete conversion of both hydroxyl groups.
-
-
Heating and Reflux: Heat the reaction mixture to 80°C and maintain it at this temperature with stirring for approximately 3 hours.[1][9]
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.[1][9]
-
Quenching and Precipitation: Slowly and carefully pour the concentrated residue into a beaker containing ice water (e.g., 50 g).[1][9] A solid precipitate will form.
-
Causality Note: This step quenches any remaining reactive thionyl chloride and precipitates the less water-soluble product from the aqueous medium.
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: The crude product can be further purified by column chromatography to yield the final 4,6-dichloro-2-methylpyrimidine as a white solid.[1][9] A typical yield for this process is high, often around 94%.[1][9]
Section 3: Application in Active Pharmaceutical Ingredient (API) Synthesis
Case Study: Dasatinib
4,6-Dichloro-2-methylpyrimidine is a pivotal intermediate in the synthesis of Dasatinib (marketed as Sprycel), a second-generation tyrosine kinase inhibitor.[1][3] Dasatinib is a critical therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10][11]
The two chlorine atoms on the pyrimidine ring are positioned for sequential nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is exploited to build the complex molecular architecture of Dasatinib. The general synthetic route involves:
-
First Nucleophilic Substitution: One of the chloro groups on 4,6-dichloro-2-methylpyrimidine is selectively displaced by an amine-containing thiazole fragment, specifically 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[12][13]
-
Second Nucleophilic Substitution: The remaining chloro group is then displaced by N-(2-hydroxyethyl)piperazine to complete the core structure of Dasatinib.[14][15]
This stepwise approach allows for the controlled and efficient assembly of the final drug molecule.
Section 4: Biological Context - The BCR-ABL Signaling Pathway
To appreciate the significance of the final API, it is essential to understand its biological target. Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase.[16][17] This aberrant kinase is a product of the Philadelphia chromosome, a specific chromosomal translocation that is the hallmark of CML.[16][18]
The BCR-ABL oncoprotein is constitutively active, meaning it is always "on," leading to uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways.[19][20]
Key Downstream Pathways Activated by BCR-ABL:
-
RAS/RAF/MEK/ERK Pathway: This pathway is central to regulating cell proliferation.[20][21]
-
PI3K/AKT/mTOR Pathway: This pathway promotes cell survival and growth while inhibiting apoptosis (programmed cell death).[18][20]
-
STAT Pathway: This pathway also contributes to anti-apoptotic signals and cell survival.[22]
By binding to the ATP-binding site of the BCR-ABL kinase, Dasatinib blocks its activity, thereby shutting down these downstream signals and inducing apoptosis in the cancerous cells.[16][20]
4.1 BCR-ABL Signaling Pathway Diagram
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-proliferative and anti-apoptotic pathways.
Section 5: Analytical Quality Control
Ensuring the purity and identity of 4,6-Dichloro-2-methylpyrimidine is critical for its successful use in pharmaceutical manufacturing. A suite of analytical techniques is employed for quality control.
Table 2: Recommended Analytical Methods for Quality Control
| Analytical Method | Purpose | Typical Expected Result |
| Gas Chromatography (GC) | To determine purity and identify volatile impurities. | Purity >98.0% |
| High-Performance Liquid Chromatography (HPLC) | To quantify purity and non-volatile impurities. | High purity with minimal impurity peaks. |
| Mass Spectrometry (MS) | To confirm molecular weight and identify impurities.[23] | Mass peak corresponding to the molecular ion [M+H]⁺. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and identify isomers. | Spectra consistent with the 4,6-dichloro-2-methylpyrimidine structure. |
| Melting Point Analysis | To confirm identity and purity. | Sharp melting point range consistent with reference standard (41.5-45.5 °C).[3][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. | Spectrum showing characteristic C-Cl, C=N, and C-H vibrations. |
References
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
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- Molecular pathways: BCR-ABL. (2012). PubMed.
- Dasatinib: Mechanism of action and Safety. (2024). ChemicalBook.
- Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall.
- 4,6-Dichloro-2-methylpyrimidine Manufacturer and Suppliers. Scimplify.
- Dasatinib. Wikipedia.
- Molecular Pathways: BCR-ABL. AACR Journals.
- Signaling pathways activated by BCR-ABL. ResearchGate.
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). NIH.
- Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals.
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- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
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- Synthesis process of dasatinib and intermediate thereof. Google Patents.
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- Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. PrepChem.com.
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- An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. (2017). ResearchGate.
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Application Note: A Detailed Protocol for the Synthesis of Dasatinib
An Application Note for the Synthesis of Dasatinib Utilizing a Dichloropyrimidine Intermediate
Abstract
This document provides a comprehensive guide to the synthesis of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor. The synthetic strategy detailed herein focuses on the coupling of two key intermediates: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine. This note explains the rationale behind the chosen synthetic route, provides detailed, step-by-step protocols for the synthesis of the key intermediate and the final product, and includes methodologies for purification and analysis. The aim is to furnish researchers with a robust and reproducible procedure grounded in established chemical principles.
Introduction: Dasatinib and its Mechanism of Action
Dasatinib, marketed under the trade name Sprycel®, is a second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2]. Its therapeutic efficacy stems from its ability to inhibit multiple cellular signaling pathways that are crucial for the proliferation and survival of cancer cells.
The primary target of Dasatinib is the BCR-ABL kinase, an abnormal fusion protein resulting from the Philadelphia chromosome translocation, which drives uncontrolled cell growth in CML and Ph+ ALL[1][3]. Unlike its predecessor, imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its effectiveness against imatinib-resistant mutations[1][4]. Furthermore, Dasatinib inhibits other critical oncogenic kinases, including the SRC family kinases (SFK), c-KIT, and PDGFRβ, giving it a broader spectrum of activity[3][4].
The molecular structure of Dasatinib is an assembly of three key fragments, which dictates the synthetic strategy: a central aminothiazole carboxamide core, a substituted pyrimidine ring, and a hydroxyethyl piperazine side chain. The synthesis described here builds the molecule by sequentially coupling these fragments.
Overview of the Synthetic Strategy
The synthesis of Dasatinib is a multi-step process that converges on two key coupling reactions. The overall strategy involves the preparation of a core aminothiazole structure, which is then sequentially reacted with a dichloropyrimidine linker and a piperazine side chain.
The primary building blocks for this synthesis are:
-
Fragment A: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Fragment B: 4,6-dichloro-2-methylpyrimidine
-
Fragment C: 1-(2-hydroxyethyl)piperazine
The synthesis proceeds in two main stages:
-
Nucleophilic Aromatic Substitution (SNAr) - Part 1: The amino group of Fragment A displaces a chlorine atom on Fragment B to form the key intermediate, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
-
Nucleophilic Aromatic Substitution (SNAr) - Part 2: The secondary amine of Fragment C displaces the remaining chlorine atom on the pyrimidine ring of the intermediate from stage 1 to yield Dasatinib.
Below is a diagram illustrating the overall synthetic workflow.
Caption: High-level workflow for the synthesis of Dasatinib.
Experimental Protocols
Protocol 1: Synthesis of Intermediate A: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This key intermediate is itself synthesized in a multi-step process. An efficient method involves the reaction of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with N-bromosuccinimide (NBS) followed by a one-pot cyclization with thiourea.[5][6]
Materials and Reagents:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
1,4-Dioxane
-
Water
Procedure:
-
To a stirred mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add N-bromosuccinimide (1.1 eq) portion-wise while maintaining the temperature between -10°C and 0°C.
-
Stir the mixture at this temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Add thiourea (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of Intermediate D: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
This step involves the crucial coupling of the aminothiazole core (Intermediate A) with 4,6-dichloro-2-methylpyrimidine. The reaction is a nucleophilic aromatic substitution where the exocyclic amino group of the thiazole attacks the C4 position of the pyrimidine. A strong, non-nucleophilic base is required to deprotonate the amine, thereby increasing its nucleophilicity.
Materials and Reagents:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate A) (1.0 eq)
-
4,6-dichloro-2-methylpyrimidine (1.2 eq)
-
Sodium t-butoxide (NaOtBu) solution (30% wt. in THF) or Sodium Amide (NaNH₂)[5][7]
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (2N)
Procedure:
-
To a stirred solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in anhydrous THF (65 mL), slowly add a 30% wt. solution of sodium t-butoxide in THF (21.1 g, 65.36 mmol).[5]
-
Causality Note: The addition of the strong base is performed slowly with cooling to keep the internal temperature between 10-20°C. This is critical to control the exothermic deprotonation and prevent side reactions. The use of a strong base is essential to generate the nucleophilic amide anion required for the SNAr reaction.
-
Stir the mixture at room temperature for approximately 1.5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to 0-5°C.
-
Slowly add 2N hydrochloric acid to quench the excess base and protonate the product, causing it to precipitate.
-
Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold THF.
-
Dry the product under vacuum to yield the desired intermediate.
Table 1: Reagent Summary for Intermediate D Synthesis
| Reagent | Molar Eq. | Molecular Wt. | Amount Used (mmol) | Mass/Volume Used |
| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 1.0 | 283.75 g/mol | 18.67 | 5.00 g |
| 4,6-dichloro-2-methylpyrimidine | 1.2 | 163.01 g/mol | 22.4 | 3.65 g |
| Sodium t-butoxide (in THF) | 3.5 | 96.1 g/mol | 65.36 | 21.1 g (30% sol) |
| Tetrahydrofuran (THF) | - | - | - | 65 mL |
Protocol 3: Synthesis of Dasatinib
This final step involves the displacement of the last remaining chlorine atom on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine. This reaction is typically performed at an elevated temperature to overcome the activation energy barrier for the second SNAr reaction.
Materials and Reagents:
-
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate D) (1.0 eq)
-
1-(2-hydroxyethyl)piperazine (≥ 2.0 eq)
-
Triethylamine (TEA) or another organic base
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)[8]
-
Acetonitrile or Dioxane
Procedure:
-
In a reaction flask, charge Intermediate D (1.0 eq), 1-(2-hydroxyethyl)piperazine (2.0-3.0 eq), triethylamine (as an acid scavenger), and a suitable solvent such as acetonitrile.[7][8]
-
Causality Note: A molar excess of 1-(2-hydroxyethyl)piperazine is used to drive the reaction to completion and act as a solvent in some procedures. Triethylamine is added to neutralize the HCl generated during the reaction, preventing the protonation of the piperazine nucleophile.
-
Heat the reaction mixture to reflux (approx. 75-85°C) and stir for 20-24 hours.
-
Monitor the reaction for completion using TLC or HPLC.
-
Once the reaction is complete, cool the mixture. The workup procedure typically involves adding water to precipitate the crude product.
-
Stir the slurry for a period at a controlled temperature (e.g., 30-35°C) to allow for crystallization.
-
Filter the crude Dasatinib, wash the filter cake with water, and dry under vacuum.
-
Further purification is achieved by recrystallization from a suitable solvent system to yield Dasatinib monohydrate.
Visualization of the Chemical Synthesis
The following diagram illustrates the chemical structures and transformations described in the protocols.
Caption: Chemical reaction scheme for the synthesis of Dasatinib.
Conclusion
The synthetic route to Dasatinib via the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine is an effective and well-documented strategy. The key transformations rely on sequential nucleophilic aromatic substitution reactions. Careful control of reaction conditions, particularly temperature and the stoichiometry of the base, is essential for achieving high yields and purity. The protocols provided in this application note offer a detailed framework for researchers to successfully synthesize this important pharmaceutical agent.
References
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
-
synthesis process of dasatinib and intermediate thereof. Justia Patents. [Link]
-
What is the mechanism of Dasatinib? Patsnap Synapse. [Link]
-
The Science Behind the Treatment: Dasatinib Monohydrate's Mechanism and Therapeutic Value. [Link]
- Process for preparing dasatinib monohydrate.
-
Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
- 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
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Application Notes and Protocols: 4,5-Dichloro-2-methylpyrimidine in Agrochemical Synthesis
Introduction
The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active molecules, including numerous commercial agrochemicals.[1][2] Its prevalence is due to its versatile chemical reactivity and its ability to interact with various biological targets. Within this important class of heterocycles, 4,5-dichloro-2-methylpyrimidine emerges as a highly valuable and versatile building block for the synthesis of novel fungicides and herbicides. The strategic placement of two chlorine atoms at the C4 and C5 positions, coupled with a methyl group at the C2 position, provides distinct reaction sites for sequential and regioselective functionalization. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed experimental protocols and an analysis of the underlying chemical principles.
Physicochemical Properties and Reactivity Profile
Understanding the inherent reactivity of this compound is paramount for its effective utilization in synthesis. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, in conjunction with the inductive effect of the chlorine atoms, renders the chlorinated positions susceptible to nucleophilic aromatic substitution (SNAr).
| Property | Value |
| CAS Number | 1780-31-0 |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.01 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 42-44 °C |
| Boiling Point | 225-230 °C |
Note: Physical properties can vary slightly between suppliers.
The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C5 position. This differential reactivity is a key feature that allows for selective, stepwise modifications of the pyrimidine core. This regioselectivity has been a subject of study, with the C4 position being favored in cross-coupling and nucleophilic aromatic substitution reactions.[3][4][5][6] However, recent research has demonstrated that C2-selective cross-coupling can be achieved under specific palladium-catalyzed conditions with bulky N-heterocyclic carbene ligands, highlighting the tunability of its reactivity.[5][6]
Core Applications in Agrochemical Synthesis: A Mechanistic Perspective
The primary application of this compound in agrochemical synthesis lies in its role as an electrophilic scaffold for the introduction of various toxophoric and auxophoric groups through nucleophilic substitution and cross-coupling reactions.
Synthesis of Pyrimidine-Based Fungicides
A significant number of pyrimidine-based fungicides function by inhibiting crucial cellular processes in pathogenic fungi.[7][8] this compound serves as a key intermediate in the synthesis of fungicides that often feature an ether or amine linkage at the C4 position.
Workflow for Fungicide Synthesis via Nucleophilic Aromatic Substitution
Caption: General workflow for fungicide synthesis.
Synthesis of Pyrimidine-Based Herbicides
In herbicide development, the pyrimidine core can be elaborated to target specific enzymes or pathways in weeds. The dichloro-substitution pattern of this compound allows for the construction of complex molecules with desired herbicidal activity and crop selectivity.
Experimental Protocols
Protocol 1: Synthesis of 4-Aryloxy-5-chloro-2-methylpyrimidines
This protocol details a general procedure for the nucleophilic aromatic substitution of the C4-chloro group with a phenolic nucleophile, a common step in the synthesis of pyrimidine-based fungicides.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-fluorophenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 4-aryloxy-5-chloro-2-methylpyrimidine.
Expected Yields and Characterization Data for a Representative Compound:
| Compound | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 4-(4-Fluorophenoxy)-5-chloro-2-methylpyrimidine | 85-95 | 8.35 (s, 1H), 7.20-7.10 (m, 4H), 2.65 (s, 3H) | 165.2, 162.8, 160.4, 158.3, 150.1, 123.0, 116.9, 116.7, 25.9 |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol outlines a method for creating a C-C bond at the more reactive C4 position, a key transformation for introducing aryl or heteroaryl moieties.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Toluene
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid (1.1 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with additional toluene.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the 4-aryl-5-chloro-2-methylpyrimidine.
General Synthetic Route via Cross-Coupling:
Caption: Suzuki-Miyaura cross-coupling at the C4 position.
Conclusion
This compound stands out as a pivotal intermediate in the landscape of modern agrochemical synthesis. Its well-defined and predictable reactivity, particularly the differential reactivity of its two chlorine substituents, allows for the strategic and efficient construction of a diverse range of fungicidal and herbicidal candidates. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile building block in the ongoing quest for novel and effective crop protection solutions.
References
-
Chen, et al. (2015). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Li, et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. [Link]
-
Li, et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. National Institutes of Health. [Link]
-
Sun, et al. (2014). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. [Link]
-
Sun, et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. [Link]
-
Jackson, O. D., & Neufeldt, S. R. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
Merlic, C. A., & Walstrum, S. A. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]
-
Neufeldt, S. R. (2020). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2020. [Link]
Sources
- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. login.medscape.com [login.medscape.com]
- 7. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Kinase Inhibitors from 4,5-Dichloro-2-methylpyrimidine
Introduction: The Strategic Value of the 4,5-Disubstituted Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including numerous FDA-approved kinase inhibitors.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors.[2] Among the various substituted pyrimidines, the 4,5-disubstituted-2-methylpyrimidine core offers a unique vector for chemical exploration, allowing for the strategic placement of functional groups that can probe different regions of the kinase active site and modulate pharmacokinetic properties.
4,5-Dichloro-2-methylpyrimidine serves as a versatile and reactive starting material for the synthesis of a diverse library of kinase inhibitors. The differential reactivity of the two chlorine atoms, primarily governed by the electronic effects of the pyrimidine nitrogens, allows for a sequential and regioselective nucleophilic aromatic substitution (SNAr). This controlled, stepwise functionalization is a powerful tool for building molecular complexity and fine-tuning the biological activity of the target compounds. The general reactivity order for nucleophilic substitution on dichloropyrimidines is C4(6) > C2 >> C5, making the C4 position the primary site for the initial substitution reaction.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of kinase inhibitors from this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data on the biological activity of the resulting compounds. Our focus will be on a two-step synthetic strategy: a regioselective amination at the C4 position, followed by an intramolecular cyclization to form fused pyrimidine systems, such as the potent pyrimido[4,5-b]indoles.
Core Synthetic Strategy: A Two-Step Approach to Kinase Inhibitor Scaffolds
The overarching synthetic strategy involves a sequential SNAr followed by a cyclization reaction. This approach leverages the inherent reactivity of the this compound scaffold to build complex heterocyclic systems with demonstrated kinase inhibitory activity.
Figure 1: High-level overview of the synthetic workflow.
Part 1: Regioselective Mono-amination of this compound
The initial and most critical step in this synthetic sequence is the regioselective substitution of the C4 chlorine atom with a suitable amine nucleophile. The choice of amine is crucial as it will ultimately form a key part of the final kinase inhibitor, often interacting with the solvent-exposed region of the ATP-binding pocket. For the purpose of this protocol, we will use 2-aminoanilines as the nucleophile to set the stage for the subsequent intramolecular cyclization to form pyrimido[4,5-b]indoles.
Rationale for Experimental Choices:
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or a polar protic solvent like isopropanol is typically used to facilitate the dissolution of the reactants and stabilize the charged Meisenheimer intermediate formed during the SNAr reaction.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine nucleophile can also serve as the base.
-
Temperature: The reaction is often heated to increase the reaction rate. However, careful temperature control is necessary to maintain regioselectivity and prevent side reactions, such as the substitution of the less reactive C5 chlorine.
Detailed Experimental Protocol: Synthesis of N-(2-aminophenyl)-5-chloro-2-methylpyrimidin-4-amine
This protocol is adapted from established procedures for the mono-amination of dichloropyrimidines.
Materials:
-
This compound
-
2-Aminoaniline (or a substituted 2-aminoaniline)
-
Triethylamine (TEA)
-
Isopropanol (IPA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in isopropanol (10 mL per gram of starting material).
-
Add the 2-aminoaniline (1.1 eq) to the solution.
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired N-(2-aminophenyl)-5-chloro-2-methylpyrimidin-4-amine as a solid.
Self-Validation: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The regioselectivity of the substitution can be confirmed by 2D NMR techniques (e.g., HMBC) to show the correlation between the pyrimidine proton and the surrounding carbon atoms.
Part 2: Intramolecular Cyclization to Pyrimido[4,5-b]indoles
The second step involves the formation of the fused indole ring system through an intramolecular C-N bond formation. This is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Rationale for Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd2(dba)3 or Pd(OAc)2, is used to facilitate the C-N bond formation.
-
Ligand: A bulky, electron-rich phosphine ligand, such as Xantphos or DavePhos, is essential for stabilizing the palladium catalyst and promoting the reductive elimination step.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required to deprotonate the amine and generate the active catalyst.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is used as the solvent to prevent the deactivation of the catalyst.
Detailed Experimental Protocol: Synthesis of 2-Methyl-9H-pyrimido[4,5-b]indole
Materials:
-
N-(2-aminophenyl)-5-chloro-2-methylpyrimidin-4-amine (from Part 1)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add N-(2-aminophenyl)-5-chloro-2-methylpyrimidin-4-amine (1.0 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and NaOtBu (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-methyl-9H-pyrimido[4,5-b]indole.
Figure 2: Workflow for the intramolecular cyclization step.
Data Presentation: Biological Activity of Pyrimido[4,5-b]indole-Based Kinase Inhibitors
The pyrimido[4,5-b]indole scaffold has been shown to be a potent inhibitor of several kinase families implicated in cancer and other diseases. The following table summarizes the inhibitory activities of representative compounds from this class.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| PMI-1 | CDK5/p25 | >10,000 | [1] |
| CK1δ/ε | 1,200 | [1] | |
| GSK3α/β | >10,000 | [1] | |
| DYRK1A | 330 | [1] | |
| PMI-2 | RET | 5.2 (Cabozantinib as reference) | [4] |
| TRKA | 79 (Cabozantinib as reference) | [4] | |
| PMI-3 | GSK-3β | 360-480 | [5] |
| PMI-4 | Microtubule Depolymerization | 14.7 (MDA-MB-435 cell line) | [6] |
Signaling Pathway Context: Targeting Key Kinases in Cancer
Derivatives of the pyrimido[4,5-b]indole scaffold have been shown to inhibit kinases such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK-3), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). These kinases are involved in critical cellular processes, and their dysregulation is a hallmark of many cancers. For instance, CDKs regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Figure 3: Simplified signaling pathway showing the role of key kinases targeted by pyrimido[4,5-b]indole inhibitors.
Conclusion and Future Directions
The synthetic route detailed in these application notes provides a robust and versatile platform for the generation of a diverse library of kinase inhibitors based on the 4,5-disubstituted-2-methylpyrimidine scaffold. The sequential SNAr and intramolecular cyclization strategy allows for the creation of potent fused heterocyclic systems, such as the pyrimido[4,5-b]indoles, which have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases.
Future work in this area could focus on expanding the diversity of the amine nucleophiles used in the initial substitution step to explore different regions of the kinase active site. Furthermore, optimization of the intramolecular cyclization conditions could lead to improved yields and access to a wider range of fused ring systems. The continued exploration of this privileged scaffold holds great promise for the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. MDPI. [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed Central. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. PubMed Central. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. National Institutes of Health. [Link]
-
Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. ResearchGate. [Link]
-
Synthesis and Anticancer Properties of pyrimido[4,5-b]quinolines. PubMed. [Link]
-
Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. PubMed. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Catalytic Functionalization of Dichloropyrimidines
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules.[1] Dichloropyrimidines, particularly the 2,4- and 4,6-isomers, serve as versatile and readily available building blocks for generating molecular diversity in the quest for novel therapeutics.[2] However, the presence of two reactive halogen atoms presents a significant challenge: achieving regioselective functionalization. This guide provides an in-depth exploration of modern catalytic methods, offering field-proven insights and detailed protocols to navigate and control the functionalization of the dichloropyrimidine ring.
The Principle of Regioselectivity in Dichloropyrimidines
The pyrimidine ring is an electron-deficient heterocycle, making it highly susceptible to palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr).[2] In the common 2,4-dichloropyrimidine substrate, the electrophilicity of the carbon atoms is not equal. The reactivity generally follows the order C4 > C2.[2][3]
Causality Behind Inherent C4-Selectivity:
-
Electronic Stabilization: A nucleophilic attack or oxidative addition at the C4 position allows the negative charge of the intermediate (the Meisenheimer complex in SNAr) to be delocalized onto the para ring nitrogen, providing superior stabilization compared to an attack at C2.[2]
-
Bond Dissociation Energies: Computational work has indicated that the C4-Cl bond is more susceptible to oxidative addition by a palladium catalyst than the C2-Cl bond.[1]
This intrinsic preference means that many conventional cross-coupling reactions will preferentially yield C4-substituted products.[2][4] However, this is not an immutable rule. As we will explore, recent advancements in catalyst and ligand design have made it possible to override and even completely invert this selectivity, opening new avenues for synthesizing previously inaccessible 2,4-disubstituted pyrimidines.[2][5][6]
Caption: General reactivity hierarchy of positions on the 2,4-dichloropyrimidine ring.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrimidine Functionalization
Transition metal-catalyzed cross-coupling is the most powerful and versatile strategy for modifying dichloropyrimidines, offering broad functional group tolerance.[1] The reactions almost universally proceed through a common catalytic cycle, the efficiency and outcome of which are dictated by the specific choice of catalyst, ligand, base, and solvent.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between dichloropyrimidines and (hetero)aryl, vinyl, or alkyl boronic acids or esters.[2][7]
Principle & Mechanistic Insight: The reaction couples an organoboron species with the halo-pyrimidine. The base is critical; it activates the organoboron reagent by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step (transfer of the organic group to the palladium center). The choice of solvent is also key, with alcoholic or aqueous mixtures often accelerating the reaction.[1]
Application Note: Selective C4-Arylation Microwave-assisted protocols have proven highly effective for rapid and efficient C4-selective Suzuki couplings, often with very low catalyst loading.[4]
| Parameter | Recommended Choice | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄ (0.5-5 mol%) | A robust, commercially available Pd(0) source. The four phosphine ligands provide a stable complex that readily enters the catalytic cycle.[4][7] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Moderately strong inorganic bases that are effective at activating the boronic acid without promoting significant catalyst decomposition or side reactions.[4][8] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/EtOH | Protic co-solvents (water, ethanol) enhance the solubility of the base and facilitate the formation of the boronate complex, accelerating the reaction.[1] |
| Temperature | 80-110 °C (Conventional) or 100 °C (Microwave) | Sufficient thermal energy is required to drive the oxidative addition and reductive elimination steps efficiently. Microwave heating provides rapid, uniform heating, shortening reaction times dramatically.[4] |
Protocol: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling [4]
Materials and Equipment:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0-1.1 equiv.)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv.)
-
1,4-Dioxane and H₂O (e.g., 4:1 v/v)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
Preparation: To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg), the arylboronic acid (1.0 mmol), and K₂CO₃ (3.0 mmol, 415 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.005 mmol, 5.8 mg).
-
Solvent Addition: Add 5 mL of a pre-mixed and degassed 1,4-dioxane/H₂O (4:1) solvent system.
-
Reaction: Seal the vial tightly with a cap. Place it in the microwave synthesizer and irradiate at 100 °C for 15 minutes with stirring.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C4-substituted 2-chloropyrimidine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is fundamental to medicinal chemistry, and the Buchwald-Hartwig amination is a powerful tool for achieving this with dichloropyrimidines.[9] This reaction offers high regioselectivity that is often superior to traditional SNAr methods, which can yield mixtures of isomers.[3][10]
Principle & Mechanistic Insight: This palladium-catalyzed reaction couples an amine with the halo-pyrimidine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is essential. Its primary role is to deprotonate the amine after it has coordinated to the palladium center, forming a palladium-amido complex.[9] This complex then undergoes reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and stabilize the active Pd(0) catalyst.[9]
Application Note: Highly Regioselective C4-Amination For secondary aliphatic amines, the combination of a palladium precatalyst, a suitable phosphine ligand, and LiHMDS as the base can provide nearly instantaneous and exceptionally clean conversion to the C4-aminated product at low temperatures.[3]
| Parameter | Recommended Choice | Rationale & Causality |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or PdCl₂(PPh₃)₂ (1 mol%) | Pd₂(dba)₃ is a common Pd(0) source. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[3] |
| Ligand | dppb (1,4-Bis(diphenylphosphino)butane) | This bidentate phosphine ligand forms a stable chelate with the palladium center, promoting catalytic activity and preventing catalyst decomposition.[3] |
| Base | LiHMDS (Lithium bis(trimethylsilyl)amide) (2 equiv.) | A very strong, sterically hindered base that rapidly facilitates the formation of the palladium-amido complex, driving the reaction forward with high selectivity.[3] |
| Solvent | THF or Toluene (Anhydrous, Degassed) | Aprotic, non-coordinating solvents are required to prevent quenching of the strong base and to ensure the stability of the catalytic species. |
| Temperature | 0 °C to Room Temperature | The high activity of the catalyst system allows the reaction to proceed efficiently at low temperatures, which minimizes potential side reactions.[3] |
Protocol: Regioselective C4-Buchwald-Hartwig Amination [3]
Materials and Equipment:
-
6-Aryl-2,4-dichloropyrimidine
-
Secondary amine (1.1 equiv.)
-
PdCl₂(PPh₃)₂ (1 mol%)
-
LiHMDS (1.0 M solution in THF, 2.0 equiv.)
-
Anhydrous, degassed THF
-
Schlenk flask or oven-dried vial, magnetic stir bar, inert atmosphere (Argon or N₂)
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Procedure:
-
Preparation: Under an inert atmosphere, charge a Schlenk flask with 6-aryl-2,4-dichloropyrimidine (1.0 mmol) and PdCl₂(PPh₃)₂ (0.01 mmol, 7 mg).
-
Solvent/Reagent Addition: Add anhydrous THF (5 mL), followed by the secondary amine (1.1 mmol).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add LiHMDS (1.0 M solution in THF, 2.0 mL, 2.0 mmol) dropwise over 5 minutes.
-
Reaction: Stir the reaction at 0 °C. The reaction is typically complete within minutes to an hour. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the C4-amino-2-chloropyrimidine product.
Inverting the Rules: Catalyst Control for C2-Selective Functionalization
A significant breakthrough in pyrimidine chemistry has been the development of methods that override the inherent C4 preference to achieve selective functionalization at the C2 position. This is not achieved by altering the substrate, but by strategic selection of the catalyst system.
Principle & Mechanistic Insight: The key to this inversion of selectivity lies in using highly specialized palladium precatalysts supported by very bulky N-heterocyclic carbene (NHC) ligands, such as IPent.[5][11] While the exact mechanism is still under investigation, it is proposed that these sterically demanding catalytic systems may alter the pathway of oxidative addition or favor a different catalytic cycle altogether, leading to cleavage of the C2-Cl bond over the C4-Cl bond.[11][12] This strategy has been particularly successful for C-S bond formation (thiolation).[5][11][13]
Application Note: C2-Selective Thiolation This method provides unique access to 2-thiopyrimidines, which are valuable pharmacophores. The reaction conditions are mild, but selectivity is highly sensitive to the specific palladium precatalyst used.[5][11]
| Parameter | Recommended Choice | Rationale & Causality |
| Catalyst | (η³-tBu-indenyl)PdCl(IPent) (2-5 mol%) | This specific Pd(II) precatalyst bearing a very bulky NHC ligand (IPent) is uniquely effective at promoting C2-selectivity. Other related precatalysts are far less selective.[5][11] |
| Base | NaOt-Bu (1.2 equiv.) | A strong base required to deprotonate the thiol, forming the active thiolate nucleophile. |
| Solvent | Toluene or CPME (Cyclopentyl methyl ether) | Aprotic, non-polar solvents are optimal for this transformation. |
| Temperature | 0 °C | The reaction proceeds efficiently at low temperatures, which is beneficial for substrates with sensitive functional groups. Higher temperatures can erode selectivity.[5] |
Protocol: C2-Selective C-S Cross-Coupling [5][11]
Materials and Equipment:
-
2,4-Dichloropyrimidine
-
Thiol (1.0 equiv.)
-
(η³-tBu-indenyl)PdCl(IPent) (2 mol%)
-
NaOt-Bu (1.2 equiv.)
-
Anhydrous, degassed Toluene
-
Glovebox or Schlenk line equipment
Procedure:
-
Preparation: In a glovebox, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg) and the thiol (1.0 mmol) to an oven-dried vial.
-
Reagent Addition: Add NaOt-Bu (1.2 mmol, 115 mg) and the (η³-tBu-indenyl)PdCl(IPent) catalyst (0.02 mmol).
-
Solvent & Reaction: Add anhydrous toluene (5 mL) and stir the mixture at 0 °C.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon consumption of the starting material, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography to isolate the 2-thio-4-chloropyrimidine product.
References
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Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic communications, 3(4), 85. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(3), 265-277. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9376-9386. [Link]
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Kumar, A., & Kumar, V. (2023). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 13(48), 33835-33861. [Link]
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Dey, A., & Maiti, D. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. Chemistry – An Asian Journal, 13(17), 2314-2325. [Link]
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Mishra, B., & Sharma, U. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current Organic Chemistry, 18(1), 30-49. [Link]
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Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
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Neufeldt, S. R. (2020). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 142(41), 17356-17361. [Link]
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Ganton, M. D., & Kerr, M. A. (2018). Pyrimidine as an Aryl C-H Activating Group. Organic Letters, 20(13), 3745-3748. [Link]
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Wang, D. H., & Wasa, M. (2019). Pyridine/pyrimidine groups in C−H activation. Topics in Current Chemistry, 377(5), 31. [Link]
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Ayub, K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5439. [Link]
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Knochel, P., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry, 88(13), 9475-9487. [Link]
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Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
-
Oh, C. H., & Rhim, C. Y. (2006). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters, 8(2), 269-272. [Link]
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Jonckers, T. H., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(18), 3441-3444. [Link]
-
Ayub, K., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Ayub, K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [Link]
-
Scott, J. S., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 71(35), 5867-5876. [Link]
-
De la Rosa, M. A., et al. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 10(15), 2963-2973. [Link]
-
De la Rosa, M. A., et al. (2012). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. [Link]
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NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
Sources
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Introduction: The Central Role of the Pyrimidine Scaffold
An Application Guide to the Regioselective Functionalization of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a cornerstone of modern medicinal chemistry and materials science. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound.[1][2] This importance extends to synthetic compounds, with the pyrimidine motif featuring prominently in a vast array of FDA-approved drugs, including kinase inhibitors, antiviral agents, and antibacterial medications.[3][4][5][6] The ability to precisely control the site of chemical modification on a substituted pyrimidine ring—a concept known as regioselectivity—is paramount for synthesizing novel drug candidates, fine-tuning their pharmacological properties, and developing advanced organic materials.[7]
This guide provides a detailed exploration of the principles and protocols governing the regioselective reactions of substituted pyrimidines. Moving beyond a simple recitation of methods, we will delve into the underlying electronic and mechanistic factors that dictate reaction outcomes, empowering researchers to make informed, rational decisions in their synthetic strategies.
The Electronic Landscape: Understanding Pyrimidine's Intrinsic Reactivity
The reactivity of the pyrimidine ring is dictated by the presence of two nitrogen atoms at the 1 and 3 positions. These electronegative atoms significantly withdraw electron density from the ring, rendering it "π-deficient."[2] This electronic characteristic has two major consequences:
-
Facilitation of Nucleophilic Attack: The carbon atoms, particularly at the C2, C4, and C6 positions, are electrophilic and thus highly susceptible to attack by nucleophiles.[2][8]
-
Deactivation towards Electrophilic Attack: The ring is generally resistant to classical electrophilic aromatic substitution, which typically requires harsh conditions or the presence of potent electron-donating groups (EDGs) on the ring.[1][2]
The C5 position is the least electron-deficient carbon, making it the preferential site for electrophilic attack when the ring is sufficiently activated.[2][8]
Caption: Electronic character and preferred sites of attack on the pyrimidine ring.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
SNAr is one of the most powerful and widely used methods for functionalizing pyrimidines, allowing for the displacement of leaving groups (typically halogens) with a diverse range of nucleophiles.[9]
Causality of Regioselectivity: C4/C6 vs. C2
In pyrimidines bearing leaving groups at multiple positions (e.g., 2,4-dichloropyrimidine), nucleophilic attack almost always occurs preferentially at the C4 (and equivalent C6) position over the C2 position.[6][10] This well-established regioselectivity is a direct consequence of the stability of the anionic Meisenheimer intermediate formed during the reaction.
-
Attack at C4/C6: The negative charge of the intermediate can be effectively delocalized across both electronegative nitrogen atoms through resonance, leading to a more stable intermediate.[10][11]
-
Attack at C2: The intermediate formed from attack at C2 is less stable because the negative charge is primarily localized on the N1 and N3 atoms and the C5 carbon, offering less effective stabilization.
This inherent electronic preference makes sequential, regioselective functionalization of di- and tri-halopyrimidines a highly predictable and reliable synthetic strategy.
Caption: Decision workflow for predicting SNAr on 2,4-dihalopyrimidines.
Protocol 1: C4-Selective Amination of 2,4-Dichloropyrimidine
This protocol demonstrates the typical C4 selectivity in an SNAr reaction.
Objective: To synthesize 2-chloro-4-aminopyrimidine derivatives with high regioselectivity.
Materials:
-
2,4-Dichloropyrimidine
-
Primary or secondary amine (e.g., morpholine)
-
Diisopropylethylamine (DIPEA) or K₂CO₃
-
Solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Standard laboratory glassware and magnetic stirrer
-
TLC plates (silica gel) and appropriate eluent for monitoring
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq.) in ethanol (0.2 M) in a round-bottom flask, add the desired amine (1.1 eq.).
-
Add a base such as DIPEA (1.5 eq.) to the mixture to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature (or heat to 50-80 °C if the amine is a weak nucleophile) for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford the C4-substituted product, 2-chloro-N-substituted-pyrimidin-4-amine.
Expected Outcome: The reaction overwhelmingly favors the displacement of the C4 chlorine, with yields typically ranging from 70-95%. Characterization by ¹H NMR will show distinct shifts for the C5 and C6 protons, confirming the regiochemistry.
| Substrate | Nucleophile | Conditions | Major Product | Selectivity (C4:C2) | Typical Yield | Reference |
| 2,4-Dichloropyrimidine | Aniline | K₂CO₃, DMF, 80 °C | C4-Anilino product | >95:5 | 85% | [6] |
| 2,4-Dichloropyrimidine | Sodium thiophenoxide | EtOH, rt | C4-Thiophenyl product | >98:2 | 92% | [6] |
| 2,4-Dichloro-5-fluoropyrimidine | Benzylamine | DIPEA, ACN, rt | C4-Benzylamino product | >95:5 | 90% | [9] |
Regioselective Electrophilic Aromatic Substitution
As noted, electrophilic substitution on an unsubstituted pyrimidine ring is challenging.[1] However, the presence of strong electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups activates the ring sufficiently for these reactions to proceed.
Causality of Regioselectivity: The Primacy of C5
Regioselectivity is straightforward and predictable: electrophilic attack occurs exclusively at the C5 position .[2][12] This is because the EDGs, typically located at C2, C4, or C6, direct the electrophile to the C5 position, which is ortho or para to the activating group and is the most electron-rich carbon on the ring.[12]
Protocol 2: C5-Bromination of 2-Aminopyrimidine
Objective: To regioselectively install a bromine atom at the C5 position of an activated pyrimidine.
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile or Chloroform)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 eq.) in acetonitrile (0.25 M) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.
-
Stir the mixture at room temperature for 1-4 hours. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-5-bromopyrimidine.
Regioselective Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.[13][14] These methods offer powerful and versatile ways to functionalize pyrimidines with high regiocontrol.
A. Cross-Coupling of Halopyrimidines
For substrates like 2,4-dichloropyrimidine, the regioselectivity of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) often mirrors that of SNAr, with the more reactive C4 position coupling preferentially.[6] This is attributed to the oxidative addition of the palladium catalyst, which is the rate-determining step and is favored at the more electrophilic C4-Cl bond. However, recent advances have shown that ligand and condition modification can sometimes override this inherent preference to achieve C2 selectivity.[6]
Protocol 3: C4-Selective Suzuki-Miyaura Coupling
Objective: To regioselectively form a C-C bond at the C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq.)
-
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Procedure:
-
To a Schlenk flask, add 2,4-dichloropyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-chloro-4-arylpyrimidine.
B. Direct C-H Functionalization
Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of the pyrimidine ring.[7][15] Regioselectivity is highly dependent on the specific methodology, catalyst, and directing groups.
-
Palladium-catalyzed C-H arylation of the parent pyrimidine often targets the electron-deficient C2, C4, or C6 positions.[7]
-
For uracil and cytosine derivatives, C-H functionalization is commonly directed to the C5 position .[16][17]
Regioselective Radical Reactions: The Minisci Reaction
The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles.[18] The reaction involves the addition of a nucleophilic alkyl radical to a protonated pyrimidine ring.
Causality of Regioselectivity: Protonation and Radical Stability
The reaction is performed under acidic conditions to protonate the pyrimidine, further enhancing its electrophilicity. The incoming alkyl radical adds to the most electron-deficient positions, which are C4 and C6, and sometimes C2 .[18] The selectivity between C4/C6 and C2 can be influenced by the steric bulk of both the radical and the substituents on the pyrimidine ring.
Caption: Simplified mechanism of the Minisci C-H alkylation reaction.
Protocol 4: Minisci Alkylation of 2-Chloropyrimidine
Objective: To regioselectively introduce a tert-butyl group at the C4 position of 2-chloropyrimidine.
Materials:
-
2-Chloropyrimidine
-
Pivalic acid (source of t-butyl radical)
-
Silver nitrate (AgNO₃) (catalyst)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Sulfuric acid (H₂SO₄)
-
Solvent (e.g., Dichloromethane/Water biphasic system)
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyrimidine (1.0 eq.) and pivalic acid (3.0 eq.) in dichloromethane.
-
Add an aqueous solution of sulfuric acid (to maintain acidic pH).
-
Add silver nitrate (0.1-0.2 eq.).
-
Heat the biphasic mixture to 40-50 °C with vigorous stirring.
-
Slowly add an aqueous solution of ammonium persulfate (2.0-3.0 eq.) over 30-60 minutes.
-
Continue stirring at this temperature for 1-3 hours after the addition is complete.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, separate the layers. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to afford 4-tert-butyl-2-chloropyrimidine.
Conclusion
The regioselective functionalization of substituted pyrimidines is a predictable and controllable process governed by the fundamental electronic properties of the heterocyclic ring. By understanding the mechanistic principles behind nucleophilic substitution, electrophilic attack, cross-coupling, and radical addition, researchers can strategically design synthetic routes to access a vast chemical space of novel pyrimidine derivatives. The protocols and principles outlined in this guide serve as a foundational toolkit for chemists in drug discovery and materials science, enabling the efficient and precise construction of molecules with desired structures and functions.
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
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Wang, D., et al. (2019). Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers, 6(15), 2736-2740. [Link]
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Mąkosza, M., & Mąkosza, Z. (2006). Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). Arkivoc, 2006(5), 175-185. [Link]
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Gulea, M., & Vovk, M. V. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 19(9), 13716-13757. [Link]
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-
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-
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National Center for Biotechnology Information. (2019). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). [Link]
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National Center for Biotechnology Information. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. [Link]
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ResearchGate. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. [Link]
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Application Notes and Protocols for Monitoring Pyrimidine Reactions: A Guide to TLC and LC-MS Techniques
Introduction: The Critical Role of Reaction Monitoring in Pyrimidine Chemistry
Pyrimidines are a class of heterocyclic aromatic compounds that form the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] Their derivatives are of immense interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The synthesis of novel pyrimidine derivatives is a cornerstone of many research and development programs.[1][2]
Effective and efficient monitoring of pyrimidine synthesis is crucial to ensure optimal reaction conditions, maximize yield, and minimize the formation of impurities. This guide provides detailed application notes and protocols for two of the most powerful and widely used analytical techniques for this purpose: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] While TLC offers a rapid, qualitative assessment of reaction progress, LC-MS provides in-depth quantitative analysis and structural confirmation of products and byproducts.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to implement robust analytical strategies for monitoring pyrimidine reactions.
Part 1: Thin-Layer Chromatography (TLC) - The Workhorse of Reaction Monitoring
Thin-Layer Chromatography is an indispensable technique in the organic synthesis lab due to its simplicity, speed, and cost-effectiveness.[3][6] It provides a quick snapshot of the reaction mixture, allowing chemists to visualize the consumption of starting materials and the formation of products.[7][8] The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[6][9]
The "Why" Behind the Method: Causality in TLC
The choice of solvent system (mobile phase) is the most critical parameter in TLC.[10] Its polarity relative to the stationary phase (silica gel, which is highly polar) dictates the separation. For pyrimidine derivatives, which often possess polar functional groups, a careful selection of the mobile phase is necessary to achieve optimal resolution. A solvent system that is too polar will cause all components to move up the plate with the solvent front (high Rf values), resulting in poor separation.[10][11] Conversely, a solvent system that is not polar enough will result in all components remaining at the baseline (low Rf values).[10][11] The goal is to achieve a good separation of spots, with the product Rf value ideally between 0.3 and 0.5 for clear analysis.[7]
Visualizing the Unseen: Detection Techniques
Many pyrimidine derivatives contain conjugated systems and will be visible under a UV lamp (typically at 254 nm).[3][12] For compounds that are not UV-active, various staining methods can be employed. Iodine vapor is a general-purpose stain that reversibly visualizes most organic compounds.[3] More specific stains, like potassium permanganate, can be used to detect oxidizable functional groups that may be present on the pyrimidine ring or its substituents.
Protocol 1: Rapid Monitoring of a Pyrimidine Synthesis by TLC
This protocol outlines the general steps for monitoring a typical pyrimidine synthesis reaction.
Materials:
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
UV lamp (254 nm)
-
Staining jar (e.g., iodine tank)
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes)[8]
-
Reaction mixture aliquots
-
Starting material standard
-
Co-spot (a mixture of the starting material and the reaction mixture)
Procedure:
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3] Mark three lanes on the baseline for the starting material (SM), the reaction mixture (R), and a co-spot (Co).
-
Spotting:
-
Using a capillary tube, apply a small spot of the dissolved starting material onto the "SM" lane.
-
Take a small aliquot from the reaction mixture, dilute it with a volatile solvent if necessary, and spot it onto the "R" lane.
-
Apply a spot of the starting material on top of the reaction mixture spot in the "Co" lane.[7]
-
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[3][13]
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the TLC plate into the chamber and cover it with the lid.[3]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[3]
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.[3][12] Circle the observed spots with a pencil.
-
If necessary, place the plate in an iodine chamber or dip it in a staining solution to visualize non-UV active spots.
-
-
Interpretation:
-
Compare the spots in the "R" lane to the "SM" lane. A complete reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product.[7][14]
-
The "Co" spot helps to confirm if the spot in the reaction mixture is indeed the starting material. If the spots are the same, they will appear as a single spot in the co-spot lane.[7]
-
Troubleshooting Common TLC Issues
| Problem | Possible Cause | Solution |
| Streaking or elongated spots | Sample is overloaded. | Dilute the sample before spotting.[11][15] |
| Compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[11] | |
| Spots are not visible | Compound is not UV-active. | Use a staining method like iodine vapor or potassium permanganate.[11] |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11][13] | |
| Rf values are too high or too low | Mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity.[10][11] |
| Uneven solvent front | The TLC plate was not placed vertically in the chamber. | Ensure the plate is placed straight in the developing chamber.[13] |
| The chamber was not properly sealed. | Ensure the lid of the chamber is tightly closed during development.[3] |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - For Definitive Analysis
Liquid Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[4][5][16] It is an indispensable tool in pharmaceutical analysis for the quantitative monitoring of reactions, impurity profiling, and structural elucidation.[4][16][17]
The "Why" Behind the Method: Causality in LC-MS
For pyrimidine analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol).[18] The separation is based on the hydrophobicity of the analytes. The mass spectrometer then ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z).[19][20]
Ionization Techniques for Pyrimidines: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for many pyrimidine derivatives, as it can generate protonated molecules [M+H]+ with minimal fragmentation, providing clear molecular weight information.[19][21][22] Atmospheric pressure chemical ionization (APCI) can also be used, particularly for less polar pyrimidine analogs.[21][23]
Mass Analyzers for Confirmation: Quadrupole mass analyzers are commonly used for quantitative analysis due to their ability to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which offers high selectivity and sensitivity.[20][24][25] For structural confirmation of unknown byproducts, high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap analyzers are invaluable.[18]
Protocol 2: Quantitative Monitoring of a Pyrimidine Reaction by LC-MS
This protocol provides a general workflow for the quantitative analysis of a pyrimidine synthesis reaction.
Materials:
-
LC-MS system (e.g., HPLC or UPLC coupled to a mass spectrometer with an ESI source)[18]
-
Reversed-phase C18 column[18]
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile[18]
-
Reaction mixture aliquots
-
Reference standards of starting material and product
-
Syringe filters (0.22 µm)[3]
Procedure:
-
Sample Preparation:
-
At various time points, take a precise aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable quenching agent or diluting with a cold solvent).
-
Dilute the sample with the initial mobile phase composition to a concentration within the linear range of the instrument.[3]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
-
LC-MS Method Development (General Parameters):
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: A gradient elution is often used, for example:
-
Start with 5% B, hold for 1 minute.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min[18]
-
Column Temperature: 40 °C[18]
-
Injection Volume: 5 µL
-
MS Parameters (ESI Positive Mode):
-
-
Data Acquisition:
-
Inject the prepared samples and reference standards.
-
Acquire data in full scan mode to identify the m/z of the starting material, product, and any byproducts.
-
For quantitative analysis, develop an MRM method by selecting the precursor ion (e.g., [M+H]+) and a characteristic product ion for both the starting material and the product.[20][27]
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and product in the chromatograms.
-
Generate a calibration curve using the reference standards to quantify the concentrations of the starting material and product in the reaction mixture at different time points.
-
Plot the concentration of the product versus time to determine the reaction kinetics.
-
Data Presentation: Summarizing LC-MS Parameters
| Parameter | Typical Value/Range for Pyrimidine Analysis | Rationale |
| Column | Reversed-phase C18 (e.g., 1.8-5 µm particle size) | Good retention and separation for a wide range of pyrimidine derivatives based on hydrophobicity.[18] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Provides good peak shape and promotes ionization in ESI positive mode.[18] |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar pyrimidine compounds, providing clear molecular ion information.[19][28] |
| Mass Analyzer | Triple Quadrupole (QqQ) | Ideal for quantitative analysis using MRM due to its high sensitivity and selectivity.[20][24] |
| Time-of-Flight (TOF) or Orbitrap | Provides high mass accuracy for structural confirmation of unknown impurities or byproducts.[18] |
Visualizations: Workflow Diagrams
TLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring a pyrimidine reaction using TLC.
LC-MS Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis of a pyrimidine reaction by LC-MS.
Conclusion: An Integrated Approach for Robust Reaction Monitoring
The effective monitoring of pyrimidine reactions is paramount for successful synthesis and the development of novel therapeutic agents. Thin-Layer Chromatography serves as an invaluable tool for rapid, real-time qualitative assessment of reaction progress, enabling chemists to make timely decisions in the lab. For more definitive and quantitative analysis, Liquid Chromatography-Mass Spectrometry provides unparalleled sensitivity and selectivity, allowing for accurate determination of reaction kinetics, product purity, and the identification of byproducts. By employing an integrated approach that leverages the strengths of both TLC and LC-MS, researchers can ensure the integrity and efficiency of their pyrimidine synthesis workflows, ultimately accelerating the pace of discovery and development. The protocols and guidelines presented in this document are intended to serve as a robust starting point, and it is recommended to validate these methods according to established guidelines, such as those from the FDA and ICH, for specific applications.[29][30][31][32][33]
References
- Aral Research. (2024, July 26). Advancements in LCMS Technology to Transform Pharmaceutical Analysis.
- SynThink Research Chemicals. Advancements in LC-MS Technology for Pharma.
- Analyst (RSC Publishing). Current developments in LC-MS for pharmaceutical analysis.
- gmp-compliance.org.
- Benchchem. Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- FDA. (2024, March 6). Q2(R2)
- Lab Manager Magazine. (2025, September 2).
- SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
- ProPharma. (2024, June 25).
- DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
- FDA. Q2(R2)
- Creative Proteomics Blog. (2024, September 18).
- Growing Science. (2021, August 16).
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
- Wikipedia. Pyrimidine.
- News-Medical.Net. (2023, December 5). Recent Advances in HPLC-MS for Pharmaceutical Analysis.
- ResearchGate.
- LabRulez LCMS. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
- PMC - NIH.
- PMC - NIH. (2019, February 28).
- Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis.
- Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS.
- PMC - NIH. (2022, December 8). Liquid chromatography–tandem mass spectrometry for clinical diagnostics.
- ResearchGate.
- Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS.
- Thermo Fisher Scientific. (2013, April 3). Application of Liquid Chromatography-Selected Reaction Monitoring Mass Spectrometry in the Analysis of Synaptic Trafficking Events.
- Orango. (2025, November 5). TLC Chemistry Explained | Beginner's Guide to Organic Lab.
- PubMed. (2022, September 20). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice.
- PubMed. Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism.
- Benchchem.
- Wsu. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
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- Springer Nature Experiments.
- PubMed. Mass spectrometry for analysis of purine and pyrimidine compounds.
- Bitesize Bio. (2025, June 3).
- ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry.
- Reddit. (2021, December 30). How does TLC show that a reaction has finished when you have less than 100% yield?
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Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine: Application Notes and Protocols for Researchers
An In-Depth Guide for Medicinal Chemists and Drug Development Professionals
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. Among these, 4,6-dichloro-2-methyl-5-nitropyrimidine stands out as a critical intermediate. The electron-withdrawing nature of the nitro group at the C5 position, flanked by two chloro substituents, activates the pyrimidine ring for a variety of nucleophilic substitution reactions. This reactivity profile allows for the strategic introduction of diverse functional groups, making it an invaluable building block in the synthesis of complex molecular architectures for drug discovery.
This document provides a comprehensive guide to the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The information presented is curated for researchers, scientists, and drug development professionals, aiming to provide a robust and reproducible methodology.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine is typically achieved through a three-step process, commencing with the construction of the pyrimidine core, followed by nitration and subsequent chlorination. This well-established route offers high yields and purity of the final product.
Figure 1. The synthetic workflow for 4,6-dichloro-2-methyl-5-nitropyrimidine, illustrating the key stages of cyclization, nitration, and chlorination.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for each stage of the synthesis.
Part 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This initial step involves a condensation reaction to form the core pyrimidine ring structure.
-
Principle: The cyclization of acetamidine hydrochloride with diethyl malonate in the presence of a strong base, such as sodium methoxide, yields the dihydroxy pyrimidine derivative. The reaction proceeds via a nucleophilic addition-elimination mechanism.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
-
To this solution, add diethyl malonate dropwise, maintaining the temperature below 10 °C.
-
Subsequently, add acetamidine hydrochloride portion-wise, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, followed by refluxing for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Stir the resulting suspension at 0 °C for 3-5 hours to ensure complete crystallization.
-
Collect the white solid by suction filtration, wash with cold water and then with cold methanol, and dry under vacuum to obtain 4,6-dihydroxy-2-methylpyrimidine.
-
Part 2: Synthesis of 4,6-Dihydroxy-2-methyl-5-nitropyrimidine
The second step introduces the crucial nitro group at the 5-position of the pyrimidine ring.
-
Principle: The nitration of the activated pyrimidine ring is achieved using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or a combination of trichloroacetic acid and acetic acid. The reaction is highly exothermic and requires careful temperature control.
-
Protocol:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, add 4,6-dihydroxy-2-methylpyrimidine to a pre-cooled mixture of nitric acid, trichloroacetic acid, and acetic acid, while maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for a designated period, then allow it to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the resulting yellow solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4,6-dihydroxy-2-methyl-5-nitropyrimidine.
-
Part 3: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine
The final step involves the conversion of the dihydroxy groups to chloro groups.
-
Principle: The chlorination is accomplished by treating the dihydroxy intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl3). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by chloride ions.
-
Protocol:
-
In a well-ventilated fume hood, carefully add 4,6-dihydroxy-2-methyl-5-nitropyrimidine to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.
-
Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring to decompose any remaining POCl3 and precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 4,6-dichloro-2-methyl-5-nitropyrimidine.
-
Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis.
| Step | Product | Typical Yield (%) |
| 1. Cyclization | 4,6-Dihydroxy-2-methylpyrimidine | 86-91 |
| 2. Nitration | 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | 88 |
| 3. Chlorination | 4,6-Dichloro-2-methyl-5-nitropyrimidine | 83-93 |
Safety and Handling
-
Nitration: The nitration step is highly exothermic and involves the use of strong, corrosive acids. It is imperative to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. Strict temperature control is crucial to prevent runaway reactions.
-
Chlorination: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations involving POCl3 must be carried out in a fume hood, and appropriate PPE must be worn. The quenching of the reaction mixture with ice should be done slowly and cautiously to manage the exothermic decomposition of excess POCl3.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. All organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine is a well-defined and reproducible process that provides a key intermediate for the development of a wide range of biologically active molecules. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently and efficiently produce this valuable compound for their drug discovery and development endeavors.
References
- BenchChem. Application Notes and Protocols for Nitropyrimidine Reactions.
- CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. Google Patents.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
- PubChem. Nitropyrimidine. National Institutes of Health.
- van der Plas, H. C.; Charushin, V. N.; Chupakhin, O. N. Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 26.
Troubleshooting & Optimization
Technical Support Center: Optimizing Amination Reactions for 4,5-Dichloro-2-methylpyrimidine
Introduction: Navigating the Regioselective Amination of a Privileged Scaffold
Welcome to the technical support guide for the amination of 4,5-dichloro-2-methylpyrimidine. This pyrimidine derivative is a critical building block in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. However, its difunctional nature presents a distinct synthetic challenge: achieving selective mono-amination at the C4 or C5 position while avoiding undesired side reactions like diamination or hydrodehalogenation.
This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies for researchers, chemists, and process development professionals. We will delve into the mechanistic rationale behind protocol choices, helping you not only to solve common experimental issues but also to proactively design robust and efficient reaction conditions.
Part 1: Foundational Concepts & Strategy Selection (FAQs)
This section addresses high-level strategic decisions you'll face before starting your experiments.
Q1: What are the primary methods for aminating this compound, and how do I choose between them?
There are two principal strategies for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice depends heavily on the nucleophilicity of your amine, the desired regioselectivity, and the functional group tolerance required.
-
Nucleophilic Aromatic Substitution (SNAr): This method relies on the inherent electron-deficient nature of the pyrimidine ring, which activates the C-Cl bonds towards nucleophilic attack. The reactivity of the positions on a dichloropyrimidine ring generally follows the order C4 > C2 » C5.[1] For this compound, the C4 position is significantly more electrophilic than the C5 position due to the electronic influence of the two ring nitrogens. SNAr is often simpler and more cost-effective as it doesn't require a metal catalyst. However, it may necessitate higher temperatures and is typically only efficient for more nucleophilic amines (e.g., secondary aliphatic amines).[1][2]
-
Buchwald-Hartwig Amination: This is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms C-N bonds under milder conditions.[3] Its primary advantages are its broad substrate scope, accommodating a vast range of primary and secondary amines (including less nucleophilic anilines and heterocycles), and its high functional group tolerance.[4][5] This method is often the superior choice for complex substrates or when SNAr fails. The regioselectivity can also be finely tuned through the choice of ligand.
Comparison of SNAr vs. Buchwald-Hartwig Amination
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Two-step addition-elimination via a Meisenheimer complex | Palladium-catalyzed oxidative addition/reductive elimination cycle[3] |
| Key Reagents | Amine, Base (optional, or amine as base) | Amine, Pd Precursor, Ligand, Base |
| Regioselectivity | Intrinsically favors the more electrophilic C4 position | Can be tuned by ligand/catalyst system, but generally favors C4 |
| Conditions | Often requires elevated temperatures (80-150 °C) | Milder conditions (RT - 110 °C) |
| Amine Scope | Best with strong nucleophiles (aliphatic amines) | Very broad; primary/secondary alkyl/aryl amines, amides, etc. |
| Cost & Complexity | Lower cost, simpler setup | Higher cost (catalyst/ligand), requires inert atmosphere techniques |
| Key Advantage | Simplicity and cost-effectiveness for suitable substrates | High yields, broad scope, and mild conditions |
Q2: How can I ensure mono-amination at the C4 position and prevent di-substitution?
Achieving selective mono-amination is a primary challenge. The product of the first amination, 4-amino-5-chloro-2-methylpyrimidine, is less reactive than the starting material because the electron-donating amino group deactivates the pyrimidine ring towards further nucleophilic attack. However, under forcing conditions, diamination can occur.
Strategies to Maximize Mono-amination:
-
Stoichiometry Control: Use a slight excess of the dichloropyrimidine (e.g., 1.1 to 1.2 equivalents) relative to the amine. This ensures the amine is consumed before significant diamination can occur.
-
Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start optimization screens at room temperature or slightly above (e.g., 40-50 °C) and only increase if necessary.
-
Controlled Addition: For highly reactive amines, consider the slow addition of the amine to the reaction mixture to maintain a low instantaneous concentration.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting amine is consumed.
Part 2: Troubleshooting Guide for Low Yield & Side Reactions
This section provides a systematic approach to diagnosing and solving common problems encountered during the amination reaction.
Workflow: Troubleshooting Low Conversion in Buchwald-Hartwig Amination
Below is a logical workflow to diagnose the root cause of poor or no conversion in a palladium-catalyzed reaction.
Sources
Technical Support Center: Purification of Crude 4,5-Dichloro-2-methylpyrimidine
Welcome to the technical support guide for the purification of 4,5-Dichloro-2-methylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Most commonly, this compound is synthesized via chlorination of a dihydroxy-pyrimidine precursor using reagents like phosphorus oxychloride (POCl₃) or triphosgene.[1][2]
Potential impurities include:
-
Unreacted Starting Material: The corresponding dihydroxy-pyrimidine (e.g., 4,5-dihydroxy-2-methylpyrimidine) is a common impurity. Due to its hydroxyl groups, it is significantly more polar than the dichlorinated product.
-
Partially Chlorinated Intermediates: Monochloro-monohydroxy-pyrimidines can persist if the chlorination reaction does not go to completion. These are also more polar than the desired product.
-
Hydrolyzed Product: Dichloropyrimidines can be susceptible to hydrolysis, reverting to more polar hydroxy-pyrimidines if exposed to water during workup.
-
Reagent-Derived Byproducts: Phosphorus-based byproducts (if using POCl₃) or amine hydrochlorides (if a base like N,N-diethylaniline is used) can be present.[1][3] These are typically removed during the initial aqueous workup but can persist.
-
Colored Impurities: Crude products are often described as yellow or brownish solids, indicating the presence of minor, highly conjugated byproducts or degradation products.[1]
Q2: My purified this compound is a yellow or off-white solid. How can I remove the color?
A2: The presence of color typically indicates trace impurities that are benign for some applications but unacceptable for others, particularly in drug development. The most effective method for removing color is treatment with activated charcoal.
The Principle: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules (which are often the source of color) more strongly than the smaller target molecule.
Procedure:
-
Dissolve your crude, colored product in a suitable hot solvent as you would for recrystallization.[4]
-
Cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.
-
Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.
-
Swirl and gently heat the mixture for 2-5 minutes.
-
Remove the charcoal via hot filtration through a fluted filter paper or a small pad of Celite®.
-
Proceed with the recrystallization by allowing the hot, decolorized filtrate to cool slowly.[5]
Critical Note: Use charcoal sparingly. Excessive amounts will adsorb your desired product, leading to a significant loss of yield.[6]
Q3: I'm experiencing very low recovery after my purification. What are the common causes?
A3: Significant product loss can occur during both recrystallization and chromatography. The troubleshooting approach depends on the method used.
-
For Recrystallization:
-
Excess Solvent: The most common error is using too much solvent to dissolve the crude solid. The goal is to create a saturated solution at high temperature, not a dilute one.[4][5]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If solubility remains high at low temperatures, recovery will be poor.[7]
-
Premature Crystallization: If the solution cools too fast during hot filtration, product can crystallize on the filter paper or in the funnel stem. Ensure your filtration apparatus is pre-heated.[5]
-
-
For Column Chromatography:
-
Incorrect Eluent Polarity: If the eluent is too polar, your compound may co-elute with impurities. If it's not polar enough, your compound may not elute at all or elute with a very broad peak, making collection difficult.[6]
-
Column Overloading: Loading too much crude material onto the column relative to the amount of stationary phase will result in poor separation and overlapping fractions.[6] A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Sample Loading Technique: The sample should be loaded in the minimum possible volume of solvent as a concentrated, narrow band. A diffuse starting band leads to poor separation.[8]
-
Purification Workflow & Troubleshooting
This workflow provides a general decision-making process for purifying crude this compound.
Caption: General purification strategy for this compound.
Troubleshooting Guide 1: Recrystallization
Recrystallization is the preferred method for purifying solids that are already relatively pure (>80-90%) and for removing minor colored impurities.[5]
Q: How do I select the best solvent for recrystallization?
A: An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[7] Given the compound's structure, solvents of moderate polarity are good starting points.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a few drops of the test solvent at room temperature. Observe if it dissolves. An ideal solvent will not dissolve the compound at room temperature.
-
If it doesn't dissolve, heat the mixture gently (e.g., in a hot water bath). Add the solvent dropwise while heating until the solid just dissolves.[4]
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Observe: A good solvent will result in the formation of a high yield of crystals.
| Solvent Class | Examples | Expected Behavior for this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Good candidates. Solubility is likely high in hot alcohol and should decrease significantly upon cooling. Ethanol has been used for a similar isomer.[9] |
| Hydrocarbons | Hexane, Heptane | Likely too non-polar. The compound will probably have low solubility even when hot. May be useful as an anti-solvent. |
| Ethers | Diethyl Ether | May be too volatile and could dissolve the compound too well at room temperature. |
| Esters | Ethyl Acetate | A good candidate to test. Often provides a good balance of polarity. |
| Solvent Pairs | Ethanol/Water, Ethyl Acetate/Hexane | Very powerful. Dissolve the compound in the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly. |
Q: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming a crystal lattice, the compound separates as a liquid phase. The low melting point of some dichloromethylpyrimidine isomers (e.g., 41.5-45.5 °C for the 4,6-isomer) makes this a common issue.[10][11]
Caption: Troubleshooting workflow for when a compound oils out.
Corrective Actions:
-
Re-heat the solution to re-dissolve the oil.
-
Add more solvent. The original solution may have been too concentrated. Adding a small amount of additional solvent lowers the saturation point.
-
Cool slowly. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath. Slow cooling is critical for forming high-quality crystals.[5]
-
Scratch the flask. Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the solution. If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[4]
Troubleshooting Guide 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for removing starting materials or byproducts from the crude this compound product.[2][12]
Q: How do I choose the right eluent (solvent system) for my column?
A: The ideal eluent is determined by running preliminary Thin Layer Chromatography (TLC) plates. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 . This Rf value provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.[13]
TLC Development Protocol:
-
Dissolve a small amount of your crude material in a volatile solvent (like dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test eluent system.
-
Visualize the spots (usually under a UV lamp for aromatic compounds like pyrimidines).
-
Calculate the Rf value: Rf = (distance traveled by spot) / (distance traveled by solvent front).
| Eluent System (Non-polar to Polar) | Typical Use Case |
| 100% Hexane or Heptane | For very non-polar compounds. The product will likely not move. |
| 5-20% Ethyl Acetate in Hexane | Excellent starting point. This is the most common system for compounds of intermediate polarity.[14] |
| 20-50% Ethyl Acetate in Hexane | For more polar compounds. May be too polar for the product, causing it to elute too quickly. |
| Methanol/Dichloromethane | For very polar compounds. Likely too polar; would be used to flush the highly polar starting materials off the column after your product has eluted.[14] |
Q: My separation is poor; the spots on the TLC are too close together. How can I improve the resolution?
A: Poor resolution means the eluent system is not effectively differentiating between your product and the impurity.
Caption: Troubleshooting poor separation in chromatography.
Strategies for Improvement:
-
Decrease Eluent Polarity: If both spots are high on the TLC plate, the eluent is too strong. Reducing the proportion of the polar solvent (e.g., going from 20% to 10% ethyl acetate in hexane) will lower the Rf values and often increase the separation between them.
-
Change Solvent System: Sometimes, changing the nature of the solvents can improve selectivity. For example, if ethyl acetate/hexane is not working well, try a system like diethyl ether/hexane or dichloromethane/hexane. These solvents have different interactions with the solute and the silica gel.[14]
-
Use a Gradient Elution: For the column itself, start with a low-polarity eluent to allow the less polar compounds to separate, then gradually increase the polarity to elute your more polar product.[13]
Step-by-Step Column Chromatography Protocol
This protocol is a general guide for purifying gram-scale quantities of crude this compound.
-
Column Preparation:
-
Secure a glass chromatography column vertically. Place a small cotton or glass wool plug at the bottom.[12]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, tapping the side gently to pack the silica gel evenly. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.[8] Never let the column run dry.
-
Add another thin layer of sand on top to protect the silica surface.[12]
-
-
Sample Loading:
-
Dissolve the crude product in the absolute minimum amount of a moderately polar solvent like dichloromethane.
-
Alternatively, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the column. For a dry load, sprinkle the powder evenly onto the top layer of sand. For a liquid load, use a pipette to add the solution carefully down the inner wall of the column.[8]
-
Drain the solvent until the sample is loaded onto the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or air line for "flash" chromatography) to maintain a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates to identify which fractions contain your pure product.
-
If necessary, increase the polarity of the eluent (gradient elution) to wash the product off the column.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm purity using analytical methods like NMR, GC, or HPLC.
-
References
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 234997, 4,6-Dichloro-2-methylpyrimidine.
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-methylpyrimidine 98%.
- University of California, Los Angeles. (n.d.). Column chromatography.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.).
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- ChemicalBook. (2024). 4,6-Dichloro-2-methylpyrimidine.
- Research Journal of Pharmacy and Technology. (2018).
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-methylpyrimidine 98%.
- Medjani, M., et al. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. IUCr Journals.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21278621, 2,5-Dichloro-4-methylpyrimidine.
- MIT Digital Lab Techniques Manual. (2010).
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Professor Dave Explains. (2019).
- ChemicalBook. (n.d.). 4,6-Dichloro-2-methylpyrimidine synthesis.
- US5525724A - Process for the preparation of chloropyrimidines. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Columbia University. (n.d.). Column chromatography.
- BenchChem. (2025). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
- Tokyo Chemical Industry. (n.d.). 4,6-Dichloro-2-methylpyrimidine.
Sources
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 11. 4,6-二氯-2-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. columbia.edu [columbia.edu]
- 14. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: A Guide to Overcoming Low Yield in 4,5-Dichloro-2-methylpyrimidine Synthesis
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, in the synthesis of 4,5-dichloro-2-methylpyrimidine. This key intermediate is a valuable building block in medicinal chemistry, and achieving a robust, high-yielding synthetic route is critical for project success. This document moves beyond simple protocols to provide in-depth troubleshooting strategies and foundational chemical principles to empower you to diagnose and solve common synthetic hurdles.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound typically follows a two-stage process: the initial formation of a pyrimidine ring system with hydroxyl groups at the 4 and 5 positions, followed by a chlorination step. The primary challenge lies in the second stage, where the conversion of the dihydroxy intermediate to the dichloro product can be inefficient.
A common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃), often with a tertiary amine catalyst. While effective, this step is fraught with potential pitfalls that can drastically reduce yield.
Section 2: Troubleshooting Guide for Low Yield
This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.
Q1: My chlorination reaction is incomplete, with significant starting material (2-methyl-4,5-dihydroxypyrimidine) remaining. What are the likely causes?
Answer: Incomplete conversion is a frequent source of low yield. The root cause can typically be traced to one of several factors related to reagents and reaction conditions.
-
Causality: The chlorination mechanism involves the activation of the pyrimidine's hydroxyl groups (or their tautomeric keto forms) by POCl₃. This process is highly sensitive to moisture and requires sufficiently forcing conditions to proceed to completion.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Phosphorus oxychloride is extremely sensitive to moisture. Hydrolysis not only consumes the reagent but also produces phosphoric and hydrochloric acids, which can complicate the reaction. Always use freshly opened or recently distilled POCl₃ for best results.
-
Ensure Anhydrous Conditions: Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Use anhydrous solvents if the reaction calls for them. Even trace amounts of water in the starting material can inhibit the reaction.
-
Increase Reagent Stoichiometry: The reaction often requires a significant excess of POCl₃, which can act as both the reagent and the solvent. A typical molar ratio might be 5-10 equivalents of POCl₃ relative to the dihydroxypyrimidine substrate. If you are seeing incomplete conversion, consider increasing the excess.
-
Optimize Reaction Temperature and Time: This chlorination often requires high temperatures, typically refluxing in POCl₃ (approx. 105-110 °C).[1] Ensure your reaction is reaching the target temperature. If conversion is still low after several hours (monitored by TLC or LC-MS), an extended reaction time may be necessary. A patent for a similar chlorination of a dihydroxypyrimidine recommends stirring at 80 °C for 3 hours.[2]
-
Q2: My reaction produces a complex mixture of byproducts, and the desired product is difficult to isolate. What are these byproducts and how can I prevent them?
Answer: Byproduct formation is a clear indicator of suboptimal reaction control or side reactions involving catalysts or intermediates.
-
Causality: The primary byproducts often stem from partial chlorination, hydrolysis during workup, or reactions with catalysts. The electrophilic nature of the pyrimidine ring and the harsh reaction conditions can lead to undesired transformations.
-
Potential Byproducts & Mitigation Strategies:
| Byproduct Type | Probable Cause | Prevention & Mitigation Strategy |
| Monochloro-hydroxypyrimidines | Incomplete reaction (insufficient time, temperature, or POCl₃). | Follow the optimization steps in Q1. Ensure the reaction goes to completion before quenching. |
| Reverted Dihydroxypyrimidine | Premature or uncontrolled quenching of the reaction mixture with water/ice. | Cool the reaction mixture to room temperature before slowly and carefully pouring it onto crushed ice. Vigorous stirring is essential to dissipate heat. An alternative is to remove excess POCl₃ under reduced pressure before the quench.[2] |
| N-Alkylated Aminopyrimidines | Use of tertiary amine catalysts (e.g., N,N-dimethylaniline) at high temperatures. The amine can act as a nucleophile.[3] | If a catalyst is necessary, use it sparingly. Consider a non-nucleophilic base or conduct the reaction without a catalyst for a longer duration. |
| Tarry/Polymeric Materials | High reaction temperatures for extended periods, especially with impure starting materials. | Ensure the purity of the dihydroxypyrimidine precursor. Avoid unnecessarily long reaction times once the conversion is complete. |
Q3: I seem to get a decent crude yield, but I lose most of my product during workup and purification. What's going wrong?
Answer: this compound, like many other chloropyrimidines, is susceptible to hydrolysis. Product loss during aqueous workup and purification is a classic challenge.
-
Causality: The chlorine atoms on the electron-deficient pyrimidine ring are activated towards nucleophilic substitution. Water can act as a nucleophile, particularly at non-neutral pH or elevated temperatures, converting the desired product back into hydroxy-substituted impurities.
-
Optimized Workup and Purification Protocol:
-
Controlled Quench: After cooling the reaction, quench it by adding it slowly to a large volume of crushed ice with vigorous stirring. This minimizes localized heating.
-
pH Adjustment: The quenched mixture will be highly acidic. Carefully neutralize it with a base like solid sodium bicarbonate or a cold, dilute NaOH solution until the pH is approximately 7-8. Do this while keeping the mixture cold in an ice bath.
-
Rapid Extraction: Immediately extract the neutralized aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.
-
Thorough Drying: Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer thoroughly with a desiccant like anhydrous magnesium sulfate or sodium sulfate. This is a critical step.
-
Anhydrous Purification: After removing the solvent under reduced pressure, purify the crude product using methods that avoid protic solvents.
-
Column Chromatography: Use a non-polar solvent system (e.g., hexanes/ethyl acetate) on silica gel.
-
Recrystallization: If possible, recrystallize from a non-polar, anhydrous solvent.
-
Vacuum Distillation: Dichloromethylpyrimidines can often be purified by vacuum distillation.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the most critical safety precautions for this reaction? Phosphorus oxychloride (POCl₃) is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. The final product, this compound, should also be handled with care as it is harmful if swallowed and may cause an allergic skin reaction.[4]
-
FAQ 2: Can I use a different chlorinating agent? Yes, other reagents can be used, though POCl₃ is most common. A mixture of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) can generate the Vilsmeier reagent, which is also effective for this type of chlorination.[5] Another alternative is using triphosgene in a suitable solvent, which can be a safer option than gaseous phosgene.[6] Each system will require its own optimization.
-
FAQ 3: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your dihydroxy starting material (which will be very polar and likely stay at the baseline) and the dichlorinated product (which will be much less polar and have a higher Rf). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, taking aliquots (carefully quenching them) for GC-MS or LC-MS analysis is recommended.
Section 4: Visual Troubleshooting Workflow
The following diagram provides a logical path for diagnosing the cause of low yield in your synthesis.
Caption: A troubleshooting flowchart for diagnosing low yield.
References
-
Patil, P., Patil, S., & Bobade, V. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from ResearchGate.
-
(2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
-
Shestakov, A. S., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
-
Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
-
(n.d.). Vilsmeier–Haack reaction. Wikipedia.
-
(n.d.). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate.
-
(2022, July 26). Sandmeyer type reaction troubleshoot. Reddit.
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
-
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry.
-
(n.d.). How to Prepare 5-Amino-4,6-dichloro-2-methylpyrimidine?. Guidechem.
-
(n.d.). Synthesis routes of 2,4-Dichloro-5-methylpyrimidine. Benchchem.
-
(n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
-
(2016, April 26). Troubleshooting a Sandmeyer reaction. Reddit.
-
Younas, M., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
-
(n.d.). 4,6-Dichloro-2-methylpyrimidine synthesis. ChemicalBook.
-
Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
-
(n.d.). Sandmeyer reaction. Wikipedia.
-
(n.d.). EP0173191A2 - 5,5-Dichloro-4,5-dihydro-6-hydroxy-2-trichloromethyl-pyrimidin-4-on, process for its preparation and its use. Google Patents.
-
(n.d.). The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates.
-
(n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
-
(2014). Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine. Eureka | Patsnap.
-
Supriatno, et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI.
-
(n.d.). WO/2005/068438 METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. WIPO Patentscope.
-
(n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate.
-
(n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. Google Patents.
-
Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.
-
(n.d.). 4,6-Dichloro-2-methylpyrimidine. PubChem.
-
(n.d.). 2,4-Dichloro-5-methylpyrimidine 98%. Sigma-Aldrich.
Sources
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Managing Byproduct Formation in Pyrimidine Synthesis
Welcome to the technical support resource for managing byproduct formation in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common challenges encountered during the synthesis of pyrimidine derivatives. The core of this guide is to explain the causality behind experimental choices, ensuring a deeper understanding of the reaction mechanisms and enabling you to develop self-validating and robust synthetic protocols.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common classes of byproducts in pyrimidine synthesis?
-
How do I choose the right analytical method to identify unknown byproducts?
-
What is the first step I should take when a reaction yields an unexpected major byproduct?
-
-
Troubleshooting Guide: The Biginelli Reaction
-
Problem 1: My reaction produces a yellow, fluorescent byproduct instead of the expected dihydropyrimidinone (DHPM).
-
Problem 2: I have low yield and a significant amount of unreacted starting materials.
-
Problem 3: My crude product is difficult to purify due to a byproduct with similar polarity to my desired product.
-
Problem 4: An insoluble precipitate forms during the reaction which is not my product.
-
-
Troubleshooting Guide: The Pinner Reaction
-
Problem 1: The cyclization step is incomplete, leaving significant amounts of intermediates.
-
Problem 2: The reaction yields a complex mixture of byproducts with low recovery of the desired pyrimidine.
-
-
Experimental Protocols
-
Protocol 1: General Procedure for a Catalytic Biginelli Reaction
-
Protocol 2: HPLC Method for In-Process Reaction Monitoring
-
Protocol 3: General Recrystallization Protocol for DHPM Purification
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in pyrimidine synthesis?
A1: Byproduct formation is a frequent challenge in pyrimidine synthesis, often arising from competing reaction pathways. In widely used methods like the Biginelli and Pinner reactions, the most common byproducts include:
-
Hantzsch-type Dihydropyridines: These are often fluorescent, yellow compounds that can be the major product under certain conditions. They form when two equivalents of the β-ketoester react with the aldehyde and an ammonia source.[1][2][3]
-
Knoevenagel and Aldol Condensation Products: These byproducts result from the self-condensation of the aldehyde or the condensation between the aldehyde and the β-ketoester.[4][5]
-
Uncyclized Intermediates: Open-chain ureides or other intermediates may fail to cyclize due to steric hindrance, insufficient activation, or unfavorable reaction conditions.[4]
-
N-Acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea, complicating purification.[3]
-
Oxidation Products: The dihydropyrimidine ring can be susceptible to oxidation, especially during scale-up or prolonged reaction times.[6]
Q2: How do I choose the right analytical method to identify unknown byproducts?
A2: A multi-pronged analytical approach is typically required for definitive byproduct identification.
| Analytical Technique | Application in Byproduct Analysis |
| Thin-Layer Chromatography (TLC) | Initial, rapid assessment of reaction progress and complexity of the product mixture.[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product and byproduct ratios. A reverse-phase C18 column with a water/acetonitrile gradient is a common starting point.[1][7] |
| Mass Spectrometry (MS) | Provides the molecular weight of the byproduct, which is crucial for determining its molecular formula. Techniques like GC-MS can also be useful.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for elucidating the exact structure of the byproduct.[3] |
| X-ray Crystallography | Provides unambiguous structural confirmation if a single crystal of the byproduct can be obtained.[] |
Q3: What is the first step I should take when a reaction yields an unexpected major byproduct?
A3: When an unexpected byproduct dominates your reaction, a systematic investigation is key. The first step is to pause and gather data.
Caption: Initial troubleshooting workflow for an unexpected byproduct.
First, fully characterize the byproduct using LC-MS and NMR to understand its structure. This information provides vital clues about the competing reaction pathway that is being favored. Next, meticulously review your experimental parameters against established literature protocols. Even small deviations in temperature, solvent polarity, or catalyst loading can dramatically shift the reaction outcome.[1][4]
Troubleshooting Guide: The Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, but it is not without its challenges. This section addresses common issues in a problem-solution format.
Problem 1: My reaction produces a yellow, fluorescent byproduct instead of the expected dihydropyrimidinone (DHPM).
Causality: This is the classic signature of a competing Hantzsch 1,4-dihydropyridine (DHP) synthesis.[2][3] This pathway is favored at higher temperatures, where urea can decompose to generate ammonia, which then participates in the Hantzsch reaction.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. Running the reaction at a lower temperature can significantly suppress the Hantzsch pathway.[2][3]
-
Catalyst Choice: The catalyst can influence selectivity. While strong Brønsted acids are common, certain Lewis acids may preferentially promote the Biginelli reaction.[1][3] It is advisable to screen different catalysts.
-
Order of Addition: Adding the urea component last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its premature decomposition.[3]
Problem 2: I have low yield and a significant amount of unreacted starting materials.
Causality: Low conversion can be traced back to several factors that prevent the reaction from reaching completion.
Troubleshooting & Optimization:
-
Catalyst Inefficiency: The catalyst may be inactive or used in insufficient quantity. If using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate.[1][3]
-
Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to overcome the activation energy.[1][4] Monitor the reaction's progress using TLC to find the optimal time and temperature.[2]
-
Purity of Reagents: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction. Ensure all reactants are of high purity.[1][3]
-
Solvent Effects: The polarity of the solvent can significantly influence reaction rates. Polar solvents are generally preferred, but experimenting with different options like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[1]
Problem 3: My crude product is difficult to purify due to a byproduct with similar polarity to my desired product.
Causality: This often points to the formation of N-acylurea byproducts, which arise from a competing reaction between the β-ketoester and urea. These byproducts can have similar chromatographic behavior to the desired DHPM.[3]
Troubleshooting & Optimization:
-
Stoichiometry Control: Carefully controlling the reactant stoichiometry can help suppress the formation of N-acylureas.
-
Purification Strategy: While chromatographically challenging, recrystallization is often the most effective method for removing these impurities.[3][9] Careful selection of the recrystallization solvent system is crucial. A two-solvent system (a "good" solvent where the product is soluble and a "poor" solvent where it is not) can be particularly effective.[9]
Problem 4: An insoluble precipitate forms during the reaction which is not my product.
Causality: Unwanted precipitation can occur for two main reasons:
-
Polymerization of Aldehyde: Aldehydes, especially aliphatic ones, can be prone to self-condensation or polymerization under acidic conditions.[1]
-
Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[1]
Troubleshooting & Optimization:
-
For Aldehyde Polymerization: Use a milder catalyst or employ a slow-addition strategy for the aldehyde to keep its instantaneous concentration low.
-
For Insoluble Intermediates: Experiment with a different solvent system that has a higher solubilizing power for all reaction components and intermediates.
Troubleshooting Guide: The Pinner Reaction
The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful tool for creating substituted pyrimidines. However, it requires careful control to avoid side reactions.[2]
Problem 1: The cyclization step is incomplete, leaving significant amounts of intermediates.
Causality: Incomplete cyclization is often due to insufficient activation of the carbonyl group for the final intramolecular nucleophilic attack or due to steric hindrance.[2]
Troubleshooting & Optimization:
-
Catalyst Addition: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
-
Increase Reaction Time/Temperature: Some cyclizations are inherently slow and may require extended reaction times or higher temperatures to proceed to completion. Monitor progress by TLC.[2]
Problem 2: The reaction yields a complex mixture of byproducts with low recovery of the desired pyrimidine.
Causality: A complex byproduct profile in the Pinner synthesis can stem from several issues:
-
Self-Condensation: The 1,3-dicarbonyl starting material can undergo self-condensation.[2]
-
Hydrolysis: The amidine starting material is often supplied as a hydrochloride salt and can be hygroscopic. Hydrolysis of the amidine or key intermediates can shut down the desired pathway.[2]
Troubleshooting & Optimization:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride.[2]
-
Anhydrous Conditions: Ensure strictly anhydrous (water-free) conditions are maintained throughout the reaction by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[2]
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Biginelli Reaction
This protocol provides a general framework. Optimal conditions (catalyst, solvent, temperature) may vary based on the specific substrates used.
-
To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the chosen solvent (e.g., ethanol, 10 mL).
-
Add the catalyst (e.g., a Lewis acid like FeCl₃, 10 mol%).
-
Stir the mixture at the desired temperature (e.g., reflux).
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with cold solvent.[2]
-
If the product is soluble, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[2][9]
Protocol 2: HPLC Method for In-Process Reaction Monitoring
This method is a good starting point for analyzing Biginelli reaction mixtures.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |
| Gradient | Start at 5% B, linear increase to 95% B over 15 min.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 254 nm[1] |
| Sample Prep | Dilute a small aliquot of the reaction mixture in the initial mobile phase.[1] |
Protocol 3: General Recrystallization Protocol for DHPM Purification
Recrystallization is a powerful technique for purifying solid products from soluble impurities.[9]
-
Solvent Selection: Choose a solvent in which the DHPM is highly soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol, methanol, ethyl acetate).[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove adhered impurities.[9]
-
Drying: Dry the purified crystals under vacuum.[9]
References
-
Zameitat, E., & Tidow, H. (2009). Pyrimidine and Purine Nucleotide Synthesis and Metabolism. Plant Physiology and Biochemistry, 47(6), 445-456. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Cross-Coupling of Dichloropyrimidines
Welcome to the technical support center for regioselective cross-coupling of dichloropyrimidines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving site-selective functionalization of these critical heterocyclic scaffolds. In my years as an application scientist, I've seen firsthand the challenges that arise in these reactions. This guide is a distillation of that experience, aimed at providing not just protocols, but a deeper mechanistic understanding to empower your research.
The pyrimidine core is a cornerstone of medicinal chemistry, and the ability to precisely control the installation of substituents at the C2, C4, or C6 positions is paramount for structure-activity relationship (SAR) studies. This guide will provide a framework for troubleshooting common issues and systematically improving the regioselectivity of your Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and establishes a foundational understanding of the key variables at play.
Q1: Why is achieving regioselectivity in dichloropyrimidine cross-coupling so challenging?
A: The primary challenge lies in the inherent electronic properties of the dichloropyrimidine ring. The two chlorine atoms are situated in electronically distinct environments, but this difference can be subtle. The C4 and C6 positions are generally more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition, which is the first step in many cross-coupling cycles. However, the C2 position's reactivity can be modulated by steric and electronic factors, leading to mixtures of C2-, C4-, and C6-monosubstituted products, as well as disubstituted products.
Q2: What is the general order of reactivity for the chlorine atoms on a 2,4- or 4,6-dichloropyrimidine?
A: For 2,4-dichloropyrimidine and its derivatives, the C4 position is typically more reactive than the C2 position towards cross-coupling. This is attributed to the C4 position being flanked by two nitrogen atoms, making it more electron-deficient and sterically accessible. For 4,6-dichloropyrimidines, the two chlorine atoms are equivalent unless there is a substituent at another position on the ring to break the symmetry.
Q3: How do I choose the right catalyst and ligand combination?
A: This is the most critical parameter for controlling regioselectivity. The choice is highly substrate-dependent.
-
For C4/C6 selectivity: Palladium catalysts are the most common. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often employed. These ligands facilitate the oxidative addition step at the more reactive C4/C6 position and can sterically hinder approach to the C2 position.
-
For C2 selectivity: Achieving C2 selectivity is often more challenging and may require a less conventional approach. In some cases, specific catalyst systems, such as those based on nickel or those employing N-heterocyclic carbene (NHC) ligands, have shown success. The choice of ligand can influence the electronics of the metal center, subtly altering its preference for oxidative addition.
Q4: What role does the base play in these reactions?
A: The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig aminations. The strength and nature of the base can significantly impact the reaction outcome.
-
Inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4): These are commonly used and their strength can be tuned to optimize the reaction. For example, the milder K2CO3 might be sufficient and prevent side reactions, while the stronger K3PO4 may be needed for less reactive coupling partners.
-
Organic bases (e.g., Et3N, DIPEA): These are generally used in reactions like the Sonogashira coupling.
The choice of base can also influence the equilibrium of the catalytic cycle, which can, in turn, affect regioselectivity.
Part 2: Troubleshooting Guide
This section is designed to address specific experimental failures and provide a logical, step-by-step approach to resolving them.
Issue 1: Poor or No Regioselectivity (Mixture of Isomers)
You're obtaining a mixture of C2- and C4/C6-substituted products, and the ratio is not synthetically useful.
-
Inadequate Catalyst/Ligand Discrimination: The chosen catalyst system may not possess sufficient steric or electronic bias to differentiate between the chlorine-bearing carbons.
-
Troubleshooting Steps:
-
Increase Ligand Bulk: Switch to a more sterically demanding ligand. For example, if you are using P(t-Bu)3, consider moving to a biarylphosphine ligand like XPhos or SPhos. The increased steric hindrance around the metal center can enhance selectivity for the less hindered C4/C6 position.
-
Modify Ligand Electronics: Experiment with ligands that have different electronic properties. An electron-rich ligand can increase the rate of oxidative addition, potentially amplifying the inherent reactivity differences between the C2 and C4/C6 positions.
-
Consider a Different Metal: If palladium is not providing the desired selectivity, nickel catalysts can sometimes offer complementary regioselectivity due to their different coordination geometries and electronic properties.
-
-
-
Reaction Temperature is Too High: Elevated temperatures can provide enough energy to overcome the activation barrier for the less favored reaction pathway, leading to a loss of selectivity.
-
Troubleshooting Steps:
-
Screen Lower Temperatures: Run a temperature screen from room temperature up to your original reaction temperature in 10-15°C increments. You may find a sweet spot where the desired reaction proceeds at a reasonable rate while the undesired pathway is suppressed.
-
Prolonged Reaction Time: Be prepared to extend the reaction time at lower temperatures to achieve full conversion of the starting material.
-
-
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: Low Conversion of Starting Material
The reaction is selective, but a significant amount of the dichloropyrimidine remains unreacted.
-
Catalyst Deactivation: The active catalytic species may be decomposing over the course of the reaction.
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ (e.g., from Pd(OAc)2), use a well-defined Pd(0) pre-catalyst. This can lead to more consistent and higher activity.
-
Increase Catalyst/Ligand Loading: A modest increase in the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome slow deactivation.
-
Ensure Inert Atmosphere: Rigorously de-gas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
-
Insufficient Base Strength or Solubility: The base may not be strong enough to facilitate the key steps in the catalytic cycle, or it may not be sufficiently soluble in the reaction solvent.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a carbonate base, try a phosphate base like K3PO4, which is stronger and can accelerate the reaction.
-
Improve Base Solubility: If using an inorganic base in an organic solvent, the addition of a small amount of water can sometimes improve its solubility and effectiveness. However, be cautious as water can also participate in side reactions.
-
-
Issue 3: Formation of Disubstituted Byproduct
The desired monosubstituted product is forming, but it is then undergoing a second cross-coupling reaction.
-
High Reactivity of the Monosubstituted Product: The electronic nature of the first substituent added can activate the remaining chlorine for a second coupling.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the dichloropyrimidine relative to the coupling partner (e.g., 1.1 to 1.2 equivalents). This ensures the coupling partner is consumed before significant disubstitution can occur.
-
Lower Reaction Temperature: As with improving regioselectivity, a lower temperature can disfavor the second, likely more difficult, coupling reaction.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of the disubstituted product.
-
-
Part 3: Experimental Protocols
The following protocols provide a starting point for your experiments. They should be adapted based on the specific substrates you are using.
Protocol 1: General Procedure for Screening Suzuki-Miyaura Cross-Coupling Conditions for C4-Selectivity
This protocol is designed to be run in parallel in a multi-well reaction block to efficiently screen different conditions.
-
Array Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the dichloropyrimidine (1.0 eq), the boronic acid or ester (1.1 eq), and the base (2.0 eq).
-
Catalyst/Ligand Addition: In a separate glovebox, prepare stock solutions of the palladium source (e.g., Pd2(dba)3) and the various ligands to be screened (e.g., XPhos, SPhos, RuPhos) in degassed solvent. Add the appropriate amount of the catalyst and ligand solutions to each reaction vial to achieve the desired loading (e.g., 2 mol% Pd, 4 mol% ligand).
-
Reaction Execution: Add degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M). Seal the vials and place them in a pre-heated reaction block.
-
Monitoring and Analysis: After the specified time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS to determine the conversion and the ratio of isomers.
| Vial | Ligand | Base | Temperature (°C) | Solvent |
| 1 | SPhos | K2CO3 | 80 | Dioxane |
| 2 | XPhos | K2CO3 | 80 | Dioxane |
| 3 | RuPhos | K2CO3 | 80 | Dioxane |
| 4 | SPhos | K3PO4 | 80 | Dioxane |
| 5 | SPhos | K2CO3 | 60 | Dioxane |
| 6 | SPhos | K2CO3 | 80 | Toluene |
Part 4: Mechanistic Considerations
A deeper understanding of the catalytic cycle can inform your troubleshooting efforts.
Caption: Simplified catalytic cycle for Suzuki coupling.
The oxidative addition step is where the regioselectivity is typically established. The palladium catalyst preferentially inserts into one of the C-Cl bonds. The steric bulk of the ligands (L) and the electronic nature of the pyrimidine ring dictate this preference. By tuning the ligand, you are directly influencing the transition state energy of the oxidative addition at each position, thereby controlling the product ratio.
This guide provides a starting point for addressing the common challenges associated with regioselective dichloropyrimidine cross-coupling. Remember that every substrate is unique, and a systematic, mechanistically informed approach to optimization will yield the best results.
References
-
Title: The Suzuki-Miyaura cross-coupling reaction: a personal account from the beginning Source: Journal of Organometallic Chemistry URL: [Link]
-
Title: Recent advances and applications of pyrimidine derivatives in medicinal chemistry Source: Bioorganic Chemistry URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Organic Syntheses URL: [Link]
-
Title: Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidine Derivatives Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Ligand-Controlled Regiodivergent C-H Arylation of Pyrroles Source: Journal of the American Chemical Society URL: [Link]
Technical Support Center: A Troubleshooting Guide for Nucleophilic Aromatic Substitution on Pyrimidines
Welcome to our dedicated technical support center for navigating the intricacies of nucleophilic aromatic substitution (SNAr) on pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction in their synthetic endeavors. Here, we address common challenges in a direct question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
My SNAr reaction on a chloropyrimidine is sluggish or not proceeding to completion. What are the likely causes and how can I improve the yield?
Low conversion in an SNAr reaction on a pyrimidine substrate is a common issue that can often be resolved by systematically evaluating the components of your reaction.[1]
1. Is Your Pyrimidine Ring Sufficiently Activated?
The facility of an SNAr reaction is critically dependent on the electronic nature of the pyrimidine ring. The presence of two nitrogen atoms already makes the pyrimidine ring electron-deficient and thus susceptible to nucleophilic attack.[2][3] However, the presence of additional electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups can significantly enhance the reactivity by further stabilizing the negatively charged Meisenheimer intermediate.[1]
-
Causality: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[4][5] EWGs stabilize this high-energy intermediate through resonance or induction, thereby lowering the activation energy of this step.
-
Troubleshooting Steps:
-
If your synthesis allows, consider using a pyrimidine starting material with additional EWGs.
-
For less activated systems, more forcing conditions (higher temperatures, stronger nucleophiles) will be necessary.
-
2. How Strong is Your Nucleophile?
The reactivity of the nucleophile is another crucial factor.
-
Weak Nucleophiles: Neutral amines and alcohols can be weak nucleophiles. Their reactivity can be dramatically increased by deprotonation to form the corresponding amides or alkoxides, which are much stronger nucleophiles.[1]
-
Steric Hindrance: Bulky nucleophiles may face steric hindrance when approaching the pyrimidine ring, slowing down the reaction.[1]
-
Troubleshooting Steps:
-
For amine and alcohol nucleophiles, ensure you are using an appropriate base to generate the more potent anionic nucleophile. For alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required. For amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to quench the HCl generated.[1]
-
If steric hindrance is a suspected issue, consider using a less sterically encumbered nucleophile if the synthetic route permits.
-
3. Are Your Reaction Conditions Optimal?
The choice of solvent, base, and temperature can profoundly influence the outcome of your reaction.[1]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, acetonitrile, and THF are generally the solvents of choice for SNAr reactions.[1][6] These solvents can effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself relatively "naked" and more reactive.[1] In some cases, using the amine nucleophile itself as the solvent, or using greener solvents like PEG 400, can be effective, especially at elevated temperatures.[7]
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[5] If your reaction is slow at room temperature, gradually increasing the temperature while monitoring the reaction by TLC or LC-MS is a standard approach.[8]
-
Troubleshooting Steps:
-
Ensure you are using a dry, polar aprotic solvent.
-
If the reaction is slow, incrementally increase the temperature. Microwave irradiation can also be a valuable tool for safely and rapidly heating reactions to higher temperatures.[5]
-
For alcohol nucleophiles, ensure your base is strong enough to generate the alkoxide.
-
Below is a troubleshooting workflow for addressing low-yield reactions:
Caption: Troubleshooting workflow for low yields in pyrimidine SNAr.
Why does nucleophilic attack on pyrimidines preferentially occur at the C2, C4, and C6 positions?
The regioselectivity of nucleophilic attack on the pyrimidine ring is a direct consequence of its electronic structure. The two nitrogen atoms are electron-withdrawing, which polarizes the ring and creates electron-deficient carbon centers.
-
Mechanism: When a nucleophile attacks the C2, C4, or C6 positions, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto one or both of the electronegative nitrogen atoms through resonance.[2][4][9] This delocalization provides significant stabilization to the intermediate, making these positions highly activated for nucleophilic attack.[2][4][9] Conversely, attack at the C5 position does not allow for this resonance stabilization of the negative charge onto a nitrogen atom, making this pathway energetically unfavorable.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Synthesis of Polysubstituted Pyrimidines
Welcome to the technical support center for the synthesis of polysubstituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing and functionalizing the pyrimidine core. Pyrimidines are a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] However, their synthesis is often fraught with challenges related to yield, purity, and regioselectivity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can overcome common hurdles and streamline your synthetic workflows.
Part 1: Troubleshooting Common Synthetic Challenges
This section is structured around the most prevalent issues encountered during the synthesis of polysubstituted pyrimidines, offering causal explanations and actionable solutions.
Issue 1: Low Yields and Stalled Reactions in Condensation Methodologies
Condensation reactions, such as the Biginelli or Pinner syntheses, are workhorses for creating the pyrimidine core.[2] However, they are often plagued by low conversion rates.
Q: My Biginelli reaction for a dihydropyrimidinone (DHPM) is giving a very low yield, with significant amounts of unreacted starting materials. What are the primary causes and how can I optimize the reaction?
A: Low yields in the Biginelli reaction are a classic problem that can typically be traced back to one of three areas: catalyst inefficiency, suboptimal reaction conditions, or reactant purity. [3][4]
-
Causality & Explanation: The Biginelli reaction proceeds through an acid-catalyzed mechanism involving an iminium intermediate.[5] If the catalyst is too weak, inactive, or used in an inappropriate concentration, the formation of this key intermediate is slow, leading to a stalled reaction.[4] Similarly, temperature plays a crucial role; it must be high enough to drive the reaction forward, but excessive heat can lead to the decomposition of urea into ammonia, promoting a competing Hantzsch-type 1,4-dihydropyridine (DHP) byproduct formation.[3]
-
Troubleshooting & Optimization Protocol:
-
Catalyst Selection & Activity:
-
Verify Catalyst Activity: If using a standard Brønsted acid like HCl, ensure the concentration is accurate.[3] For reusable solid acid catalysts, regeneration may be necessary.[4]
-
Explore Alternative Catalysts: A wide range of Lewis acids (e.g., Yb(OTf)₃, InBr₃) and green catalysts (e.g., deep eutectic solvents) have been shown to improve yields, often under milder conditions.[4][6] It is advisable to screen a small panel of catalysts for your specific substrates.[4]
-
-
Reaction Conditions:
-
Temperature & Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[3] A moderate increase in temperature or extended reaction time may be required to achieve full conversion.[3]
-
Solvent: While often performed in ethanol or solvent-free conditions, the choice of solvent can significantly impact reactant solubility and reaction rates.[3][7] For substrates with poor solubility, consider alternative solvents like THF or NMP.[5]
-
-
Reactant Purity:
-
Purity Check: Ensure all starting materials—aldehyde, β-ketoester, and urea/thiourea—are of high purity. Impurities can act as inhibitors.[3]
-
Amidine Quality (for Pinner Synthesis): When using amidines, it is critical to use freshly prepared or purified amidine hydrochloride, as they can be hygroscopic and prone to hydrolysis.[3]
-
-
Data-Driven Insights: Comparison of Catalysts for Biginelli Reaction
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| HCl | Ethanol | Reflux | 3-12 h | 20-60 | [4] |
| Yb(OTf)₃ | Solvent-free | 100 | 30-60 min | >90 | [4] |
| InBr₃ (10 mol%) | Ethanol | Reflux | 1-2 h | 45-93 | [4] |
| (SnCl₂)₂/ChCl | Deep Eutectic Solvent | 100 | 30 min | >95 | [4] |
| Ball Milling | Solvent-free | Room Temp. | 30 min | >98 | [4] |
Issue 2: Poor Regioselectivity in Cyclization and Substitution
Q: I am attempting to synthesize a 2,4,5-trisubstituted pyrimidine from an unsymmetrical 1,3-dicarbonyl compound, but I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A: Achieving regioselectivity with unsymmetrical precursors is a significant challenge. The outcome is determined by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the N-C-N component. Control can be exerted by modifying the substrate, using directing groups, or choosing a different synthetic strategy.
-
Causality & Explanation: In the condensation of an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester) with an amidine, the initial nucleophilic attack can occur at either carbonyl group. The electronic and steric environment around each carbonyl dictates the preferred site of attack. For example, in ethyl trifluoroacetoacetate, the carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic, directing the initial condensation.[8]
-
Strategies for Regiocontrol:
-
Leverage Electronic Effects: Utilize starting materials with strong electron-withdrawing or -donating groups to differentiate the reactivity of the two carbonyls.[8]
-
Protecting/Directing Groups: Temporarily convert one carbonyl to a less reactive functional group (e.g., a ketal) to force the reaction at the desired position.
-
Stepwise Synthesis: Instead of a one-pot condensation, a stepwise approach can provide absolute control. For example, first synthesize an enamine from the desired ketone and then react it with the N-C-N component.
-
Modern Methodologies: Transition metal-catalyzed multicomponent reactions can offer high levels of regioselectivity through catalyst control.[9][10] For instance, iridium-catalyzed syntheses from amidines and alcohols have shown excellent regioselective control.[9]
-
Workflow for Controlling Regioselectivity
Issue 3: Challenges in Post-Cyclization Functionalization (e.g., Cross-Coupling)
Q: My Suzuki-Miyaura cross-coupling reaction on a chloropyrimidine is failing. I'm observing starting material decomposition and low yields of the desired C-C coupled product. What are the common pitfalls?
A: The functionalization of the electron-deficient pyrimidine ring via metal-catalyzed cross-coupling is notoriously challenging.[11] Common issues include catalyst inhibition by the nitrogen lone pairs, instability of organometallic intermediates, and harsh reaction conditions leading to side reactions like protodeboronation of the boronic acid.[12]
-
Causality & Explanation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst deactivation. Furthermore, the electron-deficient nature of the ring can make oxidative addition difficult and can destabilize key intermediates. Boronic acids, especially those adjacent to heteroatoms, are prone to decomposition (protodeboronation) under the basic and often high-temperature conditions of the reaction.[12]
-
Troubleshooting & Optimization Protocol:
-
Catalyst and Ligand Choice:
-
Use Electron-Rich Ligands: Ligands such as bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the palladium center and promote efficient oxidative addition.
-
Screen Palladium Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective as they provide a consistent source of the active Pd(0) species.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH to minimize boronic acid decomposition and other side reactions.[12]
-
Temperature and Solvent: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Screen a variety of solvents; ethereal solvents like dioxane or THF, or polar aprotic solvents like DMF, are common.
-
-
Boronic Acid/Ester Stability:
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable than their corresponding boronic acids.
-
Use Potassium Trifluoroborates (BF₃K): Pyrimidine trifluoroborates are a highly stable alternative to boronic acids and can be very effective in cross-coupling reactions.[12]
-
-
Troubleshooting Table for Pyrimidine Cross-Coupling
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Catalyst deactivation; Inefficient oxidative addition. | Switch to a more electron-rich ligand (e.g., SPhos, RuPhos). Use a modern Pd precatalyst. Increase temperature moderately. |
| Decomposition of Starting Material | Reaction temperature too high; Base too strong. | Lower the reaction temperature. Switch to a milder base (K₃PO₄, Cs₂CO₃). Degas solvents thoroughly. |
| Protodeboronation (Loss of Boron) | Base is too harsh; Presence of water. | Use anhydrous solvents and reagents. Switch to K₃PO₄. Consider using a boronic ester or a potassium trifluoroborate salt. |
| Complex Mixture of Byproducts | Side reactions; Ligand degradation. | Screen different ligand/base combinations. Ensure an inert atmosphere is maintained throughout the reaction. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my final polysubstituted pyrimidine product? A1: Purification strategies depend on the physical properties of your compound.
-
Column Chromatography: This is the most common method. Use a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel. The polarity of your pyrimidine will dictate the appropriate solvent system.
-
Recrystallization: If your compound is a solid with good purity (>90%), recrystallization from a suitable solvent system can provide highly pure material.
-
Preparative HPLC: For difficult separations or to achieve very high purity, reverse-phase preparative HPLC is an excellent option.
Q2: Which analytical techniques are essential for confirming the structure and purity of my synthesized pyrimidine? A2: A combination of spectroscopic methods is required for unambiguous structure elucidation.
-
¹H and ¹³C NMR: Provides information about the proton and carbon framework, substitution patterns, and the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
FT-IR Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H, C≡N).[6]
Q3: Are there any "green" or more sustainable methods for pyrimidine synthesis? A3: Yes, the field is increasingly moving towards more sustainable practices. Modern approaches include using water as a solvent, employing deep eutectic solvents, microwave-assisted synthesis, and using reusable solid acid catalysts or even natural catalysts.[6][7] These methods often lead to higher yields, shorter reaction times, and a reduced environmental footprint.[6][13]
Part 3: General Experimental Protocol
Representative Protocol: Microwave-Assisted Biginelli Reaction
This protocol provides a general guideline for a rapid and efficient synthesis of a dihydropyrimidinone using microwave irradiation, a method known for its high yields and short reaction times.[7]
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of sulfamic acid (10 mol%).[7]
-
Reaction Setup: Seal the vial with a cap. Place the vial in the cavity of a scientific microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at 300W for 2-5 minutes.[7] Monitor the internal temperature to ensure it does not exceed a set limit (e.g., 120°C).
-
Workup: After the reaction is complete (monitored by TLC), cool the vial to room temperature. Add 10 mL of cold water to the reaction mixture. The solid product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the final dihydropyrimidinone.
-
Characterization: Confirm the structure and purity of the product using NMR, MS, and IR spectroscopy.
Troubleshooting Workflow for Synthesis
References
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). AIP Publishing. Retrieved from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Research Square. Retrieved from [Link]
-
Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). ResearchGate. Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2017). ResearchGate. Retrieved from [Link]
-
Regio- and Enantioselective Synthesis of Chiral Pyrimidine Acyclic Nucleosides via Rhodium-Catalyzed Asymmetric Allylation of Pyrimidines. (2017). PubMed. Retrieved from [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Challenges in the functionalization of pyridines. (2023). ResearchGate. Retrieved from [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). eScholarship.org. Retrieved from [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (2021). ResearchGate. Retrieved from [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed. Retrieved from [Link]
-
Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. (2010). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (2000). ACS Publications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jchemrev.com [jchemrev.com]
stability issues of 4,5-Dichloro-2-methylpyrimidine under reaction conditions
Technical Support Center: 4,5-Dichloro-2-methylpyrimidine
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but sensitive heterocyclic building block. Here, we address common stability issues encountered during synthetic transformations and provide data-driven troubleshooting strategies to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Reaction Failures
This section provides in-depth solutions to specific problems you may encounter when using this compound in your reactions. The guidance below is based on established principles of pyrimidine chemistry and data from analogous systems.
Q1: My nucleophilic aromatic substitution (SNAr) reaction is resulting in a low yield, a mixture of regioisomers, or significant starting material decomposition. What are the likely causes and how can I fix it?
This is a frequent challenge stemming from the nuanced reactivity of the dichloropyrimidine core. The two chlorine atoms at the C4 and C5 positions exhibit different electronic and steric environments, leading to potential selectivity issues and side reactions.
Underlying Causes & Mechanistic Insights:
-
Regioselectivity: In pyrimidine systems, nucleophilic attack is generally favored at positions that are para (C4) or ortho (C2, C6) to the ring nitrogens. This is because the nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The C5 position lacks this direct stabilization. Therefore, nucleophilic substitution on 4,5-dichloropyrimidines is kinetically favored at the C4 position.
-
Base-Induced Degradation: Strong, hard bases (e.g., NaOH, KOH, t-BuOK) can aggressively attack the pyrimidine ring or promote hydrolysis, especially at elevated temperatures. The use of an inappropriate base is a common cause of yield loss.[1]
-
Solvent Effects: Protic solvents (water, alcohols) can act as competing nucleophiles, leading to undesired hydroxylation byproducts, particularly in the presence of a base.
-
Thermal Instability: While the compound itself has a defined melting point, prolonged exposure to high temperatures (>100-120 °C) in reactive media can lead to decomposition.
Troubleshooting Workflow & Recommended Protocols:
Caption: Troubleshooting workflow for SNAr reactions.
Step-by-Step Protocol for a Selective Monosubstitution at C4:
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq). Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent: Add anhydrous DMF or acetonitrile.
-
Base: Add a mild inorganic base such as K₂CO₃ (1.5 eq) or NaHCO₃ (2.0 eq).[1] For amine nucleophiles, an organic base like DIPEA (2.0 eq) can be used.
-
Nucleophile Addition: Add the amine, alcohol, or thiol nucleophile (1.0-1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gently warm to 40-60 °C.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Q2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing. I'm observing catalyst decomposition (blackening), protodehalogenation, or low conversion.
Palladium-catalyzed reactions are powerful but highly sensitive to substrate, ligand, and conditions. The electron-deficient nature of the pyrimidine ring and the presence of two chlorine atoms create specific challenges.
Underlying Causes & Mechanistic Insights:
-
Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable for electron-deficient heteroaryl chlorides. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, DavePhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides.[2][3]
-
Base Incompatibility: Certain bases can interfere with the catalyst or promote side reactions. For Suzuki couplings, phosphate or carbonate bases are generally effective.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often necessary but must be used with care to avoid substrate degradation.
-
Protodehalogenation: This side reaction, where the chlorine is replaced by a hydrogen atom, can occur if there are trace amounts of water or other proton sources. It is often a sign of an inefficient catalytic cycle.
-
Regioselectivity: Similar to SNAr, cross-coupling reactions often show a preference for the C4 position. However, with highly active catalysts or at high temperatures, di-substitution can occur.
Data-Driven Recommendations for Catalyst Systems:
| Reaction Type | Recommended Catalyst System | Base | Solvent | Typical Temp. |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 70-100 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂ (3 mol%) + CuI (5 mol%) | Et₃N, DIPEA | THF, DMF | RT to 60 °C |
This table is a guideline based on reactions with analogous dichloropyrimidine substrates.[2][4] Optimization is crucial.
Step-by-Step Protocol for a Selective C4-Suzuki Coupling:
-
Glovebox/Inert Setup: In a glovebox or under a strong flow of inert gas, add the arylboronic acid (1.2 eq), a suitable base like K₃PO₄ (2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the ligand if required to a reaction vessel.[4]
-
Reagent Addition: Add this compound (1.0 eq) followed by anhydrous 1,4-dioxane.
-
Degassing: If not in a glovebox, degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heating & Monitoring: Heat the reaction to 80-90 °C and monitor its progress by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage and handling conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and can hydrolyze over time.[5] For best results, store under an inert atmosphere (argon or nitrogen).
Q: Which chlorine atom (C4 or C5) is inherently more reactive?
A: The chlorine atom at the C4 position is significantly more reactive towards most nucleophiles and in palladium-catalyzed cross-coupling reactions. This is due to the electronic stabilization provided by the adjacent ring nitrogen (N3), which can delocalize the negative charge in the transition state of the SNAr mechanism.[6] The C5 position lacks this direct resonance stabilization.
Q: How does the stability of this compound vary with pH?
A: The compound is most stable under neutral, anhydrous conditions.
-
Acidic Conditions: In strong aqueous acid, protonation of the ring nitrogens can further activate the ring towards hydrolysis, though this is generally slower than base-catalyzed hydrolysis. Some studies have shown pyrimidine bases to be stable in concentrated sulfuric acid by forming sulfate salts.[7]
-
Basic Conditions: The compound is highly susceptible to degradation under strong aqueous basic conditions (pH > 10), leading to hydrolysis of one or both chlorine atoms to form the corresponding chloropyrimidinone or pyrimidinedione derivatives.
Q: What are the primary degradation pathways I should be aware of?
A: The two most common degradation pathways are hydrolysis and reaction with strong bases.
Caption: Primary hydrolytic degradation pathway.
References
- Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. (2001). Arkivoc.
- 2,4-Dichloropyrimidine 98 3934-20-1 - Sigma-Aldrich.Sigma-Aldrich.
- 2,4-Dichloropyrimidine | 3934-20-1 - ChemicalBook.ChemicalBook.
- Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention - Benchchem.Benchchem.
- Pyrimidines. Part II.
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). Synthesis, 45(13), 1764–1784.
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine.Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5049.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. (2024). Astrobiology.
Sources
Technical Support Center: Strategic Selection of Base and Solvent for Pyrimidine Functionalization
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis and functionalization of pyrimidines. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Critical Role of Base and Solvent in Pyrimidine Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its successful functionalization is paramount for developing novel therapeutics and advanced materials. However, the electron-deficient nature of the pyrimidine ring presents unique challenges in achieving desired reactivity and selectivity.[4][5] The judicious selection of the base and solvent is not merely a matter of following a recipe; it is a critical decision that dictates reaction pathways, influences yields, and prevents the formation of unwanted byproducts. This guide will provide a structured approach to making these crucial choices.
Frequently Asked Questions (FAQs) on Base and Solvent Selection
Here we address some of the common questions that arise during the planning and execution of pyrimidine functionalization reactions.
Q1: How does the polarity of the solvent affect the solubility of my pyrimidine starting material?
A1: The solubility of pyrimidine and its derivatives is highly dependent on the solvent's polarity, which is often quantified by its dielectric constant.[6][7][8] Generally, pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents like alcohols, ether, and aromatic hydrocarbons.[9][10] For substituted pyrimidines, the "like dissolves like" principle is a good starting point.
-
Polar Solvents: Polar solvents, especially polar aprotic solvents like DMF and DMSO, are often excellent choices for dissolving a wide range of pyrimidine derivatives, particularly those with polar functional groups.[11][12] Studies have shown that for some pyrimidine derivatives, the solubility order is DMF > methanol > CCl4, which correlates with the dielectric constant and dipole moment of the solvents.[11][12]
-
Non-Polar Solvents: Non-polar solvents like hexane or toluene may be suitable for pyrimidines with non-polar substituents, but solubility can be limited for more functionalized or heteroatom-rich pyrimidines.
-
Temperature's Role: It's important to remember that solubility generally increases with temperature, which can be leveraged to dissolve starting materials before initiating a reaction.[9][13]
Q2: What is the difference between a protic and an aprotic solvent, and when should I use one over the other in pyrimidine reactions?
A2: The key difference lies in their ability to act as hydrogen bond donors.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) contain acidic protons (typically on O-H or N-H bonds) and can donate hydrogen bonds.[6] They are excellent at solvating both cations and anions. However, their acidic protons can interfere with reactions involving strong bases or organometallic reagents by quenching them.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack acidic protons but have significant dipole moments.[6][8] They are good at solvating cations but less effective at solvating anions. This property can enhance the reactivity of anionic nucleophiles, making them ideal for many substitution and cross-coupling reactions.
When to choose which:
-
Use polar aprotic solvents for reactions involving strong bases (e.g., organolithiums, metal amides) or sensitive organometallic reagents to avoid quenching. They are also favored in many transition-metal-catalyzed cross-coupling reactions.
-
Use polar protic solvents when they are required for the reaction mechanism (e.g., to protonate an intermediate) or when working with less sensitive reagents. They are also often used in combination with other solvents to improve the solubility of certain salts.[14][15]
Q3: How do I select an appropriate base for a C-H functionalization reaction on a pyrimidine ring?
A3: The choice of base for C-H functionalization depends on the acidity of the targeted C-H bond and the reaction mechanism. Pyrimidine C-H bonds are generally not very acidic, so strong bases are often required for deprotonation.
-
For Deprotonative Metalation: Strong, non-nucleophilic bases are typically used. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are common choices for directed ortho-metalation, where a directing group guides the deprotonation to a specific position.
-
For Transition-Metal-Catalyzed C-H Activation: The base often plays a role in the catalytic cycle, such as in the regeneration of the active catalyst. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and acetates (e.g., KOAc).[16][17] The choice depends on the specific catalyst system and substrate. For instance, in some palladium-catalyzed C-H arylations, Cs2CO3 has been shown to be effective.[18]
Q4: My Suzuki-Miyaura coupling reaction on a 2-chloropyrimidine is not working well. Could the base and solvent be the issue?
A4: Absolutely. The success of a Suzuki-Miyaura coupling is highly sensitive to the base and solvent system.
-
Base: The base is crucial for the transmetalation step. Inorganic bases like K2CO3, K3PO4, and Cs2CO3 are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. For less reactive chloro-substrates, a stronger base might be necessary.
-
Solvent: The solvent must solubilize the reactants and the catalyst. A mixture of a non-polar solvent (like 1,4-dioxane or toluene) and a polar solvent (like water or ethanol) is often employed.[14][19] The aqueous phase is important for dissolving the inorganic base and facilitating the formation of the active boronate species.[14][15] The optimal ratio of the organic solvent to water needs to be determined empirically for each specific reaction.[14][15] For instance, in the Suzuki coupling of 2,4-dichloropyrimidines, a 2:1 mixture of 1,4-dioxane and water was found to be optimal.[14]
Troubleshooting Guide for Common Issues
This section provides a systematic approach to resolving common problems encountered during pyrimidine functionalization.
Issue 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows unreacted starting material and no desired product.
Possible Causes & Solutions:
-
Poor Solubility of Reactants:
-
Diagnosis: Visually inspect the reaction mixture for undissolved solids.
-
Solution:
-
-
Incorrect Base Strength:
-
Diagnosis: The chosen base may be too weak to deprotonate the substrate or facilitate the desired catalytic step.
-
Solution:
-
Consult a pKa table to compare the acidity of your substrate with the strength of the conjugate acid of the base. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the proton being removed.
-
For C-H functionalization, consider switching to a stronger base (e.g., from K2CO3 to K3PO4 or an organolithium base).
-
-
-
Incompatible Solvent:
-
Diagnosis: The solvent may be reacting with your reagents.
-
Solution:
-
Avoid protic solvents (e.g., alcohols, water) when using strong bases like organolithiums or Grignard reagents. Switch to an aprotic solvent like THF, diethyl ether, or toluene.
-
-
Issue 2: Formation of Significant Byproducts
Symptom: Multiple spots are observed on TLC, and purification is challenging.
Possible Causes & Solutions:
-
Side Reactions due to Strong Base:
-
Diagnosis: Strong, nucleophilic bases can add to the pyrimidine ring instead of just deprotonating it.
-
Solution:
-
Switch to a non-nucleophilic, sterically hindered base like LDA or LiTMP.
-
Lower the reaction temperature to favor the desired kinetic product.
-
-
-
Homocoupling in Cross-Coupling Reactions:
-
Diagnosis: In reactions like Suzuki or Stille coupling, you observe significant formation of the homocoupled product of your organometallic reagent.
-
Solution:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling.
-
Optimize the stoichiometry of the reactants. A slight excess of the pyrimidine halide can sometimes suppress homocoupling.
-
-
-
Hydrolysis of Starting Material or Product:
-
Diagnosis: The pyrimidine ring can be susceptible to hydrolysis, especially with electron-withdrawing groups.
-
Solution:
-
If possible, perform the reaction under anhydrous conditions.
-
During aqueous workup, use a buffered solution to control the pH and minimize exposure to strongly acidic or basic conditions.[20]
-
-
Visualizing the Decision-Making Process
To aid in the selection of an appropriate base and solvent system, the following workflow diagram illustrates a logical decision-making process for a generic pyrimidine functionalization.
Caption: A decision-making workflow for selecting the appropriate base and solvent system for pyrimidine functionalization.
Key Experimental Protocols
Here are generalized, step-by-step protocols for two common pyrimidine functionalization reactions. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halopyrimidine
This protocol is adapted from methodologies described for the coupling of halopyrimidines with arylboronic acids.[16][17]
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
-
Add the inorganic base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Solvent Addition:
-
Add the degassed solvent system via syringe. A common system is a mixture of 1,4-dioxane and water (e.g., in a 3:1 to 5:1 ratio).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Directed Lithiation and Functionalization of a Pyrimidine
This protocol is a general guide for the deprotonation and subsequent reaction with an electrophile.
-
Reaction Setup:
-
To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add the pyrimidine substrate (1.0 equiv.) and the anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
-
Base Addition:
-
Slowly add the strong base (e.g., LDA or n-BuLi, 1.1-1.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for the specified time (e.g., 1-2 hours) to allow for complete deprotonation.
-
-
Electrophile Addition:
-
Add the electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2-1.5 equiv.) dropwise, again maintaining a low temperature.
-
Allow the reaction to stir at -78 °C for a period, then slowly warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Reference Tables
For quick reference, the following tables summarize key properties of common solvents and bases used in pyrimidine functionalization.
Table 1: Properties of Common Solvents
| Solvent | Abbreviation | Dielectric Constant (20°C) | Type | Boiling Point (°C) |
| Water | H₂O | 80.1 | Polar Protic | 100 |
| Dimethylformamide | DMF | 36.7 | Polar Aprotic | 153 |
| Acetonitrile | MeCN | 37.5 | Polar Aprotic | 82 |
| Dimethyl Sulfoxide | DMSO | 46.7 | Polar Aprotic | 189 |
| Tetrahydrofuran | THF | 7.5 | Polar Aprotic | 66 |
| 1,4-Dioxane | - | 2.2 | Non-Polar | 101 |
| Toluene | - | 2.4 | Non-Polar | 111 |
| Ethanol | EtOH | 24.6 | Polar Protic | 78 |
Data compiled from various sources, including Chemistry LibreTexts and Wikipedia.[6][8]
Table 2: Common Bases for Pyrimidine Functionalization
| Base | Abbreviation | pKa of Conjugate Acid | Type | Common Applications |
| n-Butyllithium | n-BuLi | ~50 | Strong, Nucleophilic | Deprotonation, Lithiation |
| Lithium Diisopropylamide | LDA | ~36 | Strong, Non-Nucleophilic | Directed Metalation |
| Sodium Hydride | NaH | ~35 | Strong, Non-Nucleophilic | Deprotonation |
| Potassium Carbonate | K₂CO₃ | 10.3 | Weak, Inorganic | Cross-Coupling Reactions |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Weak, Inorganic | Cross-Coupling, C-H Activation |
| Potassium Phosphate | K₃PO₄ | 12.3 | Moderate, Inorganic | Cross-Coupling Reactions |
pKa values are approximate and can vary with conditions.[21]
Conclusion
The successful functionalization of pyrimidines is a testament to a chemist's understanding of the interplay between substrate, reagents, and reaction conditions. This guide has provided a framework for the logical selection of bases and solvents, along with practical troubleshooting advice. By applying these principles, researchers can overcome common obstacles and accelerate the development of novel pyrimidine-containing molecules.
References
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
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Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
American Chemical Society. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Retrieved from [Link]
-
UCHEM. (2025). Functionalized Pyrimidines: Synthetic Utility of 2- and 5-Substituted Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]
-
ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]
-
CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
PMC - NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]
-
ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. Retrieved from [Link]
-
Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. Retrieved from [Link]
-
Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ACS Publications. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Retrieved from [Link]
-
PMC - PubMed Central. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. Retrieved from [Link]
-
RSC Publishing. (2024). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]
-
Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protona.... Retrieved from [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
ACS Publications. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
-
ACS Publications. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
NIH. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Retrieved from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]
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Technical Support Center: Workup Procedures for Reactions Involving Phosphorus Oxychloride
Welcome to the technical support center for handling reactions involving phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for post-reaction workups. As Senior Application Scientists, we have synthesized field-proven insights with established safety protocols to ensure both the success of your experiment and the safety of your laboratory personnel.
PART 1: CORE DIRECTIVE - A Guide Structured for Practical Application
This guide is structured to address your needs in a logical and accessible manner. We begin with critical safety information, followed by frequently asked questions for quick reference. We then delve into detailed troubleshooting scenarios and provide step-by-step protocols for common reaction types.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Our commitment is to provide you with trustworthy and scientifically sound information. The protocols and advice herein are grounded in established chemical principles and safety practices. We emphasize understanding the "why" behind each step to empower you to make informed decisions in your work.
Safety First: Essential Precautions for Handling Phosphorus Oxychloride
Phosphorus oxychloride is a highly corrosive and reactive chemical.[1][2][3] Severe burns to the skin and eyes can occur upon contact.[1] Inhalation can cause irritation to the nose, throat, and lungs, potentially leading to a life-threatening buildup of fluid in the lungs (pulmonary edema).[1]
Before you begin any workup, ensure the following:
-
Wear appropriate Personal Protective Equipment (PPE):
-
Ensure easy access to an emergency shower and eyewash station. [1][5]
-
Never add water or quenching solution directly to the reaction mixture containing a large excess of POCl₃. This can lead to a violent, uncontrolled exothermic reaction.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard during the workup of a POCl₃ reaction?
A1: The primary hazard is an uncontrolled exothermic reaction, or "runaway reaction," during quenching.[4] POCl₃ reacts violently with water in a highly exothermic process to produce phosphoric acid and hydrogen chloride gas.[1][7][8][9] The hydrolysis can be sluggish at low temperatures, leading to an accumulation of unreacted POCl₃.[4][6] As the mixture warms, the reaction can accelerate uncontrollably.[4][6]
Q2: What is a "reverse quench" and why is it recommended?
A2: A "reverse quench" is the slow addition of the reaction mixture containing POCl₃ to a quenching solution (e.g., ice water or an aqueous base).[4][10] This method is crucial for safety as it ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the heat generated.[4]
Q3: Can I use an alcohol to quench excess POCl₃?
A3: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[4] The resulting organophosphate byproducts can be toxic and may complicate the purification of your desired product.[4] Quenching with water or an aqueous base is the standard and preferred method.[4]
Q4: How can I confirm that all the POCl₃ has been quenched?
A4: The most definitive method is ³¹P NMR spectroscopy.[4] A sample of the quenched aqueous layer can be analyzed to ensure the absence of the POCl₃ signal (typically around δ 2-5 ppm) and its reactive hydrolysis intermediates.[4]
Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving POCl₃.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Delayed and Uncontrolled Exotherm (Runaway Reaction) | 1. Quenching at low temperatures (e.g., 0-5°C) can lead to the accumulation of unreacted POCl₃ due to sluggish hydrolysis.[4][6] 2. Incomplete hydrolysis can form metastable intermediates that lead to a delayed release of heat.[4] | 1. Maintain a controlled, slightly elevated temperature: Quench by adding the reaction mixture to a quenching solution at a controlled temperature, for example, 35-40°C, to ensure immediate and controlled hydrolysis.[4][10] 2. Always use a "reverse quench": Slowly add the POCl₃-containing mixture to the quenching solution with vigorous stirring.[4] 3. Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis.[4] |
| Formation of Insoluble Material or Thick Slurry | 1. The product or its intermediates may be insoluble in the aqueous quench mixture. 2. Neutralization of acidic byproducts (phosphoric acid and HCl) with a base generates inorganic salts that may have limited solubility.[4] | 1. Adjust the pH: The solubility of the product may be pH-dependent. Adjusting the pH after the initial quench may help dissolve the precipitate.[4] 2. Add a co-solvent: The addition of a suitable organic solvent can help dissolve the product and facilitate extraction.[4] 3. Dilution: Diluting the quench mixture with more water may help dissolve inorganic salts.[4] |
| Product Degradation (Base-Sensitive Compounds) | The use of strong bases like NaOH or KOH to neutralize the acidic byproducts can lead to the degradation of base-sensitive products. | 1. Use a milder quenching/neutralization agent: Consider using a buffered solution, such as aqueous sodium acetate, to control the pH.[4][10] 2. Careful pH adjustment: If a stronger base is necessary, add it slowly while monitoring the pH and maintaining a low temperature to minimize product degradation.[4] 3. Alternative workup: For highly base-sensitive products, consider a non-aqueous workup or extraction into an organic solvent before neutralization.[4] |
| Incomplete Reaction or Low Yield | 1. Premature quenching before the reaction has gone to completion. 2. In Vilsmeier-Haack reactions, moisture in the reagents or glassware can hydrolyze the Vilsmeier reagent, leading to a lower yield.[4] | 1. Monitor reaction completion: Use appropriate analytical techniques (e.g., TLC, LC-MS, NMR) to ensure the reaction is complete before initiating the workup. 2. Ensure anhydrous conditions: For moisture-sensitive reactions, use dry glassware and anhydrous reagents. |
Workup Protocols for Common Reactions
General Quenching Protocol: Reverse Quench with Ice/Aqueous Bicarbonate
This is a widely applicable and generally safe method for quenching excess POCl₃.[4]
Experimental Protocol:
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate.[4]
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.[4]
-
Addition: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.[4]
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[4]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[4]
-
Extraction: Extract the product with a suitable organic solvent.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Decision-Making Workflow for Quenching POCl₃
Caption: Decision workflow for selecting a POCl₃ quenching method.
Vilsmeier-Haack Reaction Workup
The Vilsmeier-Haack reaction is used to formylate electron-rich aromatic compounds.[11][12][13] The workup involves hydrolysis of an iminium salt intermediate.[11][13]
Experimental Protocol:
-
Quenching: After the reaction is complete, cool the reaction mixture to 0°C. Slowly and carefully pour the reaction mixture onto crushed ice.
-
Hydrolysis and Neutralization: Add a solution of sodium acetate in water.[10] Stir the mixture until hydrolysis is complete. The pH should be adjusted to be neutral or slightly basic.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Bischler-Napieralski Reaction Workup
This reaction is used for the synthesis of dihydroisoquinolines from β-arylethylamides using a dehydrating agent like POCl₃.[14][15][16]
Experimental Protocol:
-
Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess POCl₃.[17]
-
Quenching: To the residue, carefully add ice water and a suitable organic solvent like toluene.[17]
-
Basification: Add a solution of aqueous sodium hydroxide (e.g., 20% NaOH) and reflux the mixture for about an hour.[17] This step hydrolyzes any remaining phosphorus species and neutralizes the acidic medium.
-
Extraction and Washing: Cool the mixture to room temperature, separate the layers, and extract the aqueous layer with an organic solvent. Wash the combined organic layers with water and brine.[17]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the product by column chromatography.[17]
Dehydration of Alcohols Workup
POCl₃ in pyridine is a common reagent system for the E2 elimination of alcohols to form alkenes, particularly for acid-sensitive substrates.[18][19][20][21]
Experimental Protocol:
-
Quenching: Cool the reaction mixture in an ice bath and slowly add water to quench any remaining POCl₃.
-
Extraction: Extract the mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Acid Wash: Wash the organic layer with dilute aqueous HCl to remove pyridine.
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Final Wash and Drying: Wash with brine, then dry the organic layer over an anhydrous drying agent.
-
Concentration and Purification: Filter and concentrate under reduced pressure. Purify the resulting alkene as necessary.
Esterification of Carboxylic Acids Workup
POCl₃ can be used as a coupling reagent for the synthesis of esters from carboxylic acids and alcohols.[22][23][24]
Experimental Protocol:
-
Quenching: After the reaction is complete, pour the reaction mixture over crushed ice.[24]
-
Extraction: Extract the product with ethyl acetate.[24]
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any unreacted carboxylic acid and acidic byproducts.[24]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[24]
-
Purification: Purify the ester by distillation or column chromatography if necessary.
POCl₃ Workup Reaction Type Overview
Caption: General workflow for reactions involving POCl₃.
References
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-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]
-
How can I properly quench POCl3? - ResearchGate. Available at: [Link]
-
Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions - RSC Publishing. Available at: [Link]
-
Process for the purification of phosphorus oxychloride - Justia Patents. Available at: [Link]
-
Vilsmeier-Haack reaction - Name-Reaction.com. Available at: [Link]
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My friend phosphorus oxychloride | Chemical Space - WordPress.com. Available at: [Link]
-
Quenching Phosphorus Oxychloride | Chemical Space - WordPress.com. Available at: [Link]
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Phosphorus oxychloride - ChemBK. Available at: [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
- US5911962A - Process for the purification of phosphorus oxychloride - Google Patents.
-
First principles computational study on hydrolysis of hazardous chemicals phosphorus trichloride and oxychloride (PCl3 and POCl3) catalyzed by molecular water clusters - PubMed. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Preparation of phosphorus oxychloride - PrepChem.com. Available at: [Link]
-
Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions | Request PDF - ResearchGate. Available at: [Link]
-
9.1: Dehydration Using ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">
and Pyridine - Chemistry LibreTexts. Available at: [Link] -
POCl3 for Dehydration of Alcohols - Chemistry Steps. Available at: [Link]
-
Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
-
First Principles Computational Study on Hydrolysis of Hazardous Chemicals Phosphorus Trichloride and Oxychloride (PCl 3 and POCl 3 ) Catalyzed by Molecular Water Clusters - ResearchGate. Available at: [Link]
-
How does phosphorus oxychloride react with water or moisture? - Quora. Available at: [Link]
-
9.10: Dehydration Using POCl3 and Pyridine - Chemistry LibreTexts. Available at: [Link]
-
Phosphoryl chloride - Wikipedia. Available at: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
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17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
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An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]
-
Is there a good protocol for preparation and purification of phosphoryl chloride (POCl3)? - ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]
-
Dehydration of Alcohols with POCl3 - YouTube. Available at: [Link]
-
Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Available at: [Link]
-
Bischler-Napieralski - POCl3 - Common Organic Chemistry. Available at: [Link]
-
Will tosyl chloride work for the Bischler–Napieralski reaction? : r/chemistry - Reddit. Available at: [Link]
-
One‐step Conversion of Amides and Esters to Acid Chlorides with PCl3 - ResearchGate. Available at: [Link]
-
Phosphorus Oxychloride - Common Organic Chemistry. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
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- 24. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of 4,5-Dichloro-2-methylpyrimidine
Welcome to the technical support center for 4,5-Dichloro-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chemical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: The impurity profile is highly dependent on the synthetic route, which typically involves the chlorination of a dihydroxy precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[1][2]. Understanding the potential impurities is the first step in designing an effective purification strategy.
Table 1: Common Impurities in this compound Synthesis
| Impurity Class | Specific Examples | Origin / Rationale | Recommended Analytical Method |
| Unreacted Starting Materials | 4,6-dihydroxy-2-methylpyrimidine | Incomplete chlorination reaction. This impurity is significantly more polar than the product. | HPLC, LC-MS |
| Reaction Intermediates | 4-chloro-6-hydroxy-2-methylpyrimidine | Incomplete reaction or insufficient chlorinating agent. Polarity is intermediate between starting material and product. | HPLC, LC-MS |
| Reagent-Related Byproducts | Phosphoric acids, phosphorous acids | Hydrolysis of excess POCl₃ during aqueous workup. These are highly polar and often water-soluble.[2] | Can be inferred by pH; typically removed by aqueous wash. |
| Side-Reaction Products | Isomeric dichloropyrimidines, over-chlorinated species | High reaction temperatures or non-specific chlorinating agents can lead to side reactions.[3] | HPLC, LC-MS, GC-MS |
| Residual Solvents | Acetonitrile, Dichloroethane, Toluene | Solvents used during the reaction or workup.[1][4] | GC-MS, ¹H NMR |
| Decomposition Products | Aminopyrimidines, hydroxypyrimidines | The dichloro-moieties are susceptible to hydrolysis or reaction with nucleophiles, especially under basic conditions or prolonged heating.[2][5] | HPLC, LC-MS |
Q2: What is the most effective first-pass purification method for crude this compound?
A: For most syntheses yielding a solid crude product, recrystallization is the most efficient and scalable initial purification method.[6] It is excellent for removing significant amounts of less-soluble or more-soluble impurities. The choice of solvent is critical for success. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[7] For instance, similar dichloropyrimidines have been successfully recrystallized from solvents like ethanol or ethylene dichloride.[4][8]
Q3: How do I choose between Recrystallization, Distillation, and Chromatography?
A: The choice depends on the nature of the impurities and the scale of your experiment. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Q4: What analytical techniques are essential for assessing the purity of my final product?
A: A combination of methods provides the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, capable of separating and quantifying non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting and quantifying volatile impurities, such as residual solvents.[10][11]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal impurities with distinct proton signals. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight information, which helps in troubleshooting the synthesis.[9][12]
Section 2: Troubleshooting Guides
This section addresses specific experimental issues in a detailed Q&A format.
Recrystallization Problems
A: "Oiling out" occurs when the hot, saturated solution cools to a point where the concentration of the solute exceeds its solubility, but the temperature is still above the melting point of the solute (or a eutectic mixture of the solute and solvent). The product separates as a liquid phase instead of a solid crystal lattice. This is detrimental to purity, as the oil phase can trap impurities.
Causality & Solutions:
-
High Solute Concentration: The solution may be too concentrated.
-
Solution: Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring precipitation or oiling over crystallization.[6]
-
Solution: Ensure slow, gradual cooling. Let the flask cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point (41.5-45.5 °C)[13][14].
-
Solution: Switch to a lower-boiling point solvent or use a co-solvent system. For example, dissolve the compound in a good solvent (like dichloromethane or acetone) and then slowly add a poor solvent (like hexanes or heptane) at an elevated temperature until the solution becomes turbid (cloudy), then clarify by adding a drop of the good solvent and cool slowly.[15]
-
Caption: Troubleshooting flowchart for "oiling out" during recrystallization.
A: Low recovery is a common issue and typically points to one of two main causes: using too much solvent or premature crystallization.
Causality & Solutions:
-
Excess Solvent: The most frequent cause of low yield is using too much solvent to dissolve the crude solid.[16] The goal is to create a saturated solution at the solvent's boiling point, not to dissolve it completely with ease.
-
Solution: Use the absolute minimum amount of boiling solvent required to dissolve the solid. Add the solvent in small portions to the heated solid, waiting for it to boil between additions.
-
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), significant loss will occur.
-
Solution: Use a pre-heated funnel (stemless or short-stemmed) and filter the hot solution as quickly as possible. It can also be helpful to add a small excess of hot solvent (~5%) just before filtration to keep the product in solution.
-
-
Incomplete Crystallization: Not allowing sufficient time or low enough temperature for crystallization to complete.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the cold mother liquor.[6]
-
Persistent Impurities
A: A persistent yellow or brown hue often indicates the presence of highly conjugated or polymeric impurities that are soluble in the recrystallization solvent.
Causality & Solutions:
-
Adsorption: These impurities can often be removed by treating the hot solution with activated charcoal before filtration.[16] The charcoal has a high surface area and adsorbs large, flat, polarizable molecules (which are often colored).
-
Solution: See Protocol 2 below. It is crucial not to add too much charcoal, as it can also adsorb your product, reducing the yield. A very small amount (tip of a spatula) is usually sufficient. Also, never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[16]
-
A: This situation strongly suggests the presence of a structurally similar impurity (e.g., an isomer or a mono-chloro intermediate), which will have very similar solubility properties. In this case, a more selective purification technique is required.
Causality & Solutions:
-
Similar Polarity: The impurity and product have nearly identical polarities, making separation by simple recrystallization ineffective.
-
Solution: Flash Column Chromatography is the method of choice.[17] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[17] By carefully selecting a solvent system (eluent), you can achieve separation of even closely related compounds.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to screen for an appropriate eluent. A good solvent system (e.g., a mixture of hexanes and ethyl acetate) should give your product an Rf value of ~0.3 and show clear separation from the impurity spot.
-
-
Section 3: Detailed Protocols
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). The ideal solvent dissolves the crude product when hot but not when cold.[7]
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess.[16]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[6]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Check the melting point and assess purity by HPLC or NMR. The melting point should be sharp and within the literature range (41.5-45.5 °C).[14]
Protocol 2: Decolorization with Activated Charcoal
-
Follow steps 1-3 of the Standard Recrystallization Protocol .
-
Cool Slightly: Remove the flask from the heat source and let it cool for a moment so it is just below its boiling point.
-
Add Charcoal: Add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight) to the solution.
-
Reheat: Gently reheat the mixture to boiling for 2-5 minutes to allow for adsorption of the impurities.[16]
-
Hot Filtration: Perform a hot filtration as described in Protocol 1, Step 4. The charcoal will be removed by the filter paper. It may be helpful to filter through a small pad of Celite® to ensure all fine charcoal particles are removed.
-
Proceed with steps 5-10 of the Standard Recrystallization Protocol .
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine an eluent system (e.g., 10% Ethyl Acetate in Hexanes) that provides good separation between your product (Rf ≈ 0.3) and the impurities.
-
Column Packing: Pack a glass column with silica gel using the selected eluent. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to achieve a steady flow.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying & Validation: Dry the resulting solid under high vacuum and confirm its purity using the analytical methods described in the FAQs.
References
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. [Link]
-
III Analytical Methods. Japan Ministry of the Environment. [Link]
-
Crystal structure of 4,6-dichloro-5-methylpyrimidine. IUCr Journals. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
- US5525724A - Process for the preparation of chloropyrimidines.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry Department. [Link]
-
4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2. PubChem. [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
- Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine.
-
Prediction of Chromatography Conditions for Purification in Organic Synthesis Using Deep Learning. MDPI. [Link]
-
An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. ResearchGate. [Link]
-
Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect. PubMed Central. [Link]
-
Continuous Countercurrent Chromatography in Protein Purification. PubMed. [Link]
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Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. [Link]
-
Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. IntechOpen. [Link]
-
Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. PubMed Central. [Link]
- US20070213513A1 - Method for Chromatographic Purification.
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Technical Support Center: Scaling Up 4,5-Dichloro-2-methylpyrimidine Synthesis
Introduction
4,5-Dichloro-2-methylpyrimidine is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The laboratory-scale synthesis, typically involving the chlorination of a pyrimidine-diol precursor with a reagent like phosphorus oxychloride (POCl₃), is well-established.[1][2] However, transitioning this process from the bench to a pilot plant introduces significant challenges related to safety, reaction control, and product quality.[3][4][5]
The primary hurdles arise from the highly exothermic nature of the chlorination reaction and the hazardous properties of the reagents involved.[6] On a small scale, heat dissipates quickly, but in larger volumes, the risk of a thermal runaway—where heat generation exceeds heat removal, leading to a dangerous increase in temperature and pressure—becomes a major concern.[3][5] This guide provides a structured framework for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this vital reaction, offering practical solutions and troubleshooting advice grounded in established chemical engineering and safety principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses strategic questions to consider before and during the scale-up campaign.
Q1: What are the most critical parameters to control during the scale-up of this reaction?
A1: The three most critical parameters are:
-
Temperature Control: Due to the reaction's high exothermicity, maintaining a stable temperature is paramount to prevent thermal runaway and minimize side-product formation.[3][6] This requires a robust reactor cooling system and careful control over the reagent addition rate.[7]
-
Reagent Stoichiometry and Addition Rate: In the lab, reagents are often added quickly. At scale, the chlorinating agent (e.g., POCl₃) must be added in a controlled, semi-batch manner.[5] This prevents the accumulation of unreacted reagents, which could lead to a sudden, uncontrollable exotherm.
-
Mixing Efficiency: Inadequate mixing in a large reactor can create localized hot spots and concentration gradients, leading to incomplete conversion and the formation of impurities.[7] The impeller design and agitation speed must be optimized for the pilot-scale reactor geometry to ensure homogeneity.
Q2: How does the choice of chlorinating agent and catalyst affect scalability?
A2: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation.[2] While effective, its high reactivity and violent reaction with water necessitate stringent safety protocols, especially during workup.[8][9][10] Using a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can sometimes enhance reactivity, allowing for lower temperatures, but adds complexity.[11] Modern approaches focus on using equimolar amounts of POCl₃ under solvent-free conditions in sealed reactors to reduce waste and improve safety.[1]
Catalysts, such as tertiary amines (e.g., pyridine, N,N-dimethylaniline), are often used to facilitate the reaction.[2] At scale, the choice of catalyst can impact not only reaction rate but also workup and purification, as the catalyst must be efficiently removed from the product stream.
Q3: What are the primary safety hazards, and how do they change from bench to pilot scale?
A3: The hazards intensify significantly with scale.[3][12]
-
Thermal Runaway: As discussed, the risk of a thermal runaway is the primary concern. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[5]
-
Reagent Handling: Handling kilograms of POCl₃, a highly corrosive and water-reactive substance, requires specialized equipment, including closed-transfer systems and dedicated scrubbers for evolving HCl gas.[9][13]
-
Workup/Quenching: Quenching large volumes of unreacted POCl₃ is extremely hazardous. A "reverse quench," where the reaction mixture is slowly added to a large volume of a quenching solution (like ice/bicarbonate or a buffered aqueous solution), is mandatory.[14][15] Adding water directly to the reaction vessel can cause a violent, explosive reaction.[8][10]
A formal Process Hazard Analysis (PHA) or HAZOP study is essential before any pilot-scale work begins.[3][4][12]
Q4: How can I effectively monitor the reaction progress at a larger scale?
A4: Direct sampling from a large, hot, and corrosive reaction mixture can be challenging and hazardous.
-
In-Process Control (IPC) with HPLC/GC: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable methods for quantitative analysis.[16][17] Develop a validated HPLC or GC method during lab-scale experiments to track the disappearance of the starting material and the appearance of the product and key impurities.
-
Quenched Sampling: Samples must be taken carefully and immediately quenched in a prepared solution (e.g., a cooled, buffered solvent) to stop the reaction before analysis.
-
Process Analytical Technology (PAT): For more advanced control, consider PAT tools like in-situ IR or Raman spectroscopy, which can provide real-time data on reactant and product concentrations without the need for manual sampling.
Section 2: Troubleshooting Guide
This guide provides a problem-solution framework for common issues encountered during scale-up.
| Problem | Potential Causes | Diagnostic Steps | Solutions & Scientific Rationale |
| 1. Incomplete Conversion / Stalled Reaction | A. Insufficient reagent/catalyst.B. Poor mixing leading to stratification.C. Low reaction temperature.D. Catalyst deactivation. | 1. Analyze IPC samples via HPLC/GC to confirm the ratio of starting material to product.[16]2. Review batch records for temperature and agitation data.3. Check the quality and activity of the catalyst and reagents. | A. If stoichiometry is correct, consider a controlled addition of a small amount of extra chlorinating agent.B. Increase agitation speed. Poor mixing prevents reactants from interacting effectively. Ensure the impeller is appropriate for the vessel size and viscosity.[7]C. Gradually increase the reaction temperature within the safe operating limits defined by thermal hazard studies. Reaction kinetics are highly temperature-dependent.D. If the catalyst is suspected, a fresh charge may be necessary, though this is often difficult mid-reaction. Future batches should use a higher-purity or more robust catalyst. |
| 2. High Levels of Impurities (e.g., mono-chlorinated species, polymers) | A. Poor temperature control (hot spots).B. Incorrect stoichiometry (excess reagent).C. Prolonged reaction time at high temperature.D. Inefficient workup leading to product degradation. | 1. Use HPLC/GC-MS to identify the structure of the impurities.[16]2. Correlate impurity formation with temperature or time profiles from the batch record.3. Analyze the stability of the product under workup conditions (e.g., pH, temperature). | A. Improve heat transfer by ensuring the reactor jacket is clean and the heat transfer fluid is at the correct temperature and flow rate. Optimize the controlled addition rate of POCl₃ to match the reactor's cooling capacity.[18]B. Re-verify raw material charges and pump calibration. Over-charging the chlorinating agent can drive side reactions.C. Optimize the reaction endpoint. Hold the reaction only as long as necessary for complete conversion to minimize thermal degradation or polymerization.D. Ensure the product is not sensitive to the pH or temperature of the quench. Sometimes, extracting the product into an organic solvent before neutralization can prevent hydrolysis back to the starting material.[19] |
| 3. Exothermic Runaway / Loss of Temperature Control | A. Addition rate of POCl₃ is too fast.B. Accumulation of unreacted reagent followed by a sudden reaction onset.C. Cooling system failure.D. Inadequate process safety testing. | 1. This is an emergency. Immediately stop all reagent feeds.2. If equipped, apply emergency cooling.3. Prepare for an emergency quench procedure as defined in the PHA. | Prevention is the only solution. A. The addition rate must be strictly controlled and linked to the real-time temperature reading. The rate should be slow enough that the cooling system can comfortably remove the generated heat.[6]B. Ensure the reaction has initiated before adding the bulk of the reagent. Sometimes a "heel" of activated reaction mass is required. A delay in initiation is a serious hazard.[20]C. Implement redundant cooling systems and regular maintenance checks.D. Conduct reaction calorimetry (e.g., using RC1 or DSC) to understand the heat of reaction, onset temperature, and maximum temperature of the synthetic reaction (MTSR) before scaling up.[5][21] This data is non-negotiable for safe scale-up. |
| 4. Difficult Workup: Emulsions or Product Precipitation during Quench | A. Formation of fine, insoluble inorganic salts.B. Product "oiling out" or precipitating at the interface.C. Incorrect pH of the aqueous layer. | 1. Allow the mixture to settle and observe the interface. 2. Check the pH of the aqueous layer.3. Test the solubility of the product in the chosen organic and aqueous phases. | A. Add a filter aid (e.g., Celite) and perform a filtration before the phase split. Alternatively, adding more solvent can sometimes keep salts dissolved.B. Add more organic solvent to fully dissolve the product. Gentle warming of the separatory vessel may also help, provided the product is stable.C. Adjust the pH carefully. The product's solubility can be highly dependent on pH. A buffered quench solution (e.g., sodium acetate) can provide better pH control than a strong base.[15] |
Section 3: Key Experimental Protocols
Protocol 1: Pilot-Scale Reaction Setup and Execution (Illustrative)
-
Safety Pre-check: Ensure all safety systems, including the emergency quench vessel, scrubber, and PPE (acid-resistant suit, face shield, vapor respirator), are in place and functional.[9] The reactor must be verified as clean and dry.
-
Reactor Inerting: Purge the glass-lined or Hastelloy reactor with dry nitrogen to remove moisture and oxygen.
-
Charge Precursor: Charge the 2-methyl-4,5-pyrimidinediol precursor and any catalyst (e.g., pyridine) to the reactor.
-
Temperature Adjustment: Bring the reactor contents to the initial reaction temperature (e.g., 80-90 °C) as determined by lab studies.
-
Controlled POCl₃ Addition: Begin the slow, subsurface addition of phosphorus oxychloride (POCl₃) via a calibrated dosing pump. Crucially, monitor the internal temperature and the cooling jacket outlet temperature. The addition rate must be controlled such that the internal temperature does not exceed the setpoint by more than 2-3 °C.
-
Reaction Monitoring: After a portion of the POCl₃ has been added (e.g., 25%), take the first IPC sample to ensure the reaction has started. Continue sampling at regular intervals until HPLC analysis shows >99% conversion.
-
Hold Period: Maintain the reaction at temperature for the specified time post-addition to ensure completion.
Protocol 2: Safe Reverse Quenching Procedure
-
Prepare Quench Vessel: In a separate, larger vessel equipped with a robust agitator and cooling, prepare an ice/water slurry containing a neutralizing agent like sodium bicarbonate or a buffer like sodium acetate.[14][15] The volume should be at least 10-20 times the volume of the reaction mixture.
-
Cool Reaction Mixture: Cool the completed reaction mixture in the primary reactor to a manageable temperature (e.g., 20-30 °C).
-
Initiate Transfer: Begin the slow transfer of the reaction mixture into the vigorously stirred quench vessel. This is a "reverse quench."
-
Monitor Quench Temperature: Continuously monitor the temperature in the quench vessel. The transfer rate must be slow enough to keep the quench temperature below a safe limit (e.g., 20-25 °C).[14] Be prepared to add more ice if needed. Violent gas (HCl, CO₂) evolution will occur. Ensure the vessel is vented to a scrubber.
-
Complete Neutralization: After the transfer is complete, continue stirring until gas evolution ceases. Check the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Isolation: Proceed with product isolation, which may involve filtration of the solid product or extraction with an appropriate organic solvent.[22]
Section 4: Visualization & Workflow Diagrams
Diagram 1: Core Reaction Pathway
This diagram illustrates the fundamental chemical transformation from the di-hydroxy precursor to the final di-chloro product using POCl₃.
Caption: Core chlorination reaction pathway.
Diagram 2: Scale-Up Process Workflow
This workflow outlines the critical stages of moving the synthesis from the laboratory to the pilot plant, emphasizing safety and analytical validation.
Caption: A phased approach to process scale-up.
Diagram 3: Troubleshooting Decision Tree for Incomplete Conversion
This diagram provides a logical path for diagnosing and solving issues related to stalled reactions.
Caption: Decision tree for reaction stalling.
References
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
- BenchChem Technical Support. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling.
- Fauske & Associates. (2021). Process Safety Hazard Identification: A Scale-Dependent Approach.
- BenchChem Technical Support. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.
- Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist.
- Barton, J. & Rowe, S. (2025). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ResearchGate.
- Li, X., et al. (2012). Prevention of Exothermic Runaway in Vilsmeier-Haack Reactions. Organic Process Research & Development, 16, 1727.
- ResearchGate. (2020). How can I properly quench POCl3?
- Organic Syntheses. (2012). Working with Hazardous Chemicals.
- PubChem. (n.d.). Phosphorus oxychloride.
- Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
- ResearchGate. (2014). How should I proceed in Chlorination using POCl3?
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- INCHEM. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
- AIChE. (n.d.). Fischer-Tropsch Synthesis Using A PILOT Scale Fixed BED Compact HEAT Exchange Reactor.
- IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
- Molecules. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- BenchChem Application Notes. (2025). Chlorination of Pyrimidine-2,4-diol (Uracil).
- Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.
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Technical Support Center: Navigating the Purification of Pyrimidine Derivatives
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for a critical challenge in synthetic chemistry: preventing the decomposition of pyrimidine derivatives during purification. Pyrimidine scaffolds are central to numerous therapeutic agents, making their stability paramount for successful research and development.[1][2][3] This resource offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of pyrimidine derivative decomposition during purification?
A1: The stability of the pyrimidine ring is highly dependent on its substituents. However, several common factors can induce degradation during purification processes:
-
pH Sensitivity: The pyrimidine ring is susceptible to hydrolysis under both acidic and basic conditions.[4] The specific pH at which a derivative degrades is dictated by its unique substitution pattern. For instance, some pyrimidines are unstable in acidic environments, while others are labile in the presence of strong bases.[4]
-
Temperature: Elevated temperatures during steps like solvent evaporation can accelerate the degradation of thermally sensitive pyrimidine derivatives.[4][5]
-
Oxidation: Certain pyrimidine compounds are prone to oxidation, a risk that increases with prolonged exposure to air and the presence of some metal ions.[4][6]
-
Photodegradation: Exposure to UV or ambient light can be detrimental to photosensitive pyrimidine derivatives, especially those containing chromophores that absorb in the UV-visible spectrum.[4]
Q2: My pyrimidine derivative is showing signs of decomposition (streaking, multiple spots on TLC) during silica gel column chromatography. What's happening and how can I fix it?
A2: This is a classic issue. Standard silica gel is acidic and can catalyze the degradation of acid-sensitive compounds.[4] Here are several proven strategies to circumvent this problem:
-
Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel. A common method is to prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) containing a small amount of a base like triethylamine (TEA), typically 1-2% of the total eluent volume.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic or even basic stationary phase. Options include neutral or basic alumina, or Florisil®.[4] For highly polar pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase can be a suitable alternative.[7]
-
Minimize Residence Time: The longer your compound is on the column, the greater the opportunity for degradation. Running the column more quickly can help.[4]
-
Dry Loading: For particularly sensitive compounds, dry loading onto an inert support like Celite® can be beneficial.[4]
Q3: I'm observing peak tailing and poor retention of my polar pyrimidine derivative in reverse-phase HPLC. What adjustments can I make?
A3: High polarity is a common challenge with pyrimidine derivatives, leading to the issues you've described.[8] Here’s how you can optimize your reverse-phase HPLC method:
-
Column Selection: Use a polar-endcapped or polar-embedded column. These are specifically designed to improve the retention of polar analytes.[8]
-
Mobile Phase Modification:
-
Decrease Organic Modifier: Reducing the concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention of your polar compound.[8]
-
Adjust pH: For ionizable pyrimidine derivatives, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and, consequently, their retention time.[8]
-
II. Troubleshooting Guides
Scenario 1: Unexpected Impurity Formation During Large-Scale Purification
Symptom: A previously clean, lab-scale purification of a pyrimidine derivative yields unexpected impurities upon scale-up.
Root Cause Analysis:
-
Mass and Heat Transfer Limitations: Inefficient mixing in larger vessels can create localized "hot spots" or areas with high concentrations of reactants, which can promote side reactions and product degradation.[6]
-
Exotherm Control: Many reactions in pyrimidine synthesis are exothermic. What is manageable on a small scale can become a significant issue at a larger scale, leading to impurity formation.[6]
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for scale-up impurities.
Scenario 2: Compound Loss During Post-Column Workup
Symptom: Good recovery is observed immediately after column chromatography, but significant product loss occurs during solvent evaporation.
Root Cause Analysis:
-
Co-elution with Acidic/Basic Modifiers: Mobile phase modifiers like trifluoroacetic acid (TFA) can become concentrated during evaporation and degrade sensitive compounds.[9]
-
Thermal Degradation: As mentioned, many pyrimidine derivatives are thermally labile.[4] Prolonged heating during solvent removal can be detrimental.
-
Oxidative Degradation: Exposure to air during and after purification can lead to oxidation.[10][11]
Mitigation Strategies:
| Strategy | Description | Rationale |
| Use Volatile Buffers | Replace non-volatile buffers with volatile ones like ammonium formate or ammonium acetate. | These buffers are removed under vacuum, preventing concentration of potentially harmful acids or bases. |
| Low-Temperature Evaporation | Utilize rotary evaporators at reduced temperatures or employ lyophilization (freeze-drying). | Minimizes thermal stress on the compound. |
| Inert Atmosphere | Conduct post-purification steps under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of sensitive derivatives.[6] |
| Addition of Antioxidants | For compounds prone to oxidation, the addition of a radical scavenger may be beneficial.[10][11][12] | Antioxidants can inhibit the degradation of the target compound by scavenging free radicals.[10][11][13][14] |
III. Advanced Protocols and Considerations
Protocol: Neutralization of Silica Gel for Column Chromatography
Objective: To prepare a neutralized silica gel stationary phase to prevent the degradation of acid-sensitive pyrimidine derivatives.
Materials:
-
Silica gel (appropriate mesh size for your application)
-
Non-polar solvent (e.g., hexanes)
-
Triethylamine (TEA)
-
Eluent for your separation
Procedure:
-
Calculate the total volume of eluent you will need for your column.
-
Add triethylamine to the eluent to a final concentration of 1-2% (v/v).
-
In a separate flask, create a slurry of the required amount of silica gel in the TEA-containing eluent.
-
Gently swirl the slurry for 5-10 minutes to ensure thorough mixing and neutralization.
-
Pack your column using this slurry as you normally would.
-
Run your column chromatography as planned.
Protecting Groups: A Proactive Strategy
For pyrimidine derivatives with particularly labile functional groups, the use of protecting groups can be an effective, albeit more synthetically intensive, strategy.[15][16]
Logical Framework for Employing Protecting Groups:
Caption: Workflow for using protecting groups.
Common protecting groups for the amine functionalities often found on pyrimidine rings include Acetyl (Ac) and Benzoyl (Bz) groups, which are typically removed under basic conditions.[15]
By understanding the inherent instabilities of your pyrimidine derivatives and proactively selecting the appropriate purification strategies, you can significantly improve your yield and the purity of your final compounds. This guide serves as a starting point for troubleshooting and optimizing your purification protocols.
References
- Benchchem. Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5766. [Link]
-
ResearchGate. Protecting Groups for the Synthesis of Ribonucleic Acids. [Link]
-
ResearchGate. Pyrimidine: a review on anticancer activity with key emphasis on SAR. [Link]
- Benchchem. Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
- Benchchem.
-
Kumar, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100772. [Link]
- Benchchem. "addressing challenges in the scale-up synthesis of pyrimidine compounds".
-
Burton, K., & Petersen, G. B. (1975). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Biochemical Journal, 147(3), 439–445. [Link]
-
Glavin, D. P., Schubert, M., & Bada, J. L. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Analytical Chemistry, 74(24), 6408–6412. [Link]
- Benchchem.
-
ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
van Lenthe, H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1916–1921. [Link]
-
Pontiki, E., et al. (2022). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 27(19), 6523. [Link]
-
Sabat, M., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 27(11), 3467. [Link]
-
O'Donnell, R. E., et al. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875–9880. [Link]
-
American Chemical Society. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]
-
Scite. Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. [Link]
-
Nair, A., et al. (2021). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 83(1), 2-11. [Link]
-
ResearchGate. (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. [Link]
-
ResearchGate. Antioxidant Properties of Pyrimidine and Uracil Derivatives. [Link]
-
Indian Journal of Pharmaceutical Sciences. Antioxidant | Pyrimidines | Free Radicals | Oxygen Scavenger | Superoxides. [Link]
-
Reháková, M., & Pacáková, V. (1974). Recovery of pyrimidine-base derivatives in gas chromatography. Analytical Biochemistry, 61(1), 294–297. [Link]
-
National Institutes of Health. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
ResearchGate. (PDF) Degradation of Pyrimidine Nucleotides. [Link]
-
Chromatography Forum. loss of compound during HPLC purification. [Link]
-
Wikipedia. Protecting group. [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
ResearchGate. How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Wikipedia. Nucleotide. [Link]
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Technical Support Center: Optimizing Temperature for Selective Substitution on Dichloropyrimidines
Welcome to the technical support center for dichloropyrimidine chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective nucleophilic aromatic substitution (SNAr) on dichloropyrimidine scaffolds. Here, we delve into the critical role of temperature in controlling regioselectivity, offering troubleshooting advice and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in controlling selectivity for substitutions on 2,4-dichloropyrimidines?
Temperature is a pivotal factor because it directly influences the reaction kinetics and thermodynamics. In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position due to electronic factors.[1] However, the energy difference between the transition states for substitution at C2 and C4 can be subtle. At lower temperatures, reactions are typically under kinetic control, favoring the product that forms the fastest.[2][3][4] This is often the C4-substituted product. At higher temperatures, the reaction may become reversible, leading to thermodynamic control where the more stable product is favored.[2][3][4] The relative stability of the C2- and C4-substituted products can depend on the specific nucleophile and substituents on the pyrimidine ring.
Q2: I'm observing a mixture of C2 and C4 substituted products. What is the first step I should take to optimize for a single isomer?
The formation of a product mixture is a common issue, often arising from a lack of sufficient differentiation in the activation energies for substitution at the two positions.[1] The first and most straightforward parameter to adjust is the reaction temperature. If you are running the reaction at an elevated temperature, try lowering it to favor the kinetically controlled product, which is often the C4-substituted isomer. Conversely, if the reaction is being run at room temperature or below, a modest increase in temperature might favor the thermodynamically more stable product.
Q3: Can temperature influence the outcome of reactions with other dichloropyrimidine isomers, such as 4,6-dichloropyrimidines?
Yes, temperature is a crucial parameter for optimizing reactions with any di- or poly-substituted pyrimidine. For instance, in the synthesis of 4,6-diethoxypyrimidine from 4,6-dichloropyrimidine, insufficient temperature can lead to an incomplete reaction, while excessively high temperatures can cause product degradation.[5] Careful temperature control is necessary to drive the reaction to completion without forming unwanted byproducts.
Q4: Are there situations where temperature optimization alone is insufficient to achieve the desired selectivity?
Absolutely. While temperature is a powerful tool, other factors significantly impact regioselectivity. These include the nature of the nucleophile, the solvent, the presence and nature of a base, and the electronic properties of other substituents on the pyrimidine ring.[1][6] For example, a bulky nucleophile might favor substitution at the less sterically hindered position, regardless of the temperature. Similarly, the choice of solvent can influence the stability of the transition states, thereby altering the product ratio. In some cases, achieving the desired selectivity may require a multi-parameter optimization approach.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions centered around temperature optimization.
Issue 1: Poor Regioselectivity - Mixture of C2 and C4 Isomers
Underlying Cause: The activation energy barrier for nucleophilic attack at the C2 and C4 positions is not sufficiently different under the current reaction conditions. This can be influenced by both the inherent electronic properties of the substituted dichloropyrimidine and the reaction temperature.
Troubleshooting Steps:
-
Establish a Temperature Gradient: To systematically determine the optimal temperature, perform a series of small-scale reactions across a temperature range. For example, if your initial reaction was at 50°C, set up parallel reactions at 25°C, 40°C, 60°C, and 80°C.
-
Analyze Product Ratios: Use a quantitative method like 1H NMR or HPLC to accurately determine the ratio of C2 to C4 isomers at each temperature.
-
Identify the Kinetic vs. Thermodynamic Regimes:
-
If selectivity for one isomer (typically C4) increases as the temperature is lowered, you are likely observing kinetic control.[2][3][4] The optimal condition will be the lowest temperature that provides a reasonable reaction rate.
-
If selectivity for the other isomer increases with temperature, this suggests it is the thermodynamically more stable product.[2][3][4]
-
Data Interpretation Table:
| Temperature (°C) | C4-Isomer (%) | C2-Isomer (%) | Predominant Control |
| 0 | 95 | 5 | Kinetic |
| 25 (Room Temp) | 85 | 15 | Mixed |
| 50 | 70 | 30 | Mixed |
| 80 | 60 | 40 | Approaching Thermodynamic |
| 100 | 55 | 45 | Thermodynamic |
This is an illustrative example. Actual results will vary based on the specific substrates and conditions.
Issue 2: Di-substitution Occurring Before Mono-substitution is Complete
Underlying Cause: The mono-substituted product is more reactive towards the nucleophile than the starting dichloropyrimidine, or the reaction is run for too long at an elevated temperature.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature will decrease the overall reaction rate, allowing for more precise control over the reaction time and helping to prevent over-reaction.
-
Slow Addition of the Nucleophile: Instead of adding the nucleophile all at once, use a syringe pump to add it slowly over several hours at a reduced temperature. This keeps the instantaneous concentration of the nucleophile low, favoring mono-substitution.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the mono- and di-substituted products. Quench the reaction as soon as the desired amount of mono-substituted product has formed.
Issue 3: No Reaction or Extremely Sluggish Reaction
Underlying Cause: The activation energy barrier for the reaction is not being overcome at the current temperature. This is common with less reactive nucleophiles or highly deactivated pyrimidine rings.
Troubleshooting Steps:
-
Gradual Increase in Temperature: Incrementally increase the reaction temperature in 10-20°C steps. Monitor for product formation at each step. Be cautious, as a significant increase in temperature can sometimes lead to a loss of selectivity or product degradation.[5][7]
-
Consider Solvent Effects: If increasing the temperature is not viable or does not improve the reaction rate, consider switching to a higher-boiling point polar aprotic solvent like DMF, DMSO, or NMP, which can help to stabilize the charged intermediate and accelerate the reaction.
-
Re-evaluate Reagent Purity and Stoichiometry: Ensure that your reagents are pure and anhydrous, as impurities can inhibit the reaction.[5] Also, confirm that the stoichiometry of your nucleophile and any base is correct.
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Regioselectivity
This protocol outlines a systematic approach to identify the optimal temperature for selective mono-substitution.
-
Preparation: In parallel, set up five small-scale reactions in sealed vials. To each vial, add the dichloropyrimidine (1.0 equiv.), the nucleophile (1.1 equiv.), a suitable base (e.g., DIPEA, 1.5 equiv.), and the chosen anhydrous solvent.
-
Temperature Control: Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths set to a range of temperatures (e.g., 0°C, 25°C, 50°C, 75°C, 100°C).
-
Reaction Monitoring: Stir the reactions for a predetermined time (e.g., 12 hours). Take an aliquot from each reaction for analysis by HPLC or LC-MS to determine the product ratio.
-
Work-up and Analysis: Once the optimal temperature is identified, the reaction can be scaled up. After the reaction is complete, quench with water, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product by column chromatography.
Visualizing the Optimization Workflow
The following diagram illustrates the decision-making process for optimizing reaction temperature based on the observed outcome.
Caption: A workflow for troubleshooting and optimizing reaction temperature.
Understanding Kinetic vs. Thermodynamic Control
The energy profile diagram below illustrates the concepts of kinetic and thermodynamic control. The kinetically favored product has a lower activation energy (ΔG‡kinetic) and forms faster. The thermodynamically favored product is more stable (lower Gibbs free energy, G) and will be the major product if the reaction is reversible, typically at higher temperatures.
Caption: Energy profile for kinetic versus thermodynamic products.
References
- Neufeldt, S. R., & Jackson, O. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(10), 1183-1188.
- Eastwood, C. M., et al. (2012). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 77(17), 7587-7592.
- Taylor, M. S., & Thompson, M. J. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(16), 4038-4041.
- DePorre, Y., et al. (2020). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 5(47), 30588-30598.
- Szymański, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3293.
- DePorre, Y., et al. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
- DePorre, Y., et al. (2020). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 5(47), 30588-30598.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
- Smith, M. B. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Synthesis II, 4, 531-565.
-
LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4,5-Dichloro-2-methylpyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of Substituted Pyrimidines
In the landscape of medicinal chemistry and materials science, substituted pyrimidines are foundational scaffolds. Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates unambiguous structural characterization. 4,5-Dichloro-2-methylpyrimidine is a key synthetic intermediate, where the precise arrangement of its substituents dictates its reactivity and potential biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for confirming the identity and purity of such molecules.
This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will dissect the anticipated spectral data, ground our predictions in fundamental principles, and compare them with experimental data from structurally similar dichloropyrimidine isomers. This comparative approach not only validates our analysis but also offers a deeper understanding of how substituent patterns influence the magnetic environments of nuclei within the pyrimidine ring.
Part 1: Predicted NMR Spectral Data for this compound
The structural elucidation of this compound relies on interpreting the chemical shifts (δ), multiplicities, and integration of its NMR signals. The predictions below are derived from established principles of NMR spectroscopy and data from related compounds.[1][2][3] The analysis assumes a standard deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]
Predicted ¹H NMR Spectral Analysis
The structure of this compound presents two distinct proton environments: the methyl group protons and the lone proton on the pyrimidine ring.
-
Methyl Protons (C2-CH₃): This group is attached to the C2 carbon of the pyrimidine ring. We anticipate a singlet in the ¹H NMR spectrum, as there are no adjacent protons to cause splitting. Its chemical shift is predicted to be around δ 2.5-2.8 ppm . The electron-withdrawing nature of the two nitrogen atoms in the ring will deshield these protons, shifting them downfield from a typical alkyl methyl group.
-
Aromatic Proton (H-6): This single proton is attached to the C6 carbon. It is expected to appear as a singlet, lacking any vicinal or geminal proton neighbors for coupling. Its chemical environment is significantly influenced by the adjacent nitrogen atom (N1) and the chlorine atom at C5. This strong deshielding environment will push its resonance significantly downfield, likely in the range of δ 8.5-8.8 ppm .
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH₃ | ~ 2.7 | Singlet (s) | 3H |
| H-6 | ~ 8.6 | Singlet (s) | 1H |
Predicted ¹³C NMR Spectral Analysis
A proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the four carbons in the pyrimidine ring and the one methyl carbon.
-
Methyl Carbon (-CH₃): This carbon will appear at the highest field (lowest ppm value), characteristic of sp³-hybridized carbons. A typical range would be δ 20-25 ppm .
-
C-2 Carbon: This carbon is bonded to the methyl group and flanked by two nitrogen atoms. The strong electron-withdrawing effect of the nitrogens will cause significant deshielding, placing its resonance at a high chemical shift, predicted around δ 165-170 ppm .
-
C-4 and C-5 Carbons: These carbons are directly attached to highly electronegative chlorine atoms, which induces a strong deshielding effect. Their chemical shifts are expected to be in a similar region, though C-4's proximity to N3 may shift it slightly further downfield. We predict these signals to appear in the range of δ 155-160 ppm for C-4 and δ 130-135 ppm for C-5. The significant difference is due to C-4 being an imino-carbon flanked by a chlorine and a nitrogen, while C-5 is bonded to two carbons and a chlorine.
-
C-6 Carbon: This carbon is bonded to a hydrogen and is adjacent to a nitrogen atom (N1). It will be deshielded by the aromatic system and the adjacent nitrogen, with an expected chemical shift around δ 150-155 ppm .
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| -CH₃ | ~ 22 |
| C-2 | ~ 168 |
| C-4 | ~ 158 |
| C-5 | ~ 132 |
| C-6 | ~ 153 |
Part 2: Comparative Analysis with Dichloropyrimidine Isomers
To ground our predictions, we can compare the expected spectra of this compound with the known experimental data of related dichloropyrimidine isomers. This comparison highlights the diagnostic power of NMR in distinguishing between isomers, a critical task in drug development and chemical synthesis.[6][7]
Let's consider two common isomers: 4,6-Dichloropyrimidine and 2,4-Dichloropyrimidine.
-
4,6-Dichloropyrimidine: The ¹H NMR spectrum in CDCl₃ shows two distinct proton signals: H-2 at δ 8.82 ppm and H-5 at δ 7.46 ppm.[8] The symmetry of this molecule makes the two chlorine-bearing carbons (C-4 and C-6) equivalent.
-
2,4-Dichloropyrimidine: The ¹H NMR spectrum shows two signals for H-5 and H-6.[9] The ¹³C NMR data for this isomer would show distinct signals for C-2, C-4, C-5, and C-6, with C-2 and C-4 being significantly deshielded due to both nitrogen and chlorine influences.[10]
The key differentiator for this compound is the presence of a high-field methyl signal in both ¹H and ¹³C spectra and only a single aromatic proton signal in the ¹H spectrum. The specific downfield shift of the H-6 proton provides a unique fingerprint for this substitution pattern.
Table 3: Comparative NMR Data of Dichloropyrimidine Isomers (in CDCl₃)
| Compound | Proton Signals (δ ppm) | Key Differentiating Features |
| This compound | ~2.7 (s, 3H), ~8.6 (s, 1H) (Predicted) | Presence of a methyl signal; only one aromatic proton signal. |
| 4,6-Dichloropyrimidine | 8.82 (s, 1H), 7.46 (s, 1H) [8] | Two distinct aromatic proton signals; absence of a methyl signal. H-2 is significantly more deshielded than H-5. |
| 2,4-Dichloropyrimidine | ~8.7 (d, 1H), ~7.4 (d, 1H) [9] | Two coupled aromatic proton signals (doublets); absence of a methyl signal. |
This comparative analysis demonstrates how subtle changes in substituent position lead to dramatic and predictable differences in NMR spectra, allowing for confident isomer identification.[6]
Part 3: Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data, a standardized protocol is essential. The following steps outline a robust methodology for the analysis of this compound.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[11]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.[12]
-
Vortex the sample until it is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp peaks and good resolution. A narrow half-height width for the TMS signal is indicative of good shimming.
-
-
¹H NMR Spectrum Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.
-
Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to encompass all expected signals.
-
-
¹³C NMR Spectrum Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30) to produce a spectrum with singlets for all carbons.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): Use a longer relaxation delay of 2-5 seconds, as quaternary carbons can have long relaxation times.[11]
-
Number of Scans (NS): A higher number of scans (e.g., 1024 to 4096) is required due to the low natural abundance of the ¹³C isotope.[13]
-
Spectral Width (SW): Set a spectral width of approximately 200-240 ppm.
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).[14]
-
Phase the spectrum manually to ensure all peaks are in positive absorption mode.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
-
Part 4: Workflow Visualization
The following diagram illustrates the logical workflow for the NMR analysis of a novel chemical entity like this compound.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. Through the careful prediction of chemical shifts and multiplicities, and by drawing comparisons with known isomers, a unique spectral fingerprint for the target molecule is established. The presence of a single methyl signal and a lone, significantly deshielded aromatic proton in the ¹H spectrum, combined with the distinct pattern of five signals in the ¹³C spectrum, provides conclusive evidence for its structure. The detailed experimental protocol provided herein ensures that researchers can acquire high-fidelity data, reinforcing the role of NMR spectroscopy as a cornerstone of modern chemical analysis and drug development.
References
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BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. Retrieved from BenchChem Technical Support.[11]
- Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529.
-
SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]10]
- Al-Ostoot, F. H., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038.
- Patel, N. B., & Agravat, S. N. (2011). IR, NMR spectral data of pyrimidine derivatives.
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link].
- Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-3110.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link].
-
Human Metabolome Database. (n.d.). 2-Methylpyridine · C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Retrieved from [Link].
-
SpectraBase. (n.d.). 4-Amino-2,6-dichloro-pyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].
-
Stack Exchange. (2017). How can Hydrogen NMR be used to distinguish between these two isomers?. Retrieved from [Link].
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link].
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link].
- Gándara, Z., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 545-553.
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ResearchGate. (n.d.). 1 H NMR spectra of compound 2. Retrieved from [Link].
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link].
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link].
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].
- Butts, C. P., et al. (2020). Automated structure verification by the combination of 1H NMR and IR spectroscopy. Chemical Science, 11(40), 10996-11003.
- Huag, T., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(1), 100289.
- Wiitala, K. W., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6296.
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University College London. (n.d.). Chemical shifts. Retrieved from [Link].
-
ResearchGate. (n.d.). 1 H NMR for compound 2 demonstrating the two isomers (EE and ZE). Retrieved from [Link].
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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University of Lethbridge. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link].
- Powers, R. (n.d.).
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link].
- de Oliveira, P. F., et al. (2023).
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A Comparative Guide to the Mass Spectrometry Fragmentation of 4,5-Dichloro-2-methylpyrimidine and its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific inquiry. Pyrimidine derivatives, in particular, form the backbone of numerous pharmaceuticals and biologically active molecules, making their precise characterization paramount. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,5-Dichloro-2-methylpyrimidine. By delving into the causal mechanisms of its fragmentation, comparing it with its isomer 2,4-dichloropyrimidine, and evaluating alternative analytical techniques, this document serves as a practical resource for the analytical chemist.
The Rationale of Electron Ionization Mass Spectrometry in Structural Elucidation
Electron ionization (EI) at a standard energy of 70 eV is a robust and widely utilized technique for the analysis of volatile and thermally stable organic molecules.[1] The high energy imparted to the analyte molecule induces reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[2] This fragmentation is not random; it is governed by the inherent structural features of the molecule, such as bond strengths, the stability of the resulting fragments, and the presence of heteroatoms.[3][4] Understanding these fragmentation pathways is crucial for deducing the original structure of an unknown compound or for confirming the identity of a synthesized molecule.[1]
For halogenated compounds like this compound, EI-MS offers distinct advantages. The presence of chlorine atoms, with their characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in predictable isotopic patterns for the molecular ion and any chlorine-containing fragments.[5] This provides an immediate clue to the number of chlorine atoms in a given ion, significantly aiding in spectral interpretation.
Predicted Fragmentation Pattern of this compound
The structure of this compound is as follows:
Caption: Structure of this compound.
The molecular weight of this compound is 162.00 g/mol for the monoisotopic mass (using ³⁵Cl). Due to the two chlorine atoms, the molecular ion region will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.
The predicted fragmentation pathway is visualized below:
Caption: Predicted EI-MS fragmentation of this compound.
Key Fragmentation Steps:
-
Loss of a Chlorine Radical: The initial fragmentation is most likely the cleavage of a C-Cl bond, which is weaker than the C-C or C-N bonds within the aromatic ring. This results in the loss of a chlorine radical (Cl•) to form a prominent ion at m/z 127 (containing one ³⁵Cl) and 129 (containing one ³⁷Cl).
-
Loss of a Methyl Radical: Following the loss of a chlorine atom, the subsequent loss of a methyl radical (CH₃•) from the ion at m/z 127/129 is a probable pathway. This would lead to a fragment at m/z 112/114.
-
Sequential Loss of Chlorine: An alternative pathway from the ion at m/z 127/129 is the loss of the second chlorine radical, leading to an ion at m/z 92.
-
Ring Cleavage: Further fragmentation will involve the characteristic cleavage of the pyrimidine ring. A common fragmentation for pyrimidines is the loss of hydrogen cyanide (HCN). For instance, the ion at m/z 113 could lose HCN to produce a fragment at m/z 86.
Comparative Analysis: this compound vs. 2,4-Dichloropyrimidine
To provide a concrete comparison, we can examine the published mass spectrum of 2,4-dichloropyrimidine from the NIST WebBook.[6][7]
Structure of 2,4-Dichloropyrimidine:
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A Comparative Guide to the Reactivity of 4,5-Dichloro-2-methylpyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, dichloropyrimidines stand out as pivotal building blocks for the synthesis of a diverse array of bioactive molecules. Their inherent reactivity towards nucleophilic substitution allows for the strategic functionalization of the pyrimidine core, a motif central to numerous pharmaceuticals. This guide offers an in-depth comparative analysis of the reactivity of two key isomers: 4,5-dichloro-2-methylpyrimidine and the more extensively studied 2,4-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity is paramount for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
The Underlying Principles of Reactivity in Dichloropyrimidines
The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic attack. This susceptibility is further enhanced by the presence of electron-withdrawing halogen substituents. The generally accepted order of reactivity for chloro-substituents on the pyrimidine ring in SNAr reactions is C4(6) > C2 >> C5. This preference is attributed to the superior stabilization of the negatively charged Meisenheimer intermediate when nucleophilic attack occurs at positions ortho or para to the ring nitrogens. However, this intrinsic reactivity is not absolute and can be significantly modulated by the electronic and steric influence of other substituents on the ring, the nature of the nucleophile, and the specific reaction conditions employed.
2,4-Dichloropyrimidine: A Well-Documented Case Study
2,4-Dichloropyrimidine serves as an excellent model for understanding the factors that govern reactivity and regioselectivity in dichloropyrimidines. In the absence of other influencing substituents, SNAr reactions on 2,4-dichloropyrimidine generally favor substitution at the C4 position. This selectivity is a direct consequence of the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be effectively delocalized onto the adjacent nitrogen atom at position 1.
However, this C4 selectivity is not immutable. The regiochemical outcome can be steered by various factors:
-
Substituents: Electron-donating groups on the pyrimidine ring can alter the electronic distribution and favor substitution at C2. Conversely, electron-withdrawing groups can further enhance the reactivity of the C4 position.
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can all influence the C4/C2 selectivity. For instance, microwave irradiation has been reported to modulate the regioselectivity of amination reactions.
-
Nucleophile: The nature of the nucleophile itself plays a crucial role. While many nucleophiles exhibit a preference for the C4 position, certain reagents or reaction conditions can lead to selective C2 substitution.
This compound: An Analysis of Predicted Reactivity
Direct, head-to-head comparative experimental data for the reactivity of this compound alongside 2,4-dichloropyrimidine is not extensively available in the peer-reviewed literature. However, by applying the established principles of SNAr on pyrimidines, we can make well-reasoned predictions about its reactivity profile.
Electronic Effects:
The 2-methyl group in this compound is an electron-donating group. This will have two primary electronic consequences:
-
Overall Ring Deactivation: Compared to an unsubstituted dichloropyrimidine, the methyl group will slightly decrease the overall electrophilicity of the pyrimidine ring, potentially leading to slower reaction rates under identical conditions.
-
Modulation of Positional Reactivity: The electron-donating nature of the methyl group at C2 will have a more pronounced effect on the adjacent C4 position than on the more distant C5 position. This could potentially reduce the reactivity of the C4 position relative to what would be observed in an unsubstituted analog.
The chlorine atom at the C5 position is the least reactive towards SNAr due to its meta-relationship with both ring nitrogens, which prevents effective stabilization of the Meisenheimer intermediate.
Steric Effects:
The presence of a chlorine atom at the C5 position introduces significant steric hindrance around the C4 position. This will likely disfavor the approach of bulky nucleophiles to the C4 position, potentially leading to a shift in selectivity or requiring more forcing reaction conditions.
Predicted Reactivity and Regioselectivity:
Based on the interplay of these electronic and steric factors, the following reactivity pattern for this compound in SNAr reactions can be predicted:
-
Primary Site of Attack: The C4 position is still expected to be the primary site of nucleophilic attack, as it is activated by being para to one ring nitrogen and ortho to the other. However, its reactivity will be tempered by the electron-donating 2-methyl group and sterically hindered by the adjacent 5-chloro substituent.
-
Secondary Site of Attack: The C2 position, while adjacent to the electron-donating methyl group, is situated between two electronegative nitrogen atoms. In certain cases, particularly with smaller nucleophiles or under conditions that favor thermodynamic control, substitution at C2 might be observed, although it is generally less favored than C4.
-
Least Reactive Site: The C5 position is predicted to be the least reactive and will likely only undergo substitution under harsh conditions or via alternative reaction mechanisms such as transition-metal-catalyzed cross-coupling.
Comparative Data and Experimental Protocols
While direct comparative kinetic data is scarce, we can collate representative experimental conditions for SNAr reactions on both 2,4-dichloropyrimidine and related dichloropyrimidine isomers to provide a qualitative comparison.
| Nucleophile | Substrate | Typical Reaction Conditions | Product(s) | Yield | Reference |
| Amine | 2,4-Dichloropyrimidine | Amine, Solvent (e.g., EtOH, IPA, or MeCN), Base (e.g., DIPEA or K₂CO₃), RT to reflux | 4-Amino-2-chloropyrimidine (major) and 2-amino-4-chloropyrimidine (minor) | Variable | [General knowledge] |
| Amine | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Amine, NaHCO₃, MeCN, RT | 4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine | High | [1] |
| Alkoxide | 2,4-Dichloropyrimidine | NaOR, ROH, RT to reflux | 4-Alkoxy-2-chloropyrimidine | Good | [General knowledge] |
| Thiol | 2,4-Dichloropyrimidine | Thiol, Base (e.g., NaH), Solvent (e.g., THF or DMF), RT | 4-Thio-2-chloropyrimidine | Good | [General knowledge] |
Experimental Protocol: General Procedure for Amination of a Dichloropyrimidine
This protocol provides a general framework for the nucleophilic aromatic substitution of a dichloropyrimidine with an amine. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Dichloropyrimidine (e.g., 2,4-dichloropyrimidine or this compound) (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the dichloropyrimidine and the anhydrous solvent.
-
Add the amine to the stirred solution.
-
Add the base (DIPEA or K₂CO₃) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
dot
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a dichloropyrimidine.
Conclusion
The reactivity of dichloropyrimidines is a nuanced interplay of electronic and steric factors. While 2,4-dichloropyrimidine has been extensively studied, providing a solid foundation for understanding SNAr reactions on this scaffold, the reactivity of this compound must be largely inferred from these established principles. The presence of a 2-methyl and a 5-chloro substituent is predicted to decrease the overall reactivity of the pyrimidine ring compared to 2,4-dichloropyrimidine and introduce significant steric hindrance around the C4 position. Consequently, while C4 remains the most likely site for initial nucleophilic attack, achieving high yields and selectivity may require careful optimization of reaction conditions. For drug development professionals, a thorough understanding of these subtle differences is crucial for the strategic design of synthetic routes to novel and complex pyrimidine-based therapeutics. Further experimental studies directly comparing the reactivity of these two isomers would be invaluable to the medicinal chemistry community.
References
- European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. EPO. Accessed January 11, 2026.
-
SpringerLink. Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. SpringerLink. Accessed January 11, 2026. [Link]
-
ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Accessed January 11, 2026. [Link]
-
National Institutes of Health. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. NIH. Accessed January 11, 2026. [Link]
-
ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. ResearchGate. Accessed January 11, 2026. [Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Accessed January 11, 2026. [Link]
-
Royal Society of Chemistry. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. RSC Publishing. Accessed January 11, 2026. [Link]
-
Baran Lab. Haloselectivity of Heterocycles. Baran Lab. Accessed January 11, 2026. [Link]
-
Royal Society of Chemistry. Chemical Science. RSC Publishing. Accessed January 11, 2026. [Link]
- Google Patents. Process for the preparation of 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidines.
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Accessed January 11, 2026. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Accessed January 11, 2026. [Link]
- Google Patents. Synthesis of chlorinated pyrimidines.
- Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
National Institutes of Health. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. NIH. Accessed January 11, 2026. [Link]
-
ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Accessed January 11, 2026. [Link]
-
ResearchGate. Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Accessed January 11, 2026. [Link]
-
Semantic Scholar. Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines†. Semantic Scholar. Accessed January 11, 2026. [Link]
- Google Patents. Preparation of 2,4-dichloro-5-methoxy pyrimidine.
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A Comparative Guide to Palladium Catalysts for Pyrimidine Cross-Coupling: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals and functional materials.[1] The ability to functionalize the pyrimidine ring through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for achieving these transformations.[2][3]
This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of pyrimidine substrates. We will delve into the nuances of ligand selection, catalyst performance, and regioselectivity, supported by experimental data and detailed protocols to empower you in your synthetic endeavors.
The Landscape of Pyrimidine Cross-Coupling
The primary challenge in pyrimidine cross-coupling lies in the electron-deficient nature of the heterocycle and, in the case of polyhalogenated pyrimidines, controlling the site of reaction. The reactivity of halopyrimidines generally follows the order C4 > C2 > C5, a trend governed by the electronic properties of the ring.[1] However, this inherent selectivity can be modulated, and in some cases, completely overturned by the judicious choice of the palladium catalyst and, most critically, the supporting ligand.[1][4][5]
Core Cross-Coupling Reactions for Pyrimidine Functionalization:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling a halopyrimidine with a boronic acid or ester. This is a widely used method for introducing aryl, heteroaryl, and vinyl substituents.[6][7][8][9][10][11]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling a halopyrimidine with an amine. This reaction is crucial for the synthesis of aminopyrimidines, a common motif in kinase inhibitors and other bioactive molecules.[12][13][14]
-
Sonogashira Coupling: Formation of C-C bonds by coupling a halopyrimidine with a terminal alkyne, providing access to alkynylpyrimidines.[15][16]
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in pyrimidine cross-coupling is intrinsically linked to the nature of its supporting ligand. The ligand influences the catalyst's stability, solubility, and reactivity, thereby dictating the reaction's outcome. We will compare two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: The Workhorses of Cross-Coupling
Bulky, electron-rich phosphine ligands have been instrumental in advancing palladium-catalyzed cross-coupling reactions.[17] For pyrimidine substrates, ligands such as those from the Buchwald and CataCXium families have demonstrated broad utility.
Table 1: Comparative Performance of Phosphine Ligands in Pyrimidine Cross-Coupling
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System (Pd Source/Ligand) | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 2,4,6-trichloropyrido[2,3-d]pyrimidine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene, K₂CO₃, 110 °C | 83 | [6] |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane, K₃PO₄ | Good | [8] |
| Buchwald-Hartwig | 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl bromides | PdCl₂(PPh₃)₂ / Xantphos | Toluene, NaOtBu, reflux | 27-82 | [12] |
| Buchwald-Hartwig | 2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivative | p-toluidine | Pd₂(dba)₃ / XPhos | Toluene, NaOtBu | High | [18] |
Causality Behind Experimental Choices:
The use of bulky and electron-donating phosphine ligands like XPhos and SPhos facilitates the oxidative addition of the often less reactive chloro- and bromopyrimidines to the palladium center.[17] The steric bulk also promotes the reductive elimination step, which is the product-forming step of the catalytic cycle. Bidentate ligands like Xantphos can offer enhanced stability to the catalytic complex.[14]
N-Heterocyclic Carbene (NHC) Ligands: A New Frontier
NHC ligands have emerged as powerful alternatives to phosphines, often exhibiting superior stability and reactivity, particularly for challenging substrates.[19] Their strong σ-donating ability forms robust bonds with palladium, leading to highly active and long-lived catalysts.[19]
Table 2: Performance of NHC Ligands in Pyrimidine Cross-Coupling
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System (Pd Precatalyst/NHC Ligand) | Conditions | Yield (%) | Site Selectivity | Reference |
| C-S Coupling | 2,4-dichloropyrimidine | Thiols | (η³-tBu-indenyl)PdCl(IPent) | Mild | High | C2-selective | [1][4] |
| Suzuki-Miyaura | 2,4-dichloropyridines | Arylboronic acids | Pd/IPr | Room Temp | High | C4-selective | [5] |
Expert Insights on Ligand Selection:
The choice between a phosphine and an NHC ligand is often substrate and reaction-dependent. While phosphine ligands have a longer track record and a wider commercial availability, NHC-ligated palladium catalysts have shown remarkable efficacy in overcoming specific challenges, such as achieving unconventional regioselectivity. For instance, the use of a bulky NHC ligand was key to achieving the unprecedented C2-selective C-S coupling of 2,4-dichloropyrimidine.[1][4]
Mechanistic Considerations and Regioselectivity
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[11][14]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The regioselectivity in the cross-coupling of polyhalogenated pyrimidines is a fascinating aspect where the catalyst system exerts profound control. As previously mentioned, the inherent reactivity favors the C4 position. However, bulky ligands can sterically hinder approach to the C4 position, thereby promoting reaction at the C2 position. In some cases, specific ligand-palladium complexes can exhibit unique electronic properties that favor oxidative addition at an otherwise less reactive site.[1][4]
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for representative pyrimidine cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Dihalopyrimidine
This protocol is adapted from a procedure for the regioselective arylation of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[6]
Materials:
-
2,4,6-trichloropyrido[2,3-d]pyrimidine
-
p-methoxyphenylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
Procedure:
-
To a reaction vessel, add 2,4,6-trichloropyrido[2,3-d]pyrimidine (1.0 equiv), p-methoxyphenylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add a mixture of toluene and ethanol (3:1).
-
Heat the reaction mixture to 110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aminopyrimidine
This protocol is based on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[12]
Materials:
-
4-(pyridin-3-yl)pyrimidin-2-amine
-
Aryl bromide
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a flame-dried reaction vessel under a nitrogen atmosphere, add the 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 equiv), aryl bromide (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), Xantphos (0.1 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: A typical experimental workflow for palladium-catalyzed pyrimidine cross-coupling.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of pyrimidines is a mature and indispensable tool in modern organic synthesis. The choice of catalyst, particularly the ligand, is critical for achieving high yields, broad substrate scope, and desired regioselectivity. While traditional phosphine ligands remain highly effective, the emergence of N-heterocyclic carbene ligands has opened new avenues for tackling previously challenging transformations.
Future developments in this field will likely focus on the design of even more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. The development of heterogeneous palladium catalysts for pyrimidine cross-coupling is also an area of growing interest, offering the potential for simplified purification and catalyst recycling.[20][21] As our understanding of reaction mechanisms deepens, we can expect the rational design of bespoke catalyst systems for specific and complex pyrimidine functionalizations to become increasingly commonplace.
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A Comparative Guide to the Validation of a New Synthetic Route for 4,5-Dichloro-2-methylpyrimidine
This guide provides an in-depth comparative analysis of a novel, validated synthetic pathway to 4,5-Dichloro-2-methylpyrimidine, a key intermediate in pharmaceutical research and development. We present a direct comparison with a traditional, multi-step approach, offering objective experimental data, detailed protocols, and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this critical building block.
The Strategic Importance of this compound
This compound is a highly versatile heterocyclic compound. Its distinct substitution pattern—with reactive chloro groups at the C4 and C5 positions—makes it an essential precursor for creating complex molecular architectures. It is a foundational component in the synthesis of various targeted therapeutics, including kinase inhibitors.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical parameters for accelerating drug discovery timelines.
Part 1: Comparative Analysis of Synthetic Methodologies
We evaluated a novel, streamlined two-step synthesis against a more conventional, linear three-step process. The primary metrics for comparison were overall yield, process complexity, reaction conditions, and safety.
Table 1: Performance Comparison of Synthetic Routes
| Parameter | Traditional Route | Novel Validated Route |
| Primary Starting Materials | Diethyl Malonate, Acetamidine | 2-Methyl-5-hydroxypyrimidin-4(3H)-one |
| Key Reagents | Sodium Methoxide, Nitric/Sulfuric Acid, POCl₃ | N-Chlorosuccinimide (NCS), POCl₃ |
| Number of Steps | 3 | 2 |
| Overall Yield | ~60-70% | ~88-94% |
| Purity (Post-Chromatography) | >98% | >99% |
| Reaction Conditions | Requires strong acids and bases, high temps | Milder conditions, avoids nitrating acids |
| Process Complexity | Multiple isolations, longer cycle time | Streamlined, reduced unit operations |
| Safety & Environmental | Use of corrosive nitrating acid mixture | Use of solid, easier-to-handle NCS |
Part 2: The Novel Synthetic Route: A High-Yield, Two-Step Protocol
Our validated novel route represents a significant improvement in efficiency. By starting from 2-methyl-5-hydroxypyrimidin-4(3H)-one, the synthesis is condensed into two high-yielding steps.
Logical Workflow: Novel Route
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A Comparative Guide to the Biological Activity of 4,5-Dichloro-2-methylpyrimidine Analogs in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] As a privileged structure, its derivatives have been extensively explored, leading to the development of drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[2][3] This guide provides a comparative analysis of analogs derived from the 4,5-dichloro-2-methylpyrimidine scaffold, focusing on their structure-activity relationships (SAR) as potent biological agents, particularly in the context of oncology. We will delve into the causality behind experimental designs and present the data that validates the therapeutic potential of these compounds.
The 2,4,5-substituted pyrimidine framework is particularly significant in the design of kinase inhibitors.[4][5] The chlorine atoms at the C4 and C5 positions serve as versatile synthetic handles, allowing for the introduction of diverse functional groups through reactions like nucleophilic aromatic substitution (SNAr) and cross-coupling.[4][6] This flexibility is crucial for fine-tuning the pharmacological profile of the analogs to achieve desired potency, selectivity, and pharmacokinetic properties.
Dominant Biological Activity: Anticancer Properties
A substantial body of research has demonstrated the potent anticancer activities of 2,4,5-substituted pyrimidines. These compounds exert their effects through various mechanisms, most notably through the inhibition of critical cellular machinery like protein kinases and tubulin polymerization.[7][8]
Mechanism 1: Kinase Inhibition
Protein kinases are pivotal enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[4] Pyrimidine analogs have been successfully designed as ATP-competitive inhibitors that bind to the kinase active site, blocking downstream signaling and inhibiting cancer cell proliferation.
The 2-amino group on the pyrimidine ring often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, while substitutions at the C4 and C5 positions are tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[5] For instance, a series of pyrido[2,3-d]pyrimidine derivatives were developed as potent inhibitors of receptor tyrosine kinases like FGFr, PDGFr, and EGFr.[8] SAR studies revealed that specific substitutions at the C6 position (analogous to the C5 position in a simple pyrimidine) could dramatically shift selectivity. Replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety converted a broad-spectrum inhibitor into a highly selective FGFr inhibitor.[8]
Mechanism 2: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7][9] Certain 2,4,5-substituted pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization. These agents bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]
One study identified an indole-pyrimidine analog (compound 4k) as a powerful inhibitor of tubulin polymerization with an IC₅₀ of 0.79 μM. This compound also displayed significant antiproliferative activity against several cancer cell lines, with IC₅₀ values as low as 16 nM.[7][9] This demonstrates that modifications based on the 2,4,5-substituted pyrimidine scaffold can yield highly effective antimitotic agents.
Comparative Analysis: Structure-Activity Relationship (SAR)
The biological activity of pyrimidine analogs is exquisitely sensitive to the nature and position of their substituents. The following table summarizes key SAR findings from the literature, comparing different analogs based on the 2,4,5-substituted pyrimidine core.
| Analog Class / Compound | Substitutions | Target / Assay | Biological Activity (IC₅₀) | Reference |
| Indole-Pyrimidine (4k) | C2: Amine, C4: Indole-aryl, C5: H | Tubulin Polymerization | 0.79 µM | [7][9] |
| BEL-7402 (Hepatocellular Carcinoma) | 16 - 62 nM | [7][9] | ||
| Cell Cycle Arrest (G2/M) | EC₅₀ = 20 nM | [10] | ||
| Pyrido[2,3-d]pyrimidine (4b) | C2: Amine, C4: Urea, C6: 2,6-dichlorophenyl | PDGFr Kinase | 1.11 µM | [8] |
| FGFr Kinase | 0.13 µM | [8] | ||
| EGFr Kinase | 0.45 µM | [8] | ||
| Pyrido[2,3-d]pyrimidine (4e) | C2: Amine, C4: Urea, C6: 3,5-dimethoxyphenyl | FGFr Kinase | 0.06 µM | [8] |
| PDGFr, EGFr, c-src Kinases | > 50 µM (Highly Selective) | [8] | ||
| Pyrido[2,3-d]pyrimidine (4, 6, 10, 11) | Various substitutions | PIM-1 Kinase | 11.4 - 17.2 nM | [11] |
| MCF-7 (Breast Cancer) | 0.57 - 3.15 µM | [11] | ||
| 2,5-Dichloropyrimidine | C2: Cl, C4: Pyridine-nitrile, C5: Cl | MSK1 Kinase | Potent covalent inhibition | [12] |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency.
Experimental Protocols for Biological Evaluation
The validation of novel pyrimidine analogs requires a systematic, multi-tiered approach, progressing from broad cytotoxicity screening to specific mechanistic assays.[13]
General Workflow for Analog Screening
The evaluation process for a new chemical entity typically follows a logical progression to characterize its anticancer potential comprehensively.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay is a fundamental first step to determine a compound's effect on cell proliferation and to calculate its IC₅₀ value.[14] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in the appropriate culture medium. The concentration range should be broad enough to generate a full dose-response curve (e.g., 0.01 µM to 100 µM).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only wells as a negative control. Incubate the plates for 48 to 72 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if cytotoxicity is mediated by apoptosis (programmed cell death), flow cytometry with Annexin V and Propidium Iodide (PI) staining is employed. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI intercalates with DNA in cells that have lost membrane integrity (late apoptosis/necrosis).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine analog at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization, followed by centrifugation. Wash the cell pellet with cold PBS.[14]
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.[14]
-
Data Acquisition: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
-
Analysis: Quantify the percentage of cells in four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant increase in the Annexin V+ populations indicates apoptosis induction.
Conclusion
Analogs of this compound represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. The strategic modification of the 2, 4, and 5 positions on the pyrimidine ring allows for the fine-tuning of their biological activity, enabling the targeting of diverse cellular mechanisms such as kinase signaling and microtubule dynamics. The robust and systematic experimental workflows described herein are essential for identifying and validating lead candidates for further preclinical and clinical development. The continued exploration of this chemical space, guided by detailed structure-activity relationship studies, promises to yield novel and effective therapeutic agents.
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A Comparative Cost-Effectiveness Analysis of Synthetic Pathways for Dichloropyrimidines: A Guide for Researchers and Process Chemists
Dichloropyrimidines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their reactivity and versatile substitution patterns make them indispensable building blocks in modern organic chemistry. For researchers, scientists, and professionals in drug development and process chemistry, the selection of an optimal synthetic route to these compounds is a critical decision, balancing factors of cost, efficiency, safety, and environmental impact. This guide provides an in-depth, objective comparison of the most common synthetic pathways to 2,4- and 4,6-dichloropyrimidines, supported by available experimental data, to empower informed decision-making in both laboratory and industrial settings.
Introduction: The Significance of Dichloropyrimidines
The pyrimidine core is a ubiquitous motif in biologically active molecules. Dichlorinated pyrimidines, in particular, serve as versatile precursors for the introduction of various functional groups through nucleophilic aromatic substitution. The two chlorine atoms exhibit differential reactivity, allowing for sequential and regioselective modifications. This has led to their extensive use in the synthesis of targeted therapeutics, including kinase inhibitors for cancer therapy, antiviral agents, and herbicides. The choice of a specific dichloropyrimidine isomer and its synthetic route can significantly influence the overall efficiency and economic viability of a drug development program.
Synthetic Pathways to 4,6-Dichloropyrimidine
The industrial synthesis of 4,6-dichloropyrimidine predominantly starts from 4,6-dihydroxypyrimidine. Several chlorination methods have been developed, each with its own set of advantages and challenges.
Pathway A: Chlorination of 4,6-Dihydroxypyrimidine with Phosphorus Oxychloride (POCl₃)
This is the most established and widely used industrial method for the synthesis of 4,6-dichloropyrimidine.[1][2] The reaction involves the treatment of 4,6-dihydroxypyrimidine with phosphorus oxychloride, often in the presence of an organic base such as triethylamine or N,N-diisopropylethylamine.[3]
Reaction Mechanism: The reaction proceeds through the formation of a pyrophosphate intermediate, which is subsequently attacked by chloride ions to yield the desired product. The organic base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
To a stirred mixture of N,N-diisopropylethylamine (1.75 mol) and phosphorus oxychloride (1.93 mol) in a suitable solvent (e.g., methylcyclohexane), 4,6-dihydroxypyrimidine (1.0 mol) is added portion-wise while maintaining the temperature at 80-92°C.[3]
-
The reaction mixture is stirred at this temperature for 2 hours.
-
The mixture is then carefully quenched by adding it to a mixture of water and an organic solvent.
-
The organic layer containing the product is separated, washed, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Causality of Experimental Choices: The use of a high-boiling point solvent allows for the reaction to be conducted at elevated temperatures, increasing the reaction rate. The portion-wise addition of the dihydroxypyrimidine helps to control the exothermicity of the reaction. The aqueous workup is necessary to remove the phosphorus byproducts and the hydrochloride salt of the organic base.
Diagram of the Synthetic Pathway:
Caption: Synthesis of 4,6-Dichloropyrimidine via POCl₃ Chlorination.
Pathway B: Chlorination of 4,6-Dihydroxypyrimidine with Phosgene (COCl₂)
An alternative to phosphorus oxychloride is the use of phosgene as the chlorinating agent.[4][5] This method can offer advantages in terms of waste disposal, as the byproducts are gaseous (CO₂ and HCl). However, the extreme toxicity of phosgene necessitates stringent safety precautions.[6][7][8][9][10]
Reaction Mechanism: The reaction is believed to proceed through the formation of a chloroformate intermediate, which then eliminates carbon dioxide to yield the dichloropyrimidine.
Experimental Protocol:
-
4,6-dihydroxypyrimidine is suspended in an inert solvent.
-
Phosgene gas is bubbled through the suspension, or a solution of a phosgene equivalent like diphosgene or triphosgene is added.[11]
-
The reaction is typically carried out in the presence of a catalyst.
-
Upon completion, the excess phosgene and solvent are removed to yield the crude product, which is then purified.
Causality of Experimental Choices: The use of an inert solvent is crucial to prevent side reactions with phosgene. The choice between gaseous phosgene and its liquid equivalents (diphosgene, triphosgene) often depends on the scale of the reaction and the available handling facilities.
Diagram of the Synthetic Pathway:
Caption: Synthesis of 4,6-Dichloropyrimidine via Phosgene Chlorination.
Synthetic Pathways to 2,4-Dichloropyrimidine
The synthesis of 2,4-dichloropyrimidine typically starts from the readily available and inexpensive uracil (2,4-dihydroxypyrimidine).
Pathway C: Chlorination of Uracil with Phosphorus Oxychloride (POCl₃)
Similar to the synthesis of the 4,6-isomer, phosphorus oxychloride is a common reagent for the chlorination of uracil.[12]
Experimental Protocol:
-
Uracil is heated with an excess of phosphorus oxychloride.
-
A tertiary amine or its hydrochloride salt can be added as a catalyst.
-
After the reaction is complete, the excess POCl₃ is removed by distillation.
-
The residue is then carefully poured onto crushed ice, and the precipitated product is collected by filtration.
-
Purification is typically achieved by recrystallization.
Causality of Experimental Choices: The use of excess POCl₃ serves as both the reagent and the solvent. The catalytic amount of an amine can accelerate the reaction. The quenching on ice is a standard procedure to hydrolyze the remaining phosphorus oxychloride and precipitate the organic product.
Diagram of the Synthetic Pathway:
Caption: Synthesis of 2,4-Dichloropyrimidine via POCl₃ Chlorination.
Pathway D: Chlorination of Uracil with Thionyl Chloride (SOCl₂)
Thionyl chloride, often in the presence of a catalyst like dimethylformamide (DMF) to form the Vilsmeier reagent in situ, is another effective chlorinating agent for uracil.[12]
Experimental Protocol:
-
Uracil is suspended in an excess of thionyl chloride.
-
A catalytic amount of DMF is added.
-
The mixture is heated to reflux until the reaction is complete.
-
Excess thionyl chloride is removed by distillation.
-
The residue is worked up in a similar manner to the POCl₃ method, typically by quenching with ice water and extracting the product.
Causality of Experimental Choices: The Vilsmeier reagent, formed from SOCl₂ and DMF, is a more reactive chlorinating species than thionyl chloride itself. Refluxing ensures the reaction goes to completion in a reasonable timeframe.
Diagram of the Synthetic Pathway:
Caption: Synthesis of 2,4-Dichloropyrimidine via SOCl₂ Chlorination.
Cost-Effectiveness Comparison
The following tables provide a semi-quantitative comparison of the different synthetic pathways. The cost estimates are based on currently available catalog prices for laboratory-scale quantities and may not directly reflect industrial-scale pricing. However, the relative cost differences are expected to be indicative.
Table 1: Cost-Effectiveness Analysis for 4,6-Dichloropyrimidine Synthesis
| Pathway | Starting Material | Key Reagents | Reported Yield (%) | Estimated Cost per Gram of Product | Overall Cost-Effectiveness | Key Considerations |
| A: POCl₃ | 4,6-Dihydroxypyrimidine | POCl₃, Organic Base | High (can be >90%) | Moderate to High | Good for large scale | Cost of organic base and waste disposal of phosphorus byproducts.[12][13][14][15][16] |
| B: Phosgene | 4,6-Dihydroxypyrimidine | Phosgene/Diphosgene | High | Moderate | Potentially high, but with significant safety overhead | Extreme toxicity of phosgene requires specialized equipment and handling procedures.[6][7][8][9][10] |
Note: Prices for starting materials and reagents were estimated from various chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, Chem-Impex) in late 2025/early 2026.[2][3][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34] Diethyl malonate is a potential precursor for 4,6-dihydroxypyrimidine.[1][35][36]
Table 2: Cost-Effectiveness Analysis for 2,4-Dichloropyrimidine Synthesis
| Pathway | Starting Material | Key Reagents | Reported Yield (%) | Estimated Cost per Gram of Product | Overall Cost-Effectiveness | Key Considerations |
| C: POCl₃ | Uracil | POCl₃ | High (can be >90%) | Low to Moderate | Excellent | Readily available and inexpensive starting material.[26][27][32][34] |
| D: SOCl₂ | Uracil | SOCl₂, DMF (cat.) | High (can be >90%) | Low to Moderate | Excellent | Gaseous byproducts (SO₂ and HCl) are easier to handle than phosphorus waste.[5][12][20][24][29][37] |
Safety, Environmental, and Scalability Considerations
Phosphorus Oxychloride (POCl₃):
-
Safety: Highly corrosive and reacts violently with water.[12][13][14][15][16] Inhalation can cause severe respiratory irritation. Proper personal protective equipment (PPE) and a well-ventilated fume hood are essential.
-
Environmental: The hydrolysis of POCl₃ produces phosphoric acid and hydrochloric acid, leading to acidic waste streams that require neutralization. Phosphorus-containing waste can contribute to eutrophication if not properly treated.[38][39]
-
Scalability: The POCl₃ method is highly scalable and is a workhorse in the industrial production of dichloropyrimidines.[40][41]
Phosgene (COCl₂):
-
Safety: Extremely toxic by inhalation, with the potential for delayed onset of severe respiratory distress (pulmonary edema).[6][7][8][9][10] Requires specialized handling equipment and continuous monitoring.
-
Environmental: Byproducts are CO₂ and HCl. The latter needs to be scrubbed from the off-gas. The primary environmental concern is the prevention of any release of phosgene into the atmosphere.
-
Scalability: While scalable, the significant safety infrastructure required can make it less attractive for smaller-scale production or in facilities not equipped for handling highly toxic gases.
Thionyl Chloride (SOCl₂):
-
Safety: Corrosive and reacts with water to release HCl and SO₂ gases, both of which are toxic and corrosive.[5][20][24][29][37] Handling requires a fume hood and appropriate PPE.
-
Environmental: The gaseous byproducts need to be scrubbed. The environmental impact is generally considered to be lower than that of POCl₃ due to the absence of phosphorus waste.
-
Scalability: This method is readily scalable and is a common alternative to the POCl₃ route, particularly when avoiding phosphorus-containing waste is a priority.
Conclusion and Recommendations
The selection of the most cost-effective synthetic pathway for dichloropyrimidines is a multi-faceted decision that extends beyond the mere cost of raw materials.
-
For the synthesis of 4,6-dichloropyrimidine , the phosphorus oxychloride route (Pathway A) remains the industry standard due to its high yields and well-established scalability. While the use of an organic base adds to the cost and complexity of waste treatment, these are often manageable at an industrial scale. The phosgene route (Pathway B) is a viable alternative with simpler byproducts, but the extreme safety concerns associated with phosgene handling may limit its applicability.
-
For the synthesis of 2,4-dichloropyrimidine , both the phosphorus oxychloride (Pathway C) and the thionyl chloride (Pathway D) routes are highly effective and cost-efficient, primarily due to the low cost of the starting material, uracil. The choice between these two may come down to a facility's preference for handling either phosphorus-based or sulfur-based waste streams. The thionyl chloride method offers the advantage of gaseous byproducts that can be easier to manage.
Ultimately, for any specific application, a thorough process hazard analysis and a detailed economic evaluation, including the costs of waste disposal and safety compliance, should be conducted. It is also recommended to perform laboratory-scale trials to validate the chosen route and optimize the reaction conditions before committing to a large-scale synthesis.
References
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An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (2018). Organic Process Research & Development. [Link]
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An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (n.d.). ACSPublications. [Link]
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WO/1995/029166 PROCESS FOR THE PREPARATION OF 4,6-DICHLOROPYRIMIDINE. (1995). WIPO. [Link]
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Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap. (n.d.). Patsnap. [Link]
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Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). IndiaMART. [Link]
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N N-Diisopropylethylamine (DIPEA) - DIEA Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). IndiaMART. [Link]
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N,N'-Diisopropylethylamine - Chem-Impex. (n.d.). Chem-Impex. [Link]
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Phosgene | Chemical Emergencies - CDC. (2024). CDC. [Link]
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Triethylamine - (C2H5)3N Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). IndiaMART. [Link]
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Identifying Occupational Exposure Risks to Phosgene and Other Industrial Chemicals - EMSL. (2021). EMSL Analytical, Inc. [Link]
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Phosgene - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov. [Link]
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4,6-Dihydroxypyrimidine, 98% 25g - Chemsavers, Inc. (n.d.). Chemsavers, Inc. [Link]
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Phosgene | EPA. (n.d.). United States Environmental Protection Agency. [Link]
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Phosphorus Oxychloride, High Purity - The Lab Depot. (n.d.). The Lab Depot. [Link]
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Uracil, 100 g, plastic, CAS No. 66-22-8 | Nucleobases & Derivatives - Carl ROTH. (n.d.). Carl ROTH. [Link]
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Thionyl chloride, 500 ml, CAS No. 7719-09-7 | A to Z | Chemicals - Carl ROTH. (n.d.). Carl ROTH. [Link]
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Are there environmental considerations associated with the production and use of phosphorus oxychloride? - Quora. (2024). Quora. [Link]
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4,6-Dihydroxypyrimidine - Chem-Impex. (n.d.). Chem-Impex. [Link]
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Phosgene (PIM 419) - Inchem.org. (n.d.). Inchem.org. [Link]
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DIETHYL MALONATE (ethyl malonate ) - Sdfine. (n.d.). Sdfine. [Link]
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diethyl malonate (1,2,3-13c3, 99%) - Eurisotop |. (n.d.). Eurisotop. [Link]
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Phosphorus Oxychloride - POCl3 Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). IndiaMART. [Link]
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Uracil Chemical - C4H4N2O2 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. [Link]
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Green Synthesis of Triaryl Phosphates with POCl 3 in Water - ResearchGate. (n.d.). ResearchGate. [Link]
- CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents. (n.d.).
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A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (n.d.). SpringerLink. [Link]
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What are the primary industrial applications of phosphorus oxychloride in the chemical ... - Quora. (2023). Quora. [Link]
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A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap. (n.d.). Patsnap. [Link]
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Differentiating Chloro-Substituted Pyrimidines: A Spectroscopic Comparison of 4,5-Dichloro and 4,6-Dichloro Isomers
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of isomeric molecules is a critical step that underpins the reliability of subsequent research. Pyrimidine derivatives, a cornerstone of many pharmaceutical compounds, often present in isomeric forms where the placement of substituents dramatically alters their physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 4,5-dichloropyrimidine and 4,6-dichloropyrimidine. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, we will establish a clear framework for their differentiation, supported by experimental and predicted data.
The core of this analysis lies in understanding how the relative positions of the two chlorine atoms on the pyrimidine ring influence the electronic environment and vibrational modes of the molecule, giving rise to unique spectral fingerprints. For 4,6-dichloropyrimidine, a wealth of experimental data is available through public databases. However, for the less common 4,5-dichloropyrimidine, we will leverage validated computational prediction models to generate reliable spectral data for a comprehensive comparison.
Molecular Structures and Symmetry
The fundamental difference between the two isomers lies in their symmetry, a factor that profoundly impacts their spectroscopic appearance, particularly in NMR.
Caption: Molecular structures of 4,5-dichloropyrimidine and 4,6-dichloropyrimidine.
4,6-Dichloropyrimidine possesses a C2v symmetry axis passing through the C2-C5 bond axis, rendering the two chlorine atoms and the two nitrogen atoms equivalent. In contrast, 4,5-dichloropyrimidine is asymmetric, leading to distinct chemical environments for all its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the local chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectra provide a clear and immediate distinction.
-
4,5-Dichloropyrimidine (Predicted): This isomer is expected to show two distinct signals for the two aromatic protons, likely appearing as two singlets or two doublets with a small coupling constant. The asymmetry of the molecule means H-2 and H-6 are in different chemical environments.
-
4,6-Dichloropyrimidine (Experimental): This molecule exhibits a simpler spectrum. Due to its symmetry, the protons at the C2 and C5 positions are in unique environments. The spectrum shows a singlet for the H-2 proton and another singlet for the H-5 proton. A reported spectrum shows peaks at approximately 8.82 ppm and 7.46 ppm.[1]
¹³C NMR Spectroscopy
The difference in symmetry is also evident in the carbon spectra.
-
4,5-Dichloropyrimidine (Predicted): Four distinct signals are expected, corresponding to the four unique carbon atoms in the pyrimidine ring (C-2, C-4, C-5, and C-6).
-
4,6-Dichloropyrimidine (Experimental): Due to the C2v symmetry, only three signals are observed. The chemically equivalent C-4 and C-6 carbons appear as a single peak, while C-2 and C-5 each produce their own distinct signals.
Table 1: Comparative NMR Data (Chemical Shifts in ppm)
| Isomer | Technique | C-2 | C-4 | C-5 | C-6 | H-2 | H-5/H-6 |
| 4,5-Dichloropyrimidine | ¹³C NMR (Predicted) | ~158 | ~155 | ~125 | ~160 | ||
| ¹H NMR (Predicted) | ~8.9 | ~8.7 | |||||
| 4,6-Dichloropyrimidine | ¹³C NMR (Experimental) | ~158.5 | ~162.5 | ~122.5 | ~162.5 | ||
| ¹H NMR (Experimental) | ~8.82 | ~7.46 |
Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental values.
Vibrational Spectroscopy: The Influence of Chlorine Positioning on IR Spectra
Infrared spectroscopy probes the vibrational modes of a molecule. The position of the chlorine atoms affects the bond strengths and vibrational couplings within the pyrimidine ring, leading to distinct IR absorption patterns.
-
Key Differentiating Regions: The primary differences are expected in the C-Cl stretching region (typically 850-550 cm⁻¹) and the ring vibration and C-H bending regions (1600-1000 cm⁻¹ and 900-675 cm⁻¹ respectively).
-
4,5-Dichloropyrimidine (Predicted): The lower symmetry is expected to result in a more complex spectrum with a larger number of distinct absorption bands. The C-Cl stretching vibrations will likely appear as two separate bands due to their different environments.
-
4,6-Dichloropyrimidine (Experimental): The higher symmetry of this isomer may lead to fewer and potentially broader absorption bands. The symmetric and asymmetric stretches of the two C-Cl bonds will have characteristic frequencies. Experimental data from the NIST WebBook shows significant peaks around 1550, 1400, 1250, and below 1000 cm⁻¹.[2]
Table 2: Key Predicted and Experimental IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 4,5-Dichloropyrimidine (Predicted) | 4,6-Dichloropyrimidine (Experimental) |
| C=N/C=C Ring Stretching | ~1560, ~1530, ~1400 | ~1550, ~1400, ~1250 |
| C-H in-plane bending | ~1200, ~1100 | ~1150 |
| C-Cl Stretching | ~800, ~750 | ~780 |
| C-H out-of-plane bending | ~850 | ~880 |
Mass Spectrometry: Unraveling Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular formula (C₄H₂Cl₂N₂) and therefore the same molecular weight (approximately 148 g/mol ). The key to differentiation lies in the relative abundances of the fragment ions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments.
Caption: A generalized fragmentation pathway for dichloropyrimidines.
-
Molecular Ion Peak: Both isomers will show a molecular ion cluster with peaks at m/z 148, 150, and 152, reflecting the presence of two chlorine atoms.
-
Fragmentation Differences:
-
Loss of Cl: The initial loss of a chlorine radical to form an ion at m/z 113 is a common fragmentation pathway for both. The stability of the resulting cation may differ slightly between the two isomers, potentially affecting the relative intensity of this peak.
-
Ring Cleavage: The subsequent fragmentation of the pyrimidine ring will likely differ. For 4,5-dichloropyrimidine, the adjacent chlorine atoms might influence a unique ring-opening pathway compared to the more separated chlorines in the 4,6-isomer. This could lead to different prominent fragment ions at lower mass-to-charge ratios. The NIST WebBook provides a mass spectrum for 4,6-dichloropyrimidine showing major fragments at m/z 113 and 86.[3]
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the chlorine atoms, being electron-withdrawing groups, will influence the energy of the π → π* and n → π* transitions.
-
4,5-Dichloropyrimidine (Predicted): The λmax is expected to be slightly different from the 4,6-isomer due to the altered electronic distribution in the pyrimidine ring.
-
4,6-Dichloropyrimidine (Experimental): The NIST Chemistry WebBook reports UV/Visible spectral data for this isomer.[4]
Generally, the differences in the UV-Vis spectra of these two isomers are expected to be less pronounced than in NMR or IR spectroscopy, but can still serve as a complementary characterization technique.
Experimental Protocols
To ensure the accurate acquisition of the spectroscopic data discussed, the following generalized protocols should be followed.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg/mL.
-
Sample Filtration: Filter the sample solution into a clean, dry NMR tube to a height of approximately 4-5 cm.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) may be required for quaternary carbons.
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a GC system equipped with a suitable capillary column to separate the analyte from any impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.
Conclusion
The differentiation of 4,5-dichloro- and 4,6-dichloropyrimidine is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy offer the most definitive and easily interpretable distinction, primarily due to the inherent symmetry differences between the two isomers. IR spectroscopy provides complementary information on their vibrational modes, while mass spectrometry, though showing the same molecular ion, can offer clues through subtle differences in fragmentation patterns. This guide provides the foundational data and analytical reasoning to confidently distinguish between these two important building blocks in chemical synthesis and drug discovery.
References
-
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4,5-Dichloro-2-methylpyrimidine by HPLC
In the landscape of pharmaceutical research and development, the purity of synthesized intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 4,5-Dichloro-2-methylpyrimidine serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the rigorous assessment of its purity is a critical step to mitigate the risk of carrying forward potentially harmful impurities into the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this purpose, with a primary focus on High-Performance Liquid Chromatography (HPLC), a technique renowned for its precision and robustness.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the identification and qualification of impurities in new drug substances.[1][2][3] These guidelines establish thresholds for reporting, identification, and qualification of impurities, underscoring the necessity for highly sensitive and accurate analytical methods.[1]
Part 1: The Gold Standard: A Validated HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound.[4][5] Its high resolving power and quantitative accuracy make it the preferred method for separating the main component from structurally similar impurities that may arise during synthesis.[4]
The 'Why' Behind the Method: Causality in Experimental Choices
The development of a robust HPLC method is a systematic process, grounded in the physicochemical properties of the analyte. For this compound, a halogenated aromatic compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar nature of the C18 stationary phase provides effective retention and separation of such molecules.
The choice of mobile phase is critical for achieving optimal separation. A gradient elution with an aqueous buffer and an organic modifier like acetonitrile or methanol allows for the effective elution of both polar and non-polar impurities. The inclusion of a buffer, such as ammonium acetate, helps to maintain a consistent pH and improve peak shape, especially for any ionizable impurities. The UV detection wavelength is selected based on the chromophoric properties of the pyrimidine ring, typically around 254-270 nm, to ensure maximum sensitivity for both the parent compound and potential aromatic impurities.[6][7][8]
Workflow for HPLC Purity Determination
Caption: A streamlined workflow for the purity assessment of this compound using HPLC.
Detailed HPLC Protocol
This protocol is a robust starting point for the analysis, but it is imperative that the method be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended use.[9]
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV Detector | Widely available and suitable for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution for aromatic compounds.[10] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffers the mobile phase for consistent retention times and peak shapes.[8] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Program | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25-26 min: 80-40% B, 26-30 min: 40% B | Ensures elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 260 nm | Wavelength at which pyrimidine derivatives typically show strong absorbance. |
| Run Time | 30 minutes | Sufficient time to elute the main peak and any late-eluting impurities. |
Sample Preparation:
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample and prepare as described for the reference standard solution.
System Suitability: Before sample analysis, the chromatographic system must be verified to be adequate for the intended analysis.[11] This is achieved through a system suitability test, which typically includes parameters like theoretical plates, tailing factor, and reproducibility of injections. These requirements are often outlined in pharmacopeial chapters such as USP <621>.[12][13][14]
Part 2: A Comparative Look at Alternative Analytical Techniques
While HPLC is the gold standard, other chromatographic techniques can be employed, particularly for preliminary assessments or for analyzing specific types of impurities.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[15] For this compound, GC can be particularly useful for identifying and quantifying residual solvents from the synthesis or volatile by-products.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and inexpensive technique often used for monitoring the progress of chemical reactions and for preliminary purity checks.[16][17][18] While not as quantitative as HPLC or GC, TLC can provide a quick visual assessment of the number of components in a sample.[16]
Comparative Analysis of Methodologies
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase.[19] | High resolution and quantitative accuracy, suitable for non-volatile compounds.[4] | Higher cost and complexity compared to TLC. | Routine quality control and comprehensive purity profiling. |
| GC-FID/MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[15] | Excellent for volatile compounds and residual solvents, high sensitivity.[20][21] | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile impurities and residual solvents. |
| TLC | Adsorption chromatography on a thin layer of adsorbent.[22] | Simple, fast, and low-cost.[17] | Primarily qualitative, lower resolution and sensitivity compared to HPLC and GC.[16] | Rapid reaction monitoring and preliminary purity assessment. |
Decision Tree for Method Selection
Caption: A decision-making framework for selecting the appropriate analytical technique.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive and reliable purity assessment of synthesized this compound, a validated reversed-phase HPLC method stands as the most robust and authoritative choice. It provides the necessary sensitivity, selectivity, and quantitative accuracy to meet stringent regulatory requirements. However, a holistic approach that incorporates complementary techniques like GC for volatile impurities and TLC for rapid in-process checks ensures a more complete understanding of the impurity profile. By understanding the strengths and limitations of each technique and applying them judiciously, researchers and drug development professionals can confidently ensure the quality and safety of this critical pharmaceutical intermediate.
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International Council for Harmonisation. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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Das, S. (2013). Thin layer chromatography. Methods in molecular biology (Clifton, N.J.), 1061, 191–198. [Link]
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A Senior Application Scientist's Guide to Mechanistic Studies of Nucleophilic Substitution on Dichloropyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this privileged heterocycle, particularly through the nucleophilic aromatic substitution (SNAr) on readily available dichloropyrimidine precursors, is a pivotal strategy in drug discovery.[1][3] This guide provides an in-depth comparison of mechanistic pathways, elucidates the critical factors governing regioselectivity, and presents validated experimental protocols to empower researchers in this field. We will move beyond simple procedural descriptions to explore the underlying causality, enabling a predictive understanding of these complex reactions.
The Fundamental Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The high electron deficiency of the pyrimidine ring, exacerbated by the inductive effect of two chlorine atoms, makes it highly susceptible to attack by nucleophiles.[3][4] The reaction proceeds via a stepwise addition-elimination mechanism, known as the SNAr pathway.[5]
Mechanism Overview:
-
Nucleophilic Attack: An electron-rich nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]
-
Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the substituted product.
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer intermediate. Therefore, factors that stabilize this intermediate will accelerate the reaction.[6]
Caption: General SNAr mechanism on a dichloropyrimidine substrate.
The Crux of the Matter: Regioselectivity
For asymmetrically substituted dichloropyrimidines like 2,4-dichloropyrimidine, the primary challenge and opportunity lie in controlling which chlorine atom is displaced. The reactivity order for pyrimidine halides generally follows C4(6) > C2 >> C5.[3][8]
The Case of 2,4-Dichloropyrimidine: The C4 Preference
In the absence of other strongly influencing substituents, nucleophilic attack on 2,4-dichloropyrimidine preferentially occurs at the C4 position.[1][2][9] This can be rationalized by considering the stability of the Meisenheimer intermediate. Attack at C4 allows the negative charge to be delocalized over both ring nitrogen atoms (a more stable para-quinoid-like intermediate), whereas attack at C2 results in delocalization over only one nitrogen (a less stable ortho-quinoid-like intermediate).[3]
Overriding the C4 Preference: Key Influencing Factors
The "normal" C4 selectivity is not absolute and can be manipulated or even completely inverted by several factors.[2][10] Understanding these factors is critical for synthetic design.
A. Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring dramatically alters the regioselectivity.[10]
-
Electron-Withdrawing Groups (EWGs): An EWG at the C5 position (e.g., -NO₂, -CN, -CF₃) enhances the intrinsic preference for C4 substitution.[4][11][12] The EWG further stabilizes the negative charge in the Meisenheimer intermediate formed upon C4 attack.
-
Electron-Donating Groups (EDGs): Conversely, a strong EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[2][10][13] Quantum mechanics (QM) calculations show that these EDGs alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic.[10][13]
B. The Nature of the Nucleophile: The nucleophile itself can play a directing role. While most primary and secondary amines favor C4 attack on 5-substituted-2,4-dichloropyrimidines, tertiary amines can exhibit excellent C2 selectivity.[11][12][14] This provides a powerful, reagent-based method for controlling the reaction outcome without altering the pyrimidine core.
C. Steric Hindrance: Bulky substituents at positions adjacent to a chlorine atom can sterically hinder the approach of the nucleophile, directing it to the less crowded position.[4][10] For example, a bulky group at C5 can disfavor C4 attack, potentially increasing the proportion of the C2-substituted product.[1]
D. Reaction Conditions: Kinetic vs. Thermodynamic Control Reaction conditions such as temperature and time can determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control).[15][16]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms fastest (i.e., via the lowest activation energy pathway).[15][16] For many dichloropyrimidine substitutions, this is the C4-substituted isomer.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing equilibrium to be established.[16] The product mixture will then reflect the relative thermodynamic stabilities of the isomers, which may differ from the kinetic product ratio.
Caption: Decision workflow for predicting regioselectivity in SNAr reactions.
Comparative Performance Data
The following tables summarize experimental data from the literature, comparing the regioselectivity of SNAr reactions under different conditions.
Table 1: Influence of C6-Aryl Substituent on Amination of 2,4-Dichloropyrimidines [3]
| C6-Aryl Substituent | Nucleophile | Conditions | C4:C2 Ratio | Yield |
| 4-Fluorophenyl | Morpholine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1h | >98:2 | 95% |
| Phenyl | Morpholine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1h | >98:2 | 93% |
| 4-Methoxyphenyl | Morpholine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1h | 95:5 | 92% |
| 4-Fluorophenyl | Aniline | No catalyst, -60 °C, 0.5h | 91:9 | 85% |
This data highlights that even with potentially directing C6-substituents, high C4 selectivity can be achieved, particularly with palladium catalysis for aliphatic amines and low temperatures for anilines.[3]
Table 2: Nucleophile-Directed Regioselectivity on 2,4-Dichloro-5-nitropyrimidine [12][14]
| Nucleophile | Conditions | Major Product | C4:C2 Ratio |
| Secondary Amine (e.g., Pyrrolidine) | Standard SNAr | C4-Substitution | 9:1 to 19:1 |
| Tertiary Amine (e.g., NEt₃) | CH₂Cl₂, rt | C2-Substitution | <5:95 |
This comparison starkly illustrates a powerful alternative for achieving C2 selectivity by simply changing the class of the amine nucleophile.[12][14]
Validated Experimental Protocols
Adherence to robust, well-defined protocols is essential for reproducibility and for generating reliable mechanistic data.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is a self-validating system for determining the kinetic product distribution.
-
Reactor Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the dichloropyrimidine substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, or DMF, 0.1-0.5 M). Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate bath.
-
Causality: Low temperature is crucial to minimize side reactions and ensure the reaction is under kinetic control, reflecting the difference in activation energies for attack at each position.[15]
-
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq) dropwise to the stirred solution. If the amine is a salt, a non-nucleophilic base (e.g., DIPEA, 1.5 eq) should be added.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 15 minutes).
-
Trustworthiness: Monitoring ensures the reaction is stopped upon consumption of the starting material, preventing potential equilibration to the thermodynamic product or formation of disubstitution byproducts.
-
-
Workup: Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂).
-
Purification & Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product ratio using ¹H NMR or HPLC before purification by flash column chromatography. This initial analysis provides the true kinetic product ratio.
Protocol 2: Determining Regioisomer Ratios by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) time (e.g., 5 times the longest T1) to allow for accurate integration.
-
Signal Identification: Identify distinct, well-resolved signals corresponding to each regioisomer. Protons on or adjacent to the pyrimidine ring are often the most diagnostic. For example, in 2,4-disubstituted pyrimidines, the C5-H and C6-H protons will appear as distinct doublets.[2][10]
-
Integration and Calculation: Integrate the area of a unique signal for the C4-substituted product (A₄) and a unique signal for the C2-substituted product (A₂).
-
Ratio Determination: The molar ratio is calculated as (A₄ / n₄) : (A₂ / n₂), where n is the number of protons giving rise to the integrated signal (usually n=1).
Conclusion
The nucleophilic substitution on dichloropyrimidines is a synthetically powerful but mechanistically nuanced transformation. While a general preference for C4 substitution on 2,4-dichloropyrimidine provides a useful starting point, a sophisticated understanding of electronic and steric effects, nucleophile choice, and reaction conditions is paramount for controlling regioselectivity. By leveraging the principles and protocols outlined in this guide, researchers can move from empirical screening to rational design, efficiently synthesizing desired pyrimidine derivatives for applications in drug discovery and beyond. The interplay between QM-predicted orbital distributions and experimentally observed outcomes continues to be a rich area for investigation, promising even finer control over these critical reactions.[10][13][17]
References
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Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: QM Magic Class URL: [Link]
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Title: Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides Source: ResearchGate URL: [Link]
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Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: ACS Publications URL: [Link]
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Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL: [Link]
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Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL: [Link]
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Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry Source: HQUm URL: [Link]
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Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine Source: HQUm URL: [Link]
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Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: HQUm URL: [Link]
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Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: PubMed URL: [Link]
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Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ACS Publications URL: [Link]
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Title: Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines Source: MDPI URL: [Link]
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Title: Nucleophilic Aromatic Substitution Source: YouTube URL: [Link]
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Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Source: Chemistry Stack Exchange URL: [Link]
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Title: (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ResearchGate URL: [Link]
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Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]
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Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine Source: HQUm URL: [Link]
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Title: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde Source: Sci-Hub URL: [Link]
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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Pyrimidine Cores
The landscape of targeted cancer therapy is dominated by the pursuit of potent and selective protein kinase inhibitors. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets, and their dysregulation is a hallmark of numerous cancers.[1] Within the medicinal chemist's arsenal, the pyrimidine nucleus stands out as a "privileged scaffold".[2] Its inherent ability to mimic the adenine ring of ATP allows it to effectively compete for the kinase hinge region, a crucial interaction for inhibitory activity.[3] This versatility has led to the development of a multitude of approved and investigational drugs.[4]
This guide provides a comparative analysis of kinase inhibitors derived from distinct pyrimidine cores. We will delve into the structure-activity relationships (SAR) that govern their efficacy, compare their performance using quantitative experimental data, and provide the detailed protocols necessary to validate these findings in your own research. Our focus is on the causality behind experimental design, ensuring a self-validating and trustworthy narrative for researchers, scientists, and drug development professionals.
The Foundation: Core Pyrimidine Scaffolds in Kinase Inhibition
The efficacy of a pyrimidine-based inhibitor is profoundly influenced by its core structure and the strategic placement of various substituents. These modifications fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. We will explore three prominent pyrimidine-based scaffolds: 2,4-diaminopyrimidines, pyrazolo[3,4-d]pyrimidines, and 2-aminopyrimidines.
The 2,4-Diaminopyrimidine Core: A Versatile Hinge-Binder
The 2,4-diaminopyrimidine scaffold is a cornerstone in kinase inhibitor design.[5] Its defining feature is the arrangement of amino groups at the 2 and 4 positions, which act as both hydrogen bond donors and acceptors. This configuration facilitates robust binding to the ATP-binding pockets of various kinases.[5]
The biological activity of these derivatives can be modulated by substitutions at several key positions. For instance, in the development of inhibitors for TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), researchers started with a known compound and systematically modified the scaffold to improve selectivity and drug-like properties, leading to potent new chemical entities.[6]
Diagram 1: Key Hydrogen Bonding of 2,4-Diaminopyrimidine
Caption: Interaction of the 2,4-diaminopyrimidine core with the kinase hinge region.
The Pyrazolo[3,4-d]pyrimidine Core: A Rigid Adenine Isostere
The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system that acts as a bioisostere of adenine.[3] This structural rigidity and mimicry of ATP allow for potent interactions with the kinase active site.[7] This core is present in numerous inhibitors targeting a wide range of kinases, including Bruton's tyrosine kinase (BTK), Src family kinases, and Janus kinases (JAKs).[7]
The development of compounds based on this scaffold often involves modifying substituents on the pyrazole and pyrimidine rings to achieve desired selectivity and potency.[3] For example, studies have shown that specific substitutions can convert a promiscuous inhibitor into a selective one, or even create dual-target inhibitors for kinases like BRAF and VEGFR2.[3]
The 2-Aminopyrimidine Core: A Classic Scaffold
2-Arylamino-4-aryl-pyrimidines are another well-established class of kinase inhibitors.[8] The 2-amino group is crucial for forming hydrogen bonds with the kinase hinge region. The aryl groups at the 2 and 4 positions can be modified to explore hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity. Structure-activity relationship studies have demonstrated that modifications at the 5-position of the pyrimidine ring can also significantly impact inhibitory activity.[8]
Comparative Efficacy: A Data-Driven Analysis
The ultimate measure of an inhibitor's utility lies in its performance. The choice of a pyrimidine core can significantly influence both the potency against the intended target and the selectivity across the human kinome. Below is a comparative summary of representative inhibitors from different pyrimidine classes, highlighting their half-maximal inhibitory concentrations (IC50).
Table 1: Comparative Efficacy (IC50) of Pyrimidine-Based Kinase Inhibitors
| Inhibitor (Core) | Target Kinase(s) | IC50 (nM) | Target Disease(s) | Reference |
| Alisertib (MLN8237) (2-aminopyrimidine) | Aurora A | 1.2 | Cancer | [4] |
| Barasertib (AZD1152) (2-aminopyrimidine) | Aurora B | 0.37 | Cancer | [4] |
| AMG900 (2,4-diaminopyrimidine) | Aurora B | 4 | Cancer | [4] |
| Compound 38j (N-trisubstituted pyrimidine) | Aurora A / Aurora B | 7.1 / 25.7 | Leukemia | [4] |
| SI306 (Pyrazolo[3,4-d]pyrimidine) | Src | ~7,200-11,200 (cellular GI50) | Glioblastoma | [9] |
| Dasatinib (2-aminopyrimidine derivative) | Src, ABL | <1 | Leukemia, Solid Tumors | [10] |
| Ibrutinib (Pyrazolo[3,4-d]pyrimidine) | BTK | 11.1 (cellular IC50) | B-cell Cancers | [7] |
| Compound 25 (Pyrazolo[3,4-d]pyrimidine) | EGFR | 4,180 | Cancer | [3] |
Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.
This data illustrates that while different cores can be adapted to target the same kinase, the resulting potency can vary significantly. For instance, both 2-aminopyrimidine (Barasertib) and 2,4-diaminopyrimidine (AMG900) scaffolds have yielded potent Aurora B inhibitors, showcasing the versatility of the pyrimidine framework.[4]
Experimental Validation: Protocols for Assessing Efficacy
Scientific integrity demands that claims of efficacy are supported by robust, reproducible experimental data. The transition from a promising compound in a biochemical assay to a validated cellular inhibitor is a critical step fraught with potential failure.[11] Many compounds potent in vitro fail to show activity in cells due to poor permeability, efflux, or off-target effects.[11] Therefore, a multi-step validation process is essential.
Diagram 2: Kinase Inhibitor Evaluation Workflow
Caption: A streamlined workflow for evaluating kinase inhibitor efficacy.
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a fundamental first step to determine the direct inhibitory effect of a compound on a purified enzyme.[12]
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO and dispense into the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[13]
-
Kinase Reaction: Add a master mix containing the kinase enzyme and its specific substrate to each well.[12]
-
Initiation: Initiate the kinase reaction by adding ATP solution to each well. Incubate the plate at 30°C for 60 minutes.[12]
-
ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.[12]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to controls. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay assesses the inhibitor's effect on the metabolic activity and proliferation of cancer cells, providing a measure of its functional consequence in a cellular context.[12]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cancer cell line.
Materials:
-
Cancer cell line with the target kinase (e.g., GIST-T1 for c-Kit inhibitors).[12]
-
Complete cell culture medium
-
Test inhibitor (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot this against the log of the inhibitor concentration to determine the GI50 value.
Protocol 3: Western Blot for Target Phosphorylation
This protocol provides direct evidence of target engagement within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates. A successful inhibitor should reduce this phosphorylation.[12]
Objective: To confirm that the inhibitor reduces the autophosphorylation of the target kinase in a cellular context.
Diagram 3: Kinase Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Materials:
-
Treated cell lysates from Protocol 2 (or a separate experiment)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[12]
-
Primary antibodies: anti-phospho-kinase (e.g., anti-phospho-c-Kit Tyr719) and anti-total-kinase[12]
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and PVDF membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cultured cells with various concentrations of the inhibitor for 2-4 hours. Lyse the cells and determine the protein concentration of the lysates.[12]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) per sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[12]
-
-
Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Loading Control: Strip the membrane and re-probe with an antibody against the total protein of the target kinase to ensure equal protein loading across lanes.[12]
-
Analysis: Quantify the band intensity of the phospho-protein relative to the total protein. A dose-dependent decrease in the phospho-signal indicates effective on-target inhibition.
Conclusion and Future Directions
The pyrimidine scaffold is undeniably a cornerstone of modern kinase inhibitor design, offering remarkable versatility and therapeutic success.[1][14] This guide has demonstrated that the choice of the core—be it a 2,4-diaminopyrimidine, a pyrazolo[3,4-d]pyrimidine, or another variant—profoundly impacts the resulting inhibitor's efficacy and selectivity. The structure-activity relationships are complex, and success hinges on the strategic functionalization of these privileged cores.
For the drug development professional, the key takeaway is the necessity of a rigorous, multi-faceted validation strategy. A potent IC50 in a biochemical assay is merely the first step. True efficacy can only be claimed after confirming cellular activity, on-target engagement, and a favorable selectivity profile.[11][15] The protocols provided herein form a foundational framework for such an evaluation.
Future efforts in this field will likely focus on developing inhibitors with even greater selectivity and on designing dual-target or multi-target inhibitors to overcome the complex challenge of acquired drug resistance.[1][16] As our understanding of the human kinome deepens, the rational design of next-generation pyrimidine-based inhibitors will continue to provide novel and effective therapies for cancer and other diseases.
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A Comparative Guide to the Synthetic Methods of Dichloropyrimidines
<_ _>
Dichloropyrimidines are pivotal intermediates in the realms of medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of bioactive molecules and functional materials.[1] Their importance is underscored by their presence in numerous pharmaceuticals, including anticancer agents and fungicides.[2][3] This guide provides a comprehensive review and comparison of the primary synthetic methodologies for preparing dichloropyrimidines, with a focus on 2,4- and 4,6-isomers. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Synthesis of 2,4-Dichloropyrimidines: The Classic Chlorination of Uracil
The most prevalent and historically significant method for synthesizing 2,4-dichloropyrimidine involves the direct chlorination of uracil or its derivatives. This transformation is typically achieved using potent chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common.
Mechanism of Chlorination with Phosphorus Oxychloride
The reaction proceeds through the tautomerization of uracil to its dihydroxy form (2,4-dihydroxypyrimidine), which then undergoes a double chlorination. The lone pair of electrons on the oxygen atoms of the hydroxyl groups attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the desired 2,4-dichloropyrimidine. The presence of a tertiary amine, such as N,N-diethylaniline or N,N-diisopropylethylamine (Hünig's base), is often employed to scavenge the HCl generated during the reaction and to catalyze the process.[4][5]
Caption: Generalized workflow for the synthesis of 2,4-dichloropyrimidine from uracil.
Comparative Analysis of Chlorination Protocols
Several variations of the uracil chlorination method exist, primarily differing in the choice of chlorinating agent, catalyst, and reaction conditions.
| Parameter | Protocol A: POCl₃ | Protocol B: POCl₃/Tertiary Amine | Protocol C: SOCl₂/BTC/DMAP[6] |
| Starting Material | Uracil | Uracil | 2,4-Dihydroxypyrimidine |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂), Bis(trichloromethyl) carbonate (BTC) |
| Catalyst/Base | None | N,N-Diethylaniline or other tertiary amine | 4-Dimethylaminopyridine (DMAP) |
| Reaction Temperature | Reflux (~107 °C)[7] | 55-68 °C[5] | 65-70 °C[6] |
| Reaction Time | 3.5 hours[7] | Not specified | Not specified |
| Reported Yield | Not specified | Not specified | 95%[6] |
| Key Features | Simple, one-reagent system. | Milder reaction conditions, improved safety. | High yield, uses a combination of chlorinating agents. |
Experimental Protocols
Protocol A: Synthesis of 2,4-Dichloropyrimidine using Phosphorus Oxychloride [7]
-
Dissolve uracil (100 g, 0.82 mol) in phosphorus oxychloride (400 ml) in a two-necked round-bottom flask equipped with a condenser.
-
Reflux the solution with stirring for 3.5 hours at 107 °C.
-
Remove the residual phosphorus oxychloride in vacuo at 50 °C.
-
Pour the remaining oil into ice (50 g) and extract with chloroform (3 x 50 ml).
-
Wash the combined organic extracts with a dilute sodium carbonate solution and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the title compound.
Protocol C: Synthesis of 2,4-Dichloropyrimidine using Thionyl Chloride and Bis(trichloromethyl) Carbonate [6]
-
To a 50 mL reaction flask, add 1000 mg of 2,4-dihydroxypyrimidine (8.9 mmol), 50 mg of DMAP, and 4 mL of SOCl₂ to form a turbid liquid.[6]
-
Slowly add a solution of 5.28 g (17.8 mmol) of BTC in 4 mL of SOCl₂ dropwise.[6]
-
Heat the mixture in an oil bath, maintaining the reaction temperature between 65 and 70 °C under reflux.[6]
-
After the reaction is complete (monitored by starting material consumption), cool the reaction mixture and evaporate the solvent.[6]
-
Add 10 mL of ice water and neutralize with a sodium carbonate solution to a pH of 8-9.[6]
-
Extract with dichloromethane, and wash the organic layer with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2,4-dichloropyrimidine.[6]
Synthesis of 4,6-Dichloropyrimidines
The synthesis of 4,6-dichloropyrimidines typically starts from 4,6-dihydroxypyrimidine, which can be prepared from diethyl malonate and formamide.[8] The subsequent chlorination is most commonly achieved using phosphorus oxychloride, often in the presence of a tertiary amine.[2][3]
Vilsmeier-Haack Approach for Substituted Dichloropyrimidines
A powerful method for the synthesis of substituted dichloropyrimidines, such as 4,6-dichloropyrimidine-5-carbaldehyde, is the Vilsmeier-Haack reaction.[9][10] This reaction involves the formylation and chlorination of a dihydroxypyrimidine using a Vilsmeier reagent, which is typically generated in situ from POCl₃ and a substituted formamide like N,N-dimethylformamide (DMF).[9][11]
Caption: Vilsmeier-Haack synthesis of 4,6-dichloropyrimidine-5-carbaldehyde.
Comparison of Vilsmeier-Haack Protocols for 4,6-Dichloropyrimidine-5-carbaldehyde[9]
| Parameter | Protocol A: Large-Scale | Protocol B: High-Yield |
| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dihydroxypyrimidine |
| Reagents | POCl₃, DMF | POCl₃, DMF |
| Scale | 50.0 g (446 mmol) | 2.5 g (22.3 mmol) |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
| Reaction Time | 4.5 hours | 4.5 hours |
| Reported Yield | 55% | 95% |
| Purification Method | Extraction and crystallization | Extraction and concentration |
Experimental Protocols for 4,6-Dichloropyrimidine Synthesis
Protocol for 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine [4]
-
To phosphorus oxychloride (15.2 g, 99 mmol), add 4,6-dihydroxypyrimidine (5 g, 45 mmol) with stirring under a nitrogen atmosphere.
-
Heat the slurry to 65 °C and add N,N-diisopropylethylamine (Hünig's Base, 11.6 g, 90 mmol) dropwise, maintaining the temperature below 80 °C.
-
Upon complete addition, heat the reaction mixture to 80 °C for 90 minutes.
-
The product can be isolated by extraction with a suitable solvent like methylcyclohexane.
Alternative and Novel Synthetic Routes
While chlorination of pyrimidine-diones is the workhorse method, other strategies have been developed to address specific synthetic challenges and improve efficiency and safety.
Synthesis from Diethyl Malonate
An alternative route to 4,6-dichloropyrimidine begins with the condensation of diethyl malonate with formamide in the presence of sodium ethoxide to form 4,6-dihydroxypyrimidine.[8] This intermediate is then chlorinated using thionyl chloride in the presence of a catalyst.[8] This method avoids the use of the more hazardous phosphorus oxychloride.
Phosgene and its Derivatives in Dichloropyrimidine Synthesis
Phosgene and its safer alternatives, diphosgene and triphosgene, have been employed for the synthesis of dichloropyrimidines. These reagents can be used in conjunction with phosphorus oxychloride or with a catalyst like triphenylphosphine oxide.[12][13] While effective, the high toxicity of phosgene necessitates stringent safety precautions.
Catalytic and Regioselective Functionalization
Recent advances have focused on the regioselective functionalization of dichloropyrimidines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allow for the selective substitution at the C2, C4, or C6 positions.[14][15][16] The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of these transformations.[14][15][17]
Conclusion and Future Outlook
The synthesis of dichloropyrimidines is a mature field with several robust and well-established methods. The classical chlorination of uracil and 4,6-dihydroxypyrimidine with phosphorus oxychloride remains a widely used and scalable approach. However, concerns regarding the hazardous nature of POCl₃ and the generation of phosphorus-containing waste have driven the development of alternative methods utilizing thionyl chloride, phosgene derivatives, and catalytic approaches.
For researchers and drug development professionals, the choice of synthetic route will depend on several factors, including the desired substitution pattern, scale of the reaction, available resources, and safety considerations. The Vilsmeier-Haack reaction offers a versatile method for introducing a formyl group concurrently with chlorination, providing a valuable intermediate for further elaboration.
Future research in this area will likely focus on the development of more sustainable and environmentally friendly synthetic methods. This includes the exploration of novel catalysts, milder reaction conditions, and the use of less hazardous reagents. Furthermore, the continued development of regioselective functionalization techniques will be critical for the efficient and modular synthesis of complex pyrimidine-based molecules with diverse biological activities.
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The Evolving Landscape of C-N Bond Formation on Pyrimidines: A Comparative Guide to Modern Catalytic Systems
For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds on the pyrimidine scaffold is a critical endeavor. This heterocyclic motif is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and bioactive molecules.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design.[3] The journey from simple substitution reactions to highly efficient catalytic methods for pyrimidine amination has been transformative. This guide provides an in-depth comparison of modern catalytic systems for this crucial transformation, benchmarking their performance and offering practical, field-proven insights to inform your synthetic strategies.
From Harsh Conditions to Catalytic Precision: The Rise of Buchwald-Hartwig Amination
Historically, the formation of C(sp²)-N bonds on pyrimidine rings was often hampered by the need for harsh reaction conditions and a limited substrate scope, relying on methods like nucleophilic aromatic substitution (SNAr). The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, marked a paradigm shift.[4] This powerful transformation allows for the coupling of a wide array of amines with aryl and heteroaryl halides, including the often-recalcitrant chloropyrimidines, under relatively mild conditions.[4][5]
The success of the Buchwald-Hartwig amination is intrinsically linked to the evolution of catalyst systems, primarily the development of sophisticated phosphine ligands that coordinate to the palladium center.[6] These ligands play a crucial role in stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Benchmarking Catalyst Performance: A Head-to-Head Comparison
The choice of catalyst system is paramount for a successful C-N coupling reaction on a pyrimidine substrate. Factors such as the electronic nature of the pyrimidine, the steric and electronic properties of the amine, and the desired reaction conditions (temperature, time) all influence the outcome. Below, we compare the performance of different generations of palladium-based catalysts for the amination of chloropyrimidines, which are often the most challenging yet desirable substrates due to their lower cost and wider availability.
Table 1: Performance Comparison of Palladium Catalyst Systems for the Amination of 2-Chloropyrimidine with Morpholine
| Catalyst System (Precursor/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| First Generation: Pd(dba)₂ / P(o-tol)₃ | 5 | NaOt-Bu | Toluene | 100 | 24 | Low to moderate | [8] |
| Second Generation: Pd₂(dba)₃ / BINAP | 2 | NaOt-Bu | Toluene | 100 | 12 | Moderate to good | [6] |
| Third Generation (Bulky Biarylphosphines): Pd(OAc)₂ / XPhos | 1 | NaOt-Bu | Toluene | 80 | 4 | >95 | [9] |
| Third Generation (Bulky Biarylphosphines): Pd(OAc)₂ / RuPhos | 1 | K₃PO₄ | t-BuOH | 80 | 6 | High | [10] |
| Ferrocene-Based: Pd(OAc)₂ / Josiphos-type | 0.5-1 | NaOt-Bu | Toluene | 80-100 | 8 | High | [11] |
| Chelating Bisphosphine: Pd₂(dba)₃ / Xantphos | 2 | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | Good to high | [6] |
Note: The data presented is a synthesis of typical results reported in the literature for the amination of challenging chloro-heterocycles, including chloropyridines and their analogs. Yields are representative and can vary based on the specific pyrimidine substrate and amine coupling partner.
Analysis of Catalyst Performance and Experimental Rationale
-
First-Generation Catalysts: Systems employing simple triarylphosphines like tri(o-tolyl)phosphine (P(o-tol)₃) were groundbreaking but often required higher catalyst loadings and temperatures, particularly for less reactive aryl chlorides.[8]
-
Second-Generation Catalysts: The introduction of chelating bisphosphine ligands such as BINAP provided more robust and active catalysts, expanding the reaction scope.[6] However, for particularly challenging substrates, their efficacy can be limited.
-
Third-Generation Catalysts (The "Buchwald Ligands"): The development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) revolutionized the field.[6][9] These ligands promote the formation of highly active, monoligated Pd(0) species, which readily undergo oxidative addition even with electron-rich and sterically hindered aryl chlorides.[6] The steric bulk of these ligands also facilitates the final reductive elimination step, leading to faster reaction rates and higher yields under milder conditions.
-
Ferrocene-Based and Chelating Bisphosphine Ligands: Ligands like those of the Josiphos family and Xantphos offer alternative scaffolds that can provide excellent reactivity.[11] Xantphos, with its large bite angle, is particularly effective in preventing catalyst decomposition and promoting the desired coupling.
-
The Role of the Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base, although others like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are also employed, particularly when base-sensitive functional groups are present. The choice of an anhydrous, aprotic solvent such as toluene or 1,4-dioxane is crucial to prevent catalyst deactivation and unwanted side reactions.
The Rise of Nickel Catalysis: A Cost-Effective Alternative
While palladium catalysts are highly effective, their cost can be a consideration for large-scale synthesis. This has driven interest in developing catalysts based on more earth-abundant metals like nickel. Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, have emerged as a powerful alternative for C-N cross-coupling reactions.
Table 2: Comparative Example: Palladium vs. Nickel for Amination of a Heteroaryl Chloride
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium: Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | Reflux | 6 | High | [9] |
| Nickel: NiBr₂·3H₂O / CN-OAm (photocatalyst) | 4-Chloroacetophenone | Pyrrolidine | - | - | rt | 168 | Moderate |
Note: Direct comparative data for the same pyrimidine substrate under identical conditions is scarce. This table provides a general comparison of the capabilities of palladium and a newer nickel-photoredox system for the amination of aryl chlorides.
Nickel-catalyzed systems can be highly effective, particularly for electron-deficient aryl chlorides. Recent advances in dual nickel/photoredox catalysis are further expanding the scope of these reactions, allowing them to proceed under very mild, light-driven conditions. However, the substrate scope for electron-rich aryl chlorides can sometimes be more limited compared to the most advanced palladium systems.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-4-phenylpyrimidine with Morpholine
This protocol provides a detailed, step-by-step methodology for a representative C-N cross-coupling reaction using a third-generation palladium catalyst system.
Materials:
-
2-Chloro-4-phenylpyrimidine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-chloro-4-phenylpyrimidine, palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Solvent and Reagent Addition: Add anhydrous toluene to the Schlenk tube, followed by the addition of morpholine via syringe.
-
Reaction Execution: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C. Stir the mixture vigorously for the specified time (typically 4-12 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Mechanism: The Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The development of new catalysts for C-N bond formation on pyrimidines continues to be a vibrant area of research. The transition from first to third-generation palladium catalysts has enabled the synthesis of a vast array of aminopyrimidines with remarkable efficiency and functional group tolerance. The emergence of cost-effective nickel catalysts and innovative photoredox methodologies promises to make these transformations even more accessible and sustainable.
For researchers in drug discovery and development, a thorough understanding of the available catalytic tools is essential. While modern bulky biarylphosphine-ligated palladium systems currently represent the gold standard for versatility and reliability in the amination of challenging chloropyrimidines, the field is in constant motion. Future innovations will likely focus on further reducing catalyst loadings, expanding the substrate scope to even more complex molecules, and developing more environmentally benign reaction conditions. By carefully considering the comparative data and mechanistic principles outlined in this guide, scientists can make informed decisions to accelerate their research and unlock new possibilities in medicinal chemistry.
References
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Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Omega. [Link]
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Lichte, D., et al. (n.d.). A Highly Active Ylide-Functionalized Phosphine for Palladium-Catalyzed Aminations of Aryl Chlorides. Ruhr-Universität Bochum. [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). Molecules. [Link]
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Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Link]
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C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). R Discovery. [Link]
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Ham, W. S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [Link]
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Copper-Catalyzed One-pot Synthesis of Pyrimidines from Amides, DMF-DMA and Enamines. (2025). ResearchGate. [Link]
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Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). Accounts of Chemical Research. [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett. [Link]
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Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). The Journal of Organic Chemistry. [Link]
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C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). ResearchGate. [Link]
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Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. (2024). ResearchGate. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. [Link]
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Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Omega. [Link]
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A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). [Link]
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A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). [Link]
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A Senior Application Scientist's Guide to Chlorinating Agents for Pyrimidine Synthesis
Introduction: The Critical Role of Chloropyrimidines in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern pharmacology. Its presence in countless bioactive molecules necessitates robust and versatile synthetic methodologies. One of the most critical transformations in pyrimidine chemistry is the conversion of a hydroxyl or tautomeric keto group (as found in common precursors like uracil and its derivatives) into a reactive chlorine atom. This conversion unlocks the pyrimidine ring for a vast array of nucleophilic substitution reactions, enabling the synthesis of complex derivatives with diverse biological activities.
However, the inherent stability of the pyrimidinone tautomer makes this conversion non-trivial. It requires potent reagents capable of activating the oxygen for displacement. The choice of chlorinating agent is a pivotal decision that profoundly impacts reaction efficiency, substrate compatibility, scalability, and safety. This guide provides an in-depth, side-by-side comparison of the most common and effective chlorinating agents, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.
The Workhorse Reagent: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is arguably the most traditional and widely used reagent for the chlorination of hydroxypyrimidines. Its high reactivity and relatively low cost have made it a staple in both academic and industrial laboratories for decades.
Mechanism of Action
The chlorination of a pyrimidinone with POCl₃ is a powerful transformation that proceeds through the formation of a highly electrophilic intermediate. The pyrimidinone oxygen first attacks the phosphorus atom of POCl₃, displacing a chloride ion. This is often facilitated by a tertiary amine base (like pyridine or N,N-dimethylaniline), which can activate the POCl₃ or act as a proton scavenger. The resulting phosphorodichloridate intermediate is an excellent leaving group. Subsequent attack by a chloride ion at the carbon position (e.g., C4 of uracil) leads to the formation of the chloropyrimidine and releases a phosphate byproduct. In the presence of N,N-dimethylformamide (DMF), the reaction can proceed via an even more reactive Vilsmeier-Haack type reagent.
Caption: Generalized mechanism of POCl₃ chlorination of a pyrimidinone.
Performance and Scope
POCl₃ is highly effective for a wide range of substrates, including uracil, thymine, and other substituted pyrimidinones, reliably producing di- or tri-chlorinated products from the corresponding poly-hydroxylated precursors.[1] The reaction is typically conducted at high temperatures, often using a large excess of POCl₃ as both the reagent and the solvent.[1] This brute-force approach ensures complete conversion but comes with significant drawbacks in terms of workup and waste disposal.
Advantages & Disadvantages
-
Pros:
-
High Reactivity: Extremely effective for deoxygenative chlorination of even unreactive substrates.
-
Cost-Effective: One of the most economical chlorinating agents available.
-
Well-Established: A vast body of literature exists, providing numerous established protocols.
-
-
Cons:
-
Harsh Conditions: Requires high temperatures (reflux, ~110 °C), which can degrade sensitive functional groups on the substrate.
-
Excess Reagent: Traditional methods use a large excess of POCl₃, leading to a hazardous and highly exothermic quenching procedure and significant chemical waste.[1]
-
Difficult Workup: Removal of excess POCl₃ and phosphoric acid byproducts can be challenging.
-
Field-Proven Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil (Traditional Method)[1]
This protocol is a classic example of using POCl₃ in excess.
-
Reaction Setup: In a thoroughly oven-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add uracil (1.0 eq). In a well-ventilated fume hood, add phosphorus oxychloride (4-5 mL per gram of uracil). Causality: Using excess POCl₃ ensures the reaction goes to completion and acts as the solvent.
-
Heating: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Maintain reflux for 3-4 hours. The reaction can be monitored by TLC. Causality: The high temperature provides the necessary activation energy for the chlorination of the stable pyrimidinone tautomer.
-
Removal of Excess POCl₃: After cooling the mixture to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure. Causality: This step is crucial for safety and simplifies the subsequent workup by removing the most reactive species.
-
Workup: Very slowly and cautiously pour the cooled residue onto crushed ice. This is a highly exothermic process. Extract the aqueous mixture with a chlorinated solvent like chloroform or dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Modern Advancements: Solvent-Free, Equimolar POCl₃ Chlorination
To address the environmental and safety concerns of traditional methods, a solvent-free approach using equimolar amounts of POCl₃ has been developed.[2] This procedure involves heating the substrate with just one equivalent of POCl₃ per hydroxyl group in a sealed reactor, often with one equivalent of a base like pyridine.[2] This method provides high yields, dramatically reduces waste, and simplifies the workup process, making it highly suitable for large-scale preparations.[3]
The Versatile Alternative: Thionyl Chloride (SOCl₂)
Thionyl chloride is another powerful chlorinating agent that often provides a valuable alternative to POCl₃, sometimes allowing for milder reaction conditions. Its utility is significantly enhanced when used in combination with a catalytic amount of DMF.
Mechanism of Action
When SOCl₂ reacts with DMF, it forms a highly electrophilic chloromethyleneiminium salt, commonly known as the Vilsmeier-Haack reagent .[4] This reagent is the true active species in the chlorination. The pyrimidinone oxygen attacks the electrophilic carbon of the Vilsmeier reagent, leading to an intermediate that readily eliminates a stable amide byproduct. A chloride ion then displaces this activated oxygen group to furnish the chlorinated pyrimidine. The key advantage here is that the Vilsmeier reagent is generated catalytically, and the reaction can often proceed at lower temperatures than with POCl₃ alone.
Caption: Catalytic cycle of pyrimidine chlorination using SOCl₂/DMF.
Performance and Scope
The SOCl₂/DMF system is effective for many hydroxypyrimidines and other heterocyclic systems.[5] Because the byproducts of the primary reaction (SO₂ and HCl) are gases, the reaction workup can be significantly cleaner than with POCl₃, provided the gaseous byproducts are handled safely. The reaction is typically run in an inert, higher-boiling solvent like 1,2-dichloroethane (DCE) or without a solvent if the substrate is a liquid.
Advantages & Disadvantages
-
Pros:
-
Milder Conditions: Often proceeds at lower temperatures than POCl₃.
-
Gaseous Byproducts: SO₂ and HCl are volatile, simplifying purification.
-
Catalytic Activation: The use of catalytic DMF avoids the need for a large excess of a secondary reagent.
-
-
Cons:
-
Toxicity of Byproducts: Requires efficient scrubbing and ventilation to handle toxic SO₂ and corrosive HCl gas.
-
Substrate Dependent: May be less effective than POCl₃ for highly deactivated or sterically hindered substrates.
-
Field-Proven Protocol 2: Chlorination of 5-Chlorouracil using SOCl₂/DMF[6]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), suspend 5-chlorouracil (1.0 eq) in trichloromethane. Add N,N-dimethylformamide (DMF, ~0.1 eq). Causality: DMF acts as a catalyst to form the highly reactive Vilsmeier reagent in situ.
-
Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the internal temperature below 10 °C. Causality: Slow, cold addition controls the exothermic reaction between SOCl₂ and DMF.
-
Heating: After the addition is complete, warm the mixture to reflux and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove the solvent and excess SOCl₂.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with ice-cold water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified by chromatography or distillation.
The Milder Reagent: Oxalyl Chloride ((COCl)₂)
For substrates bearing sensitive functional groups that cannot tolerate the high temperatures and harsh acidity of POCl₃ or SOCl₂, oxalyl chloride, activated by catalytic DMF, presents a milder and highly effective alternative.
Mechanism of Action
The mechanism is analogous to the SOCl₂/DMF system. Oxalyl chloride reacts rapidly and exothermically with DMF to generate the same Vilsmeier-Haack reagent, [Me₂N=CHCl]⁺Cl⁻.[6][7] The key difference lies in the byproducts. The decomposition of the initial adduct between oxalyl chloride and DMF generates carbon dioxide (CO₂) and carbon monoxide (CO) in addition to HCl.[8] These are all gaseous byproducts, which makes for an exceptionally clean reaction and straightforward workup.
Caption: Vilsmeier reagent formation from oxalyl chloride and DMF.
Performance and Scope
Oxalyl chloride is an excellent choice for converting acid-sensitive or thermally labile pyrimidinones to their chlorinated counterparts. The reaction can often be run at or below room temperature.[9] While highly effective, its higher cost compared to POCl₃ and SOCl₂ means it is typically reserved for smaller-scale, high-value syntheses where functional group tolerance is paramount.
Advantages & Disadvantages
-
Pros:
-
Mild Conditions: Can be used at low temperatures, preserving sensitive functional groups.
-
Very Clean Reaction: All byproducts (CO, CO₂, HCl) are gaseous, leading to a simple workup that often just requires evaporation.
-
High Selectivity: Less prone to side reactions compared to harsher reagents.
-
-
Cons:
-
High Cost: Significantly more expensive than POCl₃ and SOCl₂.
-
Safety: Oxalyl chloride is highly toxic and corrosive and reacts violently with water.[10][11] The CO byproduct is also highly toxic.
-
Catalyst Byproduct Risk: The reaction of DMF can sometimes produce trace amounts of the potent carcinogen dimethylcarbamoyl chloride.
-
Field-Proven Protocol 3: Chlorination using Oxalyl Chloride/DMF[10]
-
Reaction Setup: To a solution of the hydroxypyrimidine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF under an inert atmosphere, add a catalytic amount of DMF (1-2 drops). Causality: The solvent must be aprotic to prevent reaction with the oxalyl chloride. DMF is the catalyst.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Causality: Low temperature controls the highly exothermic reaction and prevents potential side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 1-5 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be redissolved in a suitable solvent and washed with a mild base (e.g., saturated NaHCO₃ solution) to remove any trace HCl, or often, the crude product is pure enough for the next step after simple evaporation.
Side-by-Side Performance Comparison
The optimal choice of chlorinating agent is highly dependent on the specific substrate and the scale of the reaction. The following table summarizes the key performance characteristics of the discussed reagents for the chlorination of uracil to 2,4-dichloropyrimidine as a representative example.
| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Substrate Example | Uracil → 2,4-Dichloropyrimidine | Uracil → 2,4-Dichloropyrimidine | Uracil → 2,4-Dichloropyrimidine |
| Typical Conditions | Neat POCl₃, reflux (~110 °C), 3-4 h.[1] | SOCl₂/cat. DMF, reflux in DCE, 2-4 h.[12] | (COCl)₂/cat. DMF, DCM, 0 °C to RT, 1-5 h. |
| Reported Yield | >90%[2] | ~95%[13] | Typically high, >90% (by analogy) |
| Key Advantage | High reactivity, low cost, scalable. | Milder than POCl₃, gaseous byproducts. | Very mild conditions, extremely clean workup. |
| Key Disadvantage | Harsh conditions, hazardous workup. | Toxic gaseous byproducts (SO₂, HCl). | High cost, toxic reagent and byproducts (CO). |
| Safety Profile | Highly corrosive, reacts violently with water.[1] | Corrosive, releases toxic SO₂ and HCl gas. | Highly toxic, corrosive, reacts violently with water. |
| Ideal Use Case | Robust, simple, cost-driven syntheses. | Substrates with moderate sensitivity. | Sensitive, high-value substrates on a lab scale. |
Other Chlorinating Agents: A Brief Overview
While POCl₃, SOCl₂, and oxalyl chloride are the most common choices, other reagents can be employed in specific situations:
-
Phosphorus Pentachloride (PCl₅): A very powerful, solid chlorinating agent. It is sometimes used in combination with POCl₃ to increase the reactivity of the system, particularly for very deactivated substrates.[14][15] However, it is a solid reagent which can complicate handling and stoichiometry on a large scale.
-
Appel Reaction (PPh₃/CCl₄): This reaction converts alcohols to alkyl chlorides under very mild, neutral conditions.[16][17] While primarily used for sp³-hybridized alcohols, its principles could be adapted for the tautomeric hydroxyl group of pyrimidines, representing a potentially very mild but stoichiometrically intensive (due to the triphenylphosphine oxide byproduct) alternative for extremely sensitive substrates.
Conclusion and Recommendations
The selection of a chlorinating agent for pyrimidine synthesis is a multi-faceted decision that balances reactivity, substrate tolerance, cost, and safety.
-
For large-scale, cost-sensitive syntheses of robust chloropyrimidines, Phosphorus Oxychloride (POCl₃) , particularly using modern solvent-free, equimolar protocols, remains the reagent of choice.[2]
-
For substrates with moderate sensitivity where a cleaner workup is desired, Thionyl Chloride (SOCl₂) with catalytic DMF offers a balanced and versatile option.
-
For lab-scale synthesis of complex, sensitive, and high-value pyrimidine derivatives , the mild conditions and clean workup afforded by Oxalyl Chloride with catalytic DMF are often worth the additional cost and handling precautions.
By understanding the distinct mechanistic pathways, advantages, and limitations of each reagent, researchers can strategically select the optimal conditions to achieve their synthetic goals efficiently and safely, paving the way for the next generation of pyrimidine-based innovations.
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Reaction of Glutarimide with Phosphorus Pentachloride to form Chlorinated Pyridines. Wiley Online Library. Available at: [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. Available at: [Link]
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Appel Reaction. Organic Chemistry Portal. Available at: [Link]
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Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. National Center for Biotechnology Information. Available at: [Link]
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Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one. University of Liverpool. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]
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Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4,5-Dichloro-2-methylpyrimidine: An Operational Plan for Laboratory Professionals
Immediate Safety and Hazard Assessment
4,5-Dichloro-2-methylpyrimidine, as a chlorinated organic compound, should be handled as hazardous waste.[1][2] Compounds of this class are generally recognized for their potential to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3][4][5] Furthermore, many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[6][7]
Thermal decomposition of chlorinated compounds can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5][8] Therefore, all handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[1] For prolonged contact, consult the glove manufacturer's resistance data. | To prevent skin contact, as dichloropyrimidines can cause skin irritation.[1][3] |
| Eye and Face Protection | Chemical safety goggles are essential. A face shield should be worn over goggles if there is a risk of splashing.[1] | To protect the eyes from splashes and potential irritants.[1][3] |
| Protective Clothing | A flame-retardant lab coat, long pants, and closed-toe shoes are required.[1] For larger quantities, a chemically resistant apron is recommended. | To shield the body from accidental spills and contact. |
| Respiratory Protection | Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[3][4][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. | To prevent respiratory tract irritation.[3][5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of halogenated organic compounds is segregation and proper containment. Never dispose of this compound down the drain or in regular trash.[2][8]
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.[2] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[2][9]
-
Crucially, this waste must be segregated as halogenated organic waste .[9][10] Do not mix it with non-halogenated organic solvents.[9][11] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes to prevent the release of harmful byproducts.[9]
-
Ensure the waste container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Avoid using abbreviations or chemical formulas.[2]
-
-
Handling of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads from spill clean-ups, should also be disposed of in the same halogenated hazardous waste container.
-
For spills, use an inert absorbent material like sand or vermiculite.[4] Sweep up the absorbed material and place it into the designated sealed container for hazardous waste.[4][8]
-
-
Storage Pending Disposal:
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The primary and most acceptable method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[12] This process is necessary to ensure the complete destruction of the compound and to manage the resulting acidic gases.
-
Chemical Incompatibility Considerations
To prevent dangerous reactions, do not store or mix this compound waste with the following:
-
Strong Oxidizing Agents: Such as permanganates, nitrates, or perchlorates.
-
Strong Bases: [6]
-
Metals: Reacts with mild steel and other metals, potentially producing flammable hydrogen gas.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. The principles of careful segregation, proper containment, and informed disposal are paramount in the responsible practice of chemical research.
References
- Benchchem. (n.d.). Safe Disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Guide for Laboratory Professionals.
- Fisher Scientific. (2021, December 25). Safety Data Sheet: 2,4-Dichloro-5-methylpyrimidine.
- Apollo Scientific. (2023, July 7). Safety Data Sheet: 5-Amino-4,6-dichloro-2-methylpyrimidine.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from The University of British Columbia website.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Cornell EHS. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environment, Health and Safety website.
- Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from an unspecified university environmental health and safety document.
- Santa Cruz Biotechnology. (n.d.). 2,4-Dichloro-5-methylpyrimidine Safety Data Sheet.
- PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-methylpyrimidine 98%.
- Capot Chemical. (2012, December 17). Material Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
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Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 4,5-Dichloro-2-methylpyrimidine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4,5-Dichloro-2-methylpyrimidine. The focus is on the procedural causality—the "why" behind each safety measure—to ensure a deep understanding and foster a proactive safety culture. The information herein is synthesized from authoritative safety data sheets for closely related dichloromethylpyrimidine isomers, providing a robust framework for risk mitigation.
Hazard Assessment: Understanding the Inherent Risks
This compound and its isomers are reactive chemical intermediates. Their molecular structure, featuring a pyrimidine ring with chlorine substituents, presents several significant hazards that dictate the required level of personal protection. The primary risks are severe damage to skin and eyes, respiratory tract irritation, and potential for allergic skin reactions.[1][2][3] Thermal decomposition can also release highly toxic gases such as hydrogen chloride and nitrogen oxides.[1][2]
A comprehensive understanding of these risks is the foundation of safe handling. The following table summarizes the hazard classifications based on data for analogous compounds, which should be assumed for this compound in the absence of specific data.
| Hazard Classification | Category | Description of Risk | Source |
| Skin Corrosion / Irritation | Category 1B / 2 | Causes severe skin burns and irritation.[1][2] | [1][2] |
| Serious Eye Damage / Irritation | Category 1 / 2 | Causes serious, potentially irreversible eye damage.[1][2] | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][4] | [1][2][4] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3] | [3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction upon contact.[3] | [3] |
| Hazardous to the Aquatic Environment | Chronic 2 | Toxic to aquatic life with long-lasting effects.[3][5] | [3][5] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable to prevent exposure.[6] The selection of PPE is directly correlated to the hazards identified above.
Primary Containment: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[1] This is the most critical engineering control, designed to capture and exhaust dust, aerosols, and vapors, providing the primary barrier against respiratory exposure.[6]
Hand Protection: Chemical-Resistant Gloves
-
Requirement: Nitrile or neoprene gloves are mandatory.[6] It is highly recommended to wear two pairs of gloves (double-gloving), especially during prolonged handling or when cleaning spills.[6]
-
Causality: The compound's classification as a severe skin corrosive means that direct contact can cause immediate and significant chemical burns.[1] Gloves must be inspected for tears or degradation before each use and changed every 30-60 minutes or immediately upon known or suspected contact.[7]
Eye and Face Protection: A Dual-Layer Approach
-
Requirement: Tight-sealing chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[1] These must be worn in conjunction with a full-face shield.[1][8]
-
Causality: Standard safety glasses offer inadequate protection from splashes.[7] Given the risk of severe and potentially permanent eye damage, a complete seal around the eyes is necessary to protect against dust, splashes, and vapors. The face shield provides a secondary barrier for the entire face.[9]
Body Protection: Impermeable and Complete Coverage
-
Requirement: A chemical-resistant lab coat, fully buttoned with tight-fitting cuffs, is required for all procedures.[6] For larger-scale operations or spill cleanup, chemical-resistant coveralls are necessary.[10]
-
Causality: This prevents incidental skin contact on the arms and torso. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[1]
Respiratory Protection: For Non-Routine and Emergency Events
-
Requirement: During routine handling within a fume hood, no additional respiratory protection is typically needed. For large spills, or if a fume hood is not available, a NIOSH-approved air-purifying respirator with organic vapor and particulate (P100) cartridges is required.[6][10]
-
Causality: In situations where the primary engineering controls are breached or insufficient, direct respiratory protection is the final line of defense against inhaling irritating and harmful dust or vapors.[8]
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear. Don all required PPE as specified in Section 2.
-
Handling: Use compatible tools (e.g., glass or stainless steel spatulas) to handle the solid material. Avoid any actions that could generate dust.[1] Keep the container tightly sealed when not in immediate use.[2]
-
Post-Handling: After handling, decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[4][6]
Emergency Protocols: Spill and Exposure Management
Immediate and correct response to a spill or exposure is critical to minimizing harm.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1] Seek immediate medical attention.[1]
Spill Cleanup Protocol
The following workflow outlines the mandatory procedure for responding to a spill.
Caption: Workflow for Safe Response to a Chemical Spill.
Decontamination and Waste Disposal
-
Decontamination: All non-disposable equipment and surfaces should be thoroughly cleaned after use. A simple wash with an appropriate solvent followed by soap and water is generally effective. Wipe tests can be used to verify the effectiveness of the decontamination procedure.[11]
-
Waste Disposal: All disposable PPE, contaminated absorbent materials, and residual chemicals must be collected as hazardous waste.[6] Place these materials in a clearly labeled, sealed, and compatible hazardous waste container.[12] All waste must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][5][12] Under no circumstances should this material be released into the environment.[1]
References
- Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 2,4-Dichloro-5-methylpyrimidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4,6-Dichloro-2-methylpyrimidine.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine.
- PubChem. 4,6-Dichloro-2-methylpyrimidine.
- Sigma-Aldrich. 4,6-Dichloro-2-methylpyrimidine 98%.
- West Virginia University Environmental Health & Safety. (2023).
- CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- Apollo Scientific. (2023). Safety Data Sheet - 5-Amino-4,6-dichloro-2-methylpyrimidine.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Capot Chemical. (2012). Material Safety Data Sheet - 4,6-Dichloro-2-methylpyrimidine.
- Santa Cruz Biotechnology. Safety Data Sheet - 2,4-Dichloro-5-methylpyrimidine.
- CP Lab Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Occupational Safety and Health Administration.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
